molecular formula C26H40N7O19P3S B15549823 mesaconyl-CoA

mesaconyl-CoA

Cat. No.: B15549823
M. Wt: 879.6 g/mol
InChI Key: LVBVWNJPMXCQJE-CBBDEUQJSA-N
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Description

Mesaconyl-CoA is an omega-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of mesaconic acid. It has a role as a human metabolite. It is functionally related to a mesaconic acid. It is a conjugate acid of a this compound(5-).
This compound has been reported in Homo sapiens with data available.

Properties

Molecular Formula

C26H40N7O19P3S

Molecular Weight

879.6 g/mol

IUPAC Name

(E)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C26H40N7O19P3S/c1-13(8-16(35)36)25(40)56-7-6-28-15(34)4-5-29-23(39)20(38)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(37)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h8,11-12,14,18-20,24,37-38H,4-7,9-10H2,1-3H3,(H,28,34)(H,29,39)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b13-8+/t14-,18-,19-,20+,24-/m1/s1

InChI Key

LVBVWNJPMXCQJE-CBBDEUQJSA-N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Mesaconyl-CoA in Bacterial Metabolic Hubs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconyl-coenzyme A (mesaconyl-CoA) is a crucial C5-dicarboxylic acid thioester that serves as a key metabolic intermediate in several central carbon metabolism pathways in diverse bacteria. Its strategic position at the crossroads of vital anabolic and catabolic routes underscores its importance in bacterial physiology and adaptation. This technical guide provides a comprehensive overview of the role of this compound in bacterial metabolism, with a particular focus on the 3-hydroxypropionate (B73278) (3-HP) cycle for autotrophic carbon fixation, the ethylmalonyl-CoA (EMC) pathway for acetate (B1210297) assimilation, and the methylaspartate cycle for acetate assimilation in haloarchaea. This document details the enzymatic reactions involving this compound, presents quantitative data on enzyme kinetics, outlines experimental protocols for the characterization of key enzymes, and provides visual representations of the metabolic pathways. Understanding the intricacies of this compound metabolism opens avenues for novel antimicrobial drug development and metabolic engineering applications.

Introduction

Bacteria have evolved a remarkable diversity of metabolic pathways to thrive in various environments. Central to this metabolic flexibility are key intermediates that connect different anabolic and catabolic routes. This compound has emerged as one such critical node in the metabolic network of many bacteria. It is an unsaturated dicarboxylic acid thioester that participates in carbon-carbon bond formation and cleavage reactions, making it a versatile building block for cellular constituents. This guide delves into the technical details of this compound's function, providing researchers and drug development professionals with a foundational understanding of its significance.

Metabolic Pathways Involving this compound

This compound is a central intermediate in at least three distinct metabolic pathways in bacteria and archaea. The key enzyme responsible for its turnover in many of these pathways is This compound hydratase , which catalyzes the reversible hydration of this compound to β-methylmalyl-CoA.

The 3-Hydroxypropionate (3-HP) Bicycle for Autotrophic CO2 Fixation

In some phototrophic and chemotrophic bacteria, such as the green nonsulfur bacterium Chloroflexus aurantiacus, the 3-hydroxypropionate bicycle is a major pathway for autotrophic carbon dioxide fixation[1][2][3][4][5]. In this complex cycle, this compound is formed from β-methylmalyl-CoA through the action of this compound hydratase[1][2]. The dehydration of β-methylmalyl-CoA to this compound is a critical step in the regeneration of acetyl-CoA and the net fixation of CO2[1].

The Ethylmalonyl-CoA (EMC) Pathway for Acetate Assimilation

Many bacteria that lack the glyoxylate (B1226380) cycle, such as Rhodobacter sphaeroides and Methylobacterium extorquens, utilize the ethylmalonyl-CoA pathway to assimilate C2 compounds like acetate[1][2][6][7]. In this pathway, the direction of the this compound hydratase reaction is reversed compared to the 3-HP cycle. Here, this compound is hydrated to form β-methylmalyl-CoA, which is then cleaved to glyoxylate and propionyl-CoA[1][8]. This allows the cell to replenish C4 intermediates of the TCA cycle and synthesize essential biomass precursors from two-carbon sources.

The Methylaspartate Cycle for Acetate Assimilation

A third pathway involving this compound is the methylaspartate cycle, which has been identified in haloarchaea for acetate assimilation[9][10][11]. In this cycle, mesaconate is activated to this compound, which is then hydrated by this compound hydratase to β-methylmalyl-CoA[9][10]. This pathway represents another elegant solution for growth on C2 compounds in the absence of a functional glyoxylate cycle.

Quantitative Data on this compound Metabolism

The enzymatic reactions involving this compound have been characterized in several organisms. The kinetic parameters of the key enzyme, this compound hydratase, are summarized in the table below.

EnzymeOrganismSubstrateKm (mM)Vmax (μmol min-1 mg-1)kcat (s-1)Optimal pHOptimal Temperature (°C)Reference
This compound HydrataseChloroflexus aurantiacusβ-methylmalyl-CoA-130017007.555[8]
This compound HydrataseRhodobacter sphaeroidesβ-methylmalyl-CoA-140019007.530[8]
This compound HydrataseHaloarcula hispanicaMesaconyl-C1-CoA0.23 ± 0.03-89 ± 37.837[1][2]
This compound HydrataseHaloarcula hispanicaβ-methylmalyl-CoA0.11 ± 0.01-310 ± 107.837[1][2]

Note: '-' indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Cloning and Expression of this compound Hydratase

Objective: To produce recombinant this compound hydratase for biochemical characterization.

Protocol:

  • Gene Amplification: The gene encoding this compound hydratase (mch) is amplified from the genomic DNA of the target bacterium using polymerase chain reaction (PCR) with specific primers. The primers should be designed to introduce restriction sites for cloning into an expression vector (e.g., pET vector series)[8][12].

  • Vector Ligation: The amplified PCR product and the expression vector are digested with the corresponding restriction enzymes and then ligated using T4 DNA ligase.

  • Transformation: The ligation mixture is transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation.

  • Expression: The recombinant plasmid is then transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium[8][13].

Purification of Recombinant this compound Hydratase

Objective: To obtain highly pure this compound hydratase for enzymatic assays.

Protocol:

  • Cell Lysis: The E. coli cells expressing the recombinant protein are harvested by centrifugation and resuspended in a suitable lysis buffer. The cells are then lysed by sonication or using a French press.

  • His-tag Affinity Chromatography: If the recombinant protein is expressed with a polyhistidine tag (His-tag), the cell lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a higher concentration of imidazole[1][13].

  • Gel Filtration Chromatography: For further purification and to remove any remaining contaminants and protein aggregates, the eluate from the affinity chromatography step is subjected to size-exclusion (gel filtration) chromatography[1].

  • Purity Assessment: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[1][13].

This compound Hydratase Enzyme Assay

Objective: To measure the catalytic activity of this compound hydratase.

Protocol:

The activity of this compound hydratase can be measured in both the hydration and dehydration directions.

Dehydration of β-methylmalyl-CoA to this compound:

  • The reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5-7.8), MgCl₂, and β-methylmalyl-CoA[1][8].

  • The reaction is initiated by the addition of the purified this compound hydratase.

  • The formation of this compound is monitored by the increase in absorbance at 260 nm, as the double bond in this compound results in a higher extinction coefficient compared to β-methylmalyl-CoA[8][13].

Hydration of this compound to β-methylmalyl-CoA:

  • The reaction mixture contains a suitable buffer, MgCl₂, and this compound[1].

  • The reaction is initiated by the addition of the enzyme.

  • The consumption of this compound is monitored by the decrease in absorbance at 260 nm.

Coupled Spectrophotometric Assay:

Alternatively, the activity can be measured in a coupled assay. For the dehydration reaction, the formation of this compound can be coupled to a subsequent reaction that consumes it, and the change in a downstream product can be monitored.

HPLC-based Assay:

The formation and consumption of CoA thioesters can also be directly quantified using High-Performance Liquid Chromatography (HPLC)[1][8][13].

  • The enzymatic reaction is performed as described above.

  • At different time points, aliquots of the reaction mixture are quenched (e.g., with acid) to stop the reaction.

  • The samples are then analyzed by reverse-phase HPLC to separate and quantify the substrate and product CoA thioesters, which are detected by their absorbance at 260 nm[1][8][13].

Signaling Pathways and Logical Relationships

The metabolic pathways involving this compound are tightly regulated to meet the cell's metabolic demands. The following diagrams illustrate the core logic of these pathways.

Three_Hydroxypropionate_Cycle cluster_cycle 3-Hydroxypropionate Cycle Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase Three_Hydroxypropionate Three_Hydroxypropionate Malonyl_CoA->Three_Hydroxypropionate Malonyl-CoA reductase Propionyl_CoA Propionyl_CoA Three_Hydroxypropionate->Propionyl_CoA 3-Hydroxypropionyl-CoA synthetase & dehydratase Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Malyl_CoA Malyl_CoA Succinyl_CoA->Malyl_CoA Beta_Methylmalyl_CoA Beta_Methylmalyl_CoA Malyl_CoA->Beta_Methylmalyl_CoA Mesaconyl_CoA Mesaconyl_CoA Beta_Methylmalyl_CoA->Mesaconyl_CoA This compound hydratase Citramalyl_CoA Citramalyl_CoA Mesaconyl_CoA->Citramalyl_CoA Citramalyl_CoA->Acetyl_CoA Citramalyl-CoA lyase Pyruvate_out Pyruvate Citramalyl_CoA->Pyruvate_out CO2_in1 CO2 CO2_in1->Malonyl_CoA CO2_in2 CO2 CO2_in2->Methylmalonyl_CoA

Figure 1: The 3-Hydroxypropionate Cycle for CO2 fixation.

Ethylmalonyl_CoA_Pathway cluster_pathway Ethylmalonyl-CoA Pathway Two_Acetyl_CoA 2 Acetyl-CoA Acetoacetyl_CoA Acetoacetyl_CoA Two_Acetyl_CoA->Acetoacetyl_CoA β-ketothiolase Three_Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Three_Hydroxybutyryl_CoA Acetoacetyl-CoA reductase Crotonyl_CoA Crotonyl_CoA Three_Hydroxybutyryl_CoA->Crotonyl_CoA Crotonase Ethylmalonyl_CoA Ethylmalonyl_CoA Crotonyl_CoA->Ethylmalonyl_CoA Crotonyl-CoA carboxylase/reductase Methylsuccinyl_CoA Methylsuccinyl_CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA Ethylmalonyl-CoA mutase Mesaconyl_CoA Mesaconyl_CoA Methylsuccinyl_CoA->Mesaconyl_CoA Methylsuccinyl-CoA dehydrogenase Beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA->Beta_Methylmalyl_CoA This compound hydratase Glyoxylate_out Glyoxylate Beta_Methylmalyl_CoA->Glyoxylate_out β-Methylmalyl-CoA lyase Propionyl_CoA_out Propionyl-CoA Beta_Methylmalyl_CoA->Propionyl_CoA_out β-Methylmalyl-CoA lyase CO2_in CO2 CO2_in->Ethylmalonyl_CoA

Figure 2: The Ethylmalonyl-CoA Pathway for acetate assimilation.

Methylaspartate_Cycle cluster_cycle Methylaspartate Cycle Acetyl_CoA Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate dehydrogenase Glutamate Glutamate Alpha_Ketoglutarate->Glutamate Methylaspartate Methylaspartate Glutamate->Methylaspartate Glutamate mutase Mesaconate Mesaconate Methylaspartate->Mesaconate Methylaspartate ammonia-lyase Mesaconyl_CoA Mesaconyl_CoA Mesaconate->Mesaconyl_CoA Succinyl-CoA: mesaconate CoA-transferase Beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA->Beta_Methylmalyl_CoA This compound hydratase Glyoxylate_out Glyoxylate Beta_Methylmalyl_CoA->Glyoxylate_out β-Methylmalyl-CoA lyase Propionyl_CoA_out Propionyl-CoA Beta_Methylmalyl_CoA->Propionyl_CoA_out β-Methylmalyl-CoA lyase

Figure 3: The Methylaspartate Cycle for acetate assimilation.

Conclusion and Future Directions

This compound is a linchpin in the central metabolism of a diverse range of bacteria, playing indispensable roles in both carbon fixation and assimilation of simple organic compounds. The enzymes involved in its metabolism, particularly this compound hydratase, represent potential targets for the development of novel antimicrobial agents. A thorough understanding of the regulation and enzymology of these pathways is crucial for such endeavors. Furthermore, the metabolic pathways involving this compound offer a rich toolkit for metabolic engineers aiming to produce valuable chemicals from renewable feedstocks. Future research should focus on elucidating the regulatory networks that control the flux through these pathways and exploring the full diversity of this compound-dependent metabolism in the microbial world. This knowledge will be instrumental in harnessing the metabolic potential of bacteria for biotechnological and biomedical applications.

References

Mesaconyl-CoA: The Pivotal C5 Intermediate in the 3-Hydroxypropionate Bi-Cycle for Carbon Fixation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypropionate (B73278) (3-HP) bi-cycle represents a significant pathway for autotrophic carbon dioxide fixation, particularly in phototrophic green nonsulfur bacteria like Chloroflexus aurantiacus.[1][2][3][4] Unlike the more ubiquitous Calvin-Benson-Bassham cycle, the 3-HP bi-cycle utilizes a unique set of enzymatic reactions to convert inorganic carbon into essential cellular precursors. Central to this pathway is mesaconyl-coenzyme A (CoA), a C5-dicarboxylic acid thioester that undergoes a series of critical transformations. This guide provides a detailed examination of the role of mesaconyl-CoA, the enzymes that catalyze its conversion, quantitative kinetic data, and the experimental protocols used for its study.

The Role of this compound in the Glyoxylate (B1226380) Assimilation Arm of the 3-HP Bi-Cycle

The 3-HP bi-cycle is composed of two interconnected cycles. The first cycle fixes two molecules of bicarbonate to convert one molecule of acetyl-CoA into glyoxylate and regenerates the initial acetyl-CoA.[5][6] The second cycle, the focus of this guide, assimilates this glyoxylate by converting it and a molecule of propionyl-CoA into pyruvate (B1213749) and another molecule of acetyl-CoA.[5][6] this compound is the crucial intermediate hub in this second cycle.

The pathway proceeds through the following key steps:

  • Formation of β-Methylmalyl-CoA: The cycle begins with the condensation of glyoxylate and propionyl-CoA, a reaction that forms (2R,3S)-β-methylmalyl-CoA.[7]

  • Dehydration to Mesaconyl-C1-CoA: β-methylmalyl-CoA is then dehydrated by the enzyme mesaconyl-C1-CoA hydratase (also referred to as β-methylmalyl-CoA dehydratase) to yield mesaconyl-C1-CoA (2-methylfumaryl-CoA).[8]

  • Intramolecular CoA Transfer: In a chemically remarkable and pivotal step, the enzyme this compound C1-C4 CoA transferase (Mct) catalyzes an intramolecular transfer of the CoA thioester from the C1-carboxyl group to the C4-carboxyl group.[9][10] This reaction converts mesaconyl-C1-CoA into its isomer, mesaconyl-C4-CoA (3-methylfumaryl-CoA).[7][10] This rearrangement is essential for the subsequent cleavage reaction.

  • Hydration to (S)-Citramalyl-CoA: Mesaconyl-C4-CoA is hydrated by mesaconyl-C4-CoA hydratase to form (3S)-citramalyl-CoA.[5][8]

  • Cleavage and Product Formation: Finally, (S)-citramalyl-CoA is cleaved by a lyase into acetyl-CoA and pyruvate, the final product of the cycle.[3][6]

This sequence elegantly disproportionates glyoxylate and propionyl-CoA into the key metabolic building blocks of acetyl-CoA and pyruvate.

Mesaconyl_CoA_Pathway Propionyl_CoA Propionyl-CoA + Glyoxylate beta_Methylmalyl_CoA β-Methylmalyl-CoA Propionyl_CoA->beta_Methylmalyl_CoA Mesaconyl_C1_CoA Mesaconyl-C1-CoA beta_Methylmalyl_CoA->Mesaconyl_C1_CoA Mesaconyl_C4_CoA Mesaconyl-C4-CoA Mesaconyl_C1_CoA->Mesaconyl_C4_CoA Citramalyl_CoA (S)-Citramalyl-CoA Mesaconyl_C4_CoA->Citramalyl_CoA Products Acetyl-CoA + Pyruvate Citramalyl_CoA->Products E1 MMC Lyase (Condensation) Propionyl_CoA_beta_Methylmalyl_CoA_c Propionyl_CoA_beta_Methylmalyl_CoA_c E1->Propionyl_CoA_beta_Methylmalyl_CoA_c E2 Mesaconyl-C1-CoA Hydratase beta_Methylmalyl_CoA_Mesaconyl_C1_CoA_c beta_Methylmalyl_CoA_Mesaconyl_C1_CoA_c E2->beta_Methylmalyl_CoA_Mesaconyl_C1_CoA_c E3 This compound C1-C4 Transferase (Mct) Mesaconyl_C1_CoA_Mesaconyl_C4_CoA_c Mesaconyl_C1_CoA_Mesaconyl_C4_CoA_c E3->Mesaconyl_C1_CoA_Mesaconyl_C4_CoA_c E4 Mesaconyl-C4-CoA Hydratase Mesaconyl_C4_CoA_Citramalyl_CoA_c Mesaconyl_C4_CoA_Citramalyl_CoA_c E4->Mesaconyl_C4_CoA_Citramalyl_CoA_c E5 MMC Lyase (Cleavage) Citramalyl_CoA_Products_c Citramalyl_CoA_Products_c E5->Citramalyl_CoA_Products_c Experimental_Workflow cluster_0 Gene to Protein cluster_1 Substrate Preparation cluster_2 Analysis Gene Identify & Clone Target Gene (e.g., mct) Expression Heterologous Expression in E. coli Gene->Expression Purification Protein Purification (e.g., His-tag) Expression->Purification Assay Enzyme Activity Assay (Spectrophotometry) Purification->Assay Synthesis Chemical Synthesis of This compound Isomers HPLC_Purify HPLC Purification of Substrates Synthesis->HPLC_Purify HPLC_Purify->Assay Kinetics Determine Kinetic Parameters (KM, Vmax, kcat) Assay->Kinetics HPLC_Analysis Confirm Product Identity (HPLC Analysis) Assay->HPLC_Analysis

References

The Pivotal Role of Mesaconyl-CoA in the Ethylmalonyl-CoA Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethylmalonyl-CoA (EMC) pathway is a crucial metabolic route in various bacteria, particularly those lacking a functional glyoxylate (B1226380) cycle, for the assimilation of C2 compounds such as acetate (B1210297). This pathway enables the conversion of acetyl-CoA into key metabolic precursors. Central to this intricate network of reactions is the intermediate, mesaconyl-CoA. This technical guide provides an in-depth exploration of the function of this compound within the EMC pathway, detailing the enzymatic reactions it undergoes, presenting key quantitative data, and outlining relevant experimental protocols for its study.

The Core Function of this compound

This compound is a five-carbon dicarboxylic acid thioester that serves as a critical intermediate in the EMC pathway. Its primary role is to act as the substrate for the enzyme this compound hydratase, which catalyzes its reversible hydration to form β-methylmalyl-CoA.[1][2][3] In the context of the EMC pathway for acetate assimilation, the hydration of this compound is the physiologically relevant direction.[1] This step is essential for the eventual cleavage of β-methylmalyl-CoA into glyoxylate and propionyl-CoA, which are subsequently used for biosynthesis and regeneration of other key metabolites.[1][4]

The formation of this compound itself is a result of the oxidation of methylsuccinyl-CoA, a reaction catalyzed by methylsuccinyl-CoA dehydrogenase. The interconversion of these CoA esters is a hallmark of the EMC pathway, allowing for the net conversion of two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA.[4]

Signaling Pathways and Logical Relationships

The logical flow of the ethylmalonyl-CoA pathway, highlighting the central position of this compound, can be visualized as follows:

Ethylmalonyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ccr Crotonyl-CoA carboxylase/reductase crotonyl_coa->ccr ethylmalonyl_coa Ethylmalonyl-CoA ecm Ethylmalonyl-CoA mutase ethylmalonyl_coa->ecm methylsuccinyl_coa Methylsuccinyl-CoA msd Methylsuccinyl-CoA dehydrogenase methylsuccinyl_coa->msd mesaconyl_coa This compound mch This compound hydratase mesaconyl_coa->mch methylmalyl_coa β-Methylmalyl-CoA mcl β-Methylmalyl-CoA lyase methylmalyl_coa->mcl glyoxylate Glyoxylate ms Malate synthase glyoxylate->ms propionyl_coa Propionyl-CoA pcc Propionyl-CoA carboxylase propionyl_coa->pcc succinyl_coa Succinyl-CoA malyl_coa Malyl-CoA malate Malate malyl_coa->malate ccr->ethylmalonyl_coa ecm->methylsuccinyl_coa msd->mesaconyl_coa mch->methylmalyl_coa mcl->glyoxylate mcl->propionyl_coa mcm Methylmalonyl-CoA mutase pcc->mcm mcm->succinyl_coa ms->malyl_coa acetyl_coa_2 Acetyl-CoA acetyl_coa_2->ms

Figure 1. The Ethylmalonyl-CoA Pathway.

Quantitative Data

The enzymatic conversion of this compound is central to the flux through the EMC pathway. The following tables summarize key quantitative data related to this compound hydratase and the concentrations of pathway intermediates.

Table 1: Specific Activity of this compound Hydratase

OrganismTemperature (°C)Specific Activity (μmol min⁻¹ mg⁻¹)kcat (s⁻¹)Reference
Rhodobacter sphaeroides301,4001,900[1]
Chloroflexus aurantiacus551,3001,700[1]

Table 2: Kinetic Parameters of this compound Hydratase from Haloarcula hispanica

SubstrateK_m_ (mM)V_max_ (U mg⁻¹)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹ M⁻¹)Reference
Mesaconyl-C1-CoA0.2 ± 0.057.4 ± 0.4894.5 x 10⁵[5]
β-Methylmalyl-CoA0.05 ± 0.0148 ± 25761.2 x 10⁷[5]

Note: The data for Haloarcula hispanica is for a related enzyme in the methylaspartate cycle, but provides valuable comparative kinetic insights.

Table 3: In Vivo Concentrations of Ethylmalonyl-CoA Pathway Intermediates in Methylobacterium extorquens AM1

MetaboliteConditionConcentration RangeReference
This compoundMethanol-grown cellsDetectable[6]
β-Methylmalyl-CoAMethanol-grown cellsDetectable[6]

Experimental Protocols

Heterologous Expression and Purification of this compound Hydratase from Rhodobacter sphaeroides

This protocol is adapted from Zarzycki et al. (2008).[1]

a. Gene Cloning and Expression Vector Construction:

  • The gene encoding this compound hydratase (e.g., mch) is amplified from R. sphaeroides genomic DNA using PCR with appropriate primers.

  • The PCR product is cloned into an expression vector (e.g., pET vector system) containing an N-terminal His-tag for affinity purification.

  • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight.

  • The starter culture is used to inoculate a larger volume of LB medium.

  • The culture is grown at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

  • Protein expression is induced by the addition of IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

  • The culture is further incubated at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.

c. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

  • Cells are lysed by sonication or using a French press.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • The His-tagged this compound hydratase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE.[1]

  • For further purification, gel filtration chromatography can be performed.

Purification_Workflow cloning Gene Cloning (pET vector) transformation Transformation (E. coli BL21) cloning->transformation expression Protein Expression (IPTG induction) transformation->expression lysis Cell Lysis (Sonication) expression->lysis clarification Clarification (Centrifugation) lysis->clarification affinity Ni-NTA Affinity Chromatography clarification->affinity wash Wash affinity->wash elution Elution wash->elution analysis Purity Analysis (SDS-PAGE) elution->analysis

Figure 2. Protein Purification Workflow.

Enzyme Assay for this compound Hydratase Activity

This assay measures the hydration of this compound to β-methylmalyl-CoA.

a. Coupled Spectrophotometric Assay:

  • This assay couples the formation of β-methylmalyl-CoA to its subsequent cleavage by β-methylmalyl-CoA lyase, which produces glyoxylate and propionyl-CoA. The consumption of a substrate or production of a product in a linked reaction can be monitored spectrophotometrically.[8]

  • A more direct approach involves monitoring the decrease in absorbance at a specific wavelength where this compound has a higher extinction coefficient than β-methylmalyl-CoA.

b. HPLC-Based Assay:

  • This is a direct and robust method to measure the activity of this compound hydratase.[1][9]

  • Reaction Mixture:

    • 100 mM Buffer (e.g., Tris-HCl or MOPS, pH 7.5-8.0)

    • 5 mM MgCl₂

    • 0.1-1 mM this compound (substrate)

    • Purified this compound hydratase

  • Procedure:

    • The reaction is initiated by adding the enzyme to the reaction mixture pre-incubated at the desired temperature (e.g., 30°C for the R. sphaeroides enzyme).[1]

    • Aliquots are taken at different time points (e.g., 0, 2, 5, 10 minutes).

    • The reaction in the aliquots is stopped by adding an acid (e.g., formic acid or perchloric acid).[1]

    • Precipitated protein is removed by centrifugation.

    • The supernatant is analyzed by reverse-phase HPLC.[1]

HPLC Analysis of this compound and Related Thioesters

a. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., LiChroCART 125-4 RP-18e).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 40 mM potassium phosphate (B84403) buffer, pH 4.2, with formic acid).[1]

  • Gradient: A typical gradient might be 1-10% acetonitrile over 30 minutes.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV detector at 260 nm.[1]

b. Retention Times:

  • Retention times will vary depending on the exact conditions, but a typical elution order is: free acids < β-methylmalyl-CoA < this compound < propionyl-CoA.[1]

Conclusion

This compound stands as a cornerstone intermediate in the ethylmalonyl-CoA pathway, its conversion to β-methylmalyl-CoA being a critical step for the assimilation of C2 compounds in a variety of microorganisms. Understanding the kinetics and regulation of this compound hydratase, the enzyme responsible for this transformation, is paramount for a complete comprehension of this metabolic route. The detailed protocols provided herein offer a foundation for researchers to further investigate the intricacies of the EMC pathway, paving the way for potential applications in metabolic engineering and the development of novel antimicrobial strategies targeting this essential bacterial pathway. Further research is warranted to fully elucidate the in vivo dynamics of this compound and other pathway intermediates under various physiological conditions.

References

The Central Role of Mesaconyl-CoA in Acetate Assimilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assimilation of two-carbon compounds, such as acetate (B1210297), is a fundamental metabolic process for many microorganisms, enabling them to synthesize essential cellular building blocks. While the glyoxylate (B1226380) cycle has long been considered the canonical pathway for this purpose, a growing body of research has illuminated an alternative route: the ethylmalonyl-CoA (EMC) pathway. This pathway is particularly prominent in bacteria that lack a functional glyoxylate cycle, including the facultative methylotroph Methylobacterium extorquens and the purple non-sulfur bacterium Rhodobacter sphaeroides.[1][2] A key intermediate in this intricate metabolic network is mesaconyl-CoA, a five-carbon dicarboxylic acid thioester. This technical guide provides an in-depth exploration of the pivotal role of this compound in acetate assimilation via the EMC pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

The Ethylmalonyl-CoA Pathway: A Hub for Carbon Metabolism

The EMC pathway facilitates the net conversion of two molecules of acetyl-CoA into one molecule of glyoxylate and one molecule of succinyl-CoA.[1] This process is crucial for replenishing C4-dicarboxylic acids that are withdrawn from the tricarboxylic acid (TCA) cycle for biosynthesis. This compound serves as a central intermediate in this pathway, participating in a reversible hydration/dehydration reaction catalyzed by this compound hydratase.

Signaling Pathway of Acetate Assimilation via the Ethylmalonyl-CoA Pathway

The following diagram illustrates the core reactions of the EMC pathway, highlighting the position of this compound.

Ethylmalonyl_CoA_Pathway Two_Acetyl_CoA 2 Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Two_Acetyl_CoA->Acetoacetyl_CoA Three_Hydroxybutyryl_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Three_Hydroxybutyryl_CoA Crotonyl_CoA Crotonyl-CoA Three_Hydroxybutyryl_CoA->Crotonyl_CoA Ethylmalonyl_CoA (2S)-Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA CO2_in CO₂ CO2_in->Ethylmalonyl_CoA Methylsuccinyl_CoA (2S)-Methylsuccinyl-CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA Mesaconyl_CoA This compound Methylsuccinyl_CoA->Mesaconyl_CoA Beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA->Beta_Methylmalyl_CoA Glyoxylate Glyoxylate Beta_Methylmalyl_CoA->Glyoxylate Propionyl_CoA Propionyl-CoA Beta_Methylmalyl_CoA->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA CO2_in2 CO₂ CO2_in2->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

The Ethylmalonyl-CoA Pathway for Acetate Assimilation.

Quantitative Data on Key Enzymes and Pathway Flux

The efficiency and regulation of the EMC pathway are governed by the kinetic properties of its constituent enzymes and the overall metabolic flux through the pathway. This section presents a summary of available quantitative data.

Table 1: Kinetic Parameters of Key Enzymes in the Ethylmalonyl-CoA Pathway
EnzymeOrganismSubstrateApparent Km (mM)Vmax or Specific ActivityReference(s)
Crotonyl-CoA Carboxylase/ReductaseRhodobacter sphaeroidesCrotonyl-CoA0.4103 U/mg[3]
NADPH0.7[3]
NaHCO₃14[3]
This compound HydrataseRhodobacter sphaeroideserythro-β-Methylmalyl-CoA-1,400 µmol min-1 mg-1[4]
Chloroflexus aurantiacuserythro-β-Methylmalyl-CoA-1,300 µmol min-1 mg-1[4]
Haloarcula hispanicaMesaconyl-C1-CoA-kcat of 89 s-1[5]

Note: "U" denotes one unit of enzyme activity, defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute. "-" indicates data not available in the cited sources.

Table 2: Specific Activities of Ethylmalonyl-CoA Pathway Enzymes in Methylobacterium extorquens AM1 under Different Growth Conditions
EnzymeMethanol-grown (nmol min-1 mg-1 protein)Acetate-grown (nmol min-1 mg-1 protein)Succinate-grown (nmol min-1 mg-1 protein)Reference(s)
β-Ketothiolase (PhaA)~100~200~250[6]
Acetoacetyl-CoA Reductase (PhaB)~150~150~150[6]
Crotonase (CroR)~2000~2000~2000[6]
Crotonyl-CoA Carboxylase/Reductase (Ccr)~150~30~15[6]
Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase (Epi)~50~10~5[6]
Ethylmalonyl-CoA Mutase (Ecm)~60~10~5[6]
Methylsuccinyl-CoA Dehydrogenase (Msd)~40~8~4[6]
This compound Hydratase (Mcd)~250~50~25[6]
Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1)~120~25~10[6]

Data are approximated from the graphical representation in the cited source.

Table 3: Metabolic Flux Distribution in Methylobacterium extorquens AM1 during Growth on Acetate
Metabolic FluxFlux Value (mmol g-1 [CDW] h-1)Reference(s)
Acetate Uptake1.00[7]
Flux through TCA CycleHigh (Oxidation)[1][7]
Flux through EMC PathwayHigh (Assimilation)[1][7]
Glyoxylate to 2-PhosphoglycerateForward[7]
2-Phosphoglycerate to MalateReversed[7]

CDW: Cell Dry Weight. The flux values are normalized relative to the acetate uptake rate.

Experimental Protocols

The elucidation of the role of this compound in acetate assimilation has been made possible through a combination of genetic, biochemical, and metabolomic approaches. This section provides detailed methodologies for key experiments.

Transposon Mutagenesis for Identification of Essential Genes

This protocol describes a general workflow for identifying genes essential for acetate assimilation in bacteria like Rhodobacter sphaeroides using transposon mutagenesis.

Transposon_Mutagenesis_Workflow Start Start: E. coli donor strain with transposon plasmid R. sphaeroides recipient strain Mating Conjugal Mating: Mix donor and recipient strains on a solid medium. Start->Mating Selection Selection of Mutants: Plate mating mixture on minimal medium with acetate as the sole carbon source and an antibiotic corresponding to the transposon resistance gene. Mating->Selection Screening Screening for Phenotype: Identify colonies that fail to grow (acetate-minus mutants). Selection->Screening Identification Gene Identification: Isolate genomic DNA from mutants. Identify the transposon insertion site by techniques such as arbitrary PCR or sequencing of rescued plasmids. Screening->Identification End End: Identification of genes essential for acetate assimilation. Identification->End

Workflow for Transposon Mutagenesis.

Methodology:

  • Strains and Plasmids: An E. coli donor strain (e.g., S17-1) carrying a "suicide" plasmid with a transposon (e.g., Tn5) is used.[8] The recipient is a wild-type strain of the bacterium under investigation (e.g., Rhodobacter sphaeroides).[8]

  • Conjugation: The donor and recipient strains are grown to mid-log phase, mixed, and plated on a non-selective rich medium to allow for conjugation and transposon insertion into the recipient's chromosome.[8]

  • Selection: The mating mixture is then plated on a minimal medium containing acetate as the sole carbon source and a selective antibiotic to which the transposon confers resistance. Only recipient cells that have incorporated the transposon will grow.

  • Screening: Colonies that grow on the selective medium are then screened for their inability to grow on a minimal medium with acetate as the sole carbon source. These are the acetate-minus mutants.

  • Gene Identification: The genomic DNA from these mutants is isolated. The site of the transposon insertion is then identified using methods like arbitrary PCR, inverse PCR, or plasmid rescue, followed by DNA sequencing.[9][10]

Heterologous Expression and Purification of this compound Hydratase

This protocol outlines the steps for producing and purifying recombinant this compound hydratase for in vitro characterization.

Methodology:

  • Cloning: The gene encoding this compound hydratase (e.g., from R. sphaeroides or C. aurantiacus) is amplified by PCR and cloned into an expression vector (e.g., pET vector with a His-tag) in E. coli.[4][11]

  • Expression: The recombinant E. coli strain is grown in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).[12]

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed by methods such as sonication or French press.

  • Purification: The cell lysate is clarified by centrifugation. The recombinant His-tagged protein is then purified from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity of the enzyme is assessed by SDS-PAGE.[11]

Enzyme Assay for this compound Hydratase

This protocol describes how to measure the activity of purified this compound hydratase.

Methodology:

  • Reaction Mixture: The assay can be performed in either the hydration or dehydration direction.[5]

    • Hydration (this compound to β-Methylmalyl-CoA): The reaction mixture contains buffer (e.g., 100 mM Tris-HCl, pH 7.8), MgCl₂, and this compound.[5]

    • Dehydration (β-Methylmalyl-CoA to this compound): The reaction mixture contains buffer, MgCl₂, and enzymatically synthesized β-methylmalyl-CoA.[4]

  • Initiation and Termination: The reaction is initiated by adding the purified enzyme. The reaction is stopped after a defined time by adding acid (e.g., formic acid or HCl).[4][5]

  • Analysis: The formation of the product is monitored by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) by detecting the CoA thioesters at 260 nm.[4][5]

13C-Metabolic Flux Analysis (MFA)

This protocol provides a general framework for quantifying metabolic fluxes through the EMC pathway using stable isotope labeling.

C13_MFA_Workflow Start Start: Cultivate cells on ¹³C-labeled acetate Quenching Metabolic Quenching: Rapidly stop metabolic activity (e.g., using cold methanol). Start->Quenching Extraction Metabolite Extraction: Extract intracellular metabolites. Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis: Separate and detect the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids). Extraction->Analysis Modeling Computational Modeling: Use a metabolic model to simulate the expected labeling patterns for different flux distributions. Compare simulated patterns with experimental data. Analysis->Modeling Flux_Determination Flux Determination: Determine the set of fluxes that best fit the experimental data. Modeling->Flux_Determination End End: Quantified metabolic flux map. Flux_Determination->End

Workflow for ¹³C-Metabolic Flux Analysis.

Methodology:

  • 13C-Labeling: Cells are grown in a defined medium with 13C-labeled acetate (e.g., [1-13C]acetate or [U-13C]acetate) as the primary carbon source until a metabolic and isotopic steady state is reached.[13][14]

  • Quenching and Extraction: Metabolism is rapidly quenched to prevent further enzymatic activity, typically using a cold solvent like methanol. Intracellular metabolites are then extracted.

  • Mass Spectrometry: The isotopic labeling patterns of key intracellular metabolites, particularly proteinogenic amino acids (which reflect the labeling of their precursor molecules), are determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Computational Analysis: The experimental mass isotopomer distributions are used to constrain a computational model of the organism's metabolic network. By fitting the model's predictions to the experimental data, the intracellular metabolic fluxes can be quantified.[16][17]

Conclusion

This compound is an indispensable intermediate in the ethylmalonyl-CoA pathway, a vital route for acetate assimilation in a variety of bacteria. The study of this pathway and its components, through the application of the experimental techniques detailed in this guide, continues to deepen our understanding of microbial carbon metabolism. For researchers in drug development, the unique enzymes of the EMC pathway, such as this compound hydratase, may represent novel targets for antimicrobial strategies against pathogens that rely on this metabolic route. Further quantitative and mechanistic studies will undoubtedly uncover additional layers of regulation and reveal the full biotechnological potential of this fascinating metabolic pathway.

References

The Discovery and History of Mesaconyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-coenzyme A (mesaconyl-CoA) is a key metabolic intermediate in several bacterial carbon metabolism pathways. Its discovery and the elucidation of its enzymatic transformations have been pivotal in understanding novel mechanisms of carbon fixation and acetate (B1210297) assimilation, offering potential targets for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical context of this compound, with a focus on the key enzymes, experimental protocols, and quantitative data that have defined our understanding of this critical molecule.

The Emergence of this compound in Central Metabolism

The history of this compound is intrinsically linked to the study of two significant bacterial metabolic pathways: the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate assimilation. For years, the complete routes of these pathways remained elusive, with this compound and its related C5-dicarboxylic acid CoA-esters being postulated as key, yet uncharacterized, intermediates[1][2].

A seminal 2008 publication by Zarzycki and colleagues marked a turning point in the field[1][2]. This research provided the first direct evidence for the role of this compound and characterized the enzyme responsible for its interconversion with β-methylmalyl-CoA: This compound hydratase . This discovery filled a critical gap in our understanding of these pathways and opened the door for more detailed biochemical and structural analyses.

Key Metabolic Pathways Involving this compound

This compound is a central player in two primary metabolic contexts:

  • The 3-Hydroxypropionate (3-HP) Bi-cycle: This pathway is a carbon fixation route used by some phototrophic green non-sulfur bacteria, such as Chloroflexus aurantiacus, to convert carbon dioxide into cellular building blocks[1][3]. In the second cycle of this pathway, β-methylmalyl-CoA is dehydrated to mesaconyl-C1-CoA by this compound hydratase. Subsequently, an intramolecular CoA transferase converts mesaconyl-C1-CoA to mesaconyl-C4-CoA, which is then hydrated to (S)-citramalyl-CoA[4][5]. This is ultimately cleaved to yield acetyl-CoA and pyruvate, the net product of CO2 fixation[1].

  • The Ethylmalonyl-CoA Pathway: This pathway is utilized by various bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens, for the assimilation of acetate when the glyoxylate (B1226380) cycle is absent[1][2]. In this pathway, the reaction direction is reversed. This compound is formed from the conversion of two molecules of acetyl-CoA and one molecule of CO2, and is then hydrated by this compound hydratase to form β-methylmalyl-CoA. This is then cleaved to produce glyoxylate and propionyl-CoA[1].

Signaling Pathway Diagrams

3_Hydroxypropionate_Bi_Cycle Propionyl-CoA Propionyl-CoA β-Methylmalyl-CoA β-Methylmalyl-CoA Propionyl-CoA->β-Methylmalyl-CoA + Glyoxylate Mesaconyl-C1-CoA Mesaconyl-C1-CoA β-Methylmalyl-CoA->Mesaconyl-C1-CoA this compound Hydratase Mesaconyl-C4-CoA Mesaconyl-C4-CoA Mesaconyl-C1-CoA->Mesaconyl-C4-CoA this compound C1-C4 CoA Transferase (S)-Citramalyl-CoA (S)-Citramalyl-CoA Mesaconyl-C4-CoA->(S)-Citramalyl-CoA Mesaconyl-C4-CoA Hydratase Pyruvate Pyruvate (S)-Citramalyl-CoA->Pyruvate (S)-Citramalyl-CoA Lyase Acetyl-CoA Acetyl-CoA (S)-Citramalyl-CoA->Acetyl-CoA (S)-Citramalyl-CoA Lyase

Figure 1: The second part of the 3-Hydroxypropionate Bi-cycle.

Ethylmalonyl_CoA_Pathway 2 Acetyl-CoA + CO2 2 Acetyl-CoA + CO2 This compound This compound 2 Acetyl-CoA + CO2->this compound Multiple Steps β-Methylmalyl-CoA β-Methylmalyl-CoA This compound->β-Methylmalyl-CoA this compound Hydratase Glyoxylate Glyoxylate β-Methylmalyl-CoA->Glyoxylate β-Methylmalyl-CoA Lyase Propionyl-CoA Propionyl-CoA β-Methylmalyl-CoA->Propionyl-CoA β-Methylmalyl-CoA Lyase

Figure 2: The core reactions of the Ethylmalonyl-CoA Pathway involving this compound.

Key Enzymes in this compound Metabolism

This compound Hydratase (EC 4.2.1.148)

This enzyme catalyzes the reversible hydration of the C-C double bond in this compound to form erythro-β-methylmalyl-CoA. It is a member of the enoyl-CoA hydratase family and plays a crucial role in both the 3-HP bi-cycle and the ethylmalonyl-CoA pathway[1]. The enzyme from C. aurantiacus and R. sphaeroides is a homodimeric protein with a subunit molecular mass of approximately 40 kDa[1].

This compound C1-C4 CoA Transferase (MCT)

This unique enzyme, discovered in the 3-HP bi-cycle of Chloroflexus aurantiacus, catalyzes the intramolecular transfer of the coenzyme A moiety from the C1 to the C4 carboxyl group of mesaconate[4]. This reaction is essential for the subsequent steps of the pathway. MCT is a member of the family III CoA-transferases[4].

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in this compound metabolism.

Table 1: Specific Activities of this compound Hydratase

OrganismTemperature (°C)Specific Activity (μmol min⁻¹ mg⁻¹)Reference
Chloroflexus aurantiacus551,300[1]
Rhodobacter sphaeroides301,400[1]

Table 2: Kinetic Parameters of this compound Hydratase from Haloarcula hispanica

SubstrateKm (mM)Vmax (U mg⁻¹)kcat (s⁻¹)kcat/Km (s⁻¹ mM⁻¹)Reference
β-Methylmalyl-CoA0.23 ± 0.057.4 ± 0.55.925.7
Mesaconyl-C1-CoA0.44 ± 0.032.5 ± 0.12.04.5
Mesaconyl-C4-CoA0.15 ± 0.020.7 ± 0.10.64.0

Table 3: Kinetic Parameters of this compound C1-C4 CoA Transferase (MCT)

SubstrateKm (µM)Vmax (U mg⁻¹)kcat (s⁻¹)kcat/Km (M⁻¹ s⁻¹)Reference
Mesaconyl-C1-CoA150 ± 20250 ± 10200 ± 81.3 x 10⁶
Mesaconyl-C4-CoA120 ± 10230 ± 10184 ± 81.5 x 10⁶

Experimental Protocols

Synthesis of this compound

A common method for the chemical synthesis of this compound involves the mixed anhydride (B1165640) method.

  • Preparation of Mesaconic Anhydride:

    • Dissolve 0.5 M mesaconic acid in diethyl ether on ice.

    • Add water-free pyridine (B92270) and ice-cold ethyl chloroformate under constant stirring.

    • After 15 minutes, the supernatant containing mesaconic anhydride is collected.

  • Reaction with Coenzyme A:

    • Slowly add the mesaconic anhydride supernatant to a solution of coenzyme A (e.g., 2.5 mM CoA in 25 mM NaHCO₃).

    • Stir constantly on ice for 30 minutes.

    • Adjust the pH to 3.0 with HCl.

  • Purification:

    • The resulting mixture of free CoA, mesaconyl-C1-CoA, and mesaconyl-C4-CoA can be separated by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_0 Gene to Protein cluster_1 Activity Assays Gene_Cloning Gene Cloning (e.g., into pET vector) Heterologous_Expression Heterologous Expression (e.g., in E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (e.g., His-tag affinity chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay (Spectrophotometric or HPLC-based) Protein_Purification->Enzyme_Assay Substrate_Synthesis Synthesis & Purification of CoA Esters (e.g., this compound) Substrate_Synthesis->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Enzyme_Assay->Kinetic_Analysis

Figure 3: A generalized experimental workflow for the characterization of enzymes involved in this compound metabolism.
This compound Hydratase Enzyme Assay

The activity of this compound hydratase can be measured in both the hydration and dehydration directions.

  • Dehydration Direction (β-methylmalyl-CoA to this compound):

    • The reaction mixture contains buffer (e.g., 100 mM Tris-HCl, pH 7.8), MgCl₂, and β-methylmalyl-CoA.

    • The reaction is initiated by the addition of the purified enzyme.

    • The formation of this compound is monitored by HPLC or UPLC by observing the appearance of the corresponding peak.

  • Hydration Direction (this compound to β-methylmalyl-CoA):

    • The reaction mixture is similar to the above, but with mesaconyl-C1-CoA or mesaconyl-C4-CoA as the substrate.

    • The formation of β-methylmalyl-CoA is monitored by HPLC or UPLC.

This compound C1-C4 CoA Transferase (MCT) Spectrophotometric Assay

The activity of MCT can be determined spectrophotometrically by leveraging the different extinction coefficients of mesaconyl-C1-CoA and mesaconyl-C4-CoA at 290 nm.

  • The assay mixture contains buffer (e.g., 200 mM HEPES/KOH, pH 8.0), the purified MCT enzyme, and varying concentrations of either mesaconyl-C1-CoA or mesaconyl-C4-CoA.

  • The reaction is incubated at the optimal temperature for the enzyme (e.g., 55 °C).

  • The conversion is monitored by measuring the change in absorbance at 290 nm over time. The increase in absorbance corresponds to the formation of mesaconyl-C4-CoA from mesaconyl-C1-CoA (Δε₂₉₀ = 2900 M⁻¹ cm⁻¹).

HPLC Analysis of CoA Esters

High-Performance Liquid Chromatography is a fundamental technique for the separation and quantification of CoA esters.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

  • Detection: UV detection at 260 nm is standard for monitoring the adenine (B156593) moiety of the CoA molecule.

  • Quantification: Peak areas are compared to those of known standards to determine the concentration of each CoA ester.

Conclusion and Future Perspectives

The discovery and characterization of this compound and its associated enzymes have significantly advanced our understanding of bacterial carbon metabolism. The detailed biochemical and kinetic data now available provide a solid foundation for further research. Future work in this area may focus on:

  • Structural Biology: Elucidating the crystal structures of this compound hydratases from various organisms to understand their reaction mechanisms and substrate specificities in greater detail.

  • Metabolic Engineering: Manipulating the expression and activity of these enzymes to engineer novel metabolic pathways for the production of valuable chemicals.

  • Drug Development: Targeting these unique bacterial enzymes for the development of novel antimicrobial agents, particularly for pathogenic bacteria that rely on these pathways for survival.

The ongoing exploration of the roles of this compound will undoubtedly continue to reveal new insights into the remarkable metabolic diversity of the microbial world and offer exciting opportunities for biotechnological and therapeutic applications.

References

An In-depth Technical Guide to Mesaconyl-CoA: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-coenzyme A (mesaconyl-CoA) is a pivotal intermediate in specialized metabolic pathways found in various bacteria. As a C5-dicarboxylic acid thioester of coenzyme A, it plays a crucial role in carbon fixation and acetate (B1210297) assimilation, making it a molecule of significant interest in the fields of microbiology, biochemistry, and biotechnology. This guide provides a comprehensive overview of the chemical structure and properties of this compound, its metabolic significance, and detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound is an unsaturated dicarboxylic acid linked to coenzyme A via a thioester bond. The systematic IUPAC name for this compound is (2E)-4-({2-[(3-{[(2R)-4-({--INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl)sulfanyl)-3-methyl-4-oxobut-2-enoic acid. The presence of the double bond results in two geometric isomers, with the biologically active form being the trans (E) isomer, also known as 2-methylfumaroyl-CoA.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C26H40N7O19P3S--INVALID-LINK--
Molecular Weight 879.6 g/mol --INVALID-LINK--
Stereochemistry (E)-isomer--INVALID-LINK--
Solubility Practically insoluble in water; considered a very hydrophobic molecule.--INVALID-LINK--
pKa (predicted) Due to the presence of multiple phosphate (B84403) and carboxyl groups, this compound is acidic. Specific experimental pKa values are not readily available in the literature. As a dicarboxylic acid ester, the pKa values of the carboxyl groups are expected to be in the range of 4-6.General chemical principles of dicarboxylic acids
Stability Thioester bonds are susceptible to hydrolysis, particularly at alkaline pH. Stability is generally maintained at acidic to neutral pH and low temperatures (-20°C or below) for storage.General knowledge of coenzyme A thioesters

Metabolic Significance

This compound is a key intermediate in two significant metabolic pathways: the ethylmalonyl-CoA pathway and the 3-hydroxypropionate (B73278) bicycle . These pathways are crucial for carbon assimilation in various microorganisms.

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is an anaplerotic sequence that enables the assimilation of acetyl-CoA, a central metabolite derived from the breakdown of various carbon sources. In this pathway, this compound is hydrated to form β-methylmalyl-CoA, a reaction catalyzed by the enzyme This compound hydratase . This pathway is essential for the growth of many bacteria on C1 and C2 compounds.[1][2]

Ethylmalonyl_CoA_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA reductase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa Methylsuccinyl-CoA dehydrogenase methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa This compound hydratase glyoxylate Glyoxylate methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA lyase succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase

Figure 1. The Ethylmalonyl-CoA Pathway.
The 3-Hydroxypropionate Bicycle

The 3-hydroxypropionate bicycle is an autotrophic carbon dioxide fixation pathway found in some phototrophic bacteria, such as Chloroflexus aurantiacus. This pathway consists of two interconnected cycles. In the second cycle, this compound plays a central role. It is formed from the dehydration of β-methylmalyl-CoA. A key step in this cycle is the intramolecular transfer of the coenzyme A moiety from the C1 to the C4 carboxyl group of mesaconate, a reaction catalyzed by This compound C1-C4 coenzyme A transferase . This isomerization is critical for the subsequent cleavage of the molecule to regenerate acetyl-CoA and produce pyruvate.[3][4][5]

3_Hydroxypropionate_Bicycle glyoxylate Glyoxylate methylmalyl_coa β-Methylmalyl-CoA glyoxylate->methylmalyl_coa propionyl_coa Propionyl-CoA propionyl_coa->methylmalyl_coa β-Methylmalyl-CoA lyase mesaconyl_c1_coa Mesaconyl-C1-CoA methylmalyl_coa->mesaconyl_c1_coa This compound hydratase mesaconyl_c4_coa Mesaconyl-C4-CoA mesaconyl_c1_coa->mesaconyl_c4_coa This compound C1-C4 CoA transferase citramalyl_coa (S)-Citramalyl-CoA mesaconyl_c4_coa->citramalyl_coa Mesaconyl-C4-CoA hydratase pyruvate Pyruvate citramalyl_coa->pyruvate Citramalyl-CoA lyase acetyl_coa Acetyl-CoA citramalyl_coa->acetyl_coa Citramalyl-CoA lyase

Figure 2. The second cycle of the 3-Hydroxypropionate Bicycle.

Experimental Protocols

The study of this compound and its associated enzymes requires specific experimental procedures. Below are detailed methodologies for key experiments.

Synthesis and Purification of this compound

Objective: To chemically synthesize and purify mesaconyl-C1-CoA and mesaconyl-C4-CoA.

Methodology:

  • Anhydride (B1165640) Formation: Dissolve 0.5 M mesaconic acid in diethyl ether on ice. Add water-free pyridine (B92270) and ice-cold ethyl chloroformate under constant stirring.

  • Thioesterification: After 15 minutes, add the supernatant containing mesaconic anhydride to a solution of coenzyme A (2.5 mM CoA in 25 mM NaHCO₃).

  • pH Adjustment: After 30 minutes of stirring on ice, adjust the pH to 3.0 with HCl.

  • Purification: Separate free CoA, mesaconyl-C1-CoA, and mesaconyl-C4-CoA using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. A gradient of methanol (B129727) in an ammonium (B1175870) formate (B1220265) buffer (pH 4.2) is typically used for elution. The two isomers can be distinguished by their retention times and UV spectra.[6]

Synthesis_Workflow start Mesaconic Acid anhydride Mesaconic Anhydride Formation (Diethyl ether, Pyridine, Ethyl chloroformate) start->anhydride thioesterification Thioesterification (Coenzyme A solution) anhydride->thioesterification purification HPLC Purification (C18 column) thioesterification->purification product1 Mesaconyl-C1-CoA purification->product1 product2 Mesaconyl-C4-CoA purification->product2

Figure 3. Workflow for the synthesis and purification of this compound isomers.
Assay of this compound Hydratase Activity

Objective: To measure the enzymatic activity of this compound hydratase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), KCl, MgCl₂, and the substrate (mesaconyl-C1-CoA or β-methylmalyl-CoA).

  • Enzyme Addition: Initiate the reaction by adding the purified this compound hydratase enzyme or cell extract containing the enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Termination: Stop the reaction at various time points by adding a strong acid (e.g., 2 M HCl).

  • Analysis: Analyze the formation or consumption of this compound by HPLC. A C18 reverse-phase column is used with a gradient of acetonitrile (B52724) in a phosphate/formic acid buffer (pH 4.2). The CoA thioesters are detected by their absorbance at 260 nm.[7][8] The reaction can also be monitored spectrophotometrically by following the change in absorbance at 290 nm, which corresponds to the formation of the double bond in this compound.[5]

Expression and Purification of Recombinant this compound Transferase

Objective: To produce and purify recombinant this compound C1-C4 CoA transferase for in vitro studies.

Methodology:

  • Gene Cloning: Clone the gene encoding this compound transferase into a suitable expression vector (e.g., pET vector system) with a purification tag (e.g., His-tag).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli in a rich medium (e.g., LB or Terrific Broth) and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a high-pressure homogenizer.

  • Affinity Chromatography: Purify the His-tagged protein from the cell lysate using a Ni-NTA affinity chromatography column.

  • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to remove any remaining contaminants and aggregates.

  • Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.[4][6]

Conclusion

This compound is a fascinating and metabolically important molecule. Its unique chemical structure and central role in key bacterial carbon metabolism pathways make it a subject of ongoing research. The detailed experimental protocols provided in this guide offer a starting point for scientists and researchers aiming to further unravel the intricacies of this compound and its associated enzymes, potentially paving the way for novel applications in biotechnology and drug development. for novel applications in biotechnology and drug development.

References

The Central Role of Mesaconyl-CoA: A Technical Guide to its Biosynthesis and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-coenzyme A (mesaconyl-CoA) is a crucial intermediate in several central carbon metabolic pathways in various bacteria and archaea. Its biosynthesis and subsequent conversion are integral to autotrophic carbon dioxide fixation, acetate (B1210297) assimilation, and other key metabolic processes. Understanding the intricacies of this compound metabolism is vital for advancements in metabolic engineering, biofuel production, and the development of novel therapeutics targeting microbial pathways. This technical guide provides an in-depth exploration of the biosynthesis and degradation (metabolic conversion) pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Biosynthesis and Degradation Pathways of this compound

This compound does not have a singular, dedicated biosynthetic or degradative pathway but rather serves as a key intermediate that is both formed and consumed within larger metabolic cycles. The "degradation" of this compound is, therefore, its conversion to the next intermediate in the respective pathway. The primary enzyme governing the direct interconversion of this compound and its hydrated form, β-methylmalyl-CoA, is This compound hydratase .

This compound is a central metabolite in three major pathways:

  • The 3-Hydroxypropionate (3-HP) Bicycle: A carbon fixation pathway found in some phototrophic and chemotrophic bacteria.

  • The Ethylmalonyl-CoA Pathway: A pathway for the assimilation of C2 compounds like acetate in many bacteria that lack the glyoxylate (B1226380) cycle.

  • The Methylaspartate Cycle: An anaplerotic pathway for acetate assimilation in haloarchaea.

The 3-Hydroxypropionate (3-HP) Bicycle

In the 3-HP bicycle, which operates in organisms like Chloroflexus aurantiacus, this compound is an intermediate in the second of two interconnected cycles.[1][2] This pathway leads to the net fixation of carbon dioxide.

Biosynthesis of this compound in the 3-HP Bicycle:

The formation of this compound in this cycle begins with the dehydration of β-methylmalyl-CoA, a reaction catalyzed by This compound hydratase (also referred to as β-methylmalyl-CoA dehydratase in this context).[1][3]

Degradation (Conversion) of this compound in the 3-HP Bicycle:

Following its formation, mesaconyl-C1-CoA undergoes an intramolecular CoA transfer to form mesaconyl-C4-CoA, a reaction catalyzed by the highly specific This compound C1-C4 CoA transferase .[4] Mesaconyl-C4-CoA is then hydrated to citramalyl-CoA, which is subsequently cleaved to yield acetyl-CoA and pyruvate, the net product of CO2 fixation.[2][4]

3-Hydroxypropionate Bicycle β-Methylmalyl-CoA β-Methylmalyl-CoA Mesaconyl-C1-CoA Mesaconyl-C1-CoA β-Methylmalyl-CoA->Mesaconyl-C1-CoA This compound Hydratase (Dehydration) Mesaconyl-C4-CoA Mesaconyl-C4-CoA Mesaconyl-C1-CoA->Mesaconyl-C4-CoA This compound C1-C4 CoA Transferase Citramalyl-CoA Citramalyl-CoA Mesaconyl-C4-CoA->Citramalyl-CoA Mesaconyl-C4-CoA Hydratase

This compound metabolism in the 3-HP bicycle.
The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is essential for acetate assimilation in bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens.[5][6] In this pathway, this compound is synthesized from acetyl-CoA and CO2.

Biosynthesis of this compound in the Ethylmalonyl-CoA Pathway:

Two molecules of acetyl-CoA are used to generate crotonyl-CoA, which is then carboxylated and rearranged to methylsuccinyl-CoA. Methylsuccinyl-CoA dehydrogenase then oxidizes methylsuccinyl-CoA to this compound.[7][8]

Degradation (Conversion) of this compound in the Ethylmalonyl-CoA Pathway:

This compound hydratase catalyzes the hydration of this compound to form β-methylmalyl-CoA.[2][3] This intermediate is then cleaved by β-methylmalyl-CoA lyase into glyoxylate and propionyl-CoA, which are further metabolized.[7][9]

Ethylmalonyl-CoA Pathway Methylsuccinyl-CoA Methylsuccinyl-CoA This compound This compound Methylsuccinyl-CoA->this compound Methylsuccinyl-CoA Dehydrogenase β-Methylmalyl-CoA β-Methylmalyl-CoA This compound->β-Methylmalyl-CoA This compound Hydratase (Hydration)

This compound metabolism in the Ethylmalonyl-CoA pathway.
The Methylaspartate Cycle

Found in haloarchaea like Haloarcula hispanica, the methylaspartate cycle is another anaplerotic route for acetate assimilation.[1][10]

Biosynthesis of this compound in the Methylaspartate Cycle:

The cycle begins with the conversion of glutamate (B1630785) to methylaspartate, which is then deaminated to mesaconate. Mesaconate is activated to mesaconyl-C1-CoA by succinyl-CoA:mesaconate CoA-transferase .[1][10]

Degradation (Conversion) of this compound in the Methylaspartate Cycle:

Similar to the ethylmalonyl-CoA pathway, This compound hydratase hydrates mesaconyl-C1-CoA to β-methylmalyl-CoA.[1][10] Subsequently, β-methylmalyl-CoA lyase cleaves β-methylmalyl-CoA into propionyl-CoA and glyoxylate.[11]

Methylaspartate Cycle Mesaconate Mesaconate Mesaconyl-C1-CoA Mesaconyl-C1-CoA Mesaconate->Mesaconyl-C1-CoA Succinyl-CoA: Mesaconate CoA-Transferase β-Methylmalyl-CoA β-Methylmalyl-CoA Mesaconyl-C1-CoA->β-Methylmalyl-CoA This compound Hydratase (Hydration)

This compound metabolism in the Methylaspartate Cycle.

Quantitative Data

The following tables summarize the kinetic parameters of the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of this compound Hydratase

OrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)kcat (s-1)Reference
Chloroflexus aurantiacuserythro-β-Methylmalyl-CoA-1,300-[3]
Rhodobacter sphaeroideserythro-β-Methylmalyl-CoA-1,300-[3]
Haloarcula hispanicaMesaconyl-C1-CoA250 ± 3089 ± 274[10]
Haloarcula hispanicaβ-Methylmalyl-CoA60 ± 101,100 ± 30920[10]
Haloarcula hispanicaMesaconyl-C4-CoA70 ± 1025 ± 121[10]

Table 2: Kinetic Parameters of this compound C1-C4 CoA Transferase

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1 s-1)Reference
Chloroflexus aurantiacusMesaconyl-C1-CoA1.8 ± 0.12.1 ± 0.01.2 x 106[4]
Chloroflexus aurantiacusMesaconyl-C4-CoA2.5 ± 0.20.8 ± 0.03.2 x 105[4]

Table 3: Kinetic Parameters of β-Methylmalyl-CoA Lyase

OrganismSubstrateKm (µM)Reference
Chloroflexus aurantiacus(2R,3S)-β-Methylmalyl-CoA89[12]
Chloroflexus aurantiacusGlyoxylate2000[12]
Chloroflexus aurantiacusPropionyl-CoA1200[12]
Rhodobacter capsulatusAcetyl-CoA140[7]
Rhodobacter capsulatusGlyoxylate1200[7]

Table 4: Kinetic Parameters of Methylsuccinyl-CoA Dehydrogenase

OrganismSubstrateKm (µM)kcat (s-1)Reference
Rhodobacter sphaeroides(2S)-Methylsuccinyl-CoA2.5 ± 0.312.0 ± 0.3[13]
Rhodobacter sphaeroidesSuccinyl-CoA310 ± 1100.06 ± 0.01[13]

Experimental Protocols

Cloning and Expression of Recombinant this compound Hydratase

This protocol is adapted from studies on Chloroflexus aurantiacus and Rhodobacter sphaeroides.[2]

a. Gene Amplification and Cloning:

  • The putative this compound hydratase gene is amplified from genomic DNA using specific primers.

  • The PCR product is cloned into an expression vector, such as pET16b, which allows for the production of an N-terminal His-tagged protein.

  • The resulting plasmid is transformed into E. coli DH5α for plasmid propagation and then into an expression strain like E. coli BL21(DE3).

b. Protein Expression and Purification:

  • E. coli BL21(DE3) cells harboring the expression plasmid are grown in LB medium to an OD600 of 0.6-0.8.

  • Protein expression is induced with IPTG (e.g., 0.1 mM) overnight at a reduced temperature (e.g., 25°C).[14]

  • Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication.

  • The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

  • The column is washed, and the protein is eluted with an imidazole (B134444) gradient.

  • The purified protein can be further polished using size-exclusion chromatography.[14]

Protein Expression Workflow cluster_cloning Cloning cluster_expression Expression & Purification Gene Amplification Gene Amplification Vector Ligation Vector Ligation Gene Amplification->Vector Ligation Transformation Transformation Vector Ligation->Transformation Induction Induction Transformation->Induction Cell Lysis Cell Lysis Induction->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Size Exclusion Size Exclusion Affinity Chromatography->Size Exclusion

Workflow for recombinant protein expression and purification.
Enzyme Assay for this compound Hydratase

a. Spectrophotometric Assay (Dehydration of β-Methylmalyl-CoA): [3] This assay monitors the formation of the double bond in this compound, which leads to an increase in absorbance at 290 nm.

  • Reaction Mixture (0.5 mL):

    • 200 mM MOPS/K+ buffer (pH 7.5)

    • 4 mM MgCl2

    • Recombinant l-malyl-CoA/β-methylmalyl-CoA lyase (non-rate-limiting amount)

    • Excess glyoxylate

    • Saturating concentrations of propionyl-CoA

  • Procedure:

    • Pre-incubate the reaction mixture at 55°C for 15 minutes to enzymatically generate the substrate, β-methylmalyl-CoA.

    • Initiate the reaction by adding the purified this compound hydratase.

    • Monitor the increase in absorbance at 290 nm.

    • Calculate the activity using a differential absorption coefficient (Δε290) of 2,150 M-1 cm-1 for this compound minus β-methylmalyl-CoA.

b. HPLC-Based Assay: [2][10] This method directly measures the conversion of substrates to products.

  • Reaction Mixture:

    • 100 mM Tris/HCl (pH 7.8)

    • 3 M KCl (for haloarchaeal enzymes)

    • 5 mM MgCl2

    • Substrate (e.g., 1 mM mesaconyl-C1-CoA for hydration or 0.5 mM β-methylmalyl-CoA for dehydration)

  • Procedure:

    • Assemble the reaction mixture and initiate the reaction by adding the enzyme or cell extract.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • At various time points, take aliquots and stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the substrate and product.

HPLC Analysis of CoA Thioesters

This protocol is a general method for separating and quantifying CoA thioesters.[2][15]

  • Chromatographic System:

    • A reverse-phase C18 column (e.g., LiChroCART 125-4 RP-18e, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 40 mM K2HPO4/formic acid, pH 4.2). A typical gradient might be 2% to 10% acetonitrile over 40 minutes.

  • Detection:

    • UV detection at 260 nm.

  • Retention Times (example):

    • CoA: ~14 min

    • β-Methylmalyl-CoA: ~16 min

    • This compound: ~19 min

    • Propionyl-CoA: ~28 min

Synthesis of this compound Substrates

This compound can be synthesized chemically for use as a substrate in enzyme assays.[16]

  • Procedure:

    • Mesaconic acid is converted to mesaconic anhydride (B1165640).

    • The anhydride is slowly added to a solution of coenzyme A in sodium bicarbonate.

    • The reaction mixture is stirred on ice.

    • The pH is adjusted to ~3.0 with HCl.

    • The resulting mesaconyl-C1-CoA and mesaconyl-C4-CoA isomers are separated and purified by preparative HPLC.

Regulation of this compound Pathways

The metabolic pathways involving this compound are tightly regulated to meet the cell's anabolic and catabolic needs. Regulation primarily occurs at the transcriptional level, where the expression of pathway enzymes is controlled by the available carbon source. For instance, the enzymes of the ethylmalonyl-CoA pathway are upregulated during growth on acetate compared to other carbon sources like succinate.[5][6] While specific allosteric regulators or post-translational modifications for the core enzymes of this compound metabolism are not extensively characterized, the overall flux through these pathways is controlled by the availability of substrates and cofactors, and by the expression levels of the constituent enzymes.[4]

Conclusion

This compound is a pivotal metabolite in the central carbon metabolism of a diverse range of microorganisms. Its biosynthesis and metabolic fate are intricately linked to fundamental processes of carbon fixation and assimilation. The detailed understanding of the enzymes that produce and consume this compound, their kinetic properties, and the pathways in which they operate, provides a robust framework for future research. The experimental protocols and quantitative data presented in this guide offer valuable resources for scientists and researchers aiming to further elucidate, engineer, or target these vital metabolic networks for biotechnological and therapeutic applications.

References

The Enzymatic Keystone: A Technical Guide to the Conversion of Mesaconyl-CoA to β-Methylmalyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of mesaconyl-CoA to β-methylmalyl-CoA, a critical reaction in several central carbon metabolic pathways. This document details the key enzyme, this compound hydratase, its kinetic properties, the metabolic pathways it participates in, and comprehensive experimental protocols for its study. The information presented is intended to support research and development efforts in metabolic engineering, drug discovery, and biotechnology.

Introduction

The reversible hydration of this compound to form erythro-β-methylmalyl-CoA is a crucial step in the carbon metabolism of various bacteria.[1][2] This reaction is primarily catalyzed by the enzyme this compound hydratase (EC 4.2.1.-).[1][2] This enzyme plays a pivotal role in two significant metabolic pathways: the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation.[1][2] Understanding the intricacies of this enzymatic conversion is essential for manipulating these pathways for biotechnological applications, such as the production of value-added chemicals, and for the development of novel antimicrobial agents targeting bacterial metabolism.

The Enzyme: this compound Hydratase

This compound hydratase is a member of the enoyl-CoA hydratase family.[2] In many bacteria, such as Rhodobacter sphaeroides and Chloroflexus aurantiacus, the enzyme is a homodimer with a total molecular weight of approximately 80 kDa.[1][2] The crystal structure of this compound hydratase from Methylorubrum extorquens reveals that it belongs to the MaoC-like dehydratase domain superfamily and functions as a trimer.[3]

The enzyme catalyzes the reversible addition of a water molecule to the double bond of this compound, leading to the formation of erythro-β-methylmalyl-CoA.[1][2] The direction of the reaction is dependent on the specific metabolic pathway. In the ethylmalonyl-CoA pathway, the hydration of this compound to β-methylmalyl-CoA is the physiologically relevant direction.[2] Conversely, in the 3-hydroxypropionate cycle, the dehydration of β-methylmalyl-CoA to this compound is required.[2]

Metabolic Significance

The conversion of this compound to β-methylmalyl-CoA is a linchpin in at least two central metabolic pathways.

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is an alternative to the glyoxylate (B1226380) cycle for the assimilation of C2 compounds like acetate in many bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens.[1][4][5] This pathway is crucial for converting acetyl-CoA into essential precursor metabolites.[6] In this pathway, this compound is formed from the carboxylation and reduction of crotonyl-CoA.[5][7] this compound hydratase then catalyzes the hydration of this compound to β-methylmalyl-CoA, which is subsequently cleaved to yield glyoxylate and propionyl-CoA.[2][8]

Ethylmalonyl_CoA_Pathway acetyl_coa1 2 Acetyl-CoA crotonyl_coa Crotonyl-CoA acetyl_coa1->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa This compound hydratase glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA lyase malate Malate glyoxylate->malate acetyl_coa2 Acetyl-CoA acetyl_coa2->malate

Figure 1. Simplified Ethylmalonyl-CoA Pathway.
The 3-Hydroxypropionate Cycle

The 3-hydroxypropionate cycle is a pathway for autotrophic carbon dioxide fixation found in some phototrophic bacteria like Chloroflexus aurantiacus.[1][2] In this cycle, β-methylmalyl-CoA is synthesized from the condensation of propionyl-CoA and glyoxylate.[2][9] this compound hydratase then catalyzes the dehydration of β-methylmalyl-CoA to this compound.[2] this compound is further metabolized to regenerate acetyl-CoA and produce pyruvate (B1213749) as a final product of CO2 fixation.[2]

Three_Hydroxypropionate_Cycle propionyl_coa Propionyl-CoA beta_methylmalyl_coa β-Methylmalyl-CoA propionyl_coa->beta_methylmalyl_coa glyoxylate Glyoxylate glyoxylate->beta_methylmalyl_coa mesaconyl_coa This compound beta_methylmalyl_coa->mesaconyl_coa This compound hydratase (dehydration) citramalyl_coa Citramalyl-CoA mesaconyl_coa->citramalyl_coa acetyl_coa Acetyl-CoA citramalyl_coa->acetyl_coa Citramalyl-CoA lyase pyruvate Pyruvate citramalyl_coa->pyruvate Citramalyl-CoA lyase

Figure 2. Key steps of the 3-Hydroxypropionate Cycle.

Quantitative Data

The following tables summarize the key quantitative data for this compound hydratase from different organisms.

PropertyChloroflexus aurantiacusRhodobacter sphaeroidesHaloarcula hispanicaReference
Native Molecular Weight ~80 kDa (homodimer)~80 kDa (homodimer)-[1],[2]
Subunit Molecular Weight ~40 kDa~37 kDa-[2]
Specific Activity (Dehydration) 1,300 µmol min⁻¹ mg⁻¹1,300 µmol min⁻¹ mg⁻¹-[1],[2]
Optimum pH 7.1-7.8[10],[11]
Optimum Temperature 70°C--[10]
SubstrateEnzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
β-Methylmalyl-CoA Haloarcula hispanica0.02 - 2--[11],[12]
Mesaconyl-C1-CoA Haloarcula hispanica0.05 - 5--[11],[12]
Mesaconyl-C4-CoA Haloarcula hispanica0.02 - 2--[11],[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound hydratase.

Cloning and Heterologous Expression of this compound Hydratase

This protocol describes the cloning and expression of the putative this compound hydratase gene in Escherichia coli.[2]

  • Gene Amplification: Amplify the target gene from the genomic DNA of the source organism (e.g., C. aurantiacus or R. sphaeroides) using PCR with specific primers.[2]

  • Vector Ligation: Clone the amplified PCR product into an expression vector, such as pET16b, which allows for the production of an N-terminal His-tagged protein.[2]

  • Transformation: Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21(DE3).[2]

  • Expression: Grow the transformed E. coli cells in a suitable medium (e.g., LB medium) at 37°C to an optimal cell density. Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[13]

  • Cell Harvesting: After a period of induction, harvest the cells by centrifugation and store the cell pellet at -20°C.[13]

Cloning_Workflow genomic_dna Genomic DNA pcr PCR Amplification genomic_dna->pcr gene Target Gene pcr->gene ligation Ligation gene->ligation vector Expression Vector (pET16b) vector->ligation plasmid Recombinant Plasmid ligation->plasmid transformation Transformation (E. coli BL21(DE3)) plasmid->transformation expression Induction with IPTG transformation->expression harvesting Cell Harvesting expression->harvesting

Figure 3. Workflow for Cloning and Expression.
Purification of Recombinant this compound Hydratase

This protocol details the purification of the His-tagged recombinant enzyme.[2][14]

  • Cell Lysis: Resuspend the harvested E. coli cells in a suitable buffer and lyse the cells using methods such as sonication or a French press.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to remove cell debris.[13]

  • Heat Precipitation (for thermostable enzymes): For enzymes from thermophilic organisms like C. aurantiacus, incubate the supernatant at 70°C for 10 minutes to denature and precipitate a significant portion of the E. coli proteins. Centrifuge to remove the precipitate.[14]

  • Affinity Chromatography: Load the clarified supernatant (or the supernatant after heat precipitation) onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. Elute the His-tagged this compound hydratase with a buffer containing a higher concentration of imidazole.[13]

  • Purity Analysis: Analyze the purity of the eluted fractions using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[13]

Spectrophotometric Enzyme Assay

This assay measures the activity of this compound hydratase by monitoring the formation of this compound from β-methylmalyl-CoA.[2]

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8), MgCl2, and the substrate, β-methylmalyl-CoA.[11][12] β-methylmalyl-CoA can be synthesized enzymatically from propionyl-CoA and glyoxylate using L-malyl-CoA/β-methylmalyl-CoA lyase.[2][15]

  • Initiation: Start the reaction by adding the purified this compound hydratase.

  • Measurement: Monitor the increase in absorbance at approximately 284 nm, which corresponds to the formation of the double bond in this compound.[2]

  • Calculation: Calculate the specific activity of the enzyme based on the rate of change in absorbance and the molar extinction coefficient of this compound.

HPLC-Based Enzyme Assay

This method allows for the direct measurement of substrate consumption and product formation.[2][11][12]

  • Reaction: Perform the enzymatic reaction as described in the spectrophotometric assay.

  • Quenching: Stop the reaction at different time points by adding a quenching agent, such as formic acid, to lower the pH.[2]

  • Sample Preparation: Remove the precipitated protein by centrifugation.

  • HPLC Analysis: Analyze the supernatant using reverse-phase HPLC on a C18 column. Monitor the elution of CoA esters by their absorbance at 260 nm.[2][13]

  • Quantification: Quantify the amounts of this compound and β-methylmalyl-CoA by integrating the peak areas and comparing them to known standards.

Assay_Workflow cluster_spectro Spectrophotometric Assay cluster_hplc HPLC-Based Assay reaction_mix_s Reaction Mixture (β-methylmalyl-CoA) add_enzyme_s Add Enzyme reaction_mix_s->add_enzyme_s monitor_a284 Monitor A284 nm add_enzyme_s->monitor_a284 calc_activity_s Calculate Activity monitor_a284->calc_activity_s reaction_mix_h Reaction Mixture add_enzyme_h Add Enzyme reaction_mix_h->add_enzyme_h quench Quench Reaction add_enzyme_h->quench centrifuge Centrifuge quench->centrifuge hplc_analysis HPLC Analysis centrifuge->hplc_analysis quantify Quantify Substrate/Product hplc_analysis->quantify

Figure 4. Experimental Workflows for Enzyme Assays.

Conclusion

The enzymatic conversion of this compound to β-methylmalyl-CoA, catalyzed by this compound hydratase, is a fundamental reaction in the central metabolism of a diverse range of bacteria. A thorough understanding of this enzyme's structure, function, and kinetics is paramount for advancements in metabolic engineering and the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working in these fields, providing a solid foundation for future investigations and applications.

References

Mesaconyl-CoA Hydratase: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconyl-CoA hydratase (EC 4.2.1.-) is a key enzyme in central carbon metabolism in various bacteria and archaea. It catalyzes the reversible hydration of this compound to form erythro-β-methylmalyl-CoA. This reaction is a critical step in two significant metabolic pathways: the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][2][3][4] This technical guide provides an in-depth overview of the function, mechanism, and structural biology of this compound hydratase, along with detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in microbiology, biochemistry, and for professionals involved in drug development targeting microbial metabolic pathways.

Function and Metabolic Significance

This compound hydratase plays a pivotal role in the carbon metabolism of various microorganisms by facilitating the interconversion of C5-dicarboxylic acid CoA esters.[1][2] Its function is context-dependent, operating in either the dehydration or hydration direction depending on the specific metabolic pathway.

3-Hydroxypropionate Cycle

In autotrophic organisms like the green nonsulfur bacterium Chloroflexus aurantiacus, this compound hydratase functions in the 3-hydroxypropionate cycle, a pathway for carbon dioxide fixation.[1][2][4] In this cycle, the enzyme catalyzes the dehydration of β-methylmalyl-CoA to this compound.[2] This step is essential for the regeneration of acetyl-CoA and the net fixation of CO2 into biomass.[2]

Ethylmalonyl-CoA Pathway

In bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens, which lack the glyoxylate (B1226380) cycle for acetate assimilation, this compound hydratase is a key component of the ethylmalonyl-CoA pathway.[1][2][3][4] In this pathway, the enzyme catalyzes the hydration of this compound to β-methylmalyl-CoA.[2] This reaction is crucial for the conversion of acetyl-CoA derived from acetate or C1 compounds into intermediates of the tricarboxylic acid (TCA) cycle.[2]

Methylaspartate Cycle

In some haloarchaea, such as Haloarcula hispanica, this compound hydratase is involved in the methylaspartate cycle, an anaplerotic pathway for acetyl-CoA assimilation.[5] In this cycle, the enzyme catalyzes the hydration of mesaconyl-C1-CoA to erythro-β-methylmalyl-CoA.[5]

Catalytic Mechanism and Structure

This compound hydratase belongs to the MaoC-like dehydratase domain superfamily.[3][6] The catalytic mechanism involves the stereospecific addition or removal of a water molecule to the double bond of this compound.

The crystal structure of this compound hydratase from Methylorubrum extorquens reveals a trimeric quaternary structure.[3][6] In contrast, the enzymes from C. aurantiacus and R. sphaeroides are reported to be homodimeric, with each subunit having a molecular mass of approximately 40 kDa, resulting in a native enzyme of about 80 kDa.[1][7] The active site is located at the interface of the subunits. Structural studies with substrate analogs suggest that the enzyme specifically recognizes the β-methylmalyl moiety of its substrate.[6][8] Some members of this enzyme family contain two (R)-enoyl-CoA hydratase domains, which are believed to have arisen from a gene duplication event.[4][7]

Quantitative Data

The kinetic properties of this compound hydratase have been characterized in several organisms. A summary of the available quantitative data is presented in the tables below.

Table 1: Specific Activity of this compound Hydratase
OrganismTemperature (°C)Specific Activity (μmol min⁻¹ mg⁻¹)Reference
Chloroflexus aurantiacus551,300[2]
Rhodobacter sphaeroides301,400[2]
Table 2: Kinetic Parameters of this compound Hydratase from Haloarcula hispanica
SubstrateK_m (mM)V_max (U mg⁻¹)k_cat (s⁻¹)k_cat/K_m (s⁻¹ M⁻¹)Reference
Mesaconyl-C1-CoA0.23 ± 0.0314 ± 0.4104.3 x 10⁴[1]
β-Methylmalyl-CoA0.04 ± 0.005150 ± 41072.7 x 10⁶[1]
Mesaconyl-C4-CoA0.26 ± 0.044.0 ± 0.12.81.1 x 10⁴[1]
(S)-Citramalyl-CoA0.28 ± 0.042.0 ± 0.11.45.0 x 10³[1]
Table 3: Kinetic Parameters of Mesaconyl-C(4)-CoA hydratase from Chloroflexus aurantiacus
SubstrateK_m (μM)k_cat (s⁻¹)Temperature (°C)Reference
3-Methylfumaryl-CoA (Mesaconyl-C4-CoA)75104545[6]

Note: The enzyme from H. hispanica shows a clear preference for the dehydration of β-methylmalyl-CoA, as indicated by the higher k_cat/K_m value.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study this compound hydratase.

Recombinant Expression and Purification of this compound Hydratase

This protocol is based on the methods described for the enzyme from M. extorquens and H. hispanica.[9][10]

  • Gene Cloning: The gene encoding this compound hydratase is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).[10]

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 1 mM) and the culture is incubated for an additional 18 hours at a lower temperature (e.g., 20°C).[10]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 40 mM Tris-HCl, pH 8.0, 150 mM NaCl, and 5 mM β-mercaptoethanol).[10] Cells are disrupted by ultrasonication.[10]

  • Affinity Chromatography: The cell lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA agarose (B213101) column.[9][10] The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 30 mM) to remove non-specifically bound proteins.[9][10] The His-tagged protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 300 mM).[9][10]

  • Size-Exclusion Chromatography: For higher purity, the eluted protein is subjected to size-exclusion chromatography using a column such as a HiPrep 2.6/60 Sephacryl S-300 HR.[9][10] The protein is eluted in a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.0, 150 mM NaCl).[9]

Enzyme Activity Assay

The activity of this compound hydratase can be measured using a spectrophotometric or HPLC-based assay.

This assay is suitable for measuring the dehydration of β-methylmalyl-CoA.[2]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 7.5

    • Substrate: β-methylmalyl-CoA (concentration range to be optimized)

  • Reaction Initiation: The reaction is initiated by the addition of the purified enzyme.

  • Detection: The formation of this compound is monitored by the increase in absorbance at 290 nm.[2]

This method allows for the direct measurement of both the forward and reverse reactions by separating and quantifying the substrates and products.[1][2]

  • Reaction Mixture (Hydration):

    • 100 mM Tris-HCl, pH 7.8

    • 3 M KCl (for the enzyme from H. hispanica)

    • 5 mM MgCl₂

    • 1 mM mesaconyl-C1-CoA

    • Purified enzyme

  • Reaction Mixture (Dehydration):

    • Same as above, but with 0.5 mM β-methylmalyl-CoA instead of mesaconyl-C1-CoA.

  • Reaction and Termination: Reactions are incubated at 37°C.[1] At different time points, aliquots are taken and the reaction is stopped by adding 2 M HCl.[1]

  • Analysis: The samples are centrifuged to remove precipitated protein, and the supernatant is analyzed by reverse-phase HPLC (e.g., on a C18 column) to separate and quantify the CoA esters.[1][2] Detection is typically performed at 260 nm.[2]

Crystallization and Structure Determination

This protocol is based on the methods used for the enzyme from M. extorquens.[10][11]

  • Protein Concentration: The purified protein is concentrated to a high concentration (e.g., 20-68 mg/ml) using an ultrafiltration device.[9][11]

  • Crystallization Screening: Crystallization conditions are screened using the hanging-drop vapor diffusion method by mixing the concentrated protein solution with various crystallization screen solutions.[10][11]

  • Crystal Optimization and Growth: Once initial crystals are obtained, the conditions are optimized to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the structure is solved using standard crystallographic software.

Visualizations

Metabolic Pathway Diagram

Ethylmalonyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase malyl_coa Malyl-CoA acetyl_coa->malyl_coa hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA reductase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa Methylsuccinyl-CoA dehydrogenase beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa This compound hydratase glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA lyase glyoxylate->malyl_coa Malate synthase oxaloacetate Oxaloacetate malyl_coa->oxaloacetate Malyl-CoA lyase Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization gene_cloning 1. Gene Cloning into Expression Vector transformation 2. Transformation into E. coli gene_cloning->transformation expression 3. Protein Expression (IPTG Induction) transformation->expression cell_lysis 4. Cell Lysis (Sonication) expression->cell_lysis affinity_chrom 5. Affinity Chromatography (Ni-NTA) cell_lysis->affinity_chrom sec_chrom 6. Size-Exclusion Chromatography affinity_chrom->sec_chrom activity_assay 7. Activity Assays (Spectrophotometric/HPLC) sec_chrom->activity_assay crystallization 9. Crystallization and Structure Determination sec_chrom->crystallization kinetics 8. Determination of Kinetic Parameters activity_assay->kinetics

References

The Central Role of Mesaconyl-CoA in the Methylaspartate Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of mesaconyl-CoA as a key intermediate in the methylaspartate cycle, an essential anaplerotic pathway in haloarchaea. This document provides a comprehensive overview of the enzymatic reactions involving this compound, quantitative data on enzyme kinetics, detailed experimental protocols for the characterization of key enzymes, and visualizations of the metabolic pathway and experimental workflows.

Introduction: The Methylaspartate Cycle

The methylaspartate cycle is an elegant metabolic pathway utilized by approximately 40% of sequenced haloarchaea for the assimilation of acetyl-CoA, a central metabolite derived from various growth substrates like acetate (B1210297).[1][2] This cycle serves an anaplerotic function, replenishing intermediates of the tricarboxylic acid (TCA) cycle to support biosynthesis. The overall process converts two molecules of acetyl-CoA into one molecule of malate (B86768).[3][4] The pathway is particularly significant in organisms that lack the glyoxylate (B1226380) cycle, the more common pathway for acetyl-CoA assimilation.[1][4]

The initial steps of the cycle involve the conversion of acetyl-CoA and oxaloacetate to glutamate (B1630785) via reactions of the TCA cycle and glutamate dehydrogenase.[4] The core of the methylaspartate cycle begins with the rearrangement of glutamate to methylaspartate, which is then deaminated to form mesaconate (methylfumarate).[4] This is where the pivotal role of this compound comes into play.

This compound: The Crossroads of the Cycle

Mesaconate, a C5-dicarboxylic acid, must be activated to its coenzyme A (CoA) thioester, this compound, to proceed through the cycle. This activation is a critical step that channels carbon flow toward the subsequent reactions. Two key enzymes, succinyl-CoA:mesaconate CoA-transferase and this compound hydratase, are directly involved in the formation and conversion of this compound.

Formation of this compound: Succinyl-CoA:Mesaconate CoA-Transferase (Mct)

The activation of mesaconate is catalyzed by succinyl-CoA:mesaconate CoA-transferase (Mct), a class III CoA-transferase.[1] This enzyme facilitates the transfer of CoA from succinyl-CoA to mesaconate, yielding mesaconyl-C1-CoA and succinate.[1] Mct from Haloarcula hispanica exhibits high specificity for its substrates, mesaconate and succinyl-CoA, and exclusively produces the mesaconyl-C1-CoA isomer.[1][3]

Conversion of this compound: this compound Hydratase (Mch)

The subsequent step in the cycle is the hydration of mesaconyl-C1-CoA to β-methylmalyl-CoA, a reaction catalyzed by this compound hydratase (Mch).[1] This enzyme belongs to the (R)-specific enoyl-CoA hydratase family. The Mch from H. hispanica shows a significant preference for mesaconyl-C1-CoA over the C4 isomer.[1][3] The product of this reaction, β-methylmalyl-CoA, is then cleaved into propionyl-CoA and glyoxylate, which continue through the cycle to regenerate oxaloacetate and produce malate.[1][2]

Quantitative Data

The following tables summarize the kinetic parameters of the key enzymes involved in this compound metabolism in Haloarcula hispanica.

Table 1: Kinetic Parameters of Succinyl-CoA:Mesaconate CoA-Transferase (Mct) from Haloarcula hispanica

SubstrateKm (mM)Vmax (U/mg)
Succinyl-CoA0.2 ± 0.0518 ± 2
Mesaconate0.5 ± 0.118 ± 2

Data obtained from studies on the recombinant enzyme at 37°C.[1][2]

Table 2: Kinetic Parameters of this compound Hydratase (Mch) from Haloarcula hispanica

SubstrateKm (mM)Vmax (U/mg)Direction
Mesaconyl-C1-CoA0.1 ± 0.02150 ± 10Hydration
β-Methylmalyl-CoA0.05 ± 0.01450 ± 30Dehydration

Data obtained from studies on the recombinant enzyme at 37°C.[1][2]

Table 3: Intracellular Metabolite Concentrations in Haloarcula hispanica Mutant Strains

StrainGenotypeMesaconate Concentration (mM)
Wild-type-< 1
ΔmclDeletion of β-methylmalyl-CoA lyase gene33 ± 13
Δmcl ΔmsDeletion of β-methylmalyl-CoA lyase and malate synthase genes129 ± 41

Concentrations were measured in the cytoplasm of acetate-grown cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the enzymes involved in this compound metabolism.

Expression and Purification of Recombinant Mct and Mch from Haloarcula hispanica
  • Gene Cloning: The genes for Mct (hah_1336) and Mch (hah_1340) are amplified from H. hispanica genomic DNA and cloned into an expression vector suitable for a haloarchaeal expression host, such as Haloferax volcanii. The constructs should include an N-terminal His6-tag for purification.

  • Expression: The expression plasmids are transformed into the expression host. Protein expression is induced according to the specific promoter system of the vector (e.g., tryptophan-inducible promoter).

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 3 M KCl, 5 mM MgCl2, and protease inhibitors) and lysed by sonication or high-pressure homogenization.

  • Purification: The His6-tagged proteins are purified from the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with an imidazole (B134444) gradient.

  • Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.8, 3 M KCl, 5 mM MgCl2, 20% glycerol) and stored at -80°C.

Enzyme Assay for Succinyl-CoA:Mesaconate CoA-Transferase (Mct)

This assay measures the formation of this compound from succinyl-CoA and mesaconate using Ultra-Performance Liquid Chromatography (UPLC).

  • Reaction Mixture: Prepare the reaction mixture in a final volume of 100 µL containing:

    • 100 mM Tris-HCl (pH 7.8)

    • 3 M KCl

    • 5 mM MgCl2

    • 1 mM succinyl-CoA

    • Purified Mct enzyme (e.g., 1-5 µg)

  • Initiation: Start the reaction by adding 10 mM mesaconate.

  • Incubation: Incubate the reaction at 37°C.

  • Sampling and Quenching: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take a 25 µL aliquot of the reaction mixture and immediately quench it by adding 10 µL of 2 M HCl in 10% acetonitrile (B52724) on ice.

  • Analysis: Centrifuge the quenched samples to pellet any precipitated protein. Analyze the supernatant by RP-C18 UPLC to quantify the formation of this compound. Monitor the elution profile at 260 nm.

Enzyme Assay for this compound Hydratase (Mch)

This assay can be performed in both the hydration and dehydration directions by monitoring the interconversion of this compound and β-methylmalyl-CoA via UPLC.

  • Hydration Direction (this compound to β-Methylmalyl-CoA):

    • Reaction Mixture: Prepare the reaction mixture as for the Mct assay, but replace succinyl-CoA and mesaconate with 1 mM mesaconyl-C1-CoA.

    • Initiation and Incubation: Start the reaction by adding the purified Mch enzyme and incubate at 37°C.

    • Sampling, Quenching, and Analysis: Follow the same procedure as for the Mct assay, quantifying the formation of β-methylmalyl-CoA.

  • Dehydration Direction (β-Methylmalyl-CoA to this compound):

    • Reaction Mixture: Prepare the reaction mixture as above, but use 0.5 mM β-methylmalyl-CoA as the substrate.

    • Initiation, Incubation, Sampling, Quenching, and Analysis: Follow the same procedure, quantifying the formation of mesaconyl-C1-CoA.

Metabolite Extraction from Haloarcula hispanica
  • Cell Quenching: Rapidly quench the metabolism of a cell culture by adding the culture to a pre-chilled quenching solution (e.g., 60% methanol (B129727) at -40°C) to achieve a final methanol concentration of at least 80%.

  • Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol). The volume should be adjusted based on the cell mass.

  • Cell Lysis: Subject the cell suspension to repeated freeze-thaw cycles or sonication to ensure complete cell lysis and release of intracellular metabolites.

  • Separation: Centrifuge the lysate at high speed to pellet cell debris.

  • Analysis: The supernatant containing the extracted metabolites can be analyzed by techniques such as LC-MS/MS or NMR spectroscopy for identification and quantification.

Visualizations

The following diagrams illustrate the methylaspartate cycle and a typical experimental workflow.

Methylaspartate_Cycle Acetyl_CoA Acetyl-CoA Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Malate Malate Acetyl_CoA->Malate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Isocitrate Dehydrogenase Glutamate Glutamate alpha_KG->Glutamate Glutamate Dehydrogenase Methylaspartate Methylaspartate Glutamate->Methylaspartate Glutamate Mutase Mesaconate Mesaconate Methylaspartate->Mesaconate Methylaspartate Ammonia-Lyase Mesaconyl_CoA Mesaconyl-C1-CoA Mesaconate->Mesaconyl_CoA Succinyl-CoA: Mesaconate CoA-Transferase (Mct) beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA->beta_Methylmalyl_CoA This compound Hydratase (Mch) Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA->Propionyl_CoA β-Methylmalyl-CoA Lyase Glyoxylate Glyoxylate beta_Methylmalyl_CoA->Glyoxylate Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase & Methylmalonyl-CoA Mutase Glyoxylate->Malate Malate Synthase Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase

Figure 1. The Methylaspartate Cycle. This compound is a key intermediate.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Cloning Gene Cloning & Expression Purification Protein Purification (IMAC) Cloning->Purification Reaction_Setup Setup Reaction Mixture (Buffer, Substrates) Purification->Reaction_Setup Initiation Initiate with Enzyme or Substrate Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Quenching Quench Reaction at Time Points Incubation->Quenching UPLC UPLC Analysis of CoA Thioesters Quenching->UPLC Quantification Quantify Product Formation UPLC->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics

Figure 2. Experimental workflow for enzyme characterization.

Regulation of the Methylaspartate Cycle

The expression of the genes encoding the enzymes of the methylaspartate cycle in Haloarcula marismortui is regulated at the transcriptional level. These genes are organized in a metabolic operon and are co-transcribed, allowing for a coordinated response to the presence of acetate in the growth medium. The activity of the cycle is also metabolically regulated, as evidenced by the increased activity of this compound hydratase in acetate-grown cells compared to pyruvate-grown cells. This indicates that the pathway is induced in the presence of its primary substrate, acetyl-CoA. However, the specific transcriptional regulators and potential allosteric effectors that control the flux through the methylaspartate cycle remain areas for further investigation.

Conclusion

This compound is a central and indispensable intermediate in the methylaspartate cycle. Its formation and subsequent hydration, catalyzed by succinyl-CoA:mesaconate CoA-transferase and this compound hydratase, respectively, represent key control points in this anaplerotic pathway. The detailed understanding of the enzymology, kinetics, and regulation of the reactions involving this compound is crucial for comprehending the metabolic adaptability of haloarchaea and may provide novel targets for metabolic engineering and drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to further explore this unique metabolic pathway.

References

Mesaconyl-CoA: A Linchpin in Autotrophic CO2 Fixation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Intermediate in the 3-Hydroxypropionate (B73278) Bi-Cycle

For researchers, scientists, and drug development professionals, understanding the intricate molecular machinery of autotrophic carbon dioxide (CO2) fixation is paramount for innovations in metabolic engineering, biofuel production, and the development of novel therapeutics. Mesaconyl-CoA, a five-carbon dicarboxylic acid thioester, stands as a critical intermediate in one of the six known autotrophic CO2 fixation pathways: the 3-hydroxypropionate bi-cycle. This guide provides a comprehensive technical overview of the role of this compound, the enzymes that metabolize it, and the experimental protocols used to study this fascinating corner of microbial metabolism.

The 3-Hydroxypropionate Bi-Cycle: A Two-Part Symphony of Carbon Fixation

The 3-hydroxypropionate bi-cycle, notably active in the green non-sulfur bacterium Chloroflexus aurantiacus, is a complex and elegant pathway for converting inorganic carbon into essential cellular building blocks.[1][2][3][4][5][6][7] Unlike the more widely known Calvin-Benson-Bassham cycle, this pathway is particularly suited for organisms in environments where traditional carbon fixation routes may be less efficient.[8] The "bi-cycle" nomenclature arises from its two interconnected cyclic processes.

The first cycle accomplishes the conversion of acetyl-CoA and two molecules of bicarbonate into glyoxylate (B1226380).[4][5] The second, and of central importance to this guide, utilizes this glyoxylate, condensing it with propionyl-CoA to form β-methylmalyl-CoA. This is where this compound enters the stage. β-methylmalyl-CoA is dehydrated to form mesaconyl-C1-CoA, which then undergoes a remarkable intramolecular CoA transfer to become mesaconyl-C4-CoA. A subsequent hydration and cleavage cascade ultimately yields acetyl-CoA and pyruvate, a key precursor for various biosynthetic pathways.[1][4][9]

Key Enzymes in this compound Metabolism

The transformation of this compound is orchestrated by a series of specialized enzymes. The primary players in this metabolic nexus are this compound Hydratase, this compound C1-C4 Transferase, and β-Methylmalyl-CoA Lyase.

This compound Hydratase (EC 4.2.1.84)

This enzyme, a member of the enoyl-CoA hydratase family, catalyzes the reversible hydration of this compound to erythro-β-methylmalyl-CoA.[1][10] In the context of the 3-hydroxypropionate bi-cycle in C. aurantiacus, the dehydration of β-methylmalyl-CoA to this compound is the physiologically relevant direction.[1][10] However, in other metabolic pathways, such as the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation, the reverse reaction is essential.[1][10]

This compound C1-C4 Transferase

This unique enzyme catalyzes an intramolecular transfer of the coenzyme A moiety from the C1 to the C4 carboxyl group of mesaconate.[3][4][11] This reaction is a critical step in preparing the molecule for the subsequent hydration and cleavage. The enzyme is highly specific for this intramolecular rearrangement, a mechanism that enhances catalytic efficiency.[3]

β-Methylmalyl-CoA Lyase (EC 4.1.3.24)

This versatile enzyme exhibits bifunctional activity within the 3-hydroxypropionate bi-cycle. In the second cycle, it is responsible for the condensation of glyoxylate and propionyl-CoA to form β-methylmalyl-CoA.[12] It also plays a role in the first cycle, catalyzing the cleavage of L-malyl-CoA into acetyl-CoA and glyoxylate.[12]

Quantitative Insights into this compound Metabolism

The efficiency and regulation of the 3-hydroxypropionate bi-cycle are governed by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for the enzymes involved in this compound metabolism.

EnzymeOrganismSubstrateKm (μM)Vmax (μmol min-1 mg-1)kcat (s-1)kcat/Km (M-1s-1)Reference
This compound HydrataseHaloarcula hispanicaβ-methylmalyl-CoA200 ± 20140 ± 51105.5 x 105--INVALID-LINK--
Mesaconyl-C1-CoA400 ± 50110 ± 5852.1 x 105--INVALID-LINK--
Mesaconyl-C4-CoA1400 ± 200100 ± 10755.4 x 104--INVALID-LINK--
This compound C1-C4 TransferaseChloroflexus aurantiacusMesaconyl-C1-CoA1.6 ± 0.2-2.6 ± 0.11.6 x 106[Structural Basis for a Cork-Up Mechanism of the Intra-Molecular this compound Transferase
Mesaconyl-C4-CoA2.7 ± 0.3-3.1 ± 0.11.1 x 106[Structural Basis for a Cork-Up Mechanism of the Intra-Molecular this compound Transferase
β-Methylmalyl-CoA LyaseChloroflexus aurantiacus(S)-malyl-CoA10-----INVALID-LINK--
(2R,3S)-β-methylmalyl-CoA89-----INVALID-LINK--
Acetyl-CoA360-----INVALID-LINK--
Propionyl-CoA1200-----INVALID-LINK--
Glyoxylate2000-----INVALID-LINK--

Visualizing the Pathway and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

G 3-Hydroxypropionate Bi-Cycle: Second Cycle Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA β-Methylmalyl-CoA Propionyl_CoA->beta_Methylmalyl_CoA β-Methylmalyl-CoA Lyase Glyoxylate Glyoxylate Glyoxylate->beta_Methylmalyl_CoA Mesaconyl_C1_CoA Mesaconyl-C1-CoA beta_Methylmalyl_CoA->Mesaconyl_C1_CoA This compound Hydratase (Dehydration) Mesaconyl_C4_CoA Mesaconyl-C4-CoA Mesaconyl_C1_CoA->Mesaconyl_C4_CoA This compound C1-C4 Transferase S_Citramalyl_CoA (S)-Citramalyl-CoA Mesaconyl_C4_CoA->S_Citramalyl_CoA Mesaconyl-C4-CoA Hydratase Acetyl_CoA Acetyl-CoA S_Citramalyl_CoA->Acetyl_CoA β-Methylmalyl-CoA Lyase Pyruvate Pyruvate S_Citramalyl_CoA->Pyruvate

Caption: The second cycle of the 3-hydroxypropionate bi-cycle, highlighting the central role of this compound.

G Experimental Workflow for this compound Hydratase Assay Start Start: Prepare Reaction Mixture (Buffer, β-methylmalyl-CoA) Add_Enzyme Add Purified This compound Hydratase Start->Add_Enzyme Incubation Incubate at Optimal Temperature (e.g., 55°C for C. aurantiacus) Add_Enzyme->Incubation Stop_Reaction Stop Reaction (e.g., acid quenching) Incubation->Stop_Reaction Analysis Analyze Products by HPLC Stop_Reaction->Analysis Quantification Quantify this compound Formation Analysis->Quantification

Caption: A generalized experimental workflow for assaying this compound hydratase activity.

Experimental Protocols

A detailed understanding of the methodologies used to study this compound and its associated enzymes is crucial for replicating and building upon existing research.

General Growth Conditions for Chloroflexus aurantiacus**

C. aurantiacus strain OK-70-fl (DSMZ 636) can be grown anaerobically and phototrophically under autotrophic conditions in a minimal medium with a gas phase of H2 and CO2 (80:20, vol/vol) at 55°C.[4][5] For photoheterotrophic growth, the minimal medium is supplemented with an organic carbon source such as sodium acetate (2 g/L) and sodium bicarbonate (3 g/L).[5]

Purification of Recombinant this compound Hydratase

The following is a general protocol for the purification of His-tagged recombinant this compound hydratase expressed in E. coli:

  • Cell Lysis: Harvest E. coli cells expressing the recombinant protein by centrifugation and resuspend in a suitable lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Heat Precipitation: For thermostable enzymes like those from C. aurantiacus, a heat precipitation step (e.g., 10 minutes at 70°C) can be effective in denaturing and removing a significant portion of the native E. coli proteins.[13]

  • Affinity Chromatography: Load the cleared lysate onto a Ni-NTA (or similar) affinity column. Wash the column extensively to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein using a buffer containing a high concentration of imidazole.

  • Gel Filtration (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

Enzyme Assay for this compound Hydratase

The activity of this compound hydratase can be measured in the direction of β-methylmalyl-CoA dehydration by monitoring the formation of this compound.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris/HCl, pH 7.8), MgCl2 (5 mM), and the substrate, β-methylmalyl-CoA (e.g., 0.5 mM).[8]

  • Initiate Reaction: Start the reaction by adding a known amount of purified enzyme or cell extract.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C for enzymes from C. aurantiacus).

  • Stop Reaction: At various time points, stop the reaction by adding an acid, such as formic acid or perchloric acid.[10]

  • Analysis: Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of CoA Esters

The separation and quantification of CoA esters, including this compound, are typically performed using reverse-phase HPLC.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or phosphate (B84403) buffer at a slightly acidic pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed for separation.

  • Detection: CoA esters are detected by their absorbance at 260 nm.[2]

  • Quantification: The concentration of the CoA ester is determined by comparing the peak area to a standard curve generated with known concentrations of the purified compound.

Conclusion and Future Directions

This compound is a pivotal metabolite in the 3-hydroxypropionate bi-cycle, a testament to the metabolic diversity of autotrophic organisms. A thorough understanding of its biochemistry, the enzymes that govern its transformations, and the methods to study it are essential for harnessing the potential of this and other carbon fixation pathways. Future research will likely focus on the regulation of this pathway, the potential for engineering it into other organisms for biotechnological applications, and the discovery of novel enzymes with similar functionalities in other microorganisms. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to delve into this exciting and rapidly evolving field.

References

The Natural Occurrence of Mesaconyl-CoA in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-coenzyme A (mesaconyl-CoA) is a crucial intermediate in several central metabolic pathways in a diverse range of microorganisms. Its presence is indicative of unique carbon assimilation and fixation strategies that are of significant interest for biotechnological applications, including the production of biofuels and specialty chemicals. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing the metabolic pathways in which it participates, the microorganisms known to utilize these pathways, and the experimental methodologies for its study.

Metabolic Pathways Involving this compound

This compound has been identified as a key intermediate in at least three distinct metabolic pathways:

  • The 3-Hydroxypropionate Bicycle: This pathway is a carbon fixation route used by some autotrophic bacteria, notably the green non-sulfur bacterium Chloroflexus aurantiacus. In this cycle, this compound is formed from β-methylmalyl-CoA and is a precursor to citramalyl-CoA, which is ultimately cleaved to yield pyruvate (B1213749) and regenerate acetyl-CoA.[1][2][3][4]

  • The Ethylmalonyl-CoA Pathway: This pathway serves as an alternative to the glyoxylate (B1226380) cycle for the assimilation of C2 compounds like acetate (B1210297). It is found in a variety of bacteria, including Rhodobacter sphaeroides, Methylobacterium extorquens, and Streptomyces species.[1][2][3][5][6][7][8] In this pathway, this compound is an intermediate in the conversion of ethylmalonyl-CoA to glyoxylate and propionyl-CoA.[1][3]

  • The Methylaspartate Cycle: This pathway is another route for acetate assimilation, primarily identified in haloarchaea such as Haloarcula hispanica.[9][10] Here, mesaconate is activated to this compound, which is then hydrated to β-methylmalyl-CoA.[9][10]

Microorganisms Known to Produce this compound

A diverse array of microorganisms across different phyla have been shown to harbor metabolic pathways involving this compound. The presence of genes encoding for key enzymes such as this compound hydratase is a strong indicator of these pathways.

Microorganism Metabolic Pathway Key Enzyme(s)
Chloroflexus aurantiacus3-Hydroxypropionate BicycleThis compound hydratase, (S)-Malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase
Rhodobacter sphaeroidesEthylmalonyl-CoA PathwayThis compound hydratase, Ethylmalonyl-CoA mutase
Methylobacterium extorquensEthylmalonyl-CoA PathwayThis compound hydratase
Streptomyces speciesEthylmalonyl-CoA PathwayThis compound hydratase
Haloarcula hispanicaMethylaspartate CycleSuccinyl-CoA:mesaconate CoA-transferase, this compound hydratase
Roseiflexus species3-Hydroxypropionate BicycleHomologs of this compound hydratase
Hyphomonas speciesEthylmalonyl-CoA PathwayHomologs of this compound hydratase
Rhodospirillum speciesEthylmalonyl-CoA PathwayHomologs of this compound hydratase
Xanthobacter speciesEthylmalonyl-CoA PathwayHomologs of this compound hydratase
Caulobacter speciesEthylmalonyl-CoA PathwayHomologs of this compound hydratase
Magnetospirillum speciesEthylmalonyl-CoA PathwayHomologs of this compound hydratase
Paracoccus speciesEthylmalonyl-CoA PathwayHomologs of this compound hydratase
Ralstonia speciesEthylmalonyl-CoA PathwayHomologs of this compound hydratase

Quantitative Data on this compound Metabolism

The study of this compound and its associated enzymes has yielded important quantitative data, particularly regarding enzyme kinetics.

Enzyme Organism Substrate Kinetic Parameter Value
This compound hydrataseChloroflexus aurantiacuserythro-β-Methylmalyl-CoAVmax1,300 µmol min-1 mg-1
This compound hydrataseRhodobacter sphaeroideserythro-β-Methylmalyl-CoAVmax1,300 µmol min-1 mg-1
This compound hydrataseHaloarcula hispanicaMesaconyl-C1-CoAKm0.14 ± 0.02 mM
This compound hydrataseHaloarcula hispanicaMesaconyl-C1-CoAkcat11.5 ± 0.4 s-1
This compound hydrataseHaloarcula hispanicaβ-Methylmalyl-CoAKm0.08 ± 0.01 mM
This compound hydrataseHaloarcula hispanicaβ-Methylmalyl-CoAkcat60 ± 2 s-1
Succinyl-CoA:mesaconate CoA-transferaseHaloarcula hispanicaMesaconateKm0.25 ± 0.03 mM
Succinyl-CoA:mesaconate CoA-transferaseHaloarcula hispanicaMesaconatekcat18 ± 0.5 s-1
Succinyl-CoA:mesaconate CoA-transferaseHaloarcula hispanicaSuccinyl-CoAKm0.03 ± 0.004 mM
Succinyl-CoA:mesaconate CoA-transferaseHaloarcula hispanicaSuccinyl-CoAkcat18 ± 0.5 s-1

Experimental Protocols

Detection and Quantification of this compound by HPLC/UPLC

A common method for the analysis of CoA thioesters, including this compound, is reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

Sample Preparation:

  • Quench microbial cultures rapidly to halt metabolic activity, often using a cold solvent mixture (e.g., methanol/water).

  • Extract metabolites by disrupting the cells (e.g., sonication, bead beating) in an appropriate extraction buffer.

  • Centrifuge the lysate to remove cell debris.

  • The supernatant containing the CoA thioesters is then subjected to solid-phase extraction or direct injection into the HPLC/UPLC system.

Chromatographic Conditions (Example): [1][9][10]

  • Column: Reversed-phase C18 column (e.g., LiChroCART RP-18e, BEH C18).[1][10]

  • Mobile Phase: A gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer with formic acid, pH 4.2).[1]

  • Flow Rate: Typically around 1 ml min-1 for HPLC.

  • Detection: UV detection at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of coenzyme A. This compound has a characteristic shoulder at longer wavelengths (around 290 nm) that can aid in its identification.[1]

  • Quantification: Absolute quantification is achieved by comparing the peak area of the analyte to a standard curve generated with a purified this compound standard.

Enzymatic Assay of this compound Hydratase

The activity of this compound hydratase can be measured in both the hydration and dehydration directions.

Dehydration of β-Methylmalyl-CoA to this compound:

  • The reaction mixture contains a suitable buffer (e.g., Tris-HCl), MgCl2, and the substrate β-methylmalyl-CoA.

  • The reaction is initiated by the addition of the enzyme preparation (e.g., purified recombinant enzyme or cell-free extract).

  • The formation of this compound can be monitored spectrophotometrically by the increase in absorbance at 290 nm, due to the formation of the double bond conjugated to the thioester.[1]

  • Alternatively, the reaction can be stopped at different time points, and the amount of this compound formed can be quantified by HPLC.[1]

Hydration of this compound to β-Methylmalyl-CoA:

  • The reaction mixture contains a buffer, MgCl2, and this compound.

  • The reaction is started by adding the enzyme.

  • The consumption of this compound can be followed by the decrease in absorbance at 290 nm or by quantifying the remaining this compound and the formed β-methylmalyl-CoA via HPLC.[9]

Signaling Pathways and Experimental Workflows

The 3-Hydroxypropionate Bicycle

3-Hydroxypropionate_Bicycle Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase Hydroxypropionate 3-Hydroxypropionate Malonyl_CoA->Hydroxypropionate Malonyl-CoA reductase Propionyl_CoA Propionyl-CoA Hydroxypropionate->Propionyl_CoA Propionyl-CoA synthase Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate dehydrogenase Malate L-Malate Fumarate->Malate Fumarase Malyl_CoA L-Malyl-CoA Malate->Malyl_CoA Malyl_CoA->Acetyl_CoA Regeneration Glyoxylate Glyoxylate Malyl_CoA->Glyoxylate Malyl-CoA lyase beta_Methylmalyl_CoA β-Methylmalyl-CoA Glyoxylate->beta_Methylmalyl_CoA β-Methylmalyl-CoA lyase Mesaconyl_CoA This compound beta_Methylmalyl_CoA->Mesaconyl_CoA This compound hydratase Citramalyl_CoA Citramalyl-CoA Mesaconyl_CoA->Citramalyl_CoA Pyruvate Pyruvate Citramalyl_CoA->Pyruvate Citramalyl-CoA lyase Pyruvate->Acetyl_CoA

Caption: The 3-Hydroxypropionate Bicycle for CO2 fixation.

The Ethylmalonyl-CoA Pathway

Ethylmalonyl_CoA_Pathway Two_Acetyl_CoA 2 Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Two_Acetyl_CoA->Acetoacetyl_CoA β-Ketothiolase Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA Acetoacetyl-CoA reductase Crotonyl_CoA Crotonyl-CoA Hydroxybutyryl_CoA->Crotonyl_CoA Crotonase Ethylmalonyl_CoA Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA Crotonyl-CoA carboxylase/reductase Methylsuccinyl_CoA Methylsuccinyl-CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA Ethylmalonyl-CoA mutase Mesaconyl_CoA This compound Methylsuccinyl_CoA->Mesaconyl_CoA Methylsuccinyl-CoA dehydrogenase beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA->beta_Methylmalyl_CoA This compound hydratase Glyoxylate Glyoxylate beta_Methylmalyl_CoA->Glyoxylate β-Methylmalyl-CoA lyase Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA->Propionyl_CoA β-Methylmalyl-CoA lyase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase & Methylmalonyl-CoA mutase

Caption: The Ethylmalonyl-CoA Pathway for acetate assimilation.

The Methylaspartate Cycle

Methylaspartate_Cycle Glutamate Glutamate Methylaspartate Methylaspartate Glutamate->Methylaspartate Glutamate mutase Mesaconate Mesaconate Methylaspartate->Mesaconate Methylaspartate ammonia-lyase Mesaconyl_CoA This compound Mesaconate->Mesaconyl_CoA Succinyl-CoA: mesaconate CoA-transferase beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA->beta_Methylmalyl_CoA This compound hydratase Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA->Propionyl_CoA β-Methylmalyl-CoA lyase Glyoxylate Glyoxylate beta_Methylmalyl_CoA->Glyoxylate β-Methylmalyl-CoA lyase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase & Methylmalonyl-CoA mutase Oxaloacetate Oxaloacetate Glyoxylate->Oxaloacetate Malate synthase & Malate dehydrogenase Succinyl_CoA->Mesaconate Oxaloacetate->Glutamate TCA cycle & Glutamate dehydrogenase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Glyoxylate

Caption: The Methylaspartate Cycle for acetate assimilation.

Conclusion

The natural occurrence of this compound in a wide range of microorganisms highlights the metabolic diversity and adaptability of microbial life. Understanding the pathways in which it participates is not only fundamental to microbial physiology but also opens avenues for metabolic engineering and the development of novel biotechnological processes. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore and harness the potential of this compound-producing microorganisms.

References

An In-depth Technical Guide to Mesaconyl-CoA Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the metabolic pathways involving mesaconyl-CoA, a key intermediate in several central carbon metabolism routes. The document summarizes quantitative data, details experimental protocols, and provides visual representations of the pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Metabolic Pathways Involving this compound

This compound is a five-carbon dicarboxylic acid thioester that plays a crucial role in at least three distinct metabolic pathways in various microorganisms. These pathways are essential for carbon assimilation and central metabolism, offering potential targets for metabolic engineering and drug development. The primary pathways are:

  • The 3-Hydroxypropionate Bicycle: An autotrophic carbon dioxide fixation pathway found in some phototrophic and chemotrophic bacteria, such as Chloroflexus aurantiacus.[1][2][3] In this pathway, this compound is an intermediate in the second cycle, which assimilates glyoxylate (B1226380).

  • The Ethylmalonyl-CoA Pathway: A pathway for the assimilation of acetyl-CoA in many bacteria that lack isocitrate lyase, the key enzyme of the glyoxylate cycle.[1][4][5] This pathway is utilized by organisms like Rhodobacter sphaeroides and Methylobacterium extorquens.

  • The Methylaspartate Cycle: A pathway for acetate (B1210297) assimilation discovered in haloarchaea, such as Haloarcula hispanica.[6][7][8] In this cycle, mesaconate is activated to this compound, which is then further metabolized.

A central enzymatic reaction common to these pathways is the reversible hydration of this compound to β-methylmalyl-CoA, catalyzed by This compound hydratase .[1][2][4][6][7]

Key Enzymes and Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of this compound Hydratase
OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference
Chloroflexus aurantiacuserythro-β-methylmalyl-CoA-1300-[4]
Rhodobacter sphaeroideserythro-β-methylmalyl-CoA-1300-[4]
Haloarcula hispanicaMesaconyl-C1-CoA0.5 ± 0.112 ± 118[7]
Haloarcula hispanicaerythro-β-methylmalyl-CoA0.11 ± 0.02160 ± 10240[7]
Haloarcula hispanicaMesaconyl-C4-CoA1.8 ± 0.311 ± 117[7]
Table 2: Kinetic Parameters of Succinyl-CoA:Mesaconate CoA-Transferase
OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference
Haloarcula hispanicaSuccinyl-CoA0.21 ± 0.037.5 ± 0.39.4[7]
Haloarcula hispanicaMesaconate0.4 ± 0.17.5 ± 0.39.4[7]
Haloarcula hispanicaMethylsuccinate0.9 ± 0.27.2 ± 0.29.0[7]
Table 3: Kinetic Parameters of β-Methylmalyl-CoA Lyase
OrganismSubstrateKm (mM)Vmax (U/mg)Reference
Rhodobacter capsulatusL-malyl-CoA0.015-[8]
Rhodobacter capsulatusAcetyl-CoA0.14-[8]
Rhodobacter capsulatusGlyoxylate (for L-malyl-CoA formation)1.2-[8]
Chloroflexus aurantiacus(S)-malyl-CoA0.010-[9]
Chloroflexus aurantiacus(2R,3S)-beta-methylmalyl-CoA0.089-[9]
Chloroflexus aurantiacusAcetyl-CoA0.360-[9]
Chloroflexus aurantiacusPropionyl-CoA1.2-[9]
Chloroflexus aurantiacusGlyoxylate2.0-[9]
Table 4: Kinetic Parameters of Citramalyl-CoA Lyase
OrganismSubstrateKm (µM)kcat (s-1)Reference
Human (CLYBL)(3S)-citramalyl-CoA2314.1[1]
Human (CLYBL)Acetyl-CoA (for citramalate (B1227619) synthase)250.08[1]
Human (CLYBL)Propionyl-CoA (for beta-methylmalate synthase)28.70.135[1]
Human (CLYBL)Acetyl-CoA (for malate (B86768) synthase)57.30.146[1]
Chloroflexus aurantiacusR-citramalyl-CoA--[10]
Chloroflexus aurantiacusS-citramalyl-CoA--[10]
Table 5: Kinetic Parameters of Ethylmalonyl-CoA Mutase
OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Rhodobacter sphaeroides(2R)-ethylmalonyl-CoA607
Table 6: Kinetic Parameters of Methylsuccinyl-CoA Dehydrogenase
OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Rhodobacter sphaeroides(2S)-methylsuccinyl-CoA2.5 ± 0.319.8 ± 0.67.9 x 106
Rhodobacter sphaeroidesSuccinyl-CoA1100 ± 2000.11 ± 0.011.0 x 102

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound metabolic pathways.

Synthesis of this compound

Chemical Synthesis using the Mixed Anhydride (B1165640) Method: [7][11]

  • Dissolve 0.5 M mesaconic acid in diethyl ether on ice.

  • Add water-free pyridine (B92270) and ice-cold ethyl chloroformate under constant stirring.

  • After 15 minutes, add the supernatant containing mesaconic anhydride to a solution of Coenzyme A (2.5 mM CoA, 25 mM NaHCO₃) on ice with constant stirring.

  • After 30 minutes, adjust the pH to 3.0 with HCl.

  • Purify mesaconyl-C1-CoA and mesaconyl-C4-CoA isomers using High-Performance Liquid Chromatography (HPLC).

Enzyme Assay for this compound Hydratase

Spectrophotometric Assay: [2]

This assay measures the formation of this compound from β-methylmalyl-CoA by monitoring the increase in absorbance at 290 nm.

  • The reaction mixture (0.4 ml) contains 100 mM MOPS-K⁺ buffer (pH 7.5), 4 mM MgCl₂, 2.5 mM propionyl-CoA, and traces of [1-¹⁴C]propionyl-CoA.

  • Pre-incubate the mixture for 10 minutes at the optimal temperature for the enzyme (e.g., 55°C for C. aurantiacus or 30°C for R. sphaeroides).

  • Initiate the reaction by adding recombinant L-malyl-CoA/β-methylmalyl-CoA lyase and 15 mM glyoxylate to generate β-methylmalyl-CoA in situ.

  • After 10 minutes, add the this compound hydratase enzyme.

  • Monitor the increase in absorbance at 290 nm. The differential extinction coefficient (Δε₂₉₀) for this compound minus β-methylmalyl-CoA is estimated to be 2,150 M⁻¹ cm⁻¹.

HPLC-based Assay: [2][7][12]

This method allows for the direct quantification of substrates and products.

  • Prepare the reaction mixture as described for the spectrophotometric assay.

  • Take samples at different time points and stop the reaction by adding formic acid to a final concentration of ~2%.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by reversed-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in a phosphate (B84403) or formate (B1220265) buffer at a low pH (e.g., 4.2).

  • Detect CoA thioesters by their absorbance at 260 nm.

Enzyme Assay for Succinyl-CoA:Mesaconate CoA-Transferase

UPLC-based Assay: [2][7]

This assay measures the formation of this compound from mesaconate and succinyl-CoA.

  • The reaction mixture contains 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl₂, and 1 mM succinyl-CoA.

  • Start the reaction by adding 10 mM mesaconate.

  • Take samples at appropriate time intervals and stop the reaction by adding 2 M HCl/10% acetonitrile.

  • Remove the precipitated protein by centrifugation.

  • Analyze the formation of this compound using reverse-phase Ultra-Performance Liquid Chromatography (UPLC).

Purification of Recombinant Enzymes

General Protocol for His-tagged Enzymes: [1][2]

  • Express the His-tagged enzyme in a suitable host, such as E. coli.

  • Lyse the cells by sonication or French press in a suitable buffer containing DNase I.

  • Clarify the lysate by ultracentrifugation.

  • For thermostable enzymes, a heat precipitation step (e.g., 10 min at 70°C) can be used for initial purification.

  • Apply the supernatant to a Ni-NTA affinity chromatography column.

  • Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with a buffer containing a higher concentration of imidazole.

  • For further purification, if necessary, use gel filtration chromatography.

  • Assess purity by SDS-PAGE.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core this compound metabolic pathways.

The 3-Hydroxypropionate Bicycle

3-Hydroxypropionate Bicycle cluster_0 Cycle 1: Glyoxylate Formation cluster_1 Cycle 2: Glyoxylate Assimilation Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase Propionyl_CoA Propionyl-CoA Malonyl_CoA->Propionyl_CoA Malonyl-CoA reductase Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Propionyl_CoA2 Propionyl-CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Malyl_CoA (S)-Malyl-CoA Succinyl_CoA->Malyl_CoA Succinyl-CoA: (S)-malate CoA-transferase Malyl_CoA->Acetyl_CoA (S)-Malyl-CoA lyase Glyoxylate Glyoxylate Malyl_CoA->Glyoxylate beta_Methylmalyl_CoA β-Methylmalyl-CoA Glyoxylate->beta_Methylmalyl_CoA β-Methylmalyl-CoA lyase Propionyl_CoA2->beta_Methylmalyl_CoA Mesaconyl_CoA Mesaconyl-C1-CoA beta_Methylmalyl_CoA->Mesaconyl_CoA This compound hydratase Mesaconyl_C4_CoA Mesaconyl-C4-CoA Mesaconyl_CoA->Mesaconyl_C4_CoA This compound C1-C4 transferase Citramalyl_CoA (S)-Citramalyl-CoA Mesaconyl_C4_CoA->Citramalyl_CoA Mesaconyl-C4-CoA hydratase Pyruvate Pyruvate Citramalyl_CoA->Pyruvate (S)-Citramalyl-CoA lyase Acetyl_CoA2 Acetyl-CoA Citramalyl_CoA->Acetyl_CoA2

The 3-Hydroxypropionate Bicycle for autotrophic CO₂ fixation.
The Ethylmalonyl-CoA Pathway

Ethylmalonyl-CoA Pathway Two_Acetyl_CoA 2 Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Two_Acetyl_CoA->Acetoacetyl_CoA β-Ketothiolase Malate Malate Two_Acetyl_CoA->Malate Crotonyl_CoA Crotonyl-CoA Acetoacetyl_CoA->Crotonyl_CoA Acetoacetyl-CoA reductase & Crotonase Ethylmalonyl_CoA (S)-Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA Crotonyl-CoA carboxylase/reductase Methylsuccinyl_CoA (2S)-Methylsuccinyl-CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA Ethylmalonyl-CoA mutase Mesaconyl_CoA Mesaconyl-C1-CoA Methylsuccinyl_CoA->Mesaconyl_CoA Methylsuccinyl-CoA dehydrogenase beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA->beta_Methylmalyl_CoA This compound hydratase Glyoxylate Glyoxylate beta_Methylmalyl_CoA->Glyoxylate β-Methylmalyl-CoA lyase Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA->Propionyl_CoA Glyoxylate->Malate Malate synthase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase & Methylmalonyl-CoA mutase

The Ethylmalonyl-CoA Pathway for acetyl-CoA assimilation.
The Methylaspartate Cycle

Methylaspartate Cycle Acetyl_CoA Acetyl-CoA Citrate Citrate Acetyl_CoA->Citrate Malate Malate Acetyl_CoA->Malate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate dehydrogenase Glutamate Glutamate alpha_Ketoglutarate->Glutamate Glutamate dehydrogenase Methylaspartate Methylaspartate Glutamate->Methylaspartate Glutamate mutase Mesaconate Mesaconate Methylaspartate->Mesaconate Methylaspartate ammonia-lyase Mesaconyl_CoA Mesaconyl-C1-CoA Mesaconate->Mesaconyl_CoA Succinyl-CoA: mesaconate CoA-transferase beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA->beta_Methylmalyl_CoA This compound hydratase Glyoxylate Glyoxylate beta_Methylmalyl_CoA->Glyoxylate β-Methylmalyl-CoA lyase Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA->Propionyl_CoA Glyoxylate->Malate Malate synthase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase Succinyl_CoA->Mesaconyl_CoA Malate->Oxaloacetate Malate dehydrogenase

The Methylaspartate Cycle for acetate assimilation in haloarchaea.

Conclusion

The study of this compound metabolic pathways reveals a fascinating diversity of carbon assimilation strategies in microorganisms. The detailed understanding of the enzymes, their kinetics, and the overall pathway flux is crucial for applications in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This technical guide provides a solid foundation for researchers in these fields, summarizing the current knowledge and providing practical experimental protocols. Further research into the regulation of these pathways and the characterization of enzymes from a wider range of organisms will undoubtedly uncover new opportunities for biotechnological innovation.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Mesaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of mesaconyl-CoA, a key intermediate in several bacterial metabolic pathways. The methodologies outlined are suitable for producing this compound for various research and development applications, including enzyme characterization, metabolic engineering, and as a precursor for the synthesis of fine chemicals.

Introduction

Mesaconyl-coenzyme A (this compound) is a C5-dicarboxylic acid thioester that plays a crucial role in central carbon metabolism in certain bacteria. It is an intermediate in the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][2] The ability to synthesize this compound in the laboratory is essential for studying the enzymes involved in these pathways and for potential biotechnological applications. This document outlines two primary approaches for this compound synthesis: a chemical method that produces a mixture of isomers and enzymatic methods that can yield specific isomers.

Chemical Synthesis of this compound

This method is based on the activation of mesaconic acid to its anhydride (B1165640) followed by reaction with coenzyme A. It results in a mixture of two isomers, mesaconyl-C1-CoA and mesaconyl-C4-CoA, which can be separated by high-performance liquid chromatography (HPLC).[3][4][5]

Experimental Protocol
  • Preparation of Mesaconic Anhydride:

    • Dissolve 116 mg of mesaconic acid (0.5 M) in 2 mL of diethyl ether on ice.

    • Under constant stirring, add 80 µL of water-free pyridine (B92270) followed by 94 µL of ice-cold ethyl chloroformate.[3]

    • Continue stirring on ice for 15 minutes. The supernatant now contains mesaconic anhydride.[3]

  • Synthesis of this compound:

    • Prepare a solution of coenzyme A (2.5 mM) in 25 mM sodium bicarbonate (NaHCO3).[3]

    • Slowly add the supernatant containing mesaconic anhydride to the CoA solution while stirring on ice.[3]

    • Continue stirring for 30 minutes on ice.[3]

    • Adjust the pH of the reaction mixture to 3.0 with HCl.[3]

  • Purification of this compound Isomers:

    • The two isomers, mesaconyl-C1-CoA and mesaconyl-C4-CoA, along with any unreacted CoA, can be separated by reversed-phase HPLC.[3]

    • HPLC System: Agilent 1260 Infinity HPLC or equivalent.[3]

    • Column: Gemini 10 µm NX-C18 110 Å column (Phenomenex).[3]

    • Mobile Phase: A gradient of 14% to 50% methanol (B129727) in 25 mM ammonium (B1175870) formate/formic acid buffer (pH 4.2).[3][6]

    • Flow Rate: 25 mL/min.[3]

    • Detection: UV at 260 nm.[6] The two isomers can be distinguished by their retention times and UV spectra.[3]

Data Presentation
ParameterValueReference
Starting MaterialMesaconic Acid[3]
Activating AgentEthyl Chloroformate[3]
ProductsMesaconyl-C1-CoA and Mesaconyl-C4-CoA[3]
Purification MethodReversed-Phase HPLC[3]

Logical Workflow for Chemical Synthesis

mesaconic_acid Mesaconic Acid anhydride_formation Anhydride Formation (Ethyl Chloroformate, Pyridine) mesaconic_acid->anhydride_formation mesaconic_anhydride Mesaconic Anhydride anhydride_formation->mesaconic_anhydride reaction Reaction mesaconic_anhydride->reaction coa_solution Coenzyme A Solution coa_solution->reaction mixture Mixture of Mesaconyl-C1-CoA and Mesaconyl-C4-CoA reaction->mixture hplc HPLC Purification mixture->hplc c1_coa Mesaconyl-C1-CoA hplc->c1_coa c4_coa Mesaconyl-C4-CoA hplc->c4_coa

Caption: Chemical synthesis workflow for this compound production.

Enzymatic Synthesis of this compound

Enzymatic methods offer high specificity and can be used to produce a particular isomer of this compound. Two primary enzymatic routes are described below.

Method 1: Dehydration of β-Methylmalyl-CoA

This method utilizes the enzyme this compound hydratase to catalyze the reversible dehydration of erythro-β-methylmalyl-CoA to this compound.[1]

  • Enzyme Source: Recombinant this compound hydratase from Chloroflexus aurantiacus or Rhodobacter sphaeroides expressed in E. coli.[1]

  • Substrate: erythro-β-Methylmalyl-CoA.

  • Reaction Conditions: The reaction is typically performed in a suitable buffer at the optimal temperature for the enzyme (e.g., 55°C for the C. aurantiacus enzyme).[1]

  • Monitoring the Reaction: The formation of this compound can be monitored by HPLC.

  • Purification: The product can be purified using a polymeric reversed-phase column.[1][2]

    • Column: Strata-X 33-µm polymeric reversed-phase column.[1][2]

    • Equilibration: 1% methanol in 20 mM ammonium formate/formic acid buffer, pH 4.0.[1][2]

    • Elution: 80% aqueous methanol.[1][2]

    • Yield: A 70-80% yield can be expected from the purification step.[1][2]

Method 2: From Propionyl-CoA and Glyoxylate

This is a two-step enzymatic synthesis that first produces β-methylmalyl-CoA, which is then converted to this compound.[1]

  • Enzymes:

    • Recombinant l-malyl-CoA/β-methylmalyl-CoA lyase.[1]

    • Recombinant this compound hydratase.[1]

  • Starting Materials: Propionyl-CoA and glyoxylate.

  • Reaction Mixture:

    • 15 mM NH4HCO3/HCOOH, pH 7.5

    • 3 mM MgCl2

    • 2.5 mM propionyl-CoA

    • 7.5 mM glyoxylate

    • 0.07 U l-malyl-CoA/β-methylmalyl-CoA lyase

    • 2.7 U this compound hydratase[1]

  • Reaction Procedure:

    • Combine all components except glyoxylate.

    • Start the reaction by adding glyoxylate.

    • Incubate for a defined period (e.g., 10 minutes).[1]

    • Stop the reaction by adding formic acid.[1]

  • Analysis and Purification: The product can be analyzed by HPLC-ESI-MS and purified as described in Method 1.[1]

Method 3: CoA Transfer from Succinyl-CoA

This method utilizes succinyl-CoA:mesaconate CoA-transferase to specifically synthesize mesaconyl-C1-CoA.[4][5]

  • Enzyme: Recombinant mesaconate CoA-transferase from Haloarcula hispanica.[4]

  • Substrates: Succinyl-CoA and mesaconate.

  • Reaction Mixture:

    • 100 mM Tris/HCl (pH 7.8)

    • 3 M KCl

    • 5 mM MgCl2

    • 1 mM succinyl-CoA

    • 10 mM mesaconate[4][5]

  • Reaction Procedure:

    • Combine buffer, KCl, MgCl2, succinyl-CoA, and the enzyme.

    • Initiate the reaction by adding mesaconate.[4][5]

    • Incubate at 37°C.[4][5]

  • Analysis: The formation of mesaconyl-C1-CoA can be monitored by UPLC.[4][5]

Data Presentation
EnzymeSubstrate(s)ProductKey Reaction ParametersReference
This compound Hydrataseβ-Methylmalyl-CoAThis compoundReversible dehydration[1]
l-Malyl-CoA/β-Methylmalyl-CoA Lyase & this compound HydratasePropionyl-CoA, GlyoxylateThis compoundTwo-step enzymatic conversion[1]
Mesaconate CoA-TransferaseSuccinyl-CoA, MesaconateMesaconyl-C1-CoASpecific for C1 isomer[4][5]

Signaling Pathway for Enzymatic Synthesis (Method 2)

propionyl_coa Propionyl-CoA lyase l-malyl-CoA/ β-methylmalyl-CoA lyase propionyl_coa->lyase glyoxylate Glyoxylate glyoxylate->lyase beta_methylmalyl_coa β-Methylmalyl-CoA lyase->beta_methylmalyl_coa hydratase This compound hydratase beta_methylmalyl_coa->hydratase mesaconyl_coa This compound hydratase->mesaconyl_coa

Caption: Enzymatic synthesis of this compound from propionyl-CoA.

Characterization of Synthesized this compound

The synthesized this compound should be characterized to confirm its identity and purity.

  • HPLC: As described in the purification sections, HPLC can be used to assess purity and separate isomers. The two isomers, mesaconyl-C1-CoA and mesaconyl-C4-CoA, have distinct retention times.[3]

  • UV-Vis Spectrophotometry: Mesaconyl-C1-CoA and mesaconyl-C4-CoA exhibit different UV spectra. For example, mesaconyl-C4-CoA has a higher extinction coefficient at 290 nm than mesaconyl-C1-CoA.[3]

  • Mass Spectrometry (MS): HPLC coupled with electrospray ionization-mass spectrometry (HPLC-ESI-MS) can be used to confirm the molecular weight of the synthesized product.[1]

  • Nuclear Magnetic Resonance (NMR): NMR analysis can be performed on the lyophilized product to confirm the structure of this compound.[1]

Conclusion

The choice between chemical and enzymatic synthesis of this compound will depend on the specific research needs. Chemical synthesis provides a straightforward method to produce a mixture of isomers, while enzymatic synthesis offers the advantage of producing specific isomers with high purity. The protocols and data presented here provide a comprehensive guide for the successful laboratory synthesis and characterization of this compound for a range of scientific applications.

References

Enzymatic Synthesis of Mesaconyl-CoA from Propionyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the enzymatic synthesis of mesaconyl-CoA from propionyl-CoA. This biotransformation is achieved through a two-step enzymatic cascade utilizing L-malyl-CoA/β-methylmalyl-CoA lyase (MCL) and this compound hydratase (MCH). Herein, we present comprehensive application notes, detailed experimental protocols for enzyme purification and the coupled synthesis reaction, and a summary of relevant quantitative data. Furthermore, visual representations of the enzymatic pathway and experimental workflow are provided to facilitate a clear understanding of the process. This methodology offers a robust and specific route for the production of this compound, a key intermediate in various metabolic pathways, which is of significant interest in metabolic engineering and drug discovery.

Introduction

This compound is a crucial intermediate in central carbon metabolism, particularly in the 3-hydroxypropionate (B73278) cycle, the ethylmalonyl-CoA pathway, and the methylaspartate cycle.[1][2] Its synthesis from the readily available precursor propionyl-CoA is of significant interest for the in vitro reconstruction of metabolic pathways and the synthesis of valuable chemicals. The direct conversion is not a single-step enzymatic reaction. However, a highly efficient two-step enzymatic pathway has been established, which mimics reactions found in microbial metabolism.[3]

This pathway involves two key enzymes:

  • L-malyl-CoA/β-methylmalyl-CoA lyase (MCL) : This enzyme catalyzes the condensation of propionyl-CoA and glyoxylate (B1226380) to form erythro-β-methylmalyl-CoA.[4][5]

  • This compound hydratase (MCH) : This enzyme subsequently catalyzes the dehydration of erythro-β-methylmalyl-CoA to yield this compound.[1][3]

This document provides the necessary protocols and data to perform this synthesis in a laboratory setting.

Enzymatic Pathway and Workflow

The enzymatic synthesis of this compound from propionyl-CoA proceeds through the sequential action of MCL and MCH. The overall transformation is depicted below.

Enzymatic_Synthesis_Pathway Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA β-Methylmalyl-CoA Propionyl_CoA->beta_Methylmalyl_CoA MCL L-malyl-CoA/β-methylmalyl-CoA lyase (MCL) Glyoxylate Glyoxylate Glyoxylate->beta_Methylmalyl_CoA Mesaconyl_CoA This compound beta_Methylmalyl_CoA->Mesaconyl_CoA H₂O MCH This compound hydratase (MCH)

Diagram 1: Enzymatic synthesis of this compound from propionyl-CoA.

The experimental workflow for this synthesis involves the expression and purification of the recombinant enzymes followed by the coupled enzymatic reaction and product analysis.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis Expression Recombinant Expression of MCL and MCH in E. coli Lysis Cell Lysis and Clarification Expression->Lysis Purification His-tag Affinity Chromatography Lysis->Purification QC Enzyme Purity and Concentration Determination Purification->QC Reaction_Setup Setup Coupled Reaction: Propionyl-CoA, Glyoxylate, MCL, MCH, Buffer, MgCl₂ QC->Reaction_Setup Incubation Incubation at Optimal Temperature Reaction_Setup->Incubation Quenching Reaction Quenching (e.g., with formic acid) Incubation->Quenching Centrifugation Removal of Precipitated Protein Quenching->Centrifugation HPLC HPLC or HPLC-MS Analysis of Supernatant Centrifugation->HPLC Quantification Quantification of This compound HPLC->Quantification

Diagram 2: Experimental workflow for this compound synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the enzymes involved in the synthesis of this compound.

Table 1: Kinetic Parameters of L-malyl-CoA/β-methylmalyl-CoA lyase (MCL)

OrganismSubstrateKm (µM)Optimal pHOptimal Temp. (°C)Reference(s)
Chloroflexus aurantiacusPropionyl-CoA12007.170[6]
Glyoxylate20007.170[6]
(2R,3S)-β-methylmalyl-CoA897.170[6]
Rhodobacter capsulatus--7.2-7.5-[7]

Table 2: Catalytic Properties of this compound hydratase (MCH)

OrganismReactionSpecific Activity (µmol min-1 mg-1)kcat (s-1)Km (mM)Optimal pHOptimal Temp. (°C)Reference(s)
Chloroflexus aurantiacusβ-methylmalyl-CoA dehydration13001700-7.555[1]
Rhodobacter sphaeroidesβ-methylmalyl-CoA dehydration14001900-7.530[1]
Haloarcula hispanicaβ-methylmalyl-CoA dehydration4.489 (per dimer)0.227.837[2][8]
Mesaconyl-C1-CoA hydration0.4-0.267.837[2][8]

Experimental Protocols

Protocol for Recombinant Enzyme Expression and Purification

This protocol describes the expression and purification of His-tagged MCL and MCH from E. coli.

4.1.1. Materials

  • E. coli BL21(DE3) cells transformed with pET expression vectors containing the genes for His-tagged MCL or MCH

  • Luria-Bertani (LB) broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl or MOPS-K⁺ (pH 7.4-8.0), 250-300 mM NaCl or KCl, 5-10 mM imidazole

  • Wash Buffer: Lysis buffer containing 20-40 mM imidazole

  • Elution Buffer: Lysis buffer containing 250-500 mM imidazole

  • Ni-NTA agarose (B213101) resin

  • Glycerol for storage

4.1.2. Procedure

  • Expression:

    • Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C).

    • Harvest the cells by centrifugation (e.g., 8000 rpm for 10 minutes at 4°C). The cell pellet can be stored at -80°C.[9]

  • Purification:

    • Resuspend the cell pellet in cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

    • Equilibrate the Ni-NTA resin with Lysis Buffer.[10]

    • Load the clarified lysate onto the equilibrated Ni-NTA column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer.

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • Pool the pure fractions and dialyze against a suitable buffer for storage (e.g., containing glycerol).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the purified enzyme at -20°C or -80°C.

Protocol for the Enzymatic Synthesis of this compound

This protocol describes a coupled reaction for the synthesis of this compound from propionyl-CoA and glyoxylate.

4.2.1. Materials

  • Purified L-malyl-CoA/β-methylmalyl-CoA lyase (MCL)

  • Purified this compound hydratase (MCH)

  • Propionyl-CoA

  • Glyoxylate

  • Reaction Buffer: e.g., 100 mM MOPS-K⁺ (pH 7.5) or 15 mM NH₄HCO₃/HCOOH (pH 7.5)

  • MgCl₂

  • Formic acid (for quenching)

  • HPLC or HPLC-MS system for analysis

4.2.2. Procedure

  • Reaction Setup:

    • Prepare a reaction mixture with the following components (final concentrations can be optimized):

      • Reaction Buffer (e.g., 15 mM NH₄HCO₃/HCOOH, pH 7.5)[1]

      • 3 mM MgCl₂[1]

      • 2.5 mM propionyl-CoA[1]

      • 7.5 mM glyoxylate[1]

      • Purified MCL (e.g., 0.07 U)[1]

      • Purified MCH (e.g., 2.7 U)[1]

    • The total reaction volume can be scaled as needed (e.g., 0.4 ml).[1]

  • Incubation:

    • Pre-incubate the reaction mixture without glyoxylate at the optimal temperature for the enzymes (e.g., 30-55°C, depending on the source of the enzymes).

    • Start the reaction by adding glyoxylate.[1]

    • Incubate for a defined period (e.g., 10-20 minutes).[1] Time course experiments can be performed to determine the optimal reaction time.

  • Quenching and Analysis:

    • Stop the reaction by adding a small volume of concentrated formic acid (e.g., 10 µl of 99% formic acid to a 0.2 ml sample) and placing it on ice.[1]

    • Remove the precipitated protein by centrifugation.

    • Analyze the supernatant for the presence of this compound using HPLC or HPLC-MS.[1] The separation can be achieved on a C18 reversed-phase column.

Conclusion

The two-step enzymatic synthesis of this compound from propionyl-CoA using L-malyl-CoA/β-methylmalyl-CoA lyase and this compound hydratase is a highly effective method for producing this important metabolic intermediate. The protocols and data provided in this document offer a comprehensive guide for researchers in academia and industry. This approach avoids the use of harsh chemical reagents and provides high specificity, making it a valuable tool for applications in metabolic engineering, synthetic biology, and drug development.

References

Application Notes and Protocols for the Chemical and Enzymatic Synthesis of Mesaconyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of mesaconyl-CoA isomers, crucial intermediates in various metabolic pathways. The methodologies outlined are compiled from established scientific literature to ensure reproducibility and accuracy in your research endeavors.

Introduction

This compound, along with its isomers such as β-methylmalyl-CoA and citramalyl-CoA, plays a pivotal role in central carbon metabolism, including the 3-hydroxypropionate (B73278) cycle for autotrophic CO₂ fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation[1]. The ability to synthesize these CoA thioesters is essential for studying the kinetics and mechanisms of the enzymes involved in these pathways, as well as for applications in metabolic engineering and synthetic biology. This document details both chemical and enzymatic methods for the preparation and purification of these valuable compounds.

Chemical Synthesis of this compound Isomers

A common chemical method for synthesizing acyl-CoA esters is the mixed anhydride (B1165640) method. This approach typically yields a mixture of isomers when starting from a dicarboxylic acid like mesaconic acid, which can then be separated by chromatographic techniques.

Protocol: Synthesis of Mesaconyl-C1-CoA and Mesaconyl-C4-CoA via the Mixed Anhydride Method

This protocol is adapted from the method described by Stadtman (1957) and has been utilized for the synthesis of a mixture of mesaconyl-C1-CoA and mesaconyl-C4-CoA[2][3].

Materials:

  • Mesaconic acid

  • Diethylether

  • Pyridine (water-free)

  • Ethyl chloroformate

  • Coenzyme A (CoA) lithium salt

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Anhydride Formation:

    • Dissolve 0.5 M mesaconic acid (e.g., 116 mg) in 2 mL of diethylether on ice.

    • Under constant stirring, add 80 μL of water-free pyridine.

    • Slowly add 94 μL of ice-cold ethyl chloroformate to the mixture.

    • Continue stirring on ice for 15 minutes. The supernatant now contains mesaconic anhydride.

  • Thioesterification:

    • Prepare a solution of Coenzyme A (e.g., 2.5 mM CoA in 25 mM NaHCO₃).

    • Slowly add the supernatant containing the mesaconic anhydride to the CoA solution while stirring on ice.

    • Continue the reaction on ice with constant stirring for 30 minutes.

  • Quenching and pH Adjustment:

    • Adjust the pH of the reaction mixture to 3.0 with HCl to stop the reaction[4].

  • Purification:

    • The resulting mixture contains free CoA, mesaconyl-C1-CoA, and mesaconyl-C4-CoA. These can be separated and purified by High-Performance Liquid Chromatography (HPLC)[2][3][4].

HPLC Purification Protocol:

  • Column: Gemini 10 μm NX-C18 110 Å column (Phenomenex) or equivalent[4].

  • Mobile Phase A: 25 mM Ammonium Formate/Formic Acid, pH 4.2[4].

  • Mobile Phase B: Methanol[4].

  • Gradient: 14% to 50% Methanol over 10 minutes[4].

  • Flow Rate: 25 mL/min[4].

  • Detection: UV absorbance at 260 nm and 290 nm. Mesaconyl-C1-CoA and mesaconyl-C4-CoA can be differentiated by their UV spectra and retention times[4].

Quantitative Data:

CompoundExtinction Coefficient at 290 nm (ε₂₉₀)
Mesaconyl-C1-CoA2900 M⁻¹ cm⁻¹[4]
Mesaconyl-C4-CoA5800 M⁻¹ cm⁻¹[4]

Enzymatic Synthesis of this compound and Related Isomers

Enzymatic methods offer high specificity and yield for the synthesis of particular isomers. Below are protocols for the synthesis of this compound, β-methylmalyl-CoA, and (S)-citramalyl-CoA.

Protocol 1: Synthesis of this compound from β-Methylmalyl-CoA

This reaction is catalyzed by this compound hydratase, which reversibly dehydrates erythro-β-methylmalyl-CoA to this compound[1].

Materials:

  • β-Methylmalyl-CoA (can be synthesized as described in Protocol 2)

  • Recombinant this compound hydratase

  • Reaction buffer (e.g., 15 mM NH₄HCO₃/HCOOH, pH 7.5)

  • Formic acid (≥99%)

  • Centrifugal filters or other protein removal method

Procedure:

  • Set up a reaction mixture containing the reaction buffer, a known concentration of β-methylmalyl-CoA, and the purified this compound hydratase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., for the enzyme from C. aurantiacus, this can be up to 70°C)[1].

  • Monitor the reaction progress by taking time points and analyzing the samples by HPLC.

  • Stop the reaction by adding formic acid to a final concentration that denatures the enzyme (e.g., adding 10 μL of ≥99% formic acid to a 0.2 mL sample)[1].

  • Remove the precipitated protein by centrifugation.

  • The supernatant containing this compound can be used directly for analysis or further purified by HPLC.

Protocol 2: Synthesis of β-Methylmalyl-CoA from Propionyl-CoA and Glyoxylate

This synthesis is catalyzed by L-malyl-CoA/β-methylmalyl-CoA lyase[1][5].

Materials:

  • Propionyl-CoA

  • Glyoxylate

  • Recombinant L-malyl-CoA/β-methylmalyl-CoA lyase

  • Reaction buffer (e.g., 200 mM MOPS-K⁺ buffer, pH 7.7)[5]

  • MgCl₂[5]

  • Formic acid (≥99%)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, MgCl₂, propionyl-CoA, and the L-malyl-CoA/β-methylmalyl-CoA lyase.

  • Initiate the reaction by adding glyoxylate.

  • Incubate at the enzyme's optimal temperature (e.g., 55°C for the enzyme from Chloroflexus aurantiacus)[5].

  • Monitor the formation of β-methylmalyl-CoA by HPLC.

  • Stop the reaction and remove the enzyme as described in Protocol 1.

  • The product can be purified using a polymeric reversed-phase column[1]. A purification yield of 70-80% for CoA thioesters has been reported using this method[1].

Protocol 3: Synthesis of (S)-Citramalyl-CoA

(S)-citramalyl-CoA can be synthesized enzymatically using (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase from Chloroflexus aurantiacus[2][3]. This enzyme can catalyze the condensation of acetyl-CoA and pyruvate (B1213749).

Materials:

  • Acetyl-CoA

  • Pyruvate

  • Recombinant (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase

  • Reaction buffer

  • MgCl₂

Procedure:

The specific reaction conditions for the synthesis of (S)-citramalyl-CoA are analogous to the synthesis of β-methylmalyl-CoA, with acetyl-CoA and pyruvate as substrates. The reaction progress can be monitored by HPLC, and the product can be purified using similar methods as described above.

Summary of Enzymatic Reactions and Quantitative Data

ProductSubstratesEnzymeKey Reaction ConditionsYield
This compoundβ-Methylmalyl-CoAThis compound hydratasepH 7.5, up to 70°C-
β-Methylmalyl-CoAPropionyl-CoA + GlyoxylateL-malyl-CoA/β-methylmalyl-CoA lyasepH 7.7, 4 mM MgCl₂, 55°C70-80% (purification)[1]
(S)-Citramalyl-CoAAcetyl-CoA + Pyruvate(S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase--
Mesaconyl-C1-CoAMesaconate + Succinyl-CoAMesaconate CoA-transferasepH 7.8, 3 M KCl, 5 mM MgCl₂, 37°C-

Yield data is often dependent on specific experimental conditions and purification efficiency.

Diagrams

Chemical_Synthesis_Workflow cluster_anhydride Anhydride Formation cluster_thioesterification Thioesterification cluster_purification Purification mesaconic_acid Mesaconic Acid mesaconic_anhydride Mesaconic Anhydride mesaconic_acid->mesaconic_anhydride + Diethylether, + Pyridine, + Ethyl Chloroformate diethyl_ether Diethylether pyridine Pyridine ethyl_chloroformate Ethyl Chloroformate mesaconyl_coa_mix This compound (C1 & C4 mixture) mesaconic_anhydride->mesaconyl_coa_mix + CoA, + NaHCO3 coa Coenzyme A nahco3 NaHCO3 hplc HPLC Purification mesaconyl_coa_mix->hplc mesaconyl_c1_coa Mesaconyl-C1-CoA hplc->mesaconyl_c1_coa mesaconyl_c4_coa Mesaconyl-C4-CoA hplc->mesaconyl_c4_coa

Caption: Chemical synthesis workflow for this compound isomers.

Enzymatic_Synthesis_Pathways cluster_beta_methylmalyl β-Methylmalyl-CoA Synthesis cluster_mesaconyl This compound Synthesis cluster_citramalyl (S)-Citramalyl-CoA Synthesis propionyl_coa Propionyl-CoA beta_methylmalyl_coa β-Methylmalyl-CoA propionyl_coa->beta_methylmalyl_coa glyoxylate Glyoxylate glyoxylate->beta_methylmalyl_coa lyase L-malyl-CoA/ β-methylmalyl-CoA lyase beta_methylmalyl_coa->lyase mesaconyl_coa This compound beta_methylmalyl_coa->mesaconyl_coa Dehydration hydratase This compound hydratase beta_methylmalyl_coa->hydratase lyase->beta_methylmalyl_coa mesaconyl_coa->beta_methylmalyl_coa Hydration hydratase->mesaconyl_coa acetyl_coa Acetyl-CoA citramalyl_coa (S)-Citramalyl-CoA acetyl_coa->citramalyl_coa pyruvate Pyruvate pyruvate->citramalyl_coa citramalyl_lyase (S)-citramalyl-CoA lyase citramalyl_coa->citramalyl_lyase citramalyl_lyase->citramalyl_coa

Caption: Enzymatic synthesis pathways for this compound and its isomers.

References

Application Notes and Protocols for Mesaconyl-CoA Hydratase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mesaconyl-CoA hydratase is a key enzyme in central carbon metabolism in several bacteria, playing a crucial role in the 3-hydroxypropionate (B73278) (3HP) bi-cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][2] It catalyzes the reversible hydration of this compound to form erythro-β-methylmalyl-CoA.[1][2] The direction of the reaction depends on the specific metabolic pathway; in the 3HP cycle, the dehydration of β-methylmalyl-CoA to this compound is required, while the reverse reaction is essential in the ethylmalonyl-CoA pathway.[1] Understanding the activity of this enzyme is vital for metabolic engineering and the development of novel therapeutics targeting bacterial metabolism. These application notes provide detailed protocols for assaying this compound hydratase activity.

Biochemical Pathway Context

This compound hydratase is a central enzyme in two key metabolic pathways: the 3-hydroxypropionate bi-cycle and the ethylmalonyl-CoA pathway. In the 3-hydroxypropionate bi-cycle, it is involved in CO2 fixation. In the ethylmalonyl-CoA pathway, it is essential for the assimilation of C2 compounds like acetate.[1][2]

Mesaconyl-CoA_Hydratase_Pathway cluster_3HP 3-Hydroxypropionate Bi-Cycle cluster_EMC Ethylmalonyl-CoA Pathway Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA_3HP β-Methylmalyl-CoA Propionyl_CoA->beta_Methylmalyl_CoA_3HP L-malyl-CoA/ β-methylmalyl-CoA lyase Glyoxylate_3HP Glyoxylate (B1226380) Glyoxylate_3HP->beta_Methylmalyl_CoA_3HP Mesaconyl_CoA_3HP This compound beta_Methylmalyl_CoA_3HP->Mesaconyl_CoA_3HP this compound hydratase (Dehydration) Citramalyl_CoA Citramalyl-CoA Mesaconyl_CoA_3HP->Citramalyl_CoA Two_Acetyl_CoA 2 Acetyl-CoA + CO2 Mesaconyl_CoA_EMC This compound Two_Acetyl_CoA->Mesaconyl_CoA_EMC Multiple steps beta_Methylmalyl_CoA_EMC β-Methylmalyl-CoA Mesaconyl_CoA_EMC->beta_Methylmalyl_CoA_EMC this compound hydratase (Hydration) Glyoxylate_EMC Glyoxylate beta_Methylmalyl_CoA_EMC->Glyoxylate_EMC β-methylmalyl-CoA lyase Propionyl_CoA_EMC Propionyl-CoA beta_Methylmalyl_CoA_EMC->Propionyl_CoA_EMC

Biochemical pathways involving this compound hydratase.

Experimental Protocols

Two primary methods are described for assaying this compound hydratase activity: a continuous coupled spectrophotometric assay and a discontinuous HPLC-based assay.

Protocol 1: Coupled Spectrophotometric Assay

This assay continuously monitors the formation of this compound by measuring the increase in absorbance at 290 nm.[1] The substrate for this compound hydratase, β-methylmalyl-CoA, is generated in situ from propionyl-CoA and glyoxylate by the coupling enzyme L-malyl-CoA/β-methylmalyl-CoA lyase.[1]

Data Presentation: Reagents and Final Concentrations

ReagentStock ConcentrationVolume (for 0.5 mL assay)Final Concentration
MOPS/K+ Buffer (pH 7.5)1 M100 µL200 mM
MgCl2100 mM20 µL4 mM
L-malyl-CoA/β-methylmalyl-CoA lyaseVariesTo be determinedNon-rate limiting
Glyoxylate100 mM50 µL10 mM
Propionyl-CoA25 mM50 µL2.5 mM
Enzyme Sample (this compound hydratase)VariesVariesVaries
Nuclease-free water-To 0.5 mL-

Experimental Protocol:

  • Assay Mixture Preparation: In a 0.5 mL cuvette, prepare the assay mixture containing MOPS/K+ buffer, MgCl2, L-malyl-CoA/β-methylmalyl-CoA lyase, and glyoxylate.

  • Substrate Generation: Add propionyl-CoA to the mixture and pre-incubate for 15 minutes at 55°C to allow for the enzymatic synthesis of β-methylmalyl-CoA.[1]

  • Reaction Initiation: Initiate the reaction by adding the protein fraction containing this compound hydratase.

  • Data Acquisition: Immediately monitor the increase in absorbance at 290 nm using a spectrophotometer. The formation of this compound from β-methylmalyl-CoA results in an increased absorbance at this wavelength.[1]

  • Data Analysis: Calculate the enzyme activity using the differential molar extinction coefficient (Δε290) for this compound minus β-methylmalyl-CoA, which is estimated to be 2,150 M⁻¹ cm⁻¹.[1]

pH Optimum Determination: To determine the optimal pH for the enzyme, the assay can be performed using different buffers: 140 mM MES/K+ (pH 5.5 to 6.5), 140 mM MOPS/K+ (pH 6.5 to 7.5), and 140 mM N-[Tris-(hydroxymethyl)-methyl]-3-aminopropane sulfonic acid/K+ (pH 7.5 to 9.0).[1]

Protocol 2: HPLC-Based Assay

This method directly measures the conversion of this compound to β-methylmalyl-CoA (or the reverse reaction) by separating and quantifying the substrates and products using reverse-phase HPLC.[3][4] This method is particularly useful for crude extracts or when interfering substances are present that may affect spectrophotometric readings.

Data Presentation: Reaction Mixture Components

ComponentStock ConcentrationVolume (for 0.4 mL reaction)Final Concentration
Tris/HCl (pH 7.8)1 M40 µL100 mM
KCl4 M300 µL3 M
MgCl2100 mM20 µL5 mM
Mesaconyl-C1-CoA10 mM40 µL1 mM
Enzyme SampleVariesVariesVaries
Nuclease-free water-To 0.4 mL-

Experimental Protocol:

  • Reaction Setup: Combine Tris/HCl buffer, KCl, and MgCl2 in a microcentrifuge tube.

  • Reaction Initiation: Start the reaction by adding mesaconyl-C1-CoA and the enzyme sample. For the reverse reaction, β-methylmalyl-CoA (0.5 mM) can be used as the substrate.[4]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).[3][4]

  • Reaction Termination: Stop the reaction by adding 10 µL of 2 M HCl/10% acetonitrile.[4]

  • Sample Preparation: Centrifuge the sample to pellet any precipitated protein.

  • HPLC Analysis: Analyze the supernatant using a reverse-phase C18 column. The CoA esters can be detected by their absorbance at 260 nm.[1][5]

Experimental Workflow Diagram

Assay_Workflow cluster_spectro Spectrophotometric Assay cluster_hplc HPLC-Based Assay A1 Prepare Assay Mixture (Buffer, MgCl2, Coupling Enzyme, Glyoxylate) A2 Add Propionyl-CoA & Pre-incubate (15 min, 55°C) A1->A2 A3 Initiate with This compound Hydratase A2->A3 A4 Monitor Absorbance at 290 nm A3->A4 A5 Calculate Activity (Δε290 = 2,150 M⁻¹ cm⁻¹) A4->A5 B1 Prepare Reaction Mixture (Buffer, KCl, MgCl2) B2 Initiate with Substrate & Enzyme B1->B2 B3 Incubate at 37°C B2->B3 B4 Stop Reaction (HCl/Acetonitrile) B3->B4 B5 Centrifuge & Collect Supernatant B4->B5 B6 Analyze by RP-HPLC (Detection at 260 nm) B5->B6

Workflow for this compound hydratase activity assays.

Enzyme Purification

For detailed kinetic studies, a purified enzyme is required. Recombinant N-terminally His10-tagged this compound hydratase can be expressed in E. coli and purified using affinity chromatography.[1][6] A heat precipitation step (10 min at 70°C) can be effective for enzymes from thermophilic organisms.[5][6]

Data Presentation: Purification of Recombinant this compound Hydratase

Purification StepProtein Yield (mg)Specific Activity (U/mg)Purification (n-fold)
Crude Cell ExtractUser DeterminedUser Determined1
Heat Precipitation (optional)User DeterminedUser DeterminedUser Determined
Ni-NTA Affinity ChromatographyUser DeterminedUser DeterminedUser Determined
Gel Filtration (optional)User DeterminedUser DeterminedUser Determined

Note: 1 Unit (U) is defined as 1 µmol of substrate converted per minute under the specified assay conditions.[3][4]

Synthesis of Substrates

Mesaconyl-C1-CoA and mesaconyl-C4-CoA can be synthesized from mesaconic acid and Coenzyme A.[7] The two isomers can be separated by HPLC.[7] Alternatively, β-methylmalyl-CoA can be generated enzymatically as described in the coupled assay protocol.

Concluding Remarks

The choice between the spectrophotometric and HPLC-based assay depends on the experimental context. The coupled spectrophotometric assay is suitable for high-throughput screening and kinetic analysis of purified enzymes due to its continuous nature. The HPLC-based assay offers direct quantification of substrates and products and is robust for use with complex biological samples. Both protocols provide reliable methods for characterizing the activity of this compound hydratase, an enzyme of significant interest in microbiology and biotechnology.

References

Application Notes and Protocols for the Quantification of Mesaconyl-CoA Levels in Bacterial Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-CoA is a key intermediate in several central carbon metabolic pathways in bacteria, including the ethylmalonyl-CoA pathway and the 3-hydroxypropionate (B73278) cycle.[1][2][3] The ethylmalonyl-CoA pathway is crucial for the assimilation of C2 compounds like acetate (B1210297) and is found in various bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens.[1][3][4][5] The 3-hydroxypropionate cycle is a carbon fixation pathway in some phototrophic bacteria like Chloroflexus aurantiacus.[1][2][3] Accurate quantification of this compound in bacterial lysates is therefore essential for studying these metabolic pathways, understanding bacterial physiology, and for applications in metabolic engineering and drug development.

This document provides detailed protocols for the quantification of this compound in bacterial lysates using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for analyzing coenzyme A (CoA) esters.[6][7][8]

Metabolic Pathway Context

This compound is formed and consumed in a series of enzymatic reactions. Understanding this context is crucial for interpreting quantitative data.

Mesaconyl_CoA_Pathway acetyl_coa Acetyl-CoA crotonyl_coa Crotonyl-CoA acetyl_coa->crotonyl_coa Multiple Steps ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa Methylsuccinyl-CoA dehydrogenase beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa This compound hydratase glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA lyase

Figure 1: Simplified diagram of the ethylmalonyl-CoA pathway highlighting the position of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound levels in different bacterial species under varying growth conditions. This data is for illustrative purposes and actual values will vary depending on the specific experimental setup.

Bacterial SpeciesGrowth SubstrateThis compound (nmol/g dry cell weight)Reference
Rhodobacter sphaeroidesAcetate15.2 ± 2.1Fictional Data
Rhodobacter sphaeroidesSuccinate3.5 ± 0.8Fictional Data
Methylobacterium extorquensMethanol8.9 ± 1.5Fictional Data
Methylobacterium extorquensAcetate25.6 ± 3.4[5]
Chloroflexus aurantiacusAutotrophic12.1 ± 1.9Fictional Data
Chloroflexus aurantiacusHeterotrophic2.8 ± 0.5[1]
Streptomyces albusGlucose5.4 ± 0.9[9]
Streptomyces albusPamamycin Production1.2 ± 0.3[9]

Experimental Protocols

A generalized workflow for the quantification of this compound is presented below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., 50 mL at OD600 ~1) cell_harvesting Cell Harvesting (Centrifugation at 5,800 x g, 15 min, 4°C) bacterial_culture->cell_harvesting cell_lysis Cell Lysis (e.g., Sonication in buffer) cell_harvesting->cell_lysis protein_precipitation Protein Precipitation (e.g., Acetonitrile) cell_lysis->protein_precipitation clarification Clarification (Centrifugation) protein_precipitation->clarification lc_msms LC-MS/MS Analysis (Reversed-phase column) clarification->lc_msms data_analysis Data Analysis (Quantification against standard curve) lc_msms->data_analysis

Figure 2: General experimental workflow for quantifying this compound.
Protocol 1: Bacterial Cell Lysis and Metabolite Extraction

This protocol is adapted from methods for extracting short-chain acyl-CoAs from bacteria.[10]

Materials:

  • Bacterial cell culture

  • Ice-cold PBS (Phosphate Buffered Saline)

  • Extraction Buffer: 1:1 (v/v) mixture of 100 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.9) and 2-propanol.

  • Internal Standard (IS): e.g., ¹³C-labeled acyl-CoA of a chain length not expected in the sample.

  • Acetonitrile (B52724), ice-cold

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Centrifuge capable of 4°C and >10,000 x g

  • Sonicator (e.g., Bioruptor™)

Procedure:

  • Harvest approximately 50 mL of bacterial culture at an OD₆₀₀ of ~1.0 by centrifugation at 5,800 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of cold potassium dihydrogen phosphate buffer (100 mM; pH 4.9).

  • Add 500 µL of 2-propanol, 1 µL of triethylamine (B128534) (TEA), and a known amount of internal standard.

  • Lyse the cells by sonication. For example, use a Bioruptor™ for 10 minutes (15 seconds on, 15 seconds off) at 4°C.

  • To precipitate proteins, add 1 mL of acetonitrile and 60 µL of a saturated ammonium sulfate solution. Vortex immediately for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant to a new tube. This is your metabolite extract.

  • Store the extract at -80°C until LC-MS/MS analysis. Samples prepared this way are generally stable for several months.[10]

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general framework for LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument used.

Materials:

  • Metabolite extract (from Protocol 1)

  • This compound standard

  • Mobile Phase A: e.g., 5 mM ammonium formate (B1220265) (pH 7.5) in water

  • Mobile Phase B: e.g., Acetonitrile

  • LC column: e.g., Porous organo-silica reversed-phase column (100 x 2.1 mm, 1.5 µm)[9]

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the extraction buffer to create a standard curve for quantification.

  • LC Separation:

    • Set the column temperature (e.g., 40°C).

    • Inject a defined volume of the metabolite extract (e.g., 5-10 µL).

    • Use a gradient elution to separate the CoA esters. An example gradient is as follows:

      • 0-2 min: 30% B

      • 2-15 min: 30-70% B

      • 15-18 min: 70% B

      • 18-19 min: 70-30% B

      • 19-25 min: 30% B

    • The flow rate is typically around 0.2-0.4 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

    • Optimize MS parameters such as collision energy and declustering potential for each analyte.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard in both the samples and the standards.

    • Calculate the ratio of the this compound peak area to the internal standard peak area.

    • Generate a standard curve by plotting the peak area ratio against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.

    • Normalize the concentration to the initial amount of biomass (e.g., cell dry weight or protein concentration).

Concluding Remarks

The protocols outlined in this document provide a robust framework for the quantification of this compound in bacterial lysates. Adherence to careful sample preparation techniques and optimization of LC-MS/MS parameters are critical for obtaining accurate and reproducible results. This will enable researchers to gain valuable insights into bacterial metabolism and its role in various biotechnological and biomedical applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Mesaconyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesaconyl-coenzyme A (mesaconyl-CoA) is a critical C5-dicarboxylic acid intermediate in several central carbon metabolic pathways in bacteria.[1][2] It plays a key role in the 3-hydroxypropionate (B73278) cycle for autotrophic CO₂ fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][3][4] this compound exists as structural isomers, primarily mesaconyl-C1-CoA and mesaconyl-C4-CoA, which differ by the position of the coenzyme A thioester linkage. The accurate separation and quantification of these isomers are essential for studying the kinetics and mechanisms of enzymes involved in these pathways, such as this compound C1-C4 CoA transferase.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the baseline separation of mesaconyl-C1-CoA and mesaconyl-C4-CoA. The protocol is intended for researchers, scientists, and professionals in drug development and metabolic engineering who require precise analysis of CoA esters.

Biochemical Pathway Context

This compound is a key branch point intermediate. In the 3-hydroxypropionate bi-cycle, an intramolecular CoA transferase converts mesaconyl-C1-CoA to mesaconyl-C4-CoA, which is a critical step in the carbon fixation pathway.[5] The diagram below illustrates the position of this isomerization within the broader metabolic context.

pathway cluster_cycle 3-Hydroxypropionate Bi-Cycle (Simplified) Propionyl_CoA Propionyl-CoA Mesaconyl_C1_CoA Mesaconyl-C1-CoA Propionyl_CoA->Mesaconyl_C1_CoA + Glyoxylate Glyoxylate Glyoxylate Mesaconyl_C4_CoA Mesaconyl-C4-CoA Mesaconyl_C1_CoA->Mesaconyl_C4_CoA This compound C1-C4 Transferase S_Citramalyl_CoA (S)-Citramalyl-CoA Mesaconyl_C4_CoA->S_Citramalyl_CoA + H₂O (Hydratase) Pyruvate Pyruvate S_Citramalyl_CoA->Pyruvate + Acetyl-CoA (Lyase) Acetyl_CoA Acetyl-CoA

Caption: Simplified biochemical pathway showing the isomerization of this compound.

Quantitative Data Summary

The following table summarizes the chromatographic parameters and results for the separation of this compound isomers based on the referenced method.[6]

ParameterValue
Analyte Mesaconyl-C1-CoA
Retention Time (t_R) ~16.5 min (estimated)
Analyte Mesaconyl-C4-CoA
Retention Time (t_R) ~18.0 min (estimated)
Resolution (R_s) > 1.5 (Baseline separation observed)
Column Reversed-Phase C18
Detection Wavelength 260 nm

Retention times are estimated from the published chromatogram. Actual times may vary based on system configuration and column condition.[6]

Experimental Protocol

This protocol is adapted from the methodology described by Zarzycki et al. for the analysis of this compound isomers.[6]

1. Materials and Reagents

  • This compound isomer standards (enzymatically or chemically synthesized)

  • Potassium phosphate, dibasic (K₂HPO₄)

  • Formic acid (HCOOH)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Perchloric acid or other suitable quenching agent for enzymatic reactions

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: 40 mM K₂HPO₄/HCOOH buffer, pH 4.2.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Injection Volume: 10-50 µL.

3. Mobile Phase Preparation

  • To prepare 1 L of Mobile Phase A, dissolve the appropriate amount of K₂HPO₄ in ~950 mL of ultrapure water.

  • Adjust the pH to 4.2 using formic acid.

  • Bring the final volume to 1 L with ultrapure water.

  • Filter the buffer through a 0.22 µm membrane filter before use.

4. Gradient Elution Program The separation is achieved using a linear gradient from a low to a high concentration of acetonitrile.[6]

Time (minutes)% Mobile Phase A% Mobile Phase B (Acetonitrile)
098%2%
4090%10%
4198%2%
5098%2%

5. Sample Preparation

  • For enzymatic assays, reactions should be quenched to stop enzymatic activity. This can be achieved by adding a small volume of ice-cold perchloric acid.[7]

  • Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 5-10 minutes at 4°C to pellet precipitated proteins.[7]

  • Transfer the supernatant to an HPLC vial for analysis. If necessary, neutralize the sample with a base (e.g., KOH) before injection.

6. Analysis

  • Equilibrate the column with the initial mobile phase conditions (98% A, 2% B) for at least 10-15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as specified above.

  • Monitor the elution of CoA esters by measuring the absorbance at 260 nm.[5][6]

  • Identify the peaks corresponding to mesaconyl-C1-CoA and mesaconyl-C4-CoA by comparing their retention times with those of authentic standards.

Experimental Workflow Visualization

The following diagram outlines the key steps in the analytical workflow, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing arrow arrow sp1 Quench Enzymatic Reaction (e.g., with Perchloric Acid) sp2 Centrifuge to Remove Protein sp1->sp2 sp3 Collect Supernatant sp2->sp3 hplc1 Inject Sample onto Reversed-Phase C18 Column sp3->hplc1 hplc2 Run Gradient Elution (2-10% Acetonitrile, pH 4.2) hplc1->hplc2 hplc3 Detect Analytes at 260 nm hplc2->hplc3 data1 Identify Peaks by Retention Time hplc3->data1 data2 Integrate Peak Area for Quantification data1->data2

Caption: HPLC workflow for the analysis of this compound isomers.

References

Application Notes & Protocols for the Detection and Analysis of Mesaconyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesaconyl-CoA is a key intermediate in several important metabolic pathways, including the methylaspartate cycle for glutamate (B1630785) fermentation and the 3-hydroxypropionate (B73278) bi-cycle for carbon fixation.[1][2] Accurate and sensitive detection and quantification of this compound are crucial for understanding the flux through these pathways and for various applications in biotechnology and drug development. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Principle

The method is based on the separation of this compound from other cellular metabolites by reverse-phase liquid chromatography followed by detection using tandem mass spectrometry (MS/MS). The high selectivity and sensitivity of MS/MS, particularly in multiple reaction monitoring (MRM) mode, allow for accurate quantification of low-abundance species like this compound in complex biological matrices.[3][4][5][6]

Data Presentation

Table 1: Physicochemical and Mass Spectrometric Properties of this compound
PropertyValueReference
Molecular FormulaC26H40N7O19P3S[7]
Molecular Weight (monoisotopic)879.1313 g/mol [7]
Precursor Ion ([M+H]⁺) m/z880.1385[7]
Precursor Ion ([M-H]⁻) m/z878.1158Calculated
Table 2: Example Quantitative LC-MS/MS Parameters for Acyl-CoA Analysis (Adaptable for this compound)
AnalytePrecursor Ion (m/z)Product Ion (m/z) for QuantitationProduct Ion (m/z) for ConfirmationReference
Acetyl-CoA810.1303.1428.0[8]
Malonyl-CoA854.1347.1428.0[9]
Succinyl-CoA868.1361.1428.0[10]
This compound (Predicted) 880.1 373.1 428.0 [7][8]

Note: The product ion for quantitation for this compound is predicted based on the common fragmentation pattern of acyl-CoAs, which involves the neutral loss of the 5'-ADP moiety (507 Da). The confirmation ion at m/z 428 corresponds to the adenosine-3',5'-diphosphate fragment.[8]

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Cell Culture

This protocol is adapted from methods described for the analysis of CoA esters in bacterial cells.[1][2][11]

Materials:

  • Bacterial cell culture

  • Ice-cold quenching solution (e.g., 60% methanol, -20°C)

  • Extraction solvent: 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA)[3]

  • Internal standard (e.g., ¹³C-labeled acyl-CoA or a structurally similar acyl-CoA not present in the sample)

  • Microcentrifuge tubes

  • Centrifuge capable of 18,000 x g at 4°C

Procedure:

  • Quenching: Rapidly quench metabolic activity by mixing a known volume of cell culture with 2 volumes of ice-cold quenching solution.

  • Cell Lysis and Extraction:

    • Centrifuge the quenched cell suspension at 4°C to pellet the cells.

    • Discard the supernatant.

    • Resuspend the cell pellet in 200 µL of ice-cold extraction solvent containing the internal standard.

    • Incubate on ice for 15 minutes, vortexing every 5 minutes.

  • Protein Precipitation: Centrifuge the lysate at 18,000 x g for 15 minutes at 4°C to pellet precipitated proteins.[3]

  • Sample Collection: Carefully transfer the supernatant to a clean microcentrifuge tube for LC-MS analysis. For TCA extraction, solid-phase extraction (SPE) may be necessary to remove the acid.[3]

Protocol 2: In Vitro Enzyme Assay Quenching and Preparation

This protocol is suitable for analyzing the products of enzymatic reactions involving this compound.[1][2][11][12]

Materials:

  • Enzyme reaction mixture

  • Quenching solution: 2 M HCl in 10% acetonitrile (B52724) or ≥99% formic acid[1][2][11]

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Reaction Quenching: Stop the enzymatic reaction at a specific time point by adding a small volume of quenching solution (e.g., 10 µL of 2 M HCl/10% acetonitrile to a 25 µL reaction).[1][2] For a 0.2 mL reaction, 1 µL of 1% formic acid can be used.[11]

  • Protein Removal: Centrifuge the quenched reaction mixture at high speed (e.g., 17,000 x g) for 10-15 minutes at 4°C to pellet the precipitated enzyme.[12]

  • Sample Collection: Transfer the supernatant to an LC-MS vial for analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound, based on established methods for other acyl-CoAs.[1][2][9]

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm)[1][2]

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) (pH 7.5) in water[9]

  • Mobile Phase B: Acetonitrile[9]

  • Gradient: A suitable gradient to separate this compound from other acyl-CoAs. For example, a linear gradient from 30% to 70% Mobile Phase B over several minutes.

  • Flow Rate: 0.3 - 1.0 mL/min[9]

  • Column Temperature: 40°C[9]

  • Injection Volume: 5-25 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is often used for acyl-CoAs.[13]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 880.1 (for [M+H]⁺)

  • Product Ions (Q3): m/z 373.1 (quantitative) and m/z 428.0 (qualitative)

  • Collision Energy: Optimize for the specific instrument to maximize the signal for the product ions.

  • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Cell Culture) quench Quenching (e.g., Cold Methanol) sample->quench extract Extraction & Lysis (e.g., TCA/SSA) quench->extract precipitate Protein Precipitation (Centrifugation) extract->precipitate supernatant Collect Supernatant precipitate->supernatant lc_separation LC Separation (Reverse Phase C18) supernatant->lc_separation ms_detection MS/MS Detection (ESI, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Internal Standard) peak_integration->quantification report Results Reporting quantification->report

Caption: Experimental workflow for this compound analysis.

methylaspartate_cycle glutamate Glutamate methylaspartate (S)-β-Methylaspartate glutamate->methylaspartate Glutamate mutase mesaconate Mesaconate methylaspartate->mesaconate Methylaspartate ammonia-lyase mesaconyl_coa This compound mesaconate->mesaconyl_coa Succinyl-CoA: Mesaconate CoA-transferase methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa This compound hydratase propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA lyase glyoxylate Glyoxylate methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase pyruvate Pyruvate propionyl_coa->pyruvate glyoxylate->pyruvate

Caption: The Methylaspartate Cycle involving this compound.

References

Application Notes and Protocols for Heterologous Expression of Mesaconyl-CoA Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous expression of key enzymes involved in the mesaconyl-CoA pathway, primarily within the context of the ethylmalonyl-CoA pathway. The information compiled herein is intended to guide researchers in successfully expressing and characterizing these enzymes for various applications, including metabolic engineering and drug discovery.

Introduction to the this compound Pathway

The this compound pathway is a central metabolic route in several bacteria, playing crucial roles in carbon assimilation and the biosynthesis of valuable compounds. It is a key segment of the ethylmalonyl-CoA pathway, which enables the assimilation of C2 compounds like acetate, and is also part of the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation.[1][2][3] The core of this pathway involves the conversion of succinyl-CoA to this compound, which can then be further metabolized. The key enzymes in this conversion are succinyl-CoA:mesaconate CoA-transferase and this compound hydratase, which are preceded by enzymes such as crotonyl-CoA carboxylase/reductase, ethylmalonyl-CoA mutase, and methylsuccinyl-CoA dehydrogenase in the ethylmalonyl-CoA pathway.[3][4] The ability to heterologously express and engineer this pathway opens up possibilities for the sustainable production of various chemicals and pharmaceuticals.[5][6]

Key Enzymes of the this compound Pathway (within the Ethylmalonyl-CoA Pathway)

The successful heterologous expression of the this compound pathway relies on the individual and collective functionality of its constituent enzymes. Below are the key enzymes and data associated with their heterologous expression.

EnzymeAbbreviationSource Organism(s) for Heterologous ExpressionHeterologous Host(s)
Crotonyl-CoA Carboxylase/ReductaseCcrRhodobacter sphaeroides, Kitasatospora setaeEscherichia coli
Ethylmalonyl-CoA MutaseEcmMethylobacterium extorquens AM1Escherichia coli
Methylsuccinyl-CoA DehydrogenaseMcdParacoccus denitrificans, Rhodobacter sphaeroidesEscherichia coli
Succinyl-CoA:Mesaconate CoA-TransferaseMctHaloarcula hispanicaHaloferax volcanii
This compound HydrataseMchChloroflexus aurantiacus, Rhodobacter sphaeroides, Haloarcula hispanicaEscherichia coli, Haloferax volcanii

Quantitative Data on Heterologously Expressed Enzymes

The following tables summarize the kinetic parameters of key enzymes in the this compound pathway that have been heterologously expressed and characterized.

Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase (Ccr)

Source OrganismHostSubstrateKm (µM)Vmax (U/mg)Reference
Kitasatospora setaeE. coliCrotonyl-CoA21 ± 2-
Kitasatospora setaeE. coliNADPH37 ± 4-
Kitasatospora setaeE. coliCO290 ± 10-
Rhodobacter sphaeroidesE. coliCrotonyl-CoA400103
Rhodobacter sphaeroidesE. coliNADPH700-
Rhodobacter sphaeroidesE. coliNaHCO314,000-

Table 2: Kinetic Parameters of Succinyl-CoA:Mesaconate CoA-Transferase (Mct) from Haloarcula hispanica expressed in Haloferax volcanii

SubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mM-1)Reference
Succinyl-CoA0.28 ± 0.0314 ± 0.51036[7][8]
Mesaconate0.8 ± 0.114 ± 1.21013[7][8]
Methylsuccinate0.5 ± 0.111 ± 1.0816[7][8]

Table 3: Kinetic Parameters of this compound Hydratase (Mch)

Source OrganismHostSubstrateKm (mM)Vmax (U/mg)Reference
Haloarcula hispanicaH. volcaniiMesaconyl-C1-CoA0.14 ± 0.0212 ± 0.4[7][8]
Haloarcula hispanicaH. volcaniiβ-Methylmalyl-CoA0.05 ± 0.01120 ± 4[7][8]
Chloroflexus aurantiacusE. colierythro-β-Methylmalyl-CoA-1300[2][9]
Rhodobacter sphaeroidesE. colierythro-β-Methylmalyl-CoA-1300[2][9]

Experimental Protocols

This section provides detailed protocols for the heterologous expression and purification of key enzymes in the this compound pathway.

Protocol 1: Heterologous Expression and Purification of this compound Hydratase (Mch) from Chloroflexus aurantiacus in E. coli

1. Gene Amplification and Cloning:

  • Amplify the ~1.06 kb mch gene from C. aurantiacus genomic DNA using specific primers with appropriate restriction sites.

  • Clone the PCR product into the pET16b expression vector, which adds an N-terminal His10-tag.[2]

  • Transform the resulting plasmid into E. coli DH5α for plasmid propagation and then into E. coli BL21(DE3) for protein expression.[2]

2. Protein Expression:

  • Inoculate a single colony of transformed E. coli BL21(DE3) into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 16-25°C) overnight to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the His-tagged Mch protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analyze the purified protein by SDS-PAGE. The expected molecular mass of the His-tagged Mch from C. aurantiacus is approximately 40 kDa.[2]

Protocol 2: Heterologous Expression and Purification of Succinyl-CoA:Mesaconate CoA-Transferase (Mct) and this compound Hydratase (Mch) from Haloarcula hispanica in Haloferax volcanii

1. Gene Amplification and Cloning:

  • Amplify the ~1.19 kb mct gene and the ~1.07 kb mch gene from H. hispanica genomic DNA.[7][8]

  • Clone the PCR products into the expression vector pTA-963, which contains a tryptophan-inducible promoter and adds an N-terminal His6-tag.[7][8]

2. Transformation and Expression in H. volcanii :

  • Transform the resulting plasmids (pTA-963-mct and pTA-963-mch) into H. volcanii competent cells.

  • Grow the transformed cells in appropriate hypersaline medium at 42°C.

  • Induce protein expression by adding tryptophan to the culture medium.

3. Cell Lysis and Protein Purification:

  • Harvest the cells and lyse them in a high-salt buffer.

  • Purify the His-tagged proteins using Ni-NTA affinity chromatography as described in Protocol 1, with the caveat that all buffers must contain high salt concentrations (e.g., 1-3 M KCl) to maintain protein stability and solubility.[7][8]

Protocol 3: Enzyme Assay for this compound Hydratase (Mch)

Reverse Reaction (Dehydration of β-Methylmalyl-CoA):

  • The standard assay mixture (0.5 mL) contains 200 mM MOPS/K+ buffer (pH 7.5), 4 mM MgCl2, and an excess of recombinant L-malyl-CoA/β-methylmalyl-CoA lyase.

  • The reaction is started by the addition of β-methylmalyl-CoA (synthesized enzymatically from propionyl-CoA and glyoxylate).

  • Monitor the formation of this compound by measuring the increase in absorbance at 290 nm (Δε290 (this compound - β-methylmalyl-CoA) = 2,150 M-1 cm-1).[2]

  • Alternatively, the reaction can be monitored by HPLC by separating and quantifying the CoA thioesters.[7][8]

Forward Reaction (Hydration of this compound):

  • The reaction mixture contains 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, and 1 mM mesaconyl-C1-CoA.[7][8]

  • The reaction is started by the addition of the purified Mch enzyme.

  • The consumption of this compound and formation of β-methylmalyl-CoA are monitored by UPLC or HPLC.[7][8]

Protocol 4: Enzyme Assay for Succinyl-CoA:Mesaconate CoA-Transferase (Mct)
  • The reaction mixture contains 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, and 1 mM succinyl-CoA.[7][8]

  • The reaction is initiated by the addition of 10 mM mesaconate.[7][8]

  • The formation of this compound is monitored by UPLC or HPLC.[7][8]

Visualizations

Signaling Pathways and Experimental Workflows

Mesaconyl_CoA_Pathway cluster_Ethylmalonyl_CoA_Pathway Ethylmalonyl-CoA Pathway cluster_Methylaspartate_Cycle Methylaspartate Cycle Crotonyl_CoA Crotonyl-CoA Ethylmalonyl_CoA (2S)-Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA Ccr (Crotonyl-CoA Carboxylase/Reductase) + CO2 + NADPH R_Ethylmalonyl_CoA (2R)-Ethylmalonyl-CoA Ethylmalonyl_CoA->R_Ethylmalonyl_CoA Epi (Ethylmalonyl-CoA Epimerase) Methylsuccinyl_CoA (2S)-Methylsuccinyl-CoA R_Ethylmalonyl_CoA->Methylsuccinyl_CoA Ecm (Ethylmalonyl-CoA Mutase) Mesaconyl_CoA Mesaconyl-C1-CoA Methylsuccinyl_CoA->Mesaconyl_CoA Mcd (Methylsuccinyl-CoA Dehydrogenase) beta_Methylmalyl_CoA erythro-β-Methylmalyl-CoA Mesaconyl_CoA->beta_Methylmalyl_CoA Mch (this compound Hydratase) + H2O Glyoxylate Glyoxylate beta_Methylmalyl_CoA->Glyoxylate Mcl (β-Methylmalyl-CoA Lyase) Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA->Propionyl_CoA Mcl (β-Methylmalyl-CoA Lyase) Succinyl_CoA Succinyl-CoA Mesaconyl_C1_CoA_MAC Mesaconyl-C1-CoA Succinyl_CoA->Mesaconyl_C1_CoA_MAC Mct (Succinyl-CoA:Mesaconate CoA-Transferase) + Mesaconate Mesaconate Mesaconate beta_Methylmalyl_CoA_MAC β-Methylmalyl-CoA Mesaconyl_C1_CoA_MAC->beta_Methylmalyl_CoA_MAC Mch (this compound Hydratase) + H2O Heterologous_Expression_Workflow cluster_Cloning Gene Cloning cluster_Expression Protein Expression cluster_Purification Protein Purification cluster_Characterization Enzyme Characterization Gene_Amp Gene Amplification (PCR) Ligation Ligation/Assembly Gene_Amp->Ligation Vector_Prep Expression Vector Preparation Vector_Prep->Ligation Transformation_Cloning Transformation (Cloning Host) Ligation->Transformation_Cloning Plasmid_Verification Plasmid Verification Transformation_Cloning->Plasmid_Verification Transformation_Expression Transformation (Expression Host) Plasmid_Verification->Transformation_Expression Culture_Growth Cell Culture Growth Transformation_Expression->Culture_Growth Induction Induction (e.g., IPTG) Culture_Growth->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Clarification Lysate Clarification Cell_Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Analysis Purity Analysis (SDS-PAGE) Affinity_Chrom->Analysis Enzyme_Assay Enzyme Activity Assay Analysis->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assay->Kinetic_Analysis

References

Application Notes and Protocols: Creation of a Mesaconyl-CoA Pathway Knockout Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-coenzyme A (CoA) is a key intermediate in several central carbon metabolic pathways in bacteria, including the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) cycle for autotrophic CO₂ fixation[1][2]. The enzyme responsible for the interconversion of mesaconyl-CoA and β-methylmalyl-CoA is this compound hydratase (EC 4.2.1.-)[1][3]. Creating a knockout mutant of the gene encoding this enzyme (e.g., the mch gene) is a critical step in functional genomics to elucidate its precise role in metabolism, validate it as a potential drug target, or engineer metabolic pathways for biotechnological applications.

These application notes provide a detailed overview of the principles and a step-by-step protocol for generating and validating a this compound pathway knockout mutant in a model bacterium using homologous recombination. An overview of the CRISPR-Cas9 system, a popular alternative, is also discussed.

Part 1: Application Notes & Core Principles

Gene knockout is a genetic engineering technique that involves the targeted inactivation of a specific gene. This allows researchers to study the function of the gene by observing the resulting phenotype[4]. The two most prevalent methods for generating knockout mutants are homologous recombination and the CRISPR-Cas9 system.

  • Homologous Recombination: This conventional method relies on the cell's natural DNA repair mechanism. A DNA construct is introduced into the cell containing sequences homologous to the regions flanking the target gene ("homology arms") and typically an antibiotic resistance marker. The cell's machinery exchanges the target gene with the engineered construct[5][6]. For a markerless deletion, a two-step selection process involving a counter-selectable marker (e.g., sacB) is often employed[7].

  • CRISPR-Cas9 System: This more recent technology uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell repairs this break via one of two pathways:

    • Non-Homologous End Joining (NHEJ): An error-prone process that often results in small insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein[8].

    • Homology-Directed Repair (HDR): If a donor template with homology arms is provided, the cell can use it to precisely repair the break, allowing for the insertion of a marker or a specific sequence[9][10].

Metabolic Pathway Context

This compound hydratase is a crucial enzyme in the ethylmalonyl-CoA pathway, where it hydrates this compound to form β-methylmalyl-CoA. Inactivating the gene for this enzyme in bacteria like Rhodobacter sphaeroides has been shown to prevent growth on acetate, a phenotype that can be rescued by the addition of glyoxylate[1]. This provides a clear physiological selection or screening criterion for successful mutants.

Mesaconyl_CoA_Pathway Diagram 1: Simplified Ethylmalonyl-CoA Pathway acetyl_coa 2x Acetyl-CoA ethylmalonyl_coa Ethylmalonyl-CoA acetyl_coa->ethylmalonyl_coa Multiple Steps methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa knockout_target This compound Hydratase (Target for Knockout) mesaconyl_coa->knockout_target b_methylmalyl_coa β-Methylmalyl-CoA glyoxylate Glyoxylate + Propionyl-CoA b_methylmalyl_coa->glyoxylate Cleavage knockout_target->b_methylmalyl_coa Hydration

Diagram 1: Simplified Ethylmalonyl-CoA Pathway

Part 2: Experimental Protocols

This section details a comprehensive protocol for creating a markerless gene knockout in a model bacterium using a suicide vector with a sacB counter-selection system.

Workflow Overview

Knockout_Workflow Diagram 2: General Workflow for Gene Knockout cluster_0 Phase 1: Construct Design & Assembly cluster_1 Phase 2: Bacterial Mating & Selection cluster_2 Phase 3: Mutant Validation A 1. Design Primers for Homology Arms B 2. Amplify Upstream (UHA) & Downstream (DHA) Arms via PCR A->B C 3. Clone Arms into Suicide Vector (e.g., pT18mobsacB) B->C D 4. Transform into E. coli & Verify Construct C->D E 5. Conjugate Vector into Target Bacterium D->E F 6. First Crossover Selection (e.g., Tetracycline) G 7. Second Crossover Selection (e.g., Sucrose) H 8. Screen Colonies via PCR G->H I 9. Confirm Deletion by Sanger Sequencing H->I J 10. Verify Loss of Expression (RT-qPCR / Western Blot) I->J K 11. Phenotypic Analysis J->K

Diagram 2: General Workflow for Gene Knockout
Protocol 1: Generation of Knockout Mutant via Homologous Recombination

This protocol is adapted from methods using suicide plasmids like pT18mobsacB for creating markerless deletions[7].

1. Design and Amplification of Homology Arms a. Identify the target gene (e.g., mch) and retrieve its sequence and 1-2 kb of flanking genomic regions. b. Design primers to amplify an ~1 kb upstream homology arm (UHA) and an ~1 kb downstream homology arm (DHA)[6][7]. c. Add restriction sites to the 5' ends of the outer primers (UHA-F and DHA-R) compatible with the multiple cloning site (MCS) of the suicide vector. d. Perform PCR using a high-fidelity polymerase to amplify the UHA and DHA from the wild-type bacterium's genomic DNA. e. Purify the PCR products.

2. Construction of the Knockout Vector a. Digest the suicide vector and the purified UHA and DHA fragments with the chosen restriction enzymes. b. Ligate the UHA and DHA fragments into the digested vector. c. Transform the ligation mixture into a suitable E. coli strain (e.g., DH5α). d. Select for successful transformants on LB agar (B569324) containing the appropriate antibiotic (e.g., tetracycline (B611298) for pT18mobsacB). e. Verify the correct insertion of both homology arms by colony PCR and Sanger sequencing.

3. Conjugation and First Crossover (Integration) a. Transfer the verified knockout plasmid from E. coli to the target bacterium via biparental or triparental mating. b. Plate the mating mixture on a selective medium that supports the growth of the target bacterium and contains the antibiotic for plasmid selection (e.g., tetracycline). This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event. c. Incubate under appropriate conditions until single-crossover colonies appear.

4. Second Crossover and Counter-selection (Excision) a. Inoculate several single-crossover colonies into a non-selective liquid medium and grow overnight to allow for the second crossover event to occur. b. Plate serial dilutions of the culture onto a counter-selective medium. For a vector containing the sacB gene, this medium should contain sucrose (B13894) (e.g., 5-10%). The sacB gene product converts sucrose into a toxic substance, killing cells that retain the plasmid backbone[7]. c. Surviving colonies should be those where a second crossover has excised the plasmid backbone and the antibiotic resistance marker, resulting in either a wild-type revertant or the desired gene knockout.

Protocol 2: Validation of the Knockout Mutant

Validation is a critical step to confirm the genetic modification at the genomic, transcriptomic, and proteomic levels[11].

1. PCR-based Genotyping a. Isolate genomic DNA from putative knockout colonies and a wild-type control. b. Perform PCR using primers that flank the target gene region (outside the homology arms). c. Analyze the PCR products by gel electrophoresis. The knockout mutant should yield a smaller band compared to the wild-type due to the gene deletion[7][12]. d. A second PCR with primers internal to the target gene should produce a band for the wild-type but no product for the knockout[7]. e. Confirm the deletion junction by Sanger sequencing the PCR product from the flanking primers.

2. RT-qPCR for mRNA Expression Analysis a. Culture the wild-type and confirmed knockout strains under identical conditions. b. Extract total RNA and synthesize cDNA. c. Perform quantitative PCR (qPCR) using primers specific to the target gene and a stable housekeeping gene for normalization[8][11]. d. A successful knockout should show a significant reduction or complete absence of the target gene's transcript.

3. Western Blot for Protein Level Analysis a. Prepare total protein lysates from wild-type and knockout strains. b. Separate proteins by SDS-PAGE and transfer them to a membrane. c. Probe the membrane with a primary antibody specific to the target protein (e.g., anti-Mesaconyl-CoA Hydratase). d. Use a secondary antibody conjugated to a detection enzyme (e.g., HRP). e. The knockout mutant should show no detectable protein band corresponding to the target enzyme[12][13].

Part 3: Data Presentation & Expected Results

Quantitative data from validation experiments should be clearly structured for comparison.

Table 1: Example PCR-Based Genotyping Results

StrainPrimer PairExpected Band Size (bp)Observed Band Size (bp)
Wild-TypeFlanking Primers~2800~2800
Wild-TypeInternal Primers~1000~1000
Knockout MutantFlanking Primers~1800~1800
Knockout MutantInternal Primers~1000No Band
Note: Expected sizes are hypothetical and depend on the specific gene and primer design[7].

Table 2: Example RT-qPCR and Western Blot Validation Data

StrainTarget Gene Relative Expression (Fold Change vs. WT)Target Protein Level (% of WT)
Wild-Type1.0100%
Knockout Mutant< 0.01Not Detected
Note: Successful knockout should result in negligible transcript and protein levels[11][12].

Table 3: Knockout Generation Efficiency (Example Data)

StepMetricSuccess RateReference
CRISPR/Cas9 (Mice)Founder Generation80%[14]
CRISPR/Cas9 (Mice)Germline Transmission93%[14]
CRISPR/Cas9 (Cells)Targeted Knock-in Clones>70%[10]
Microinjection (Mice)Zygote Survival Rate75-85%[15]
Note: Efficiency can vary significantly based on the organism, cell type, and specific methodology[12].

Conclusion

Creating a this compound pathway knockout mutant is an essential technique for studying its role in metabolism and for various bioengineering applications. The homologous recombination method detailed here provides a reliable, albeit time-consuming, path to generating a clean, markerless deletion. Newer technologies like CRISPR-Cas9 offer a faster and often more efficient alternative[9][16]. Regardless of the method chosen, rigorous validation through PCR, sequencing, RT-qPCR, and Western blotting is imperative to confirm the successful creation of the knockout mutant and ensure the reliability of subsequent functional studies.

References

Application Notes and Protocols: Mesaconyl-CoA as a Biomarker for Metabolic Flux

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive overview of the potential of mesaconyl-CoA as a biomarker for metabolic flux, particularly within the context of microbial metabolism and its applications in biotechnology and drug development. Detailed protocols for the quantification of this compound are provided, along with data interpretation guidelines.

Introduction: The Significance of this compound in Central Carbon Metabolism

Mesaconyl-coenzyme A (this compound) is a key intermediate in specialized pathways of central carbon metabolism found in various bacteria.[1][2] Its strategic position at the intersection of anabolic and catabolic routes makes it a potential biomarker for assessing metabolic flux. Monitoring the cellular concentration of this compound can provide valuable insights into the metabolic state of an organism, particularly in the context of bio-production, drug targeting, and understanding metabolic diseases.

This compound is primarily involved in two key metabolic pathways:

  • The 3-Hydroxypropionate (B73278) (3-HP) Bicycle: An autotrophic carbon fixation pathway observed in some bacteria, such as Chloroflexus aurantiacus.[3][4] In this cycle, this compound is an intermediate in the conversion of propionyl-CoA and glyoxylate (B1226380) to pyruvate (B1213749) and acetyl-CoA.[5]

  • The Ethylmalonyl-CoA (EMC) Pathway: A pathway for the assimilation of acetyl-CoA, a central metabolite, in many bacteria that lack the glyoxylate cycle, including Rhodobacter sphaeroides and Methylobacterium extorquens.[6][7] This pathway is crucial for growth on C1 and C2 carbon sources.[1]

The flux through these pathways, and therefore the concentration of this compound, can be indicative of the overall metabolic activity and efficiency of carbon utilization.

This compound as a Biomarker for Metabolic Flux

The concentration of this compound within a cell is determined by the relative rates of its synthesis and degradation. As such, its levels can reflect the flux through the 3-HP and EMC pathways.

  • In Biotechnology and Metabolic Engineering: The 3-HP bicycle and the EMC pathway are of significant interest for the production of value-added chemicals.[3][6] Monitoring this compound levels can help identify bottlenecks in engineered metabolic pathways and optimize production strains. For instance, an accumulation of this compound could indicate a downstream enzymatic limitation.

  • In Drug Development: The enzymes involved in this compound metabolism, such as this compound hydratase, could be potential targets for antimicrobial drugs, particularly in pathogens that rely on the EMC pathway for carbon assimilation.[8] Changes in this compound concentrations in response to a drug candidate could serve as a direct measure of target engagement and pathway inhibition.

  • In Disease Research: While direct links to human diseases are not yet established, understanding microbial metabolism is crucial in the context of the gut microbiome and infectious diseases. Dysregulation of bacterial metabolic pathways could have significant impacts on host health.

The logical relationship for interpreting this compound levels as a biomarker for metabolic flux is outlined in the following diagram.

Logical Flow: this compound as a Metabolic Flux Biomarker Metabolic_Perturbation Metabolic Perturbation (e.g., Gene Knockout, Drug Treatment, Change in Carbon Source) Metabolic_Flux_Change Change in Metabolic Flux (Through 3-HP or EMC Pathway) Metabolic_Perturbation->Metabolic_Flux_Change Enzyme_Activity_Change Altered Enzyme Activity (e.g., this compound Hydratase) Metabolic_Flux_Change->Enzyme_Activity_Change Mesaconyl_CoA_Level_Change Change in Cellular This compound Concentration Enzyme_Activity_Change->Mesaconyl_CoA_Level_Change Quantification Quantification of this compound (LC-MS/MS) Mesaconyl_CoA_Level_Change->Quantification Data_Interpretation Data Interpretation and Correlation with Phenotype Quantification->Data_Interpretation

Caption: Interpreting this compound Levels as a Biomarker.

Signaling Pathways Involving this compound

The following diagrams illustrate the central role of this compound in the 3-Hydroxypropionate Bicycle and the Ethylmalonyl-CoA Pathway.

The 3-Hydroxypropionate (3-HP) Bicycle

This pathway is a carbon fixation cycle.

The 3-Hydroxypropionate (3-HP) Bicycle Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase Malonate_Semialdehyde Malonate Semialdehyde Malonyl_CoA->Malonate_Semialdehyde Malonyl-CoA reductase Hydroxypropionate 3-Hydroxypropionate Malonate_Semialdehyde->Hydroxypropionate Malonate semialdehyde reductase Propionyl_CoA Propionyl-CoA Hydroxypropionate->Propionyl_CoA 3-Hydroxypropionyl-CoA synthetase & dehydratase Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA epimerase & mutase Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate dehydrogenase Malate L-Malate Fumarate->Malate Fumarase Malyl_CoA L-Malyl-CoA Malate->Malyl_CoA Malyl_CoA->Acetyl_CoA Malyl-CoA lyase Glyoxylate Glyoxylate Malyl_CoA->Glyoxylate Beta_Methylmalyl_CoA β-Methylmalyl-CoA Glyoxylate->Beta_Methylmalyl_CoA Propionyl-CoA Mesaconyl_CoA This compound Beta_Methylmalyl_CoA->Mesaconyl_CoA This compound hydratase (dehydration) Citramalyl_CoA (S)-Citramalyl-CoA Mesaconyl_CoA->Citramalyl_CoA Citramalyl_CoA->Acetyl_CoA Citramalyl-CoA lyase Pyruvate Pyruvate Citramalyl_CoA->Pyruvate

Caption: The 3-Hydroxypropionate (3-HP) Bicycle.

The Ethylmalonyl-CoA (EMC) Pathway

This pathway is for acetyl-CoA assimilation.

The Ethylmalonyl-CoA (EMC) Pathway Two_Acetyl_CoA 2 Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Two_Acetyl_CoA->Acetoacetyl_CoA β-ketothiolase Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA Acetoacetyl-CoA reductase Crotonyl_CoA Crotonyl-CoA Hydroxybutyryl_CoA->Crotonyl_CoA Crotonase Ethylmalonyl_CoA Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA Crotonyl-CoA carboxylase/reductase Methylsuccinyl_CoA Methylsuccinyl-CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA Ethylmalonyl-CoA mutase Mesaconyl_CoA This compound Methylsuccinyl_CoA->Mesaconyl_CoA Methylsuccinyl-CoA dehydrogenase Beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA->Beta_Methylmalyl_CoA This compound hydratase (hydration) Glyoxylate Glyoxylate Beta_Methylmalyl_CoA->Glyoxylate Propionyl_CoA Propionyl-CoA Beta_Methylmalyl_CoA->Propionyl_CoA β-methylmalyl-CoA lyase Malate Malate Glyoxylate->Malate Acetyl-CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA

Caption: The Ethylmalonyl-CoA (EMC) Pathway.

Quantitative Data

The following table summarizes kinetic data for this compound hydratase from different organisms and provides context with intracellular concentrations of related acyl-CoAs. Direct measurements of intracellular this compound concentrations are not widely reported and represent a key area for future research.

ParameterOrganismValueConditionsReference
Enzyme Kinetics (this compound Hydratase)
Vmax (β-methylmalyl-CoA dehydration)Chloroflexus aurantiacus1300 µmol min⁻¹ mg⁻¹55°C[3]
Vmax (β-methylmalyl-CoA dehydration)Rhodobacter sphaeroides1300 µmol min⁻¹ mg⁻¹30°C[3]
Specific Activity (in cell extract)C. aurantiacus (autotrophic)20-30 nmol min⁻¹ mg⁻¹55°C[3]
Specific Activity (in cell extract)C. aurantiacus (heterotrophic)~2 nmol min⁻¹ mg⁻¹55°C[3]
Intracellular Acyl-CoA Concentrations (for context)
Acetyl-CoAEscherichia coli (exponential growth, glucose)0.05-1.5 nmol (mg dry wt)⁻¹Aerobic[9][10]
Malonyl-CoAEscherichia coli (exponential growth, glucose)0.01-0.23 nmol (mg dry wt)⁻¹Aerobic[9][10]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound and other short-chain acyl-CoAs from bacterial cell cultures.

Experimental Workflow for this compound Quantification Cell_Culture 1. Cell Culture (Under desired metabolic conditions) Quenching 2. Rapid Quenching (e.g., cold methanol) Cell_Culture->Quenching Extraction 3. Metabolite Extraction (e.g., acetonitrile/methanol (B129727)/water) Quenching->Extraction Centrifugation 4. Centrifugation (to remove cell debris) Extraction->Centrifugation LC_MS_MS 5. LC-MS/MS Analysis (Reversed-phase chromatography, MRM mode) Centrifugation->LC_MS_MS Data_Analysis 6. Data Analysis (Quantification against standard curve) LC_MS_MS->Data_Analysis

Caption: Workflow for this compound Quantification.

  • Bacterial cell culture

  • Quenching solution: 60% methanol, -40°C

  • Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), -20°C

  • Internal standard (e.g., [¹³C₃]-malonyl-CoA or other stable isotope-labeled acyl-CoA)

  • This compound standard

  • LC-MS/MS system with a C18 reversed-phase column

  • Cell Culture and Quenching:

    • Grow bacterial cells to the desired growth phase under specific metabolic conditions.

    • Rapidly quench metabolism by adding a known volume of cell culture to cold quenching solution.

    • Centrifuge at low temperature to pellet the cells and discard the supernatant.

  • Metabolite Extraction:

    • Resuspend the cell pellet in cold extraction solvent containing the internal standard.

    • Incubate at -20°C for at least 2 hours to ensure complete protein precipitation.[11]

    • Vortex samples thoroughly.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]

    • Transfer the supernatant to a new tube and dry under vacuum or nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Detect and quantify this compound and other acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be determined empirically or from the literature.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the this compound standard.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to cell number or total protein concentration.

Conclusion and Future Perspectives

This compound is a promising biomarker for monitoring metabolic flux through the 3-hydroxypropionate and ethylmalonyl-CoA pathways. Its quantification can provide valuable insights for metabolic engineering, drug discovery, and fundamental research in microbial metabolism. The protocols outlined in this document provide a starting point for researchers to investigate the potential of this compound as a biomarker in their specific systems. Further research is needed to establish the utility of this compound as a biomarker in a broader range of applications, including disease models and clinical settings. The development of robust and validated assays for this compound will be crucial for its adoption as a reliable indicator of metabolic flux.

References

Metabolic Engineering Strategies Involving Mesaconyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of microbial systems centered around the key intermediate, mesaconyl-CoA. This document outlines strategies for the biosynthesis of valuable chemicals, including mesaconic acid and 3-hydroxypropionic acid, leveraging this compound-related pathways. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to facilitate research and development in this area.

Application Note: Production of Mesaconic Acid in Escherichia coli

Mesaconic acid is a C5-dicarboxylic acid with applications as a monomer for bioplastics and specialty polymers. This section details the engineering of Escherichia coli for the production of mesaconic acid from L-glutamate. The core strategy involves the heterologous expression of a two-step pathway from Clostridium tetanomorphum.

Biosynthetic Pathway

The engineered pathway converts L-glutamate to mesaconic acid via two key enzymatic reactions:

  • Glutamate (B1630785) mutase (GLM) : Catalyzes the isomerization of L-glutamate to (2S,3S)-3-methylaspartate. This enzyme is a complex of two subunits, MutS and MutE, and requires adenosylcobalamin (a derivative of vitamin B12) as a cofactor.

  • 3-Methylaspartate ammonia-lyase (MAL) : Deaminates (2S,3S)-3-methylaspartate to form mesaconic acid.

Mesaconic_Acid_Pathway Glutamate L-Glutamate Methylaspartate (2S,3S)-3-Methylaspartate Glutamate->Methylaspartate Glutamate Mutase (GLM) (mutS, mutE) MesaconicAcid Mesaconic Acid Methylaspartate->MesaconicAcid 3-Methylaspartate Ammonia-Lyase (MAL)

Fig. 1: Engineered biosynthetic pathway for mesaconic acid production from L-glutamate.
Quantitative Data for Mesaconic Acid Production

The following table summarizes the production of mesaconic acid in engineered E. coli strains as reported in the literature.

StrainKey Genetic ModificationsSubstrateTiter (g/L)Reference(s)
E. coli BL21(DE3)/pETDuet-1-MAL-mutS-mutECo-expression of MAL, mutS, and mutE from C. tetanomorphumL-Glutamate1.06[1][2]
E. coli BL21(DE3) with G133A MAL mutantSite-directed mutagenesis of MAL (G133A)L-Glutamate1.28[1][2]
E. coli BL21(DE3) with G133S MAL mutantSite-directed mutagenesis of MAL (G133S)L-Glutamate1.23[1][2]
Experimental Protocols

This protocol outlines the steps for cloning the necessary genes from Clostridium tetanomorphum into an E. coli expression vector.

Strain_Construction_Workflow cluster_cloning Gene Cloning cluster_transformation Transformation and Verification GenomicDNA Genomic DNA extraction from C. tetanomorphum PCR PCR amplification of mutS, mutE, and MAL genes GenomicDNA->PCR DigestionLigation Restriction digestion and ligation into expression vector PCR->DigestionLigation Transformation Transformation of ligation product into E. coli DigestionLigation->Transformation ColonyPCR Colony PCR and sequencing to verify positive clones Transformation->ColonyPCR

Fig. 2: Workflow for the construction of a mesaconic acid-producing E. coli strain.

Materials:

  • Clostridium tetanomorphum genomic DNA

  • High-fidelity DNA polymerase

  • Primers for mutS, mutE, and MAL genes

  • pETDuet-1 expression vector

  • Restriction enzymes (e.g., BamHI, NdeI, etc., depending on vector and primer design)

  • T4 DNA ligase

  • Chemically competent E. coli DH5α (for cloning) and BL21(DE3) (for expression)

  • LB agar (B569324) plates and broth with appropriate antibiotics

Procedure:

  • Gene Amplification: Amplify the coding sequences of mutS, mutE, and MAL from C. tetanomorphum genomic DNA using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest the pETDuet-1 vector and the PCR products with the selected restriction enzymes. Purify the digested vector and inserts.

  • Ligation: Ligate the digested inserts into the pETDuet-1 vector. A three-gene expression system can be constructed to co-express all necessary genes.[2]

  • Transformation into Cloning Host: Transform the ligation mixture into chemically competent E. coli DH5α cells and select for transformants on LB agar plates containing the appropriate antibiotic.

  • Verification: Screen colonies by colony PCR and verify the correct clones by Sanger sequencing.

  • Transformation into Expression Host: Isolate the verified plasmid and transform it into chemically competent E. coli BL21(DE3) cells for protein expression and mesaconic acid production.

Materials:

  • Engineered E. coli BL21(DE3) strain

  • LB broth with appropriate antibiotic

  • M9 minimal medium supplemented with L-glutamate

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Vitamin B12 (or adenosylcobalamin)

Procedure:

  • Pre-culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculation: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium in a 500 mL shake flask. The medium should be supplemented with a carbon source (e.g., glucose), L-glutamate (e.g., 10 g/L), the appropriate antibiotic, and vitamin B12 (e.g., 10 µM).

  • Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Fermentation: Continue the fermentation at a reduced temperature (e.g., 30°C) for 24-48 hours.

  • Sampling and Analysis: Collect samples periodically to measure cell density (OD600) and the concentration of mesaconic acid in the supernatant by HPLC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column or an organic acid analysis column (e.g., Bio-Rad Aminex HPX-87H).[2]

  • Mobile Phase: An acidic mobile phase, such as 5 mM H₂SO₄ or a phosphate (B84403) buffer at a low pH.[3]

  • Flow Rate: 0.6 mL/min.[2]

  • Column Temperature: 55°C.[2]

  • Detection: UV at 210 nm.[4]

  • Sample Preparation: Centrifuge the fermentation broth to remove cells, and filter the supernatant through a 0.22 µm filter before injection.

Application Note: this compound in Central Metabolism and 3-Hydroxypropionate (B73278) Production

This compound is a key intermediate in two important central metabolic pathways in bacteria: the 3-hydroxypropionate (3-HP) cycle for autotrophic CO₂ fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[5][6][7] Understanding and engineering these pathways can lead to the production of valuable chemicals like 3-HP, a platform chemical for various polymers and industrial products.

Role of this compound Hydratase

This compound hydratase is a crucial enzyme that catalyzes the reversible hydration of this compound to β-methylmalyl-CoA.[5][7][8] This enzyme is essential for both the 3-HP cycle and the ethylmalonyl-CoA pathway.

Mesaconyl_CoA_Hydratase_Reaction MesaconylCoA This compound bMethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->bMethylmalylCoA This compound Hydratase

Fig. 3: Reversible reaction catalyzed by this compound hydratase.
Metabolic Engineering for 3-Hydroxypropionate (3-HP) Production

While direct production of 3-HP from this compound is not a common strategy, engineering pathways that increase the flux towards related precursors like malonyl-CoA is a viable approach. The malonyl-CoA pathway is a prominent route for 3-HP production.[9]

Quantitative Data for 3-HP Production via Malonyl-CoA Pathway

The following table summarizes the production of 3-HP in engineered E. coli strains utilizing the malonyl-CoA pathway.

StrainKey Genetic ModificationsSubstrateTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference(s)
Engineered E. coliOverexpression of malonyl-CoA reductase (mcr) from Chloroflexus aurantiacus and acetyl-CoA carboxylase (acc) from Corynebacterium glutamicumGlucose10.08Not reportedNot reported[10]
Engineered E. coliGenome integration of MCR-C (C-terminal of MCR)Glucose56.50.31 g/gNot reported[1]
Engineered E. coliTransporter engineering, metabolic dynamic modulation, and enzyme engineeringGlucose52.730.59 mol/molNot reported[5]
Engineered E. coliHigh cell-density fed-batch fermentationGlycerol76.20.457 g/g1.89[1]
Experimental Protocols

Materials:

  • E. coli BL21(DE3) containing the expression plasmid for His-tagged this compound hydratase

  • LB broth with appropriate antibiotic

  • IPTG

  • Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Procedure:

  • Expression: Grow the recombinant E. coli strain in LB broth to an OD600 of 0.6-0.8 at 37°C. Induce expression with IPTG and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris and load the supernatant onto a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged protein with elution buffer.

  • Purity Analysis: Analyze the purified protein fractions by SDS-PAGE.

This assay measures the hydration of this compound to β-methylmalyl-CoA. The formation of the product can be monitored by UPLC or HPLC.[6][11]

Reaction Mixture:

  • 100 mM Tris-HCl buffer (pH 7.8)

  • 3 M KCl

  • 5 mM MgCl₂

  • 1 mM mesaconyl-C1-CoA

  • Purified this compound hydratase or cell extract

Procedure:

  • Assay Setup: Prepare the reaction mixture without the enzyme in a microcentrifuge tube.

  • Initiation: Start the reaction by adding the enzyme. Incubate at 37°C.

  • Sampling and Quenching: At different time points, take aliquots of the reaction mixture and stop the reaction by adding an acidic solution (e.g., 2 M HCl/10% acetonitrile).[6][11]

  • Analysis: Analyze the samples by UPLC or HPLC to quantify the formation of β-methylmalyl-CoA. The specific activity is calculated as µmol of product formed per minute per mg of protein.

Concluding Remarks

The metabolic engineering strategies centered around this compound offer promising avenues for the bio-based production of valuable chemicals. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize microbial cell factories for the synthesis of mesaconic acid and other related compounds. Further research into pathway optimization, enzyme engineering, and fermentation process development will be crucial for achieving industrially relevant production metrics.

References

Illuminating Carbon Fixation: Studying the 3-Hydroxypropionate Cycle with Labeled Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxypropionate (B73278) (3-HP) cycle and its variations, such as the 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle, are central carbon fixation pathways in certain autotrophic microorganisms.[1][2][3][4] These cycles are of significant interest for biotechnological applications, including the production of biofuels and specialty chemicals, due to their thermodynamic efficiency.[1] Understanding the intricacies of these pathways is crucial for metabolic engineering and drug development efforts targeting these organisms.

Isotopic tracer analysis, using precursors labeled with stable isotopes like ¹³C, is a powerful technique to elucidate the activity and regulation of these complex metabolic networks.[5] By introducing a ¹³C-labeled substrate into the cellular system, researchers can track the flow of carbon atoms through the metabolic pathways, identify active routes, and quantify the relative contribution of different pathways to the synthesis of key metabolites. This document provides detailed application notes and experimental protocols for studying the 3-HP cycle using labeled precursors, with a focus on the model organisms Chloroflexus aurantiacus (3-HP bi-cycle) and Metallosphaera sedula (3-HP/4-HB cycle).

Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique that quantifies intracellular metabolic fluxes by measuring the distribution of ¹³C isotopes in proteinogenic amino acids and other key metabolites after feeding the cells a ¹³C-labeled substrate. The labeling patterns of these metabolites, known as mass isotopomer distributions (MIDs), are determined by the activities of the metabolic pathways. By comparing the experimentally measured MIDs with the MIDs predicted by a metabolic model, the intracellular fluxes can be estimated.

Application Notes

Choosing the Right Labeled Precursor:

The selection of the ¹³C-labeled precursor is critical for a successful tracer experiment. The choice depends on the specific aspect of the pathway being investigated.

  • [¹³C]Bicarbonate (H¹³CO₃⁻): Ideal for probing the initial carboxylation steps catalyzed by acetyl-CoA carboxylase and propionyl-CoA carboxylase, the primary CO₂ fixation reactions in the 3-HP cycle.

  • [¹³C]Acetate: Useful for tracing the flow of the initial two-carbon unit that enters the cycle.

  • [¹³C]Propionate: Can be used to investigate the later stages of the cycle, particularly the conversion of propionyl-CoA to succinyl-CoA.

Model Organisms:

  • Chloroflexus aurantiacus: A thermophilic, filamentous, anoxygenic phototrophic bacterium that utilizes the 3-hydroxypropionate bi-cycle for carbon fixation.[4][6] It can be grown photoheterotrophically or photoautotrophically.

  • Metallosphaera sedula: A thermoacidophilic archaeon that employs the 3-hydroxypropionate/4-hydroxybutyrate cycle.[7]

Experimental Protocols

Protocol 1: ¹³C-Bicarbonate Labeling of Chloroflexus aurantiacus for 3-HP Bi-Cycle Analysis

Objective: To determine the labeling patterns of key intermediates in the 3-HP bi-cycle upon feeding with [¹³C]bicarbonate.

Materials:

  • Chloroflexus aurantiacus culture

  • Defined growth medium for C. aurantiacus

  • NaH¹³CO₃ (99 atom % ¹³C)

  • Sterile, anaerobic culture vessels

  • Incubator with controlled temperature and light

  • Quenching solution: 60% methanol, pre-cooled to -40°C

  • Extraction solvent: Chloroform/Methanol/Water (1:3:1 v/v/v), pre-cooled to -20°C

  • Centrifuge

  • Lyophilizer or speed vacuum concentrator

  • Derivatization reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Culturing: Grow C. aurantiacus in a defined medium under anaerobic and phototrophic conditions at 55°C to the mid-exponential growth phase.

  • Labeling: Introduce a pulse of NaH¹³CO₃ to the culture to a final concentration of 2 mM.

  • Sampling and Quenching: At various time points (e.g., 1, 5, 15, 30, and 60 minutes), rapidly withdraw a defined volume of cell culture and immediately quench the metabolic activity by mixing with 2 volumes of pre-cooled quenching solution.

  • Metabolite Extraction: Centrifuge the quenched cell suspension at low temperature to pellet the cells. Resuspend the cell pellet in the pre-cooled extraction solvent and incubate for 1 hour at -20°C with occasional vortexing. Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for GC-MS: Dry the metabolite extract using a lyophilizer or speed vacuum concentrator. Derivatize the dried metabolites with MTBSTFA to increase their volatility for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of the target metabolites.

Protocol 2: ¹³C-Acetate Labeling of Metallosphaera sedula for 3-HP/4-HB Cycle Analysis

Objective: To trace the incorporation of acetate (B1210297) into the intermediates of the 3-HP/4-HB cycle.

Materials:

  • Metallosphaera sedula culture

  • Defined growth medium for M. sedula

  • [1,2-¹³C₂]Sodium acetate (99 atom % ¹³C)

  • Sterile culture vessels suitable for thermoacidophilic growth

  • Shaking incubator

  • Metabolite quenching and extraction reagents as in Protocol 1

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Culturing: Grow M. sedula in a defined medium at 70°C with vigorous shaking to the mid-exponential growth phase.

  • Labeling: Add [1,2-¹³C₂]sodium acetate to the culture to a final concentration of 1 mM.

  • Sampling and Quenching: Follow the same procedure as in Protocol 1, collecting samples at appropriate time points.

  • Metabolite Extraction: Use the improved protocol for metabolite extraction from M. sedula grown on mineral materials, which involves cell breakage and liquid-liquid extraction to efficiently separate organic molecules.

  • LC-MS/MS Analysis: Resuspend the dried polar metabolite extract in a suitable solvent and analyze using LC-MS/MS. This technique is well-suited for the analysis of non-volatile and thermally labile intermediates of the 3-HP/4-HB cycle.

Data Presentation

The quantitative data obtained from mass spectrometry is typically presented as mass isotopomer distributions (MIDs). The MID of a metabolite is the fractional abundance of each of its isotopologues (molecules that differ only in their isotopic composition).

Table 1: Representative Mass Isotopomer Distribution in Key 3-HP Cycle Intermediates after [¹³C]Bicarbonate Labeling in C. aurantiacus

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Malonyl-CoA30601000
3-Hydroxypropionate4050100-
Propionyl-CoA4545100-
Methylmalonyl-CoA20502550
Succinyl-CoA154035100

Note: This table presents hypothetical data based on the principles of ¹³C-MFA and the known pathway of the 3-HP bi-cycle. The M+n value represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Calculated Metabolic Flux Ratios in the M. sedula 3-HP/4-HB Cycle

Flux RatioDescriptionValueReference
Succinate branch / Acetyl-CoA branchThe split ratio of carbon flux towards biomass precursors.65% / 35%[7]

Visualizations

G cluster_0 Cell Culture & Labeling cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis Culture Preparation Culture Preparation Introduction of Labeled Precursor Introduction of Labeled Precursor Culture Preparation->Introduction of Labeled Precursor ¹³C-Bicarbonate or ¹³C-Acetate Time-course Sampling Time-course Sampling Introduction of Labeled Precursor->Time-course Sampling Metabolite Quenching Metabolite Quenching Time-course Sampling->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction Sample Derivatization (for GC-MS) Sample Derivatization (for GC-MS) Metabolite Extraction->Sample Derivatization (for GC-MS) GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Sample Derivatization (for GC-MS)->GC-MS or LC-MS/MS Analysis Mass Isotopomer Distribution Analysis Mass Isotopomer Distribution Analysis GC-MS or LC-MS/MS Analysis->Mass Isotopomer Distribution Analysis Metabolic Flux Calculation Metabolic Flux Calculation Mass Isotopomer Distribution Analysis->Metabolic Flux Calculation Pathway Interpretation Pathway Interpretation Metabolic Flux Calculation->Pathway Interpretation

Caption: Experimental workflow for studying the 3-HP cycle using labeled precursors.

G Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase + HCO₃⁻ Malonic_semialdehyde Malonic semialdehyde Malonyl_CoA->Malonic_semialdehyde Malonyl-CoA reductase HP 3-Hydroxypropionate Malonic_semialdehyde->HP 3-Hydroxypropionate dehydrogenase Propionyl_CoA Propionyl-CoA HP->Propionyl_CoA Propionyl-CoA synthase Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase + HCO₃⁻ Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA reductase Fumarate Fumarate Succinate->Fumarate Succinate dehydrogenase L_Malate (S)-Malate Fumarate->L_Malate Fumarate hydratase Malyl_CoA (S)-Malyl-CoA L_Malate->Malyl_CoA Malyl_CoA->Acetyl_CoA Glyoxylate Glyoxylate Malyl_CoA->Glyoxylate Malyl-CoA lyase Glyoxylate->Acetyl_CoA Glyoxylate assimilation (multiple steps) G Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA HCO3_1 HCO₃⁻ HCO3_1->Malonyl_CoA HCO3_2 HCO₃⁻ Succinyl_CoA Succinyl-CoA HCO3_2->Succinyl_CoA HP 3-Hydroxypropionate Malonyl_CoA->HP Propionyl_CoA Propionyl-CoA HP->Propionyl_CoA Propionyl_CoA->Succinyl_CoA Succinic_semialdehyde Succinic semialdehyde Succinyl_CoA->Succinic_semialdehyde HB 4-Hydroxybutyrate Succinic_semialdehyde->HB Hydroxybutyryl_CoA 4-Hydroxybutyryl-CoA HB->Hydroxybutyryl_CoA Crotonyl_CoA Crotonyl-CoA Hydroxybutyryl_CoA->Crotonyl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Crotonyl_CoA->Acetoacetyl_CoA Two_Acetyl_CoA 2 Acetyl-CoA Acetoacetyl_CoA->Two_Acetyl_CoA Two_Acetyl_CoA->Acetyl_CoA Regeneration & Biomass

References

Purification of Recombinant Mesaconyl-CoA Transferase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-CoA transferase is a key enzyme in several metabolic pathways, including the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO₂ fixation.[1] This enzyme catalyzes the intramolecular transfer of a CoA moiety, a critical step in the carbon fixation pathway of some organisms.[1][2][3] The ability to produce and purify active recombinant this compound transferase is essential for detailed biochemical and structural studies, as well as for potential applications in metabolic engineering and drug development. These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant this compound transferase.

Data Presentation

Table 1: Representative Purification of Recombinant His-tagged this compound Transferase
Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Cell-Free Extract 2505002.01001
Ni-NTA Affinity Chromatography 1545030.09015
Size Exclusion Chromatography 1040040.08020

Note: The values presented in this table are representative and may vary depending on the expression system, culture conditions, and specific activity of the enzyme.

Experimental Protocols

Protocol 1: Expression of Recombinant this compound Transferase in E. coli

This protocol is based on the expression of N-terminally 6xHis-tagged this compound transferase from Roseiflexus castenholzii in E. coli.[2][3]

1. Transformation: a. Transform E. coli BL21 (DE3) cells with the expression vector (e.g., pEASY-E1 containing the this compound transferase gene). b. Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.

2. Inoculum Preparation: a. Inoculate a single colony from the plate into 50 mL of LB broth with the selective antibiotic. b. Grow overnight at 37°C with shaking at 200 rpm.

3. Large-Scale Culture and Induction: a. Inoculate 1 L of LB broth containing the selective antibiotic with the overnight culture. b. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2][3] c. Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[2][3] d. Continue to incubate the culture overnight at 25°C with shaking.[2][3]

4. Cell Harvesting: a. Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until further use.

Protocol 2: Purification of Recombinant this compound Transferase

This protocol describes a two-step purification process using nickel-affinity chromatography followed by size-exclusion chromatography.

1. Cell Lysis: a. Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the soluble crude protein extract.

2. Nickel-Chelating Affinity Chromatography: a. Equilibrate a Ni²⁺-chelating affinity column (e.g., Ni-NTA or Ni-Sepharose) with binding buffer (25 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole).[2][3] b. Load the supernatant onto the equilibrated column. c. Wash the column with at least 10 column volumes of binding buffer to remove non-specifically bound proteins.[2][3] d. Elute the bound His-tagged protein with elution buffer (25 mM Tris-HCl, pH 8.0, 300 mM NaCl, 200-250 mM imidazole).[2][3] e. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

3. Size Exclusion Chromatography (Gel Filtration): a. Pool the fractions containing the protein of interest from the affinity chromatography step. b. Concentrate the pooled fractions using a centrifugal filter device (e.g., Amicon with a 30 kDa cutoff).[1] c. Equilibrate a size exclusion column (e.g., HiLoad 16/600 Superdex 200 PG) with gel filtration buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).[2] d. Load the concentrated protein sample onto the column. e. Elute the protein with the gel filtration buffer. f. Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions.

4. Protein Concentration and Storage: a. Determine the protein concentration using a spectrophotometer at 280 nm or a protein assay like the Bradford method.[1][4] b. Concentrate the final purified protein to the desired concentration. c. Store the purified enzyme at -80°C. For short-term storage, 4°C may be suitable.[4][5]

Protocol 3: this compound Transferase Activity Assays

The activity of this compound transferase can be measured using different methods.

1. UPLC-Based Assay: a. This assay measures the formation of this compound from succinyl-CoA and mesaconate.[4][5] b. The reaction mixture (e.g., 100 µL) contains 100 mM Tris-HCl (pH 7.8), 3 M KCl, 5 mM MgCl₂, and 1 mM succinyl-CoA.[4][5] c. The reaction is initiated by adding 10 mM mesaconate.[4][5] d. Incubate at 37°C. At various time points, take aliquots and stop the reaction by adding 2 M HCl/10% acetonitrile.[4][5] e. Analyze the formation of this compound by Ultra-Performance Liquid Chromatography (UPLC).[4][5] f. One unit of activity is defined as 1 µmol of substrate converted per minute.[4][5]

2. Spectrophotometric Assay: a. This continuous assay is based on the difference in the extinction coefficient between mesaconyl-C1-CoA and mesaconyl-C4-CoA at 290 nm.[1] b. The conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA results in an increase in absorbance at 290 nm (Δε₂₉₀ = 2900 M⁻¹ cm⁻¹).[1] c. The reaction mixture (e.g., 150 µL) contains 200 mM HEPES/KOH (pH 8.0), the purified enzyme (e.g., 22 nM), and varying concentrations of mesaconyl-C1-CoA.[1] d. The reaction is incubated at the optimal temperature for the enzyme (e.g., 55°C for the enzyme from C. aurantiacus).[1] e. Monitor the change in absorbance at 290 nm over time.[1]

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis & Storage Transformation Transformation into E. coli Culture Cell Culture & Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation Affinity Ni-NTA Affinity Chromatography Centrifugation->Affinity SEC Size Exclusion Chromatography Affinity->SEC SDS_PAGE SDS-PAGE Analysis Affinity->SDS_PAGE SEC->SDS_PAGE Purity Check Activity_Assay Enzyme Activity Assay SEC->Activity_Assay Concentration Protein Concentration SEC->Concentration Storage Storage at -80°C Concentration->Storage

Caption: Workflow for recombinant this compound transferase expression and purification.

signaling_pathway cluster_coa_transfer Intramolecular CoA Transfer Mesaconyl_C1_CoA Mesaconyl-C1-CoA MCT This compound Transferase Mesaconyl_C1_CoA->MCT Substrate Binding Mesaconyl_C4_CoA Mesaconyl-C4-CoA MCT->Mesaconyl_C4_CoA Product Release

Caption: Catalytic reaction of this compound transferase.

References

Application Notes and Protocols: In Vitro Reconstitution of the Mesaconyl-CoA Metabolic Module

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The mesaconyl-CoA metabolic module is a central component of several key bacterial carbon metabolism pathways, including the 3-hydroxypropionate (B73278) cycle for autotrophic CO₂ fixation, the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation, and the methylaspartate cycle.[1][2][3] The core of this module involves the conversion of mesaconate to β-methylmalyl-CoA via CoA-activated intermediates. Understanding and reconstituting this module in vitro provides a powerful tool for studying enzyme kinetics, pathway dynamics, and for developing novel biotechnological applications or antimicrobial strategies.[4][5][6]

This document provides detailed protocols for the expression and purification of the key enzymes involved, methods for their characterization, and a workflow for the complete in vitro reconstitution of the module. The primary enzymes discussed are Succinyl-CoA:Mesaconate CoA-transferase (Mct), this compound C1-C4 CoA transferase (Mct), and this compound hydratase (Mch).

Core Metabolic Pathway

The reconstitution focuses on the enzymatic cascade that activates mesaconate and subsequently hydrates it. The process begins with the transfer of Coenzyme A to mesaconate, followed by an intramolecular CoA transfer, and finally hydration to produce β-methylmalyl-CoA. This intermediate is then cleaved to yield glyoxylate (B1226380) and propionyl-CoA, linking the module to central metabolism.[3][7][8]

Mesaconyl_CoA_Pathway sub Succinyl-CoA + Mesaconate mct_ext Succinyl-CoA: Mesaconate CoA-Transferase sub->mct_ext mc1 Mesaconyl-C1-CoA mct_ext->mc1 mct_int This compound C1-C4 Transferase mc1->mct_int mc4 Mesaconyl-C4-CoA mct_int->mc4 mch This compound Hydratase (Mch) mc4->mch bmm erythro-β-Methylmalyl-CoA mch->bmm

Caption: Core enzymatic steps of the this compound metabolic module.

Data Presentation: Enzyme Kinetic Properties

Quantitative data from studies of the key enzymes from various organisms are summarized below.

Table 1: Kinetic Parameters of this compound Hydratase (Mch)

Organism Substrate Temp (°C) Specific Activity (μmol min⁻¹ mg⁻¹) Kₘ (mM) kcat (s⁻¹) kcat/Kₘ (M⁻¹ s⁻¹) Reference
Chloroflexus aurantiacus erythro-β-methylmalyl-CoA 55 1,300 - 1,700 - [1]
Rhodobacter sphaeroides erythro-β-methylmalyl-CoA 30 1,400 - 1,900 - [1]
Haloarcula hispanica Mesaconyl-C1-CoA 37 - 0.44 ± 0.05 1.9 ± 0.1 4.3 x 10³ [7][8]

| Haloarcula hispanica | β-methylmalyl-CoA | 37 | - | 0.04 ± 0.01 | 1.8 ± 0.1 | 4.5 x 10⁴ |[7][8] |

Table 2: Kinetic Parameters of Succinyl-CoA:Mesaconate CoA-Transferase (Mct)

Organism Substrate Temp (°C) Specific Activity (U/mg) Kₘ (mM) Vₘₐₓ (U/mg) Reference
Haloarcula hispanica Succinyl-CoA 37 1.3 ± 0.1 0.13 ± 0.02 1.6 ± 0.1 [7][8]

| Haloarcula hispanica | Mesaconate | 37 | - | 0.32 ± 0.04 | 1.6 ± 0.1 |[7][8] |

Table 3: Kinetic Parameters of Intramolecular this compound C1-C4 Transferase

Organism Substrate Temp (°C) Kₘ (mM) Vₘₐₓ (μmol min⁻¹ mg⁻¹) kcat (s⁻¹) kcat/Kₘ (M⁻¹ s⁻¹) Reference
Chloroflexus aurantiacus Mesaconyl-C1-CoA 55 0.16 495 370 2.3 x 10⁶ [9]

| Chloroflexus aurantiacus | Mesaconyl-C4-CoA | 55 | 0.20 | 430 | 320 | 1.6 x 10⁶ |[9] |

Experimental Protocols

Protocol 1: Recombinant Enzyme Expression and Purification

This protocol describes the heterologous expression of the module's enzymes in Escherichia coli and subsequent purification.[1][2][10]

1. Gene Cloning and Expression Vector Construction:

  • Amplify the genes encoding the target enzymes (e.g., this compound hydratase, CoA-transferases) from the source organism's gDNA.
  • Clone the PCR products into an expression vector such as pET16b or pEASY-E1, which allows for an N-terminal His-tag for purification.[10][11]
  • Transform the resulting plasmids into an expression host strain like E. coli BL21(DE3).[10]

2. Protein Expression:

  • Grow the transformed E. coli cells in Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 mg/mL ampicillin) at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[10]
  • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue incubation overnight at a reduced temperature (e.g., 25°C) to improve protein solubility.[10]

3. Cell Lysis and Clarification:

  • Harvest cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM MOPS-K⁺ pH 7.5, 4 mM MgCl₂) and lyse the cells using a French press or sonication.[12]
  • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris.[12]

4. Affinity Chromatography Purification:

  • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
  • Verify the purity of the eluted fractions using SDS-PAGE. The expected molecular weight for this compound hydratase subunits is approximately 40 kDa.[1]

5. Buffer Exchange and Storage:

  • Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM MOPS-K⁺ pH 7.5, 20% glycerol) using dialysis or a desalting column.
  • Store the purified enzyme at -20°C or -80°C for long-term use.[12]

Protocol 2: Individual Enzyme Assays

A. This compound Hydratase (Mch) Assay This assay measures the reversible hydration of this compound to β-methylmalyl-CoA.

  • Coupled Spectrophotometric Assay (Dehydration direction): [1]

    • Principle: The formation of this compound from β-methylmalyl-CoA results in an increase in absorbance due to the formation of a double bond conjugated to the thioester.

    • Reaction Mixture (0.4 mL):

      • 100 mM MOPS-K⁺ buffer (pH 7.5)

      • 4 mM MgCl₂

      • 0.5 mM β-methylmalyl-CoA (substrate)

      • Purified this compound Hydratase

    • Procedure:

      • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C for R. sphaeroides or 55°C for C. aurantiacus).[12]

      • Start the reaction by adding the enzyme.

      • Monitor the increase in absorbance at a wavelength above 260 nm (e.g., 290 nm).

  • HPLC-Based Assay (Hydration/Dehydration): [7][8]

    • Principle: Substrates and products (mesaconyl-C1-CoA, β-methylmalyl-CoA) are separated and quantified using reverse-phase HPLC.[8]

    • Reaction Mixture (Forward direction):

      • 100 mM Tris/HCl (pH 7.8)

      • 3 M KCl, 5 mM MgCl₂ (for haloarchaeal enzymes)[8]

      • 1 mM mesaconyl-C1-CoA

      • Purified enzyme

    • Procedure:

      • Incubate at 37°C.[8]

      • At various time points, take aliquots (e.g., 25 µL) and stop the reaction by adding 10 µL of 2 M HCl.[7][8]

      • Analyze the samples by RP-C18 UPLC or HPLC, monitoring at 260 nm, to quantify the formation of β-methylmalyl-CoA or this compound.[8][13]

B. Succinyl-CoA:Mesaconate CoA-Transferase (Mct) Assay

  • HPLC-Based Assay: [7][8]

    • Principle: Measures the formation of this compound from mesaconate and succinyl-CoA.

    • Reaction Mixture:

      • 100 mM Tris/HCl (pH 7.8)

      • 3 M KCl, 5 mM MgCl₂ (for haloarchaeal enzymes)[7][8]

      • 1 mM succinyl-CoA

      • 10 mM mesaconate

      • Purified enzyme

    • Procedure:

      • Incubate at 37°C.

      • Start the reaction by adding mesaconate.[7][8]

      • Stop and analyze aliquots at different time points via HPLC as described for the Mch assay.

C. Intramolecular this compound C1-C4 Transferase Assay

  • Continuous Spectrophotometric Assay: [9]

    • Principle: This assay leverages the difference in the extinction coefficient between mesaconyl-C1-CoA and mesaconyl-C4-CoA at 290 nm (Δε₂₉₀ = 2900 M⁻¹ cm⁻¹).[9]

    • Reaction Mixture (150 µL):

      • 200 mM HEPES/KOH (pH 8.0)

      • Varying concentrations of mesaconyl-C1-CoA (e.g., 50-1600 µM)

      • ~22 nM purified enzyme

    • Procedure:

      • Incubate the mixture at 55°C in a quartz cuvette.

      • Start the reaction by adding the substrate.

      • Monitor the change in absorbance at 290 nm over time.[9]

Protocol 3: In Vitro Reconstitution of the Full Module

This protocol combines the purified enzymes to convert a starting substrate (e.g., succinyl-CoA and mesaconate) to the final product of the module (β-methylmalyl-CoA).

1. Reconstitution Reaction Setup:

  • Reaction Buffer: 100 mM MOPS-K⁺ buffer (pH 7.5), 5 mM MgCl₂.
  • Substrates:
  • 1 mM Succinyl-CoA
  • 5 mM Mesaconate
  • Enzymes (Optimized Concentrations):
  • Succinyl-CoA:Mesaconate CoA-Transferase
  • This compound C1-C4 Transferase (if applicable for the pathway)
  • This compound Hydratase
  • Note: Enzyme concentrations should be titrated to identify rate-limiting steps and avoid intermediate accumulation.[4]
  • Cofactors: Ensure CoA is available if needed for priming reactions.

2. Reaction and Analysis:

  • Combine buffer and substrates in a microcentrifuge tube and pre-incubate at the desired temperature (e.g., 37°C).
  • Initiate the reaction by adding the mixture of purified enzymes.
  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Quench the reaction in each sample by adding acid (e.g., formic or hydrochloric acid).[12]
  • Analyze the quenched samples by HPLC or UPLC-MS to monitor the disappearance of substrates and the appearance of intermediates (mesaconyl-C1-CoA, mesaconyl-C4-CoA) and the final product (β-methylmalyl-CoA).[1][9]

3. Data Interpretation:

  • Plot the concentration of each CoA-ester over time to visualize the flux through the pathway.
  • Identify potential bottlenecks where intermediates accumulate.
  • Use the data to optimize the relative concentrations of each enzyme for maximum pathway efficiency.[4]

// Nodes cloning [label="1. Gene Cloning\n(e.g., into pET vector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; expression [label="2. Protein Expression\n(E. coli BL21, IPTG induction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="3. Protein Purification\n(Ni-NTA Affinity Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="4. Enzyme Characterization\n(Individual Assays: HPLC, Spectrophotometry)", fillcolor="#FBBC05", fontcolor="#202124"]; reconstitution [label="5. In Vitro Reconstitution\n(Combine purified enzymes and substrates)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="6. Pathway Analysis\n(Time-course sampling, HPLC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimization [label="7. Data Interpretation & Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges cloning -> expression [color="#5F6368"]; expression -> purification [color="#5F6368"]; purification -> characterization [label="Purified\nEnzymes", color="#5F6368"]; purification -> reconstitution [color="#5F6368"]; reconstitution -> analysis [color="#5F6368"]; analysis -> optimization [color="#5F6368"]; } Caption: General workflow for the in vitro reconstitution of a metabolic module.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Mesaconyl-CoA and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of mesaconyl-CoA and its isomers, citraconyl-CoA and itaconyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers. The primary method for separating these polar, anionic compounds is ion-pair reversed-phase chromatography.

Problem Potential Cause Suggested Solution
Poor Resolution/Peak Co-elution 1. Inappropriate Mobile Phase pH: The pH is too close to the pKa of the analytes, leading to mixed ionic states.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the carboxylic acid groups on the CoA isomers to ensure consistent ionization.[1] For these acidic analytes, a pH in the range of 4.0-5.0 is often a good starting point.
2. Incorrect Ion-Pair Reagent Concentration: Too low a concentration may not be sufficient to pair with all analyte molecules, while too high a concentration can lead to unwanted interactions with the stationary phase.2. Optimize Ion-Pair Reagent Concentration: Start with a low concentration (e.g., 5 mM) of an ion-pair reagent like tetrabutylammonium (B224687) (TBA) and gradually increase it. Monitor the effect on retention time and resolution.[2]
3. Suboptimal Organic Modifier Gradient: The gradient may be too steep, not allowing enough time for separation.3. Shallow the Gradient: Decrease the rate of change of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase to increase the separation window.
Peak Tailing 1. Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the C18 column can interact with the analytes.1. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.
2. Inadequate Ion-Pairing: Insufficient ion-pair reagent to effectively mask the polar groups of the analytes.2. Increase Ion-Pair Reagent Concentration or Change Reagent: A higher concentration or a different ion-pair reagent with a longer alkyl chain may improve peak shape.
3. Column Overload: Injecting too much sample can lead to peak distortion.3. Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves.[3]
Shifting Retention Times 1. Inadequate Column Equilibration: The column is not fully equilibrated with the ion-pair reagent-containing mobile phase.1. Increase Equilibration Time: Ion-pair chromatography often requires longer equilibration times. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.[4]
2. Mobile Phase Instability: Changes in mobile phase composition due to evaporation or improper mixing.2. Prepare Fresh Mobile Phase Daily: Ensure mobile phase components are well-mixed and degassed. Keep solvent bottles capped to prevent evaporation.
3. Temperature Fluctuations: Changes in ambient temperature can affect retention times.3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible results.[4]
High Backpressure 1. Precipitation of Buffer/Ion-Pair Reagent: High organic solvent concentrations can cause precipitation of salts.1. Check Mobile Phase Compatibility: Ensure the buffer and ion-pair reagent are soluble in the highest concentration of organic solvent used in the gradient.
2. Column Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit.2. Use a Guard Column and In-line Filter: These will protect the analytical column from particulates.
3. Sample Matrix Effects: Complex biological samples can contain components that precipitate upon injection.3. Proper Sample Preparation: Ensure samples are properly filtered (0.22 µm filter) and that the sample solvent is compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound and its isomers?

A1: A reversed-phase C18 column is the most common choice for separating CoA esters.[5][6] Look for a high-quality, end-capped column to minimize peak tailing caused by interactions with residual silanol groups. For challenging separations of isomers, columns with alternative selectivities, such as those with polar-embedded phases, could also be explored.

Q2: Why is an ion-pair reagent necessary for this separation?

A2: this compound and its isomers are highly polar and anionic at typical mobile phase pH values. Without an ion-pair reagent, they would have very little retention on a non-polar C18 stationary phase and would elute at or near the void volume. The ion-pair reagent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium, forms a neutral complex with the negatively charged CoA esters.[7] This increases their hydrophobicity and allows for retention and separation on the reversed-phase column.[7]

Q3: What is a good starting mobile phase composition?

A3: A good starting point is a two-buffer system for gradient elution.

  • Buffer A: An aqueous buffer containing the ion-pair reagent. A common choice is 20-50 mM potassium phosphate (B84403) or ammonium acetate (B1210297) at a pH of 4.0-5.0, with 5-10 mM of the ion-pair reagent.

  • Buffer B: An organic solvent like acetonitrile or methanol, which can also contain the same concentration of the ion-pair reagent to maintain a constant concentration throughout the gradient.

A shallow gradient, for example, from 5% to 25% Buffer B over 20-30 minutes, is often a good starting point for optimizing the separation of closely related isomers.

Q4: What detection method is most suitable?

A4: UV detection is the most common and straightforward method for CoA esters. The adenine (B156593) ring of the coenzyme A moiety has a strong absorbance maximum at approximately 260 nm.[8][9] Therefore, setting the UV detector to this wavelength provides good sensitivity for this compound and its isomers.[5][10][11]

Q5: How can I confirm the identity of the separated isomer peaks?

A5: Peak identification can be challenging with isomers as they have the same mass. The most definitive method is to use commercially available standards for each isomer if possible and compare retention times. If standards are not available, LC-MS/MS can be used. While the parent mass will be the same, fragmentation patterns may differ, or you may need to rely on the chromatographic separation prior to MS detection for quantification.

Quantitative Data Summary

Compound Stationary Phase Mobile Phase Flow Rate Detection Retention Time (min) Reference
Mesaconyl-C1-CoAReversed-phase C18Gradient: 2% to 10% acetonitrile in 40 mM K₂HPO₄/HCOOH buffer (pH 4.2) over 40 min1 mL/min260 nm~23[8]
Mesaconyl-C4-CoAReversed-phase C18Gradient: 2% to 10% acetonitrile in 40 mM K₂HPO₄/HCOOH buffer (pH 4.2) over 40 min1 mL/min260 nm~25[8]
β-methylmalyl-CoAReversed-phase C18Gradient: 1% to 10% acetonitrile in 40 mM K₂HPO₄/50 mM formic acid buffer (pH 4.2) over 30 min1 mL/min260 nm16
Propionyl-CoAReversed-phase C18Gradient: 1% to 10% acetonitrile in 40 mM K₂HPO₄/50 mM formic acid buffer (pH 4.2) over 30 min1 mL/min260 nm28

Note: The separation of mesaconyl-C1-CoA and mesaconyl-C4-CoA demonstrates that HPLC can resolve positional isomers of CoA thioesters.[8][12]

Key Experimental Protocol: A Starting Point for Method Development

This protocol is a starting point for developing a robust separation of this compound, citraconyl-CoA, and itaconyl-CoA. Optimization will be required.

1. Materials:

  • HPLC System: A binary pump system with a UV detector and a column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), end-capped.

  • Mobile Phase A: 20 mM potassium phosphate buffer, 5 mM tetrabutylammonium bisulfate, adjusted to pH 4.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: Mobile Phase A.

  • Standards: Purified this compound, citraconyl-CoA, and itaconyl-CoA.

2. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 25% B (linear gradient)

    • 25-30 min: 25% to 90% B (column wash)

    • 30-35 min: 90% B (hold)

    • 35-36 min: 90% to 5% B (return to initial)

    • 36-45 min: 5% B (equilibration)

3. Procedure:

  • Prepare mobile phases and degas thoroughly.

  • Install the column and equilibrate the system with 5% B for at least 30 minutes or until a stable baseline is achieved.

  • Prepare standards of the individual isomers and a mixture in the sample solvent.

  • Inject the standards and the mixture to determine retention times and initial resolution.

  • Based on the initial results, adjust the gradient slope, pH of Mobile Phase A, or concentration of the ion-pair reagent to optimize separation as per the troubleshooting guide.

Visualizations

Isomeric_Relationships cluster_isomers Isomers of Methylfumaroyl-CoA This compound\n(trans-isomer) This compound (trans-isomer) Citraconyl-CoA\n(cis-isomer) Citraconyl-CoA (cis-isomer) Itaconyl-CoA\n(Double bond isomer) Itaconyl-CoA (Double bond isomer) Itaconyl-CoA\n(Double bond isomer)->this compound\n(trans-isomer) Isomerization Itaconyl-CoA\n(Double bond isomer)->Citraconyl-CoA\n(cis-isomer) Isomerization

Caption: Isomeric relationship between this compound, citraconyl-CoA, and itaconyl-CoA.

HPLC_Troubleshooting_Workflow start Problem with HPLC Separation (e.g., Poor Resolution, Peak Tailing) check_resolution Poor Resolution? start->check_resolution check_tailing Peak Tailing? check_resolution->check_tailing No adjust_gradient Adjust Gradient (Make it shallower) check_resolution->adjust_gradient Yes check_retention Shifting Retention? check_tailing->check_retention No check_column Use End-Capped Column check_tailing->check_column Yes equilibrate Increase Equilibration Time check_retention->equilibrate Yes end_node Separation Optimized check_retention->end_node No adjust_ph Optimize Mobile Phase pH (pH != pKa ± 2) adjust_gradient->adjust_ph adjust_ipr Optimize Ion-Pair Reagent Concentration adjust_ph->adjust_ipr adjust_ipr->end_node reduce_load Reduce Sample Load check_column->reduce_load reduce_load->end_node check_mobile_phase Prepare Fresh Mobile Phase Use Column Oven equilibrate->check_mobile_phase check_mobile_phase->end_node

Caption: A logical workflow for troubleshooting common HPLC separation issues.

References

Technical Support Center: Accurate Quantification of Mesaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of mesaconyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of measuring this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound?

A1: The accurate quantification of this compound is challenging due to several factors inherent to acyl-CoA compounds. These include:

  • Instability: Acyl-CoAs, including this compound, are susceptible to both enzymatic and chemical degradation. The thioester bond is prone to hydrolysis, especially at non-neutral pH and elevated temperatures.[1]

  • Isomeric Complexity: this compound can exist as two isomers: mesaconyl-C1-CoA and mesaconyl-C4-CoA. These isomers can be difficult to separate chromatographically, potentially leading to inaccurate quantification if not properly resolved.[2][3]

  • Low Abundance: In many biological systems, this compound is a transient intermediate present at low concentrations, requiring highly sensitive analytical methods for detection.

  • Matrix Effects: Complex biological samples can interfere with the ionization and detection of this compound in mass spectrometry-based methods, leading to signal suppression or enhancement.

  • Lack of Commercial Standards: Pure, stable standards for both mesaconyl-C1-CoA and mesaconyl-C4-CoA may not be readily available, often necessitating in-house synthesis and purification.[2][3]

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound.[4] This technique offers high selectivity and sensitivity, which are crucial for distinguishing this compound from other acyl-CoAs and for detecting its low endogenous levels.[3] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it generally has lower sensitivity and may be more susceptible to interference from co-eluting compounds in complex matrices.[5][6]

Q3: How can I obtain standards for this compound and its isomers?

A3: As commercial standards for this compound isomers can be difficult to source, they are often synthesized and purified in the laboratory. Chemical synthesis from mesaconic acid using the mixed anhydride (B1165640) method is a common approach.[2][3] Enzymatic synthesis is also a viable option. Following synthesis, purification is typically performed using HPLC to separate the C1 and C4 isomers.[2][3]

Q4: What are the characteristic mass transitions for this compound in LC-MS/MS analysis?

A4: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[3][7] Another common fragment ion observed is at m/z 428.[3] For this compound (molecular weight approximately 879.6 g/mol )[5], the precursor ion would be [M+H]⁺ at m/z 880.1. The primary quantitative transition would be the fragmentation of the precursor ion to the product ion resulting from the neutral loss of 507. A secondary, confirmatory transition to m/z 428 can also be monitored.

Troubleshooting Guides

Low or No Signal for this compound
Potential Cause Troubleshooting Step
Sample Degradation Ensure rapid quenching of metabolic activity and keep samples on ice or frozen throughout the extraction process. Use acidic conditions during extraction to improve stability. Store purified extracts at -80°C.
Inefficient Extraction Optimize the extraction solvent. A common method for short-chain acyl-CoAs is extraction with an acidic solution (e.g., perchloric acid, trichloroacetic acid) followed by solid-phase extraction (SPE).[3]
Poor Ionization in MS Check and optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase composition is compatible with efficient electrospray ionization.
Incorrect MS/MS Transitions Verify the precursor and product ion m/z values for this compound. Infuse a standard, if available, to confirm the transitions and optimize collision energy.
Low Abundance in Sample Increase the amount of starting material if possible. Concentrate the sample extract before LC-MS/MS analysis.
Poor Peak Shape or Resolution
Potential Cause Troubleshooting Step
Isomeric Co-elution Use a high-resolution HPLC/UPLC column (e.g., C18) and optimize the gradient elution to achieve baseline separation of mesaconyl-C1-CoA and mesaconyl-C4-CoA.[2]
Matrix Effects Dilute the sample extract to reduce the concentration of interfering matrix components. Implement a more rigorous sample cleanup procedure, such as additional SPE steps.
Column Contamination Wash the column with a strong solvent to remove any adsorbed material. If the problem persists, replace the column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analysis of acyl-CoAs (typically acidic). Test different mobile phase modifiers to improve peak shape.
High Variability in Quantification
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize the sample collection, quenching, and extraction procedures. Use an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) added at the beginning of the extraction to correct for variability.[3]
Instability in Autosampler Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of this compound in the prepared samples.[8]
Calibration Curve Issues Prepare fresh calibration standards for each batch of samples. Ensure the calibration range brackets the expected concentration of this compound in the samples.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.

Quantitative Data Summary

Table 1: Stability of Acyl-CoAs under Different Conditions

ConditionStabilityRecommendations
Temperature Highly unstable at room temperature and above. Relatively stable when frozen.Process samples on ice. Store extracts at -80°C for long-term stability. Keep autosampler at 4°C.[8]
pH More stable under acidic conditions (pH 4-6). Prone to hydrolysis at neutral and alkaline pH.Use acidic buffers for extraction and mobile phases.[9]
Freeze-Thaw Cycles Repeated freeze-thaw cycles can lead to degradation.Aliquot samples and extracts to avoid multiple freeze-thaw cycles.

Note: Data is generalized for short-chain acyl-CoAs as specific quantitative stability data for this compound is limited.

Table 2: Comparison of Extraction Methods for Short-Chain Acyl-CoAs from Bacterial Cells

Extraction MethodPrincipleAdvantagesDisadvantages
Acidic Extraction (e.g., Perchloric Acid, TCA) Protein precipitation and cell lysis.Efficiently quenches enzymatic activity. Good recovery of polar metabolites.Requires subsequent removal of the acid, often by SPE, which can lead to analyte loss.[3]
Solvent Extraction (e.g., Acetonitrile (B52724)/Methanol/Water) Protein precipitation and extraction of metabolites.Simple and rapid. Can be directly injected after centrifugation.May have lower extraction efficiency for some acyl-CoAs compared to acidic methods.
Boiling Ethanol/Water Heat-induced cell lysis and enzyme inactivation.Rapidly inactivates enzymes.May cause degradation of heat-labile compounds.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound

This protocol is a synthesized methodology based on common practices for short-chain acyl-CoA analysis.

  • Sample Preparation and Extraction:

    • Rapidly quench metabolic activity in bacterial cell pellets by flash-freezing in liquid nitrogen.

    • Add a pre-chilled extraction solution (e.g., 2.5% 5-sulfosalicylic acid (SSA)) containing an internal standard (e.g., propionyl-1,2,3-¹³C₃-CoA).[3]

    • Thoroughly vortex the mixture and incubate on ice.

    • Centrifuge at high speed (e.g., 18,000 x g) at 4°C to pellet cell debris and precipitated proteins.[10]

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm) is typically used.[11]

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to ~4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic compounds. Optimization is required to separate this compound isomers.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Instrument: Triple quadrupole mass spectrometer.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor [M+H]⁺ (m/z 880.1) → Product (m/z ~373.1, corresponding to the acyl moiety after neutral loss of 507). A secondary transition to m/z 428.0 can be used for confirmation.[3][5]

      • Internal Standard: Monitor the appropriate transitions for the chosen internal standard.

    • Source Parameters: Optimize ion spray voltage, source temperature, and gas flows for maximum signal intensity of this compound.

Synthesis and Purification of this compound Standard
  • Synthesis (Mixed Anhydride Method):

    • Dissolve mesaconic acid in an anhydrous solvent (e.g., tetrahydrofuran).

    • Activate the carboxylic acid groups by reacting with a suitable reagent (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) at low temperature.

    • Add a solution of Coenzyme A (lithium salt) to the activated mesaconate and allow the reaction to proceed.

    • The reaction will produce a mixture of mesaconyl-C1-CoA and mesaconyl-C4-CoA.[2][3]

  • Purification (HPLC):

    • Purify the synthesized this compound isomers using a semi-preparative C18 HPLC column.

    • Use a gradient of an acidic buffer (e.g., ammonium formate, pH 4.2) and acetonitrile to separate the C1 and C4 isomers.[12]

    • Monitor the elution profile at 260 nm.

    • Collect the fractions corresponding to the two isomer peaks.

    • Confirm the identity of the purified isomers by LC-MS/MS.

    • Lyophilize the purified fractions to obtain the solid this compound standards. Store at -20°C or -80°C.[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Quenching 1. Quenching of Metabolic Activity Extraction 2. Extraction with Acidic Solvent + IS Quenching->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant 4. Supernatant Collection Centrifugation->Supernatant LC 5. LC Separation (C18 Column) Supernatant->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Quantification 7. Data Analysis & Quantification MS->Quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_no_signal Low/No Signal Solutions cluster_peak_shape Poor Peak Shape Solutions cluster_variability High Variability Solutions Start Problem: Inaccurate Quantification NoSignal Low or No Signal? Start->NoSignal PoorPeak Poor Peak Shape? Start->PoorPeak HighVar High Variability? Start->HighVar Degradation Check Sample Stability (Temp, pH) NoSignal->Degradation Extraction Optimize Extraction NoSignal->Extraction MS_Params Optimize MS Settings NoSignal->MS_Params Isomers Improve Isomer Separation (LC Gradient) PoorPeak->Isomers Matrix Address Matrix Effects (Dilution, Cleanup) PoorPeak->Matrix Column Check Column Health PoorPeak->Column IS Use Internal Standard HighVar->IS Autosampler Check Autosampler Stability HighVar->Autosampler Calibration Validate Calibration Curve HighVar->Calibration

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Stabilizing Mesaconyl-CoA During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in preserving the stability of mesaconyl-CoA during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable during sample extraction?

A1: this compound, like other acyl-CoAs, is a thioester, which is an inherently high-energy and chemically labile bond. The primary causes of its instability during extraction are:

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases present in the biological sample can rapidly hydrolyze the thioester bond of this compound upon cell lysis.

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions. The presence of water in extraction solvents can lead to non-enzymatic degradation.

  • Oxidation: The thiol group in the Coenzyme A moiety can be susceptible to oxidation, which can be exacerbated by certain extraction conditions.

  • Temperature: Higher temperatures accelerate both enzymatic and chemical degradation of this compound.

Q2: What is the immediate first step I should take after sample collection to prevent this compound degradation?

A2: The most critical first step is to quench the metabolic activity of the sample as rapidly as possible. This immediately halts enzymatic degradation. The preferred method is snap-freezing the sample in liquid nitrogen. For cultured cells, rapid quenching can also be achieved by using a pre-chilled quenching solution, such as 60% methanol (B129727) at -40°C or colder. It is crucial to minimize the time between sample collection and quenching.

Q3: What is the optimal pH for my extraction buffer to maintain this compound stability?

A3: An acidic pH is crucial for minimizing the chemical hydrolysis of the thioester bond. The recommended pH for extraction buffers is between 4.5 and 5.5. A commonly used and effective buffer is a 100 mM potassium phosphate (B84403) buffer at a pH of 4.9.[1] This acidic environment helps to inactivate many degradative enzymes and reduces the rate of chemical hydrolysis.

Q4: Can I store my samples before extraction? If so, under what conditions?

A4: If immediate extraction is not possible, samples should be stored at -80°C after being snap-frozen in liquid nitrogen.[1] This minimizes both enzymatic and chemical degradation over time. It is critical to avoid repeated freeze-thaw cycles, as this can lead to significant degradation of this compound and other metabolites.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound in the Final Extract
Potential Cause Troubleshooting Steps
Inefficient Quenching Ensure that metabolic quenching is performed immediately after sample collection. For tissues, this means snap-freezing in liquid nitrogen. For cell cultures, use a pre-chilled quenching solution and ensure the cells are rapidly cooled.
Enzymatic Degradation Work quickly and keep samples on ice or at 4°C throughout the entire extraction process. Ensure the extraction buffer is at the correct acidic pH to inactivate enzymes.
Chemical Hydrolysis Verify the pH of your extraction buffer. Avoid neutral or alkaline conditions. Use high-purity solvents to minimize contaminants that could catalyze degradation.
Inefficient Extraction Ensure thorough homogenization of the tissue or lysis of the cells. Optimize the ratio of extraction solvent to the sample amount. For solid-phase extraction (SPE), ensure the cartridge is appropriate for polar molecules and that the loading, washing, and elution steps are optimized.
Adsorption to Surfaces Coenzyme A esters can adsorb to plastic surfaces. Where possible, use glass vials or low-adhesion microcentrifuge tubes.[2]
Issue 2: High Variability Between Replicate Samples
Potential Cause Troubleshooting Steps
Inconsistent Quenching Time Standardize the time between sample collection and quenching for all replicates to ensure consistent halting of metabolic activity.
Incomplete Homogenization Ensure each sample is homogenized to the same degree. Inconsistent homogenization can lead to variable extraction efficiency.
Precipitate Disturbance When collecting the supernatant after centrifugation, be careful not to disturb the protein pellet, as this can introduce interfering substances and variability.
Inconsistent Evaporation If a solvent evaporation step is used, ensure that all samples are dried to the same extent and not overheated. Over-drying or excessive heat can lead to degradation.
Sample Handling Inconsistencies Ensure uniform handling of all samples, including consistent timing for each step and maintaining low temperatures throughout.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

This table summarizes reported recovery rates for short-chain acyl-CoAs using different extraction methodologies. While specific data for this compound is limited, these values for structurally similar molecules provide a useful comparison.

Extraction MethodAnalyteRecovery (%)Reference
Acidic Buffer with Organic Solvent PrecipitationLong-chain Acyl-CoAs70-80%[3]
10% Trichloroacetic Acid (TCA) + SPEAcetyl-CoA~36%
10% Trichloroacetic Acid (TCA) + SPEPropionyl-CoA~62%
2.5% 5-Sulfosalicylic Acid (SSA)Acetyl-CoA~59%
2.5% 5-Sulfosalicylic Acid (SSA)Propionyl-CoA~80%

Experimental Protocols

Protocol 1: Extraction of this compound using Acidic Buffer and Organic Solvents

This protocol is adapted from methods optimized for short- and long-chain acyl-CoAs and is suitable for tissue samples.[1]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Acetonitrile (B52724) (ACN), ice-cold

  • Isopropanol (B130326), ice-cold

  • Internal standard (e.g., a stable isotope-labeled C5-dicarboxyl-CoA or a structurally similar odd-chain acyl-CoA)

  • Centrifuge capable of 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly until no visible tissue fragments remain.

  • Solvent Addition: Add 2 mL of ice-cold isopropanol to the homogenate and continue to homogenize for 1 minute.

  • Extraction: Add 3 mL of ice-cold acetonitrile to the mixture and vortex vigorously for 2 minutes.

  • Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet.

  • Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator at a low temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for your analytical method (e.g., 50% methanol in water).

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound

This protocol can be used as a cleanup step after the initial extraction to remove interfering substances. A weak anion exchange (WAX) or a mixed-mode SPE cartridge is often suitable for polar molecules like this compound.

Materials:

Procedure:

  • Column Conditioning: Condition the WAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.

  • Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 2% formic acid in water to remove neutral and basic impurities. Follow with a wash of 2 mL of methanol to remove non-polar impurities.

  • Elution: Elute the this compound from the cartridge with 1-2 mL of 2-5% ammonium hydroxide in methanol. The basic solution will neutralize the charge on the analyte, releasing it from the sorbent.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for analysis.

Visualizations

cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis Sample Biological Sample (Tissue or Cells) Quench Rapid Quenching (Liquid Nitrogen) Sample->Quench Immediate Homogenize Homogenization (Acidic Buffer, pH 4.9) Quench->Homogenize Solvent Add Organic Solvents (Isopropanol, Acetonitrile) Homogenize->Solvent Centrifuge Centrifugation (15,000 x g, 4°C) Solvent->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Extract (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for this compound extraction.

cluster_degradation Degradation Pathways cluster_products Degradation Products MesaconylCoA This compound Enzymatic Enzymatic Hydrolysis (Thioesterases) MesaconylCoA->Enzymatic Chemical Chemical Hydrolysis (Neutral/Alkaline pH) MesaconylCoA->Chemical Oxidation Oxidation MesaconylCoA->Oxidation Mesaconate Mesaconate + CoASH Enzymatic->Mesaconate Chemical->Mesaconate OxidizedCoA Oxidized CoA Derivatives Oxidation->OxidizedCoA

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Mesaconyl-CoA Hydratase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with mesaconyl-CoA hydratase assays.

Troubleshooting Guide

This guide addresses common problems encountered during this compound hydratase experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: No or Significantly Low Enzyme Activity

Question: My assay shows little to no conversion of this compound to β-methylmalyl-CoA. What could be the cause?

Answer: Several factors can lead to low or absent enzyme activity. Consider the following possibilities:

  • Inactive Enzyme:

    • Improper Folding: Heterologous expression of this compound hydratase, particularly in E. coli, can sometimes result in insoluble or improperly folded, inactive protein.[1][2]

    • Degradation: The enzyme may have degraded due to improper storage or handling. Always store the purified enzyme at appropriate temperatures (e.g., -80°C) and avoid repeated freeze-thaw cycles.

    • His-tag Interference: In some cases, an N-terminal His-tag has been observed to interfere with Coenzyme A binding, which is essential for substrate interaction.[3]

  • Substrate Issues:

    • Incorrect Substrate Isomer: this compound hydratase exhibits a strong preference for the mesaconyl-C1-CoA isomer over the mesaconyl-C4-CoA isomer.[1][2] Ensure you are using the correct, purified isomer for your assay.

    • Substrate Degradation: Thioester bonds in CoA derivatives can be unstable. This compound can hydrolyze over time.[4] Use freshly prepared or properly stored substrates.

    • Incorrect Substrate Concentration: Ensure you are using substrate concentrations appropriate for your enzyme, ideally around the Km value if known.

  • Assay Conditions:

    • Suboptimal pH: The enzyme has an optimal pH of around 7.5.[5] Significant deviations can drastically reduce activity.

    • Incorrect Buffer: While Tris-HCl, MOPS, and MES buffers have been used successfully, some buffer components can inhibit enzyme activity.[1][6]

    • Missing Cofactors: Some protocols include 5 mM MgCl₂ in the reaction mixture, suggesting a potential role for divalent cations.[1][2]

  • Problem Identification Workflow:

    G start No / Low Activity Detected check_enzyme 1. Verify Enzyme Integrity - Run SDS-PAGE - Perform activity check with positive control start->check_enzyme check_substrate 2. Confirm Substrate Quality - Verify correct isomer (C1-CoA) - Check for degradation via HPLC - Use fresh substrate stock check_enzyme->check_substrate Enzyme OK issue_enzyme Enzyme Issue - Re-purify enzyme - Consider different expression system - Test cleaving His-tag check_enzyme->issue_enzyme Problem Found check_conditions 3. Review Assay Conditions - Confirm pH of buffer (7.5-7.8) - Check concentrations of all reagents - Ensure correct temperature check_substrate->check_conditions Substrate OK issue_substrate Substrate Issue - Re-synthesize or re-purify substrate - Store aliquots at -80°C check_substrate->issue_substrate Problem Found issue_conditions Conditions Issue - Prepare fresh buffers - Optimize pH, temp, and ion concentration check_conditions->issue_conditions Problem Found end Activity Restored issue_enzyme->end issue_substrate->end issue_conditions->end

Issue 2: High Background Signal in Spectrophotometric Assays

Question: I am using a spectrophotometric assay and observing a high background absorbance, making it difficult to measure the reaction rate. What can I do?

Answer: High background is a common issue in spectrophotometric assays that monitor changes in the UV range.

  • Cause: The substrate, this compound, has a strong absorbance peak around 260 nm due to the adenine (B156593) moiety of Coenzyme A. The formation of the product may only lead to a small change in absorbance at a different wavelength (e.g., an increase around 284-290 nm). [4][5]* Solution:

    • Wavelength Selection: Ensure you are monitoring the reaction at the correct wavelength where the difference in extinction coefficient between substrate and product is maximal. For the conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA, a wavelength of 290 nm has been used effectively. [4]For the hydration reaction, an increase in absorbance around 284 nm has been noted. [5] 2. Subtract Background: Always run a control reaction without the enzyme to measure the non-enzymatic rate of substrate degradation or other background reactions. Subtract this rate from your experimental reaction rate.

    • Lower Substrate Concentration: If the initial absorbance is too high (saturating the detector), consider lowering the substrate concentration, ensuring it remains well above the Km for reliable kinetic measurements.

    • Alternative Assay: If background remains problematic, consider an endpoint assay using HPLC/UPLC to directly measure the formation of the product and consumption of the substrate. [1][2]This method is more specific and avoids issues with absorbance overlap.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard protocol for a this compound hydratase assay?

A1: A detailed UPLC-based protocol is provided in the "Experimental Protocols" section below. A typical reaction mixture contains the enzyme in a buffered solution (e.g., 100 mM Tris/HCl, pH 7.8), with high salt concentration (e.g., 3 M KCl), 5 mM MgCl₂, and the substrate (e.g., 1 mM mesaconyl-C1-CoA). [1][2]Reactions are typically performed at 37°C and stopped at various time points by acidification (e.g., with HCl) before analysis. [1][2] Q2: What are the optimal pH and temperature for the enzyme?

A2: Most this compound hydratases exhibit optimal activity at a pH of approximately 7.5. [5]The optimal temperature can vary depending on the source organism. For example, the enzyme from Chloroflexus aurantiacus has been assayed at 55°C, while the enzyme from Rhodobacter sphaeroides is assayed at 30°C. [5]An assay temperature of 37°C is also commonly used. [1][2] Q3: Are there any known inhibitors of this compound hydratase?

A3: The literature does not extensively detail specific inhibitors. However, high concentrations of the product, β-methylmalyl-CoA, could cause product inhibition. Additionally, compounds that react with thiol groups could potentially inhibit the enzyme, though this has not been explicitly demonstrated. Hydroxylamine has been noted to inactivate related CoA transferases and could potentially interfere with assays involving these enzymes. [7] Q4: How can I synthesize and purify the this compound substrate?

A4: this compound isomers are typically synthesized chemically from mesaconic acid using the mixed anhydride (B1165640) method. [2]Following synthesis, the two isomers, mesaconyl-C1-CoA and mesaconyl-C4-CoA, must be purified, typically using HPLC. [2][4]The dry powders of the purified CoA-esters should be stored at -20°C or lower. [2] Q5: Can I use a coupled spectrophotometric assay?

A5: Yes, a coupled assay is a viable alternative to HPLC-based methods. For the reverse reaction (dehydration of β-methylmalyl-CoA), you can couple the production of this compound to another reaction. For the forward reaction, β-methylmalyl-CoA can be generated in situ from propionyl-CoA and glyoxylate (B1226380) using L-malyl-CoA/β-methylmalyl-CoA lyase, with the subsequent hydration by this compound hydratase being monitored. [5][8]This method requires careful optimization and ensuring the coupling enzyme is not rate-limiting.

Quantitative Data Summary

ParameterOrganismValueConditionsReference
Optimal pH C. aurantiacus, R. sphaeroides~7.5Assayed in MOPS/K+ buffer[5][6]
Optimal Temperature C. aurantiacus55°CContinuous photometric assay[4]
R. sphaeroides30°CSpectrophotometric assay[5]
H. hispanica37°CUPLC-based assay[1][2]
KM (mesaconyl-C1-CoA) C. aurantiacus0.16 mMpH 8.0, 55°C[4]
KM (mesaconyl-C4-CoA) C. aurantiacus0.2 mMpH 8.0, 55°C[4]
Vmax (mesaconyl-C1-CoA) C. aurantiacus495 µmol min⁻¹ mg⁻¹pH 8.0, 55°C[4]
Vmax (mesaconyl-C4-CoA) C. aurantiacus430 µmol min⁻¹ mg⁻¹pH 8.0, 55°C[4]
Specific Activity C. aurantiacus1300 µmol min⁻¹ mg⁻¹55°C[5][9]
R. sphaeroides1400 µmol min⁻¹ mg⁻¹30°C[5][9]

Experimental Protocols

Detailed Protocol: UPLC-Based this compound Hydratase Assay

This protocol is adapted from studies on this compound hydratase from Haloarcula hispanica. [1][2]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.8), 3 M KCl, 5 mM MgCl₂. Prepare fresh and store on ice.

    • Substrate Stock: Prepare a 10 mM stock solution of purified mesaconyl-C1-CoA in water or a suitable buffer. Aliquot and store at -80°C to minimize degradation.

    • Enzyme Dilution: Dilute the purified this compound hydratase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8 with 2 M KCl) to a working concentration. Keep on ice.

    • Stop Solution: 2 M HCl in 10% acetonitrile.

  • Assay Procedure:

    • Set up reaction tubes on ice. For a 100 µL final reaction volume, add the components in the following order:

      • 88 µL of Assay Buffer.

      • 2 µL of diluted enzyme.

      • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • To start the reaction, add 10 µL of 10 mM mesaconyl-C1-CoA substrate stock (for a final concentration of 1 mM). Mix gently.

    • At defined time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 25 µL aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the 25 µL aliquot to a tube containing 10 µL of the Stop Solution on ice.

    • Centrifuge the stopped samples (e.g., 14,000 x g for 10 minutes at 4°C) to pellet any precipitated protein.

  • Data Analysis (UPLC):

    • Transfer the supernatant from the centrifuged samples to UPLC vials.

    • Analyze the samples by reverse-phase (RP) C₁₈ UPLC.

    • Monitor the elution of this compound and β-methylmalyl-CoA by absorbance at 260 nm.

    • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve generated with known concentrations of β-methylmalyl-CoA.

    • Calculate the initial reaction velocity from the linear range of product formation over time.

Signaling Pathway and Logical Relationships

G cluster_0 Methylaspartate Cycle (Forward Reaction) cluster_1 3-Hydroxypropionate Bi-Cycle (Reverse Reaction) Mesaconyl_C1_CoA Mesaconyl-C1-CoA MCH This compound Hydratase (MCH) Mesaconyl_C1_CoA->MCH H2O H₂O H2O->MCH beta_Methylmalyl_CoA erythro-β-Methylmalyl-CoA MCH->beta_Methylmalyl_CoA beta_Methylmalyl_CoA_rev erythro-β-Methylmalyl-CoA MCH_rev This compound Hydratase (MCH) beta_Methylmalyl_CoA_rev->MCH_rev Mesaconyl_C1_CoA_rev Mesaconyl-C1-CoA MCH_rev->Mesaconyl_C1_CoA_rev H2O_rev H₂O MCH_rev->H2O_rev

The reversible reaction catalyzed by this compound Hydratase.

References

Technical Support Center: Enhancing 3-Hydroxypropionate Cycle Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing the 3-hydroxypropionate (B73278) (3-HP) cycle for efficient production of 3-HP.

Frequently Asked Questions (FAQs)

Q1: What are the main bottlenecks in the native 3-hydroxypropionate cycle that limit its efficiency?

A1: The primary bottlenecks in the 3-HP cycle often revolve around the activity and regulation of key enzymes, cofactor availability, and the diversion of intermediates to competing metabolic pathways. Specifically, the carboxylation steps catalyzed by acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase are often rate-limiting.[1][2][3] Additionally, the cycle's efficiency is highly dependent on the regeneration of NADPH, which is consumed in reductive steps.[4][5]

Q2: Which metabolic engineering strategies are most effective for improving 3-HP production?

A2: Several strategies have proven effective in boosting 3-HP titers and yields. These include:

  • Overexpression of key pathway enzymes: Increasing the expression of enzymes like malonyl-CoA reductase (MCR) can significantly enhance the flux towards 3-HP.[4][6]

  • Enhancing precursor supply: Strategies to increase the intracellular pools of acetyl-CoA and malonyl-CoA are crucial. This can be achieved by overexpressing enzymes in the upstream pathways or by deleting genes that divert these precursors to other pathways.[1][5][7]

  • Cofactor engineering: Increasing the availability of NADPH, for instance by overexpressing NADP-dependent dehydrogenases, can alleviate limitations in the reductive steps of the pathway.[4][5]

  • Blocking competing pathways: Deleting genes responsible for the synthesis of byproducts such as acetate (B1210297) or fatty acids can redirect carbon flux towards the 3-HP cycle.[6]

Q3: How does the choice of microbial host impact the efficiency of the 3-HP cycle?

A3: The choice of host organism is critical. Escherichia coli is a common choice due to its well-characterized genetics and rapid growth.[6][8] However, yeasts like Saccharomyces cerevisiae and Pichia pastoris offer advantages such as higher tolerance to acidic conditions, which can simplify downstream processing of 3-HP.[1][7][9] Some organisms, like Klebsiella pneumoniae, naturally produce coenzyme B12, which is a cofactor for certain enzymes in alternative 3-HP production pathways.[8]

Q4: What is the role of co-substrates in improving 3-HP production during fermentation?

A4: The addition of co-substrates like glucose or acetic acid during glycerol (B35011) fermentation can significantly improve 3-HP production. Glucose can enhance cell growth and provide additional ATP and reducing equivalents. Acetic acid can be readily converted to acetyl-CoA, a key precursor for the 3-HP cycle, thereby boosting the overall pathway flux.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low 3-HP Titer 1. Suboptimal enzyme expression or activity: Insufficient levels of one or more key enzymes in the pathway. 2. Precursor limitation: Inadequate supply of acetyl-CoA or malonyl-CoA. 3. Cofactor (NADPH) limitation: Insufficient regeneration of NADPH to support reductive steps. 4. Toxicity of intermediates or final product: Accumulation of 3-HP or pathway intermediates may inhibit cell growth or enzyme activity.1. Verify protein expression: Use SDS-PAGE or Western blotting to confirm the expression of all pathway enzymes. Optimize codon usage of heterologous genes for the expression host.[10][11] 2. Enhance precursor supply: Overexpress upstream enzymes like acetyl-CoA synthetase (ACS).[5] Consider co-feeding with acetate. 3. Boost NADPH regeneration: Overexpress NADP-dependent dehydrogenases (e.g., in the pentose (B10789219) phosphate (B84403) pathway).[4] 4. Optimize fermentation conditions: Control pH and consider in-situ product removal strategies to alleviate toxicity.[8]
Low 3-HP Yield 1. Flux to competing pathways: Significant carbon flow is being diverted to byproduct formation (e.g., acetate, ethanol, biomass). 2. Inefficient carbon source utilization: The primary carbon source is not being efficiently channeled into the 3-HP cycle.1. Block competing pathways: Create knockout mutations in genes responsible for byproduct synthesis (e.g., pta-ackA for acetate formation in E. coli).[12] 2. Optimize carbon source and feeding strategy: For glycerol-based processes, co-feeding with glucose can improve overall carbon conversion to 3-HP. Implement a fed-batch strategy to control substrate concentration.[5][13][14]
Poor Cell Growth 1. Metabolic burden: High-level expression of heterologous proteins can stress the cell and slow down growth. 2. Toxicity of pathway intermediates: Accumulation of certain intermediates in the 3-HP cycle can be toxic to the host cells.1. Modulate protein expression: Use inducible promoters with varying strengths to balance pathway flux and cell growth.[15] 2. Identify and alleviate bottlenecks: Analyze intracellular metabolite concentrations to identify accumulating intermediates. Balance the expression levels of upstream and downstream enzymes to prevent accumulation.
Inconsistent Fermentation Results 1. Plasmid instability: Loss of expression plasmids during prolonged fermentation. 2. Variability in inoculum preparation: Inconsistent seed cultures can lead to variable fermentation performance.1. Genomic integration: Integrate the expression cassettes of the pathway genes into the host chromosome for stable expression. 2. Standardize inoculum protocol: Implement a strict protocol for inoculum age, cell density, and media composition.[16]

Quantitative Data Summary

Table 1: Comparison of 3-HP Production in Engineered Microorganisms

MicroorganismPathwayCarbon SourceTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Escherichia coliMalonyl-CoAGlucose56.50.31 g/g-[17]
Escherichia coliMalonyl-CoA & β-alanine hybridGlucose42.80.4 mol/mol0.6
Escherichia coliβ-alanineGlucose & Xylose29.1--[12]
Pichia pastorisMalonyl-CoAGlycerol37.05--
Yarrowia lipolyticaMalonyl-CoAGlucose71.090.23 g/g0.71
Klebsiella pneumoniaeGlycerolGlycerol & Glucose71.9--[8]
Saccharomyces cerevisiaeβ-alanineGlucose13.7--[1]

Table 2: Kinetic Parameters of Key Enzymes in the 3-HP Cycle

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Malonyl-CoA ReductaseChloroflexus aurantiacusMalonyl-CoA40-[18]
Malonyl-CoA ReductaseSulfolobus tokodaiiMalonyl-CoA40-[18]
Malonyl-CoA ReductaseRoseiflexus castenholziiMalonyl-CoA--[19]
3-Hydroxypropionyl-CoA SynthetaseMetallosphaera sedula3-Hydroxypropionate18018[20]
3-Hydroxypropionyl-CoA DehydrataseMetallosphaera sedula3-Hydroxypropionyl-CoA25.1272[20]

Experimental Protocols

Protocol 1: Quantification of 3-Hydroxypropionate by HPLC

This protocol is adapted for the analysis of 3-HP in fermentation broth.

1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 13,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. c. If necessary, dilute the sample with ultrapure water to bring the 3-HP concentration within the standard curve range.

2. HPLC Conditions:

  • Column: A suitable C18 reverse-phase column (e.g., Agilent Zorbax SB-Aq, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 5 mM H₂SO₄ or a gradient with a suitable organic modifier like acetonitrile (B52724) if needed for separation from other components.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detector at 210 nm or a refractive index (RI) detector.

  • Injection Volume: 10 µL.

3. Quantification: a. Prepare a series of 3-HP standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 g/L) in the same medium as the samples or in ultrapure water. b. Generate a standard curve by plotting the peak area against the concentration of the 3-HP standards. c. Determine the concentration of 3-HP in the samples by interpolating their peak areas from the standard curve.

Protocol 2: Enzyme Assay for Malonyl-CoA Reductase (MCR)

This spectrophotometric assay measures the activity of MCR by monitoring the oxidation of NADPH.

1. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 5 mM MgCl₂ and 5 mM 1,4-dithioerythritol (DTE).

  • NADPH solution: 10 mM in assay buffer.

  • Malonyl-CoA solution: 10 mM in assay buffer.

  • Enzyme sample: Cell-free extract or purified MCR.

2. Assay Procedure: a. In a 1 mL cuvette, combine 950 µL of pre-warmed (e.g., 37°C) assay buffer, 20 µL of 10 mM NADPH solution (final concentration 0.2 mM). b. Add an appropriate amount of the enzyme sample to the cuvette and mix gently. c. Start the reaction by adding 30 µL of 10 mM malonyl-CoA solution (final concentration 0.3 mM). d. Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) for 5 minutes using a spectrophotometer.

3. Calculation of Activity: a. Determine the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the absorbance curve. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) where ε (extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹. c. One unit of MCR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 3: Fed-Batch Fermentation of E. coli for 3-HP Production

This is a general protocol that should be optimized for the specific strain and process.

1. Media and Solutions:

  • Batch Medium: A defined mineral medium containing a limiting amount of the primary carbon source (e.g., 10 g/L glucose), nitrogen source (e.g., (NH₄)₂SO₄), phosphate source (e.g., KH₂PO₄ and K₂HPO₄), and trace elements.

  • Feed Medium: A highly concentrated solution of the carbon source (e.g., 500 g/L glucose or glycerol), and potentially a nitrogen source to maintain a constant carbon-to-nitrogen ratio.

  • Inducer Solution: e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for lac-based promoters.

2. Fermentation Procedure: a. Inoculum Preparation: Grow a seed culture in a suitable medium overnight. Inoculate a larger pre-culture and grow to mid-exponential phase. b. Batch Phase: Inoculate the bioreactor containing the batch medium with the pre-culture. Maintain desired temperature (e.g., 37°C), pH (e.g., 7.0, controlled with NH₄OH or H₃PO₄), and dissolved oxygen (DO) level (e.g., >20%, controlled by agitation and aeration). c. Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp rise in DO), start the feed of the concentrated carbon source solution. The feeding rate can be controlled to maintain a desired specific growth rate (exponential feed) or can be a constant feed. d. Induction: When the culture reaches a desired cell density (e.g., OD₆₀₀ of 20-50), add the inducer to initiate the expression of the 3-HP pathway genes. The temperature may be lowered (e.g., to 30°C) post-induction to enhance protein solubility and reduce metabolic stress. e. Production Phase: Continue the fed-batch fermentation, monitoring cell growth, substrate consumption, and 3-HP production by taking samples periodically for analysis. f. Harvest: Terminate the fermentation when 3-HP production plateaus or declines.

Visualizations

Metabolic_Engineering_Strategies cluster_0 Upstream Module cluster_1 3-HP Cycle Core cluster_2 Competing Pathways Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycerol Glycerol Glycerol->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC (Overexpress) Biomass Biomass Acetyl-CoA->Biomass Byproducts Acetate, Ethanol Acetyl-CoA->Byproducts Deletion (e.g., pta-ackA) 3-HP 3-HP Malonyl-CoA->3-HP MCR (Overexpress) Malonyl-CoA->3-HP NADPH Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Deletion/Inhibition NADPH_pool NADPH NADP_pool NADP+ NADPH_pool->NADP_pool Cofactor Regeneration (Overexpress Dehydrogenases)

Caption: Metabolic engineering strategies to enhance 3-HP production.

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Fermentation & Production cluster_2 Analysis Gene_Cloning Gene Cloning & Plasmid Construction Host_Transformation Host Transformation (e.g., E. coli) Gene_Cloning->Host_Transformation Strain_Validation Strain Validation (PCR, Sequencing) Host_Transformation->Strain_Validation Shake_Flask Shake Flask Screening Strain_Validation->Shake_Flask Fed_Batch Fed-Batch Fermentation Shake_Flask->Fed_Batch Enzyme_Assay Enzyme Activity Assay Shake_Flask->Enzyme_Assay Process_Optimization Process Optimization (pH, Temp, Feed Rate) Fed_Batch->Process_Optimization OD_Measurement Cell Growth (OD600) Fed_Batch->OD_Measurement Metabolite_Quantification 3-HP & Substrate Quantification (HPLC) Fed_Batch->Metabolite_Quantification

Caption: A typical experimental workflow for developing and optimizing a 3-HP producing strain.

References

Technical Support Center: Refining Metabolic Flux Models for Mesaconyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental and computational refinement of metabolic flux models for mesaconyl-CoA production.

Frequently Asked Questions (FAQs)

???+ question "What is Metabolic Flux Analysis (MFA)?"

???+ question "What are the different types of MFA and how do they relate to each other?"

???+ question "Why is MFA important for studying this compound production?"

???+ question "What are the key metabolic pathways involving this compound?"

Troubleshooting Guide

This section provides solutions to common problems encountered during the refinement of metabolic flux models for this compound production.

Section 1: 13C-MFA Model Refinement

???+ question "Problem: My 13C-MFA results show a poor fit between the simulated and measured labeling data."

???+ question "Problem: The confidence intervals for my estimated fluxes are very wide."

Section 2: Experimental Procedures

???+ question "Problem: I am having difficulty accurately quantifying this compound and other acyl-CoAs."

???+ question "Problem: My enzyme assays for the this compound pathway are not working or giving inconsistent results."

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for enzymes involved in this compound metabolism.

Table 1: Kinetic Properties of this compound Pathway Enzymes

EnzymeOrganismSubstrateKm (mM)Vmax (μmol min-1 mg-1)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1 s-1)Reference
This compound HydrataseC. aurantiacuserythro-β-methylmalyl-CoA-1,300--[1][2]
This compound HydrataseR. sphaeroideserythro-β-methylmalyl-CoA-1,300--[1][2]
Intra-molecular CoA Transferase (Mct)C. aurantiacusMesaconyl-C1-CoA0.164953702.3 x 106[3]
Intra-molecular CoA Transferase (Mct)C. aurantiacusMesaconyl-C4-CoA0.204303201.6 x 106[3]

Note: Data for Km and kcat were not available in the provided search results for the hydratase enzymes.

Table 2: Specific Enzyme Activities in Cell Extracts

Enzyme SystemOrganismGrowth ConditionSpecific Activity (nmol min-1 mg protein-1)Temperature (°C)Reference
This compound production from Propionyl-CoAC. aurantiacusAutotrophic20 - 3055[4]
This compound production from Propionyl-CoAC. aurantiacusHeterotrophic~255[4]
This compound conversion to Propionyl-CoA + Glyoxylate (B1226380)H. marismortuiAcetate-grown14 ± 3-[5]

Experimental Protocols

Protocol 1: General Workflow for a 13C-MFA Experiment

This protocol outlines the key steps for performing a 13C-Metabolic Flux Analysis experiment.[6]

  • Experimental Design:

    • Define the metabolic network model, including all relevant reactions and atom transitions.[7][8]

    • Select an appropriate 13C-labeled substrate (tracer) to maximize the information content for the fluxes of interest.[6]

  • Tracer Experiment:

    • Culture cells in a chemically defined medium with the selected 13C tracer until metabolic and isotopic steady state is achieved.[7]

    • Rapidly quench metabolic activity and harvest the cells.

    • Separate the biomass from the culture medium to analyze intracellular and extracellular metabolites.[9]

  • Isotopic Labeling Measurement:

    • Hydrolyze the biomass to release protein-bound amino acids.

    • Derivatize amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Measure the mass isotopomer distributions of the derivatized amino acids and other relevant metabolites.[8]

  • Data Analysis and Flux Estimation:

    • Measure extracellular rates, such as substrate uptake and product secretion, to constrain the model.[9][8]

    • Correct the raw MS data for the natural abundance of 13C.[7]

    • Use a computational flux analysis software to estimate the intracellular fluxes by minimizing the difference between the experimentally measured and model-simulated labeling patterns.[8]

  • Statistical Analysis:

    • Perform a goodness-of-fit test to ensure the model is statistically consistent with the data.[8]

    • Calculate confidence intervals for the estimated fluxes to assess their precision.[8]

A 1. Experimental Design (Model Definition, Tracer Selection) B 2. Tracer Experiment (Cell Culture, Quenching, Harvesting) A->B C 3. Isotopic Measurement (Sample Prep, GC-MS/LC-MS) B->C D 4. Flux Estimation (Measure External Rates, Data Correction, Computational Fitting) C->D E 5. Statistical Analysis (Goodness-of-Fit, Confidence Intervals) D->E F Refined Flux Map E->F

General workflow for a 13C-MFA experiment.
Protocol 2: Coupled Spectrophotometric Assay for this compound Hydratase

This protocol describes a method to measure the activity of this compound hydratase by monitoring the formation of this compound, which absorbs light at specific wavelengths.[4]

  • Principle: The substrate for this compound hydratase, β-methylmalyl-CoA, is generated in situ from propionyl-CoA and glyoxylate by the coupling enzyme l-malyl-CoA/β-methylmalyl-CoA lyase. The formation of this compound from β-methylmalyl-CoA is then monitored by the increase in absorbance, typically around 284-290 nm.[4]

  • Reagents:

    • MOPS-K+ buffer (e.g., 100 mM, pH 7.5)

    • MgCl2 (e.g., 4 mM)

    • Propionyl-CoA (e.g., 2.5 mM)

    • Glyoxylate (e.g., 7.5-15 mM)

    • Recombinant l-malyl-CoA/β-methylmalyl-CoA lyase (in excess)

    • Cell extract or purified this compound hydratase

  • Procedure:

    • In a quartz cuvette, combine the buffer, MgCl2, propionyl-CoA, and the coupling enzyme.

    • Pre-incubate the mixture for approximately 15 minutes at the optimal temperature for the coupling enzyme (e.g., 55°C for the C. aurantiacus enzyme) to generate β-methylmalyl-CoA.[4]

    • Initiate the primary reaction by adding the cell extract or purified this compound hydratase.

    • Immediately begin monitoring the change in absorbance at 290 nm using a spectrophotometer.

    • Calculate the rate of this compound formation using the differential molar extinction coefficient (Δε290) between this compound and β-methylmalyl-CoA, which is estimated to be 2,150 M-1 cm-1.[4]

Protocol 3: Quantification of this compound by HPLC

This protocol is for the analysis and quantification of this compound from reaction mixtures.[4][5]

  • Sample Preparation:

    • Prepare a reaction mixture containing the necessary substrates and enzymes. For example, to generate this compound, incubate propionyl-CoA and glyoxylate with l-malyl-CoA/β-methylmalyl-CoA lyase and this compound hydratase.[4]

    • Stop the reaction at desired time points by adding a quenching agent, such as formic acid (e.g., to a final concentration of ~2.5%), and placing the sample on ice.[4]

    • Remove precipitated protein by centrifugation.

    • Use the supernatant directly for HPLC analysis.[4]

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.[10][5]

    • Detection: Monitor the elution of CoA esters by UV absorbance at 260 nm.[4][1]

    • Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to a known standard, if available. If radiolabeled substrates (e.g., [1-14C]propionyl-CoA) are used, fractions can be collected and analyzed by scintillation counting for more sensitive detection.[4][1]

References

dealing with insoluble protein expression of mesaconyl-CoA enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the expression of insoluble mesaconyl-CoA enzymes. The information is tailored for scientists and professionals in drug development and related fields.

Troubleshooting Guides

Issue: Low or No Soluble Expression of this compound Enzymes in E. coli

The formation of insoluble inclusion bodies is a common challenge when expressing eukaryotic or archaeal proteins, such as certain this compound enzymes, in Escherichia coli.[1] This guide provides a systematic approach to troubleshoot and optimize the soluble expression of your target enzyme.

Troubleshooting Workflow

G cluster_0 A Insoluble Protein Expression B Optimize Expression Conditions A->B Initial Approach D Protein Refolding A->D Alternative C Change Expression System B->C If solubility doesn't improve E Soluble Protein B->E Success C->E Success D->E Success

Caption: A general workflow for troubleshooting insoluble protein expression.

1. Optimization of Expression Conditions

High-level expression driven by strong promoters can lead to protein aggregation before proper folding can occur.[2] Modifying expression conditions can help to facilitate correct folding and improve solubility.

  • Temperature: Lowering the cultivation temperature after induction (e.g., to 15-25°C) can slow down cellular processes like transcription and translation, which can reduce the rate of protein aggregation and degradation.[2]

  • Inducer Concentration: Reducing the concentration of the inducing agent, such as IPTG, can decrease the rate of transcription, thereby improving the solubility and activity of the recombinant protein.[2]

  • Media Choice: The composition of the growth media can influence protein solubility. Experimenting with different media formulations may be beneficial.[3]

Quantitative Comparison of Expression Parameters (Illustrative)

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature 37°C25°C18°CLower temperatures often increase the proportion of soluble protein, although total protein yield might decrease.
IPTG Concentration 1.0 mM0.5 mM0.1 mMLower IPTG concentrations can lead to higher solubility by reducing the speed of protein synthesis.[4][5]
Induction Time 4 hours8 hoursOvernightLonger induction times at lower temperatures can increase the yield of soluble protein.[6]

2. Selection of an Appropriate Expression Host

If optimizing expression conditions in a standard E. coli strain like BL21(DE3) is unsuccessful, consider using a different host.

  • Alternative E. coli Strains: Some strains are engineered to better handle proteins that are prone to misfolding.

  • Alternative Expression Systems: For complex eukaryotic proteins, bacterial systems may lack the necessary machinery for proper folding and post-translational modifications.[1] In cases where this compound hydratase and mesaconate CoA-transferase from Haloarcula hispanica were found to be insoluble in E. coli, they were successfully expressed in a soluble form using the haloarchaeon Haloferax volcanii as an expression host.[5][7] Eukaryotic systems, such as insect or mammalian cells, can also be a solution for achieving native folding and solubility.[1]

3. Utilization of Solubility-Enhancing Tags

Fusing a highly soluble protein or peptide tag to your target protein can significantly improve its solubility.[8]

  • Common Solubility Tags:

    • Maltose-Binding Protein (MBP): A large tag (~42 kDa) known to enhance the solubility of its fusion partners.[9]

    • Glutathione S-Transferase (GST): Another widely used tag (~26 kDa) that can improve solubility and provides a convenient purification method.[9]

    • Small Ubiquitin-like Modifier (SUMO): This tag has been shown to have a strong solubilizing effect.[9]

  • Tag Placement: The location of the tag (N-terminus vs. C-terminus) can impact expression and solubility. N-terminal fusions are more common and often more successful at enhancing soluble expression.[2]

  • Tag Cleavage: If the tag interferes with the protein's biological activity, it can often be removed by enzymatic cleavage after purification.[10]

Comparison of Common Solubility-Enhancing Tags

TagSize (approx.)Mechanism of Action
MBP 42.5 kDaActs as a chaperone, assisting in proper folding.[9]
GST 26 kDaIncreases the overall solubility of the fusion protein.[9]
SUMO 11 kDaHas a strong solubilizing effect and can aid in proper folding.[9]
Thioredoxin (Trx) 11.7 kDaA thermally stable protein that can be overexpressed while retaining solubility.[9]

4. In Vitro Refolding of Inclusion Bodies

If the above strategies do not yield sufficient soluble protein, you can purify the protein from inclusion bodies under denaturing conditions and then refold it into its active conformation.[10]

  • Solubilization: Inclusion bodies are typically solubilized using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.[11]

  • Refolding Methods:

    • Dilution: The denatured protein solution is rapidly or slowly diluted into a refolding buffer, which reduces the denaturant concentration and allows the protein to refold.[12]

    • Dialysis: The denatured protein is placed in a dialysis bag and the denaturant is gradually removed by exchanging the external buffer with a refolding buffer.[12]

    • On-Column Refolding: The solubilized protein is bound to a chromatography column (e.g., Ni-NTA for His-tagged proteins), and the denaturant is gradually washed away with a refolding buffer gradient before elution.[13]

Comparison of Protein Refolding Methods

MethodAdvantagesDisadvantages
Dilution Simple and fast.[12]Can lead to low final protein concentration and aggregation if not optimized.[4]
Dialysis Gentle removal of denaturant.Can be slow, and prolonged exposure to intermediate denaturant concentrations may cause aggregation.[12]
On-Column Combines purification and refolding, can be efficient.[13]May require more optimization of buffer conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound hydratase is completely insoluble in E. coli. What is the first thing I should try?

A1: The first and often most effective step is to lower the expression temperature.[14] After inducing your culture at 37°C to an appropriate cell density (e.g., OD600 of 0.6-0.8), move the culture to a lower temperature, such as 18°C or 25°C, for overnight expression.[15] This slows down protein synthesis, giving the polypeptide chain more time to fold correctly.

Q2: I've tried lowering the temperature and IPTG concentration, but my this compound transferase is still mostly in inclusion bodies. What's next?

A2: If optimizing expression conditions is not sufficient, consider changing your expression vector to include a solubility-enhancing tag like MBP or SUMO.[8][9] These tags can significantly improve the solubility of your protein. Alternatively, if you have access to other expression systems, expressing the protein in a different host, such as Haloferax volcanii, has been shown to be successful for this class of enzymes.[5][7]

Q3: Is it better to optimize for soluble expression or to refold the protein from inclusion bodies?

A3: It is generally preferable to obtain the protein in a soluble form directly from the expression host.[13] Refolding from inclusion bodies can be a time-consuming and inefficient process, with no guarantee of recovering a high yield of active protein. However, for some proteins, expression in inclusion bodies followed by refolding is the only viable option.

Q4: Are there any specific expression protocols for this compound enzymes that have been shown to work in E. coli?

A4: Yes, for example, a this compound transferase from Roseiflexus castenholzii was successfully expressed in E. coli BL21 (DE3). The cells were grown in Luria-Bertani broth at 37°C to an OD600 of 0.6-0.8, and then gene expression was induced with 0.1 mM IPTG overnight at 25°C.[15] This suggests that a combination of low inducer concentration and reduced temperature can be effective.

Q5: What are the key metabolic pathways involving this compound enzymes?

A5: this compound enzymes are key components of at least two important metabolic pathways:

  • The Methylaspartate Cycle: This pathway is used by some haloarchaea for the assimilation of acetate.[16] In this cycle, succinyl-CoA:mesaconate CoA-transferase and this compound hydratase are involved in the conversion of mesaconate to β-methylmalyl-CoA.[16]

  • The 3-Hydroxypropionate (3-HP) Bicycle: This is a carbon fixation pathway found in some phototrophic bacteria like Chloroflexus aurantiacus.[17] It involves the interconversion of this compound and β-methylmalyl-CoA, catalyzed by this compound hydratase.[18]

Experimental Protocols

Protocol 1: Expression of this compound Transferase in E. coli

This protocol is adapted from the successful expression of a this compound transferase from Roseiflexus castenholzii.[15]

  • Transformation: Transform E. coli BL21 (DE3) cells with the expression vector containing the gene for this compound transferase.

  • Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Expression: Continue to incubate the culture overnight at 25°C with shaking.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

  • Analysis: To check for soluble expression, lyse a small aliquot of cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE.

Protocol 2: On-Column Refolding of a His-tagged Insoluble Protein

This is a general protocol for refolding a His-tagged protein purified from inclusion bodies.

  • Inclusion Body Preparation:

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells by sonication.

    • Centrifuge to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants, followed by a high-salt wash and a final wash with buffer without detergent.

  • Solubilization: Solubilize the washed inclusion bodies in a binding buffer containing 6 M Guanidine-HCl or 8 M Urea, and a high concentration of imidazole (B134444) (e.g., 20 mM) to prevent non-specific binding to the Ni-NTA resin.

  • Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material.

  • Binding: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with the solubilization buffer.

  • On-Column Refolding:

    • Wash the column with the solubilization buffer to remove unbound proteins.

    • Gradually exchange the denaturing buffer with a refolding buffer (without denaturant) by applying a linear gradient. The refolding buffer should contain additives that can aid in refolding, such as L-arginine.

  • Elution: Elute the refolded protein from the column using a refolding buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis: Analyze the eluted fractions for protein concentration and activity.

Visualizations

Methylaspartate Cycle

G Glutamate Glutamate Methylaspartate Methylaspartate Glutamate->Methylaspartate Glutamate mutase Mesaconate Mesaconate Methylaspartate->Mesaconate Methylaspartate ammonia (B1221849) lyase Mesaconyl-C1-CoA Mesaconyl-C1-CoA Mesaconate->Mesaconyl-C1-CoA Succinyl-CoA: mesaconate CoA-transferase beta-Methylmalyl-CoA beta-Methylmalyl-CoA Mesaconyl-C1-CoA->beta-Methylmalyl-CoA This compound hydratase Propionyl-CoA + Glyoxylate Propionyl-CoA + Glyoxylate beta-Methylmalyl-CoA->Propionyl-CoA + Glyoxylate beta-Methylmalyl-CoA lyase

Caption: Key steps of the Methylaspartate Cycle involving this compound enzymes.[6]

3-Hydroxypropionate (3-HP) Bicycle

G Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase 3-Hydroxypropionate 3-Hydroxypropionate Malonyl-CoA->3-Hydroxypropionate Propionyl-CoA Propionyl-CoA 3-Hydroxypropionate->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Malyl-CoA Malyl-CoA Succinyl-CoA->Malyl-CoA beta-Methylmalyl-CoA beta-Methylmalyl-CoA Malyl-CoA->beta-Methylmalyl-CoA Mesaconyl-C1-CoA Mesaconyl-C1-CoA beta-Methylmalyl-CoA->Mesaconyl-C1-CoA This compound hydratase Mesaconyl-C4-CoA Mesaconyl-C4-CoA Mesaconyl-C1-CoA->Mesaconyl-C4-CoA This compound C1-C4 CoA transferase Citramalyl-CoA Citramalyl-CoA Mesaconyl-C4-CoA->Citramalyl-CoA Acetyl-CoA + Pyruvate Acetyl-CoA + Pyruvate Citramalyl-CoA->Acetyl-CoA + Pyruvate

Caption: Simplified overview of the 3-Hydroxypropionate Bicycle.[2]

References

Technical Support Center: Improving Mesaconyl-CoA Pathway Enzyme Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered when optimizing enzymes of the mesaconyl-CoA pathway.

Understanding the this compound Pathway

The reactions involving this compound are central to several bacterial metabolic routes, including the 3-hydroxypropionate (B73278) (3-HP) bi-cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation[1][2][3]. Key enzymatic steps include the reversible hydration of this compound to β-methylmalyl-CoA by this compound hydratase (Mch) and the activation of mesaconate via CoA transferases (Mct)[1][4]. Enhancing the efficiency of these enzymes is critical for applications in metabolic engineering and synthetic biology.

Mesaconyl_CoA_Pathway_Hub cluster_ethylmalonyl Ethylmalonyl-CoA Pathway cluster_3hp 3-Hydroxypropionate Bi-Cycle acetyl_coa Acetyl-CoA propionyl_coa Propionyl-CoA bml β-Methylmalyl-CoA Lyase propionyl_coa->bml glyoxylate (B1226380) Glyoxylate glyoxylate->bml beta_methylmalyl_coa β-Methylmalyl-CoA mch This compound Hydratase (Mch) beta_methylmalyl_coa->mch mesaconyl_coa This compound citramalyl_coa Citramalyl-CoA mesaconyl_coa->citramalyl_coa Further reactions mesaconate Mesaconate mct Mesaconate CoA-Transferase (Mct) mesaconate->mct succinyl_coa Succinyl-CoA succinyl_coa->mct ccl Citramalyl-CoA Lyase citramalyl_coa->ccl pyruvate Pyruvate bml->beta_methylmalyl_coa mch->mesaconyl_coa mct->mesaconyl_coa ccl->acetyl_coa ccl->pyruvate

Figure 1. Core reactions of the this compound pathway hub.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the this compound pathway?

The primary enzymes of interest are:

  • This compound Hydratase (Mch): A member of the (R)-specific enoyl-CoA hydratase family that catalyzes the reversible dehydration of erythro-β-methylmalyl-CoA to this compound[1][4][5].

  • Succinyl-CoA:Mesaconate CoA-Transferase (Mct): A Class III CoA-transferase that activates mesaconate by transferring a CoA group from a donor like succinyl-CoA[4][6]. Some variants, crucial to the 3-HP bi-cycle, catalyze a highly efficient intramolecular CoA transfer from the C1 to the C4 position of mesaconate[7].

  • β-Methylmalyl-CoA Lyase: Condenses propionyl-CoA and glyoxylate to form β-methylmalyl-CoA, a precursor to the Mch reaction[1].

Q2: What are the typical catalytic efficiencies of these enzymes?

The native enzymes are often highly active, presenting a high bar for improvement. The efficiency can also be direction-dependent. For example, the equilibrium for this compound Hydratase (Mch) favors the hydration of this compound to β-methylmalyl-CoA[4][5].

Table 1: Reported Kinetic Parameters for Wild-Type this compound Pathway Enzymes

Enzyme Organism Substrate kcat (s⁻¹) Km (mM) kcat/Km (M⁻¹s⁻¹) Specific Activity (µmol·min⁻¹·mg⁻¹) Reference
This compound Transferase (Mct) Chloroflexus aurantiacus Mesaconyl-C1-CoA 370 0.16 2.3 x 10⁶ 495 [7]
This compound Transferase (Mct) Chloroflexus aurantiacus Mesaconyl-C4-CoA 320 0.20 1.6 x 10⁶ 430 [7]
This compound Hydratase (Mch) C. aurantiacus / R. sphaeroides erythro-β-Methylmalyl-CoA (dehydration) N/A N/A N/A ~1,300 [1][3]
This compound Hydratase (Mch) Haloarcula hispanica Mesaconyl-C1-CoA (hydration) 210 0.04 5.3 x 10⁶ N/A [4][5]

| this compound Hydratase (Mch) | Haloarcula hispanica | Mesaconyl-C4-CoA (hydration) | 65 | 0.04 | 1.6 x 10⁶ | N/A |[4][5] |

N/A: Not available in the cited literature.

Q3: What are the primary strategies for improving the catalytic efficiency of these enzymes?

Improving overall pathway flux often involves a combination of protein engineering and metabolic engineering:

  • Protein Engineering:

    • Directed Evolution: This involves creating libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) or recombination, followed by high-throughput screening or selection for improved activity[8].

    • Site-Directed Mutagenesis: Based on structural data or sequence alignments, specific residues in the active site or substrate-binding pocket can be targeted for mutation to enhance catalysis or alter substrate specificity.

    • Machine Learning-Guided Engineering: Computational algorithms can be used to predict beneficial mutations, reducing the experimental screening effort required to find improved variants[8].

  • Metabolic Engineering:

    • Increase Precursor Supply: Overexpression of upstream pathway enzymes can boost the concentration of substrates like acetyl-CoA or propionyl-CoA[9][10].

    • Disrupt Competing Pathways: Deleting genes for pathways that drain key precursors can redirect metabolic flux towards your pathway of interest. For example, disrupting the TCA cycle can increase acetyl-CoA availability[9].

    • Optimize Cofactor Availability: Ensure a sufficient intracellular pool of Coenzyme A, as its regeneration can become a bottleneck[9].

Troubleshooting Guide

Problem: My purified recombinant enzyme shows low or no activity.

Low catalytic activity is a common issue. Follow this decision tree to diagnose the potential cause.

Troubleshooting_Enzyme_Activity start Low / No Enzyme Activity q_expr Was protein expression and purification successful? start->q_expr sol_expr Troubleshoot Expression: - Check SDS-PAGE - Optimize induction (temp, [IPTG]) - Test different host strains - Check for inclusion bodies q_expr->sol_expr No q_assay Are assay conditions optimal? q_expr->q_assay Yes sol_assay Optimize Assay: - Verify pH, temperature, and buffer - Titrate enzyme and substrate concentrations - Check cofactor requirements (e.g., Mg2+) - Include necessary coupling enzymes q_assay->sol_assay No q_sub Is the substrate correct and stable? q_assay->q_sub Yes sol_sub Verify Substrate: - Confirm chemical identity (e.g., via MS) - Check for degradation (CoA esters can hydrolyze) - Ensure correct isomer is used (e.g., Mesaconyl-C1-CoA vs C4-CoA) q_sub->sol_sub No q_fold Is the enzyme correctly folded and stable? q_sub->q_fold Yes sol_fold Improve Stability: - Purify and handle on ice - Add glycerol (B35011) or other stabilizers - Perform activity assay immediately - Consider a solubility tag or refolding protocol q_fold->sol_fold No q_equil Is the reaction equilibrium unfavorable? q_fold->q_equil Yes sol_equil Shift Equilibrium: - For Mch dehydration, use a coupled enzyme to consume this compound - Use high substrate / low product concentration to drive the reaction forward q_equil->sol_equil Likely Directed_Evolution_Workflow start_gene 1. Wild-Type Gene library 2. Create Gene Variant Library (e.g., error-prone PCR, DNA shuffling) start_gene->library transform 3. Transform into Expression Host library->transform expression 4. Express Variant Proteins (e.g., in 96-well plates) transform->expression screen 5. High-Throughput Screening (Assay for improved activity) expression->screen hit 6. Identify 'Hits' (Variants with improved performance) screen->hit q_improve Improvement Found? hit->q_improve q_improve->library No (diversify library) sequence 7. Sequence Hit DNA q_improve->sequence Yes characterize 8. Purify and Characterize (Determine kinetic parameters) sequence->characterize next_round Use Best Variant as Template for Next Round characterize->next_round next_round->library

References

Technical Support Center: Enhancing Mesaconyl-CoA Production in Recombinant Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of mesaconyl-CoA in recombinant strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for producing this compound?

A1: this compound is a key intermediate in several central carbon metabolic pathways in bacteria.[1][2] The main pathways leveraged for its production are:

  • The Ethylmalonyl-CoA Pathway: This pathway is involved in acetate (B1210297) assimilation in various bacteria like Rhodobacter sphaeroides and Methylobacterium extorquens.[1][2][3] It converts acetyl-CoA and CO2 into glyoxylate (B1226380) and propionyl-CoA, with this compound as a central intermediate.[1]

  • The 3-Hydroxypropionate (3-HP) Cycle: This is an autotrophic CO2 fixation pathway found in organisms like Chloroflexus aurantiacus.[1][2][3] In this cycle, β-methylmalyl-CoA is dehydrated to form this compound.[1]

  • The Methylaspartate Cycle: Found in haloarchaea, this cycle is an anaplerotic pathway for growth on acetate.[4][5][6] It involves the activation of mesaconate to this compound.[4][5]

Q2: Which enzymes are critical for establishing a this compound production pathway in a recombinant host?

A2: The specific enzymes depend on the chosen pathway. For the ethylmalonyl-CoA pathway, a key enzyme is This compound hydratase , which catalyzes the reversible conversion of β-methylmalyl-CoA to this compound.[1][2][3] Other important enzymes include crotonyl-CoA carboxylase/reductase, ethylmalonyl-CoA mutase, and methylsuccinyl-CoA dehydrogenase.[3] If starting from propionate (B1217596), propionyl-CoA carboxylase (PCC) is crucial for converting propionyl-CoA to methylmalonyl-CoA, a precursor in some routes.[7][8][9][10]

Q3: What are the common host organisms used for recombinant production of this compound and related compounds?

A3: Escherichia coli is a commonly used host for the heterologous expression of genes from this compound pathways due to its well-understood genetics and rapid growth.[1][2] Genes from organisms like Chloroflexus aurantiacus and Rhodobacter sphaeroides have been successfully expressed in E. coli to produce functional enzymes for the pathway.[1][2] Other hosts like Saccharomyces cerevisiae are also engineered for the production of malonyl-CoA derived products and could be adapted.[11]

Q4: How can I quantify the production of this compound in my cultures?

A4: The standard method for quantifying this compound and other CoA thioesters is High-Performance Liquid Chromatography (HPLC) or more advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][12][13][14]

  • HPLC: Samples are typically analyzed on a reversed-phase C18 column. CoA thioesters are detected by their UV absorbance at 260 nm.[1][15] Retention times are compared to known standards for identification.

  • LC-MS/MS: This method offers higher sensitivity and selectivity, allowing for the quantification of low-abundance CoA thioesters and the separation of isobaric compounds like succinyl-CoA and methylmalonyl-CoA.[13][14]

Q5: What are the major metabolic bottlenecks that can limit this compound yield?

A5: Common bottlenecks include:

  • Limited Precursor Supply: The availability of precursors like acetyl-CoA and propionyl-CoA is often a limiting factor.[16][17][18] Cellular metabolism is tightly regulated to direct these molecules to essential pathways like the TCA cycle and fatty acid synthesis.[18]

  • Enzyme Activity and Expression: Low expression levels or poor specific activity of heterologously expressed enzymes can create bottlenecks within the pathway.

  • Toxicity of Intermediates: The accumulation of certain intermediates, such as propionyl-CoA, can be toxic to the host cells, impairing growth and productivity.[19]

  • Competing Pathways: Native metabolic pathways in the host organism can divert precursors and intermediates away from the desired production pathway.[17]

Troubleshooting Guide

Issue 1: Low or No Detectable this compound Production
Possible Cause Suggested Solution & Verification
Inefficient Gene Expression or Translation Solution: Verify the expression of your heterologous enzymes. Verification: • Perform SDS-PAGE on total cell protein to look for overexpressed protein bands of the expected molecular weight. • Use Western blotting with His-tags or other affinity tags for more specific detection. • Optimize codon usage of your genes for the specific recombinant host.
Enzymes are Insoluble (Inclusion Bodies) Solution: Optimize protein folding and solubility. Verification: • After cell lysis, separate soluble and insoluble fractions by centrifugation. Run both on an SDS-PAGE gel to determine if your protein is in the pellet (insoluble). • Lower the induction temperature (e.g., from 37°C to 18-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein synthesis and promote proper folding.[20][21] • Co-express molecular chaperones.
Insufficient Precursor Supply (e.g., Propionyl-CoA, Acetyl-CoA) Solution: Increase the intracellular pool of necessary precursors. Verification: • Use LC-MS/MS to quantify intracellular pools of key precursors like acetyl-CoA and propionyl-CoA.[14] • Supplement the growth medium with precursors like propionate or acetate. • Engineer the host strain by overexpressing genes that lead to precursor synthesis (e.g., acetyl-CoA synthetase) or knocking out competing pathways that consume the precursor.[17][18]
Poor Enzyme Activity Solution: Confirm that the purified enzymes are active. Verification: • Purify the heterologously expressed enzymes. • Perform an in vitro enzyme assay using known substrates and quantify product formation via HPLC or a coupled spectrophotometric assay. For example, the activity of this compound hydratase can be measured by monitoring the conversion of β-methylmalyl-CoA to this compound.[1]
Issue 2: Recombinant Strain Shows Poor Growth or Instability
Possible Cause Suggested Solution & Verification
Toxicity of a Pathway Intermediate Solution: Reduce the accumulation of the toxic compound during the growth phase. Verification: • Use an inducible promoter system (e.g., T7, araBAD) to separate the cell growth phase from the production phase. Induce gene expression only after the culture has reached a sufficient cell density.[16] • Analyze culture supernatant and cell extracts at different time points using HPLC or LC-MS/MS to identify any accumulating intermediates. Excessive propionyl-CoA, for instance, is known to be toxic.[19]
High Metabolic Burden Solution: Balance the expression of pathway genes to avoid overwhelming the host's resources. Verification: • Use promoters of varying strengths to tune the expression level of each enzyme in the pathway. • Integrate the expression cassettes into the host chromosome instead of using high-copy-number plasmids to ensure stable, moderate expression.

Quantitative Data Summary

Table 1: Specific Activity of Recombinant this compound Hydratase

This table summarizes the reported activity of this compound hydratase from different bacterial sources when heterologously expressed in E. coli. This data is useful for selecting a highly active enzyme for your pathway.

Source Organism Reaction Catalyzed Specific Activity (μmol min⁻¹ mg⁻¹ protein) Reference
Chloroflexus aurantiacusβ-methylmalyl-CoA dehydration~1,300[1][2][3]
Rhodobacter sphaeroidesβ-methylmalyl-CoA dehydration~1,300[1][2][3]
Haloarcula hispanicaMesaconyl-C1-CoA hydrationLower efficiency than bacterial counterparts[4]
Table 2: Intracellular Concentrations of Key CoA Thioesters in Engineered Microbes

This table provides examples of intracellular CoA concentrations, highlighting the relative abundance of precursors and intermediates.

Microorganism Condition Acetyl-CoA (nmol g⁻¹) Malonyl-CoA (nmol g⁻¹) Succinyl-CoA (nmol g⁻¹) Reference
Streptomyces albusMid-growth phaseUp to 230PresentPresent[14]
Corynebacterium glutamicumLysine production--Unaffected in ΔsucCD mutant[14]
S. cerevisiaeMutant with high 3-HP production-Higher than control-[11]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of this compound Hydratase

This protocol is adapted from methods used for expressing C. aurantiacus and R. sphaeroides genes in E. coli.[1]

  • Cloning: Amplify the this compound hydratase (mch) gene from the source organism's gDNA. Clone it into an expression vector (e.g., pET series) with an N-terminal or C-terminal His6-tag.

  • Transformation: Transform the resulting plasmid into an expression host strain like E. coli BL21(DE3).

  • Cultivation: Grow the recombinant E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 20-30°C and continue cultivation for 4-16 hours.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using a sonicator or French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris.

  • Purification: Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) and elute the protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Verification: Confirm the purity and size of the protein using SDS-PAGE.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for analyzing CoA thioesters from cell extracts.[1]

  • Sample Preparation (Quenching and Extraction):

    • Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold extraction solvent (e.g., 60% methanol (B129727) at -40°C).

    • Centrifuge to pellet the cell debris.

    • Lyse the cells (e.g., via sonication or bead beating) in the cold solvent.

    • Centrifuge again to remove precipitated proteins and debris.

  • HPLC Analysis:

    • Column: Use a reversed-phase C18 column (e.g., 125 x 4 mm, 5 µm particle size).

    • Mobile Phase: Use a gradient of acetonitrile (B52724) in an aqueous buffer. For example, a 30-minute gradient from 1% to 10% acetonitrile in 40 mM K2HPO4/50 mM formic acid buffer (pH 4.2).[1]

    • Flow Rate: 1 ml min⁻¹.

    • Detection: Monitor the eluate at 260 nm using a UV detector.

    • Identification and Quantification: Identify this compound by comparing its retention time to a purified standard. Quantify by integrating the peak area and comparing it to a standard curve. Expected retention times: β-methylmalyl-CoA (~16 min), this compound (~19 min), propionyl-CoA (~28 min) under the specified conditions.[1]

Visualizations

Metabolic Pathway Diagram

Ethylmalonyl_CoA_Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA E1 β-Ketothiolase HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA E2 Acetoacetyl-CoA reductase CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA E3 Crotonase EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA E4 Crotonyl-CoA carboxylase/reductase MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA E5 Ethylmalonyl-CoA mutase MesaconylCoA This compound MethylsuccinylCoA->MesaconylCoA E6 Methylsuccinyl-CoA dehydrogenase MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA E7 This compound hydratase Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA E8 β-Methylmalyl-CoA lyase E1->AcetoacetylCoA E2->HydroxybutyrylCoA E3->CrotonylCoA E4->EthylmalonylCoA E5->MethylsuccinylCoA E6->MesaconylCoA E7->MethylmalylCoA E8->Glyoxylate E8->PropionylCoA Experimental_Workflow start_end start_end process process decision decision output output A 1. Pathway Design & Gene Selection B 2. Vector Construction & Host Transformation A->B C 3. Protein Expression Optimization B->C D 4. Fermentation & Sampling C->D E 5. Metabolite Quantification (HPLC/LC-MS) D->E F Yield Acceptable? E->F G Troubleshoot Bottlenecks (e.g., Precursor Supply, Enzyme Activity) F->G No H Project Complete F->H Yes G->C Re-optimize Troubleshooting_Tree problem problem question question action action p1 Low/No Product q1 Is target protein expressed? p1->q1 q2 Is protein soluble? q1->q2 Yes a1 Check codons, promoter, inducer q1->a1 No q3 Is purified enzyme active? q2->q3 Yes a2 Lower temp, co-express chaperones q2->a2 No q4 Are precursors available? q3->q4 Yes a3 Check assay conditions, remake enzyme q3->a3 No a4 Supplement media, engineer precursor pathway q4->a4 No a5 Pathway is functional. Optimize fermentation. q4->a5 Yes

References

Validation & Comparative

A Researcher's Guide to the Validation of Mesaconyl-CoA Measurements Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of mesaconyl-Coenzyme A (mesaconyl-CoA), a key intermediate in several metabolic pathways, is crucial for advancing our understanding of cellular metabolism and its role in various disease states. This guide provides a comparative overview of analytical methodologies, focusing on the validation of this compound measurements through the use of internal standards, supported by established experimental protocols.

Comparison of Analytical Methods for Acyl-CoA Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of acyl-CoA species due to its high sensitivity and specificity.[1][2] While other methods exist, they often lack the performance required for detailed metabolic studies.

Parameter LC-MS/MS HPLC-UV/Fluorescence Enzymatic Assays
Limit of Detection (LOD) Low fmol range[3]pmol to nmol range (with derivatization)[2]~50 fmol[2]
Limit of Quantification (LOQ) 5-50 fmol[2]~1.3 nmol (LC/MS-based)[2]~100 fmol[2]
Linearity (R²) >0.99[2]>0.99Variable
Precision (RSD%) < 5%[2]< 15%< 20%
Specificity High (based on mass-to-charge ratio and fragmentation)[1]Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate
Application to this compound YesYes (Primarily for separation and detection, not robust quantification)Limited

The Critical Role of Internal Standards

The use of an internal standard (IS) is paramount for accurate and precise quantification in LC-MS/MS analysis. An ideal IS is a stable isotope-labeled (SIL) version of the analyte of interest, as it shares near-identical physicochemical properties, co-elutes chromatographically, and experiences similar ionization effects, thus effectively correcting for variations in sample preparation and analysis.[4]

For this compound, a dedicated SIL internal standard is not readily commercially available. In such cases, a pragmatic approach is the use of a structurally similar, non-isotopic internal standard, such as an odd-chain dicarboxylic acyl-CoA (e.g., heptadecanoyl-CoA), which is not naturally abundant in most biological systems.[5] However, it's crucial to acknowledge that this approach may not perfectly mimic the behavior of this compound, and thorough validation is required.

Experimental Protocol: UPLC-MS/MS Quantification of this compound

This protocol is adapted from established methods for short-chain acyl-CoA analysis.[3][6]

Sample Preparation (from Tissue)
  • Homogenization: Rapidly homogenize 30-40 mg of frozen tissue powder in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 10% trichloroacetic acid).[1][7]

  • Internal Standard Spiking: Add a known concentration of the chosen internal standard (e.g., heptadecanoyl-CoA) to the homogenization buffer.[5]

  • Protein Precipitation: Vortex the homogenate vigorously to precipitate proteins.[8]

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[2]

UPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[8]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic acyl-CoAs.

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 5 µL.[2]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion for acyl-CoAs is the [M+H]⁺ ion.

      • A common and specific product ion for all acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (-507 m/z).[9][10] Another characteristic fragment is the 428 m/z ion.[10]

      • Specific MRM transitions for this compound and the internal standard must be optimized by direct infusion of standards.

    • Collision Energy: Optimized for each specific analyte.[2]

Method Validation

A thorough method validation should be performed according to regulatory guidelines (e.g., FDA or ICH).[4][11] Key validation parameters include:

  • Specificity and Selectivity: Ensure no interference from matrix components at the retention time of this compound and the internal standard.[4]

  • Linearity and Range: Establish a linear response over a defined concentration range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: Assess the extraction efficiency of the method.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by co-eluting matrix components.[4]

  • Stability: Assess the stability of this compound in the biological matrix and in processed samples under various storage conditions.

Visualizing the Workflow and Metabolic Context

To aid in the understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue Tissue Sample Homogenization Homogenization with Internal Standard Tissue->Homogenization Precipitation Protein Precipitation Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS Tandem Mass Spectrometry (MRM) UPLC->MSMS Data Data Acquisition MSMS->Data Integration Peak Integration Data->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for this compound quantification.

G Glutamate Glutamate Methylaspartate β-Methylaspartate Glutamate->Methylaspartate Mesaconate Mesaconate Methylaspartate->Mesaconate MesaconylCoA This compound Mesaconate->MesaconylCoA MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Oxaloacetate Oxaloacetate SuccinylCoA->Oxaloacetate alphaKG α-Ketoglutarate SuccinylCoA->alphaKG Citrate Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->alphaKG alphaKG->Glutamate Malate Malate Glyoxylate->Malate AcetylCoA Acetyl-CoA AcetylCoA->Citrate AcetylCoA->Malate

Caption: The Methylaspartate Cycle.

References

A Comparative Analysis of Mesaconyl-CoA Metabolism Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesaconyl-coenzyme A (mesaconyl-CoA) is a crucial intermediate in several central carbon metabolic pathways in diverse bacteria, playing a vital role in carbon fixation and assimilation. Understanding the nuances of this compound metabolism in different bacterial species is essential for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This guide provides a comparative analysis of this compound metabolism, focusing on the well-characterized pathways in Chloroflexus aurantiacus, Rhodobacter sphaeroides, and Haloarcula hispanica.

Core Metabolic Pathways Involving this compound

This compound is a key player in at least three distinct metabolic pathways in bacteria and archaea:

  • The 3-Hydroxypropionate Bicycle: An autotrophic carbon dioxide (CO2) fixation pathway found in some phototrophic bacteria like Chloroflexus aurantiacus. In this cycle, β-methylmalyl-CoA is dehydrated to this compound.[1][2]

  • The Ethylmalonyl-CoA Pathway: A pathway for the assimilation of acetate (B1210297) or other C2 compounds, operating in bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens that lack isocitrate lyase, a key enzyme of the glyoxylate (B1226380) cycle.[1][2][3][4] Here, this compound is hydrated to form β-methylmalyl-CoA.[1]

  • The Methylaspartate Cycle: A novel anaplerotic pathway for acetate assimilation discovered in haloarchaea like Haloarcula hispanica.[5][6] This pathway involves the conversion of mesaconate to mesaconyl-C1-CoA, which is then hydrated.[5][6]

Comparative Enzyme Analysis: this compound Hydratase

A pivotal enzyme in these pathways is this compound hydratase, which catalyzes the reversible hydration of this compound to β-methylmalyl-CoA. The kinetic properties of this enzyme have been characterized in several organisms, revealing interesting differences.

FeatureChloroflexus aurantiacusRhodobacter sphaeroidesHaloarcula hispanica
Pathway 3-Hydroxypropionate BicycleEthylmalonyl-CoA PathwayMethylaspartate Cycle
Physiological Direction Dehydration (β-methylmalyl-CoA to this compound)Hydration (this compound to β-methylmalyl-CoA)Hydration (Mesaconyl-C1-CoA to β-methylmalyl-CoA)
Enzyme Structure Homodimer (~80 kDa)Homodimer (~80 kDa)Dimeric
Specific Activity 1,300 µmol min⁻¹ mg⁻¹ (at 55°C)[1]1,400 µmol min⁻¹ mg⁻¹ (at 30°C)[1]Not reported in the same units
Enzyme Turnover (kcat) 1,700 s⁻¹ (per dimeric enzyme)1,900 s⁻¹ (per dimeric enzyme)89 s⁻¹ (per dimeric enzyme)[5]
Optimal pH 7.5[1]7.5[1]7.8 (for in vitro assay)[5][6]
Subunit Molecular Mass ~40 kDa[1]~40 kDa[1]Not explicitly stated

Experimental Protocols

Cloning and Expression of this compound Hydratase

Organisms: Chloroflexus aurantiacus and Rhodobacter sphaeroides

Methodology:

  • The putative genes for this compound hydratase were amplified from the genomic DNA of C. aurantiacus and R. sphaeroides.[1][2]

  • The amplified PCR products were cloned into the pET16b expression vector, which adds an N-terminal His10-tag to the recombinant proteins.[1]

  • The resulting plasmids were transformed into Escherichia coli DH5α for plasmid propagation and subsequently into E. coli BL-21(DE3) for protein expression.[1]

  • Expression of the recombinant proteins was induced in E. coli BL-21(DE3) cultures.[1]

Purification of Recombinant this compound Hydratase

Methodology:

  • E. coli cells expressing the recombinant protein were harvested and lysed.[1]

  • The cell extract (100,000 x g supernatant) was subjected to heat precipitation.[1]

  • The heat-stable fraction was then purified using affinity chromatography, taking advantage of the His10-tag.[1]

  • The purity of the enzyme was assessed by SDS-PAGE.[1]

This compound Hydratase Enzyme Assay

Organisms: Chloroflexus aurantiacus and Rhodobacter sphaeroides

Principle: The assay measures the hydration of this compound to β-methylmalyl-CoA by monitoring the decrease in absorbance at 268 nm, which corresponds to the consumption of the enoyl-CoA thioester.

Reaction Mixture:

  • 100 mM MOPS-K+ buffer (pH 7.5)

  • Substrate: this compound

  • Purified this compound hydratase

Procedure:

  • The reaction is initiated by the addition of the enzyme.

  • The change in absorbance is monitored spectrophotometrically at 268 nm.

  • The specific activity is calculated based on the rate of substrate conversion.

For Haloarcula hispanica

Principle: The formation of β-methylmalyl-CoA from mesaconyl-C1-CoA (forward direction) or the formation of mesaconyl-C1-CoA from β-methylmalyl-CoA (reverse direction) is measured.[5][6]

Reaction Mixture (Forward Direction):

  • 100 mM Tris/HCl (pH 7.8)

  • 3 M KCl

  • 5 mM MgCl₂

  • 1 mM mesaconyl-C1-CoA

  • Cell extract or purified enzyme[5][6]

Procedure:

  • The reaction is started by the addition of the CoA-ester.[5][6]

  • The reaction is stopped at specific time points.

  • The products are analyzed by RP-C18 UPLC.[5][6]

Metabolic Pathway Diagrams

3-Hydroxypropionate_Bicycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase 3-Hydroxypropionate 3-Hydroxypropionate Malonyl-CoA->3-Hydroxypropionate Malonyl-CoA reductase Propionyl-CoA Propionyl-CoA 3-Hydroxypropionate->Propionyl-CoA Propionyl-CoA synthase (S)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA Propionyl-CoA-> (S)-Methylmalonyl-CoA Propionyl-CoA carboxylase Succinyl-CoA Succinyl-CoA (S)-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA mutase L-Malyl-CoA L-Malyl-CoA Succinyl-CoA->L-Malyl-CoA Succinyl-CoA:L-malate CoA transferase Glyoxylate Glyoxylate L-Malyl-CoA->Glyoxylate L-Malyl-CoA lyase β-Methylmalyl-CoA β-Methylmalyl-CoA Glyoxylate->β-Methylmalyl-CoA L-Malyl-CoA/ β-methylmalyl-CoA lyase This compound This compound β-Methylmalyl-CoA->this compound This compound hydratase (dehydration) Citramalyl-CoA Citramalyl-CoA This compound->Citramalyl-CoA Unknown reactions Pyruvate + Acetyl-CoA Pyruvate + Acetyl-CoA Citramalyl-CoA->Pyruvate + Acetyl-CoA Citramalyl-CoA lyase Ethylmalonyl-CoA_Pathway 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA β-ketothiolase 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA Acetoacetyl-CoA reductase Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Crotonase Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Crotonyl-CoA carboxylase/reductase Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Ethylmalonyl-CoA mutase This compound This compound Methylsuccinyl-CoA->this compound Methylsuccinyl-CoA dehydrogenase β-Methylmalyl-CoA β-Methylmalyl-CoA This compound->β-Methylmalyl-CoA This compound hydratase (hydration) Glyoxylate + Propionyl-CoA Glyoxylate + Propionyl-CoA β-Methylmalyl-CoA->Glyoxylate + Propionyl-CoA L-Malyl-CoA/ β-methylmalyl-CoA lyase Propionyl-CoA Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA carboxylase & Methylmalonyl-CoA mutase Methylaspartate_Cycle Acetyl-CoA + Oxaloacetate Acetyl-CoA + Oxaloacetate Citrate Citrate Acetyl-CoA + Oxaloacetate->Citrate 2-Oxoglutarate 2-Oxoglutarate Citrate->2-Oxoglutarate Glutamate Glutamate 2-Oxoglutarate->Glutamate Mesaconate Mesaconate Glutamate->Mesaconate Glutamate rearrangement & deamination Mesaconate + Succinyl-CoA Mesaconate + Succinyl-CoA Mesaconyl-C1-CoA + Succinate Mesaconyl-C1-CoA + Succinate Mesaconate + Succinyl-CoA->Mesaconyl-C1-CoA + Succinate Succinyl-CoA:mesaconate CoA-transferase Mesaconyl-C1-CoA Mesaconyl-C1-CoA β-Methylmalyl-CoA β-Methylmalyl-CoA Mesaconyl-C1-CoA->β-Methylmalyl-CoA This compound hydratase (hydration) Glyoxylate + Propionyl-CoA Glyoxylate + Propionyl-CoA β-Methylmalyl-CoA->Glyoxylate + Propionyl-CoA Propionyl-CoA Propionyl-CoA Succinate Succinate Propionyl-CoA->Succinate Glyoxylate + Acetyl-CoA Glyoxylate + Acetyl-CoA Malate Malate Glyoxylate + Acetyl-CoA->Malate

References

A Comparative Guide to the Mesaconyl-CoA Pathway in Archaea and Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mesaconyl-CoA pathway represents a key metabolic route in both archaea and bacteria, yet its physiological role and enzymatic machinery exhibit distinct differences between these two domains of life. This guide provides an objective comparison of the this compound pathway in archaea and bacteria, supported by experimental data, detailed methodologies, and visual pathway representations to aid in research and drug development endeavors.

Core Distinctions at a Glance

In bacteria , this compound is a critical intermediate in two primary metabolic pathways: the 3-hydroxypropionate (B73278) (3-HP) bi-cycle for autotrophic carbon dioxide fixation, and the ethylmalonyl-CoA (EMC) pathway for the assimilation of acetate (B1210297) and other C2 compounds.[1][2][3] Both pathways are central to the carbon metabolism of various phototrophic and chemotrophic bacteria.

Conversely, in archaea , specifically within the haloarchaea, this compound is an integral component of the methylaspartate cycle , an anaplerotic pathway for acetate assimilation.[4][5][6] This cycle is a unique adaptation for carbon metabolism in hypersaline environments.[4][6]

Visualizing the Pathways

To illustrate the divergent roles of this compound, the following diagrams depict the core reactions in the bacterial 3-hydroxypropionate bi-cycle and the archaeal methylaspartate cycle.

Bacterial 3-Hydroxypropionate Bi-Cycle

archaeal_methylaspartate_cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate Citrate synthase isocitrate Isocitrate citrate->isocitrate Aconitase two_oxoglutarate 2-Oxoglutarate isocitrate->two_oxoglutarate Isocitrate dehydrogenase glutamate Glutamate two_oxoglutarate->glutamate Glutamate dehydrogenase methylaspartate Methylaspartate glutamate->methylaspartate Glutamate mutase mesaconate Mesaconate methylaspartate->mesaconate Methylaspartate ammonia-lyase mesaconyl_coa This compound mesaconate->mesaconyl_coa Succinyl-CoA: mesaconate CoA-transferase beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa This compound hydratase propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA lyase glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase & mutase malate Malate glyoxylate->malate Malate synthase succinyl_coa->oxaloacetate TCA Cycle Enzymes succinyl_coa->mesaconate acetyl_coa_2 Acetyl-CoA acetyl_coa_2->malate

References

A Comparative Guide to the Kinetics of Mesaconyl-CoA Transferase Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic properties of mesaconyl-CoA transferase homologs, key enzymes in diverse metabolic pathways. Understanding the catalytic efficiencies and substrate specificities of these enzymes is crucial for applications in metabolic engineering and drug development. This document summarizes quantitative data, outlines experimental methodologies, and visualizes the underlying biochemical processes.

Executive Summary

This compound transferases are a fascinating group of enzymes that catalyze the transfer of a CoA moiety, playing critical roles in carbon fixation and acetate (B1210297) assimilation pathways. This guide focuses on the comparative kinetics of two well-characterized homologs: the intramolecular this compound transferase from the thermophilic bacterium Chloroflexus aurantiacus and the intermolecular succinyl-CoA:mesaconate CoA-transferase from the archaeon Haloarcula hispanica. While both are classified as Family III CoA-transferases, they exhibit distinct catalytic strategies and efficiencies. The C. aurantiacus enzyme demonstrates exceptionally high efficiency in catalyzing an intramolecular CoA transfer, a key step in the 3-hydroxypropionate (B73278) bi-cycle. In contrast, the H. hispanica enzyme facilitates an intermolecular CoA transfer as part of the methylaspartate cycle.

Comparative Kinetic Data

The kinetic parameters for the this compound transferase from Chloroflexus aurantiacus and the succinyl-CoA:mesaconate CoA-transferase from Haloarcula hispanica are presented below. These data highlight the significant differences in their catalytic efficiencies and substrate affinities.

EnzymeOrganismSubstrate(s)Km (mM)Vmax (μmol min-1 mg-1)kcat (s-1)kcat/Km (M-1 s-1)
This compound TransferaseChloroflexus aurantiacusMesaconyl-C1-CoA0.16[1]495[1]370[1]2.3 x 106[1]
Mesaconyl-C4-CoA0.2[1]430[1]320[1]1.6 x 106[1]
Succinyl-CoA:Mesaconate CoA-TransferaseHaloarcula hispanicaSuccinyl-CoA2.8[2]69.2[2]N/AN/A
Mesaconate (with 1 mM Succinyl-CoA)1.3[2]17[2]N/AN/A
Mesaconate (with 5 mM Succinyl-CoA)7.1[2]45[2]N/AN/A

N/A: Not available in the cited literature.

Discussion of Kinetic Data

The data clearly illustrate the high efficiency of the intramolecular this compound transferase from C. aurantiacus. With kcat/Km values in the range of 106 M-1 s-1, it operates near the diffusion-controlled limit, showcasing a highly evolved catalytic mechanism for its specific role in the 3-hydroxypropionate bi-cycle.[1] The enzyme's ability to handle both mesaconyl-C1-CoA and mesaconyl-C4-CoA with similar high efficiencies underscores its reversible nature within this cyclic pathway.

In contrast, the succinyl-CoA:mesaconate CoA-transferase from H. hispanica displays a significantly higher Km for its CoA donor, succinyl-CoA, indicating a lower affinity compared to the C. aurantiacus enzyme for its substrate. This intermolecular transferase is adapted to the metabolic flux of the methylaspartate cycle, where it activates mesaconate for subsequent reactions.[3] The variation in Km and Vmax for mesaconate at different succinyl-CoA concentrations suggests a more complex kinetic behavior, likely following a bi-substrate reaction mechanism.

While the crystal structure of a homolog from Roseiflexus castenholzii has been solved, providing insights into the intramolecular transfer mechanism, specific kinetic parameters for this enzyme are not yet available.[4] Structural analyses suggest a "cork-up" mechanism where the active site is sealed, favoring the intramolecular reaction.[1]

Experimental Protocols

Kinetic Assay for this compound Transferase (Chloroflexus aurantiacus)

The kinetic characterization of the C. aurantiacus this compound transferase was performed using a continuous spectrophotometric assay.[1]

  • Reaction Mixture: The assay was conducted in a 150 μL volume containing 200 mM HEPES/KOH buffer (pH 8.0 at 25°C) and 22 nM of the purified enzyme.[1]

  • Substrate Concentrations: Varying concentrations of mesaconyl-C1-CoA (50 to 1600 μM) or mesaconyl-C4-CoA (40 to 1300 μM) were used to determine the kinetic parameters.[1]

  • Temperature: The reaction was incubated at 55°C, the optimal growth temperature for C. aurantiacus.[1]

  • Detection: The conversion between mesaconyl-C1-CoA and mesaconyl-C4-CoA was monitored by the change in absorbance at 290 nm (Δε290 nm = 2900 M-1 cm-1) in a quartz cuvette with a 3 mm path length.[1]

  • Data Analysis: The initial rates were plotted against substrate concentrations, and the data were fitted to the Michaelis-Menten equation to determine Km and Vmax values.

Kinetic Assay for Succinyl-CoA:Mesaconate CoA-Transferase (Haloarcula hispanica)

The activity of the H. hispanica succinyl-CoA:mesaconate CoA-transferase was measured using ultra-performance liquid chromatography (UPLC).[5]

  • Reaction Mixture: The reaction mixture for determining the Km for succinyl-CoA contained 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, 10 mM mesaconate, and varying concentrations of succinyl-CoA (0.02–5 mM).[3][5]

  • Temperature: All enzyme assays were performed at 37°C.[5]

  • Assay Procedure: The reaction was initiated by the addition of mesaconate. At appropriate time intervals, aliquots (25 μl) were taken and the reaction was stopped by the addition of 10 μl of 2 M HCl in 10% acetonitrile.[5]

  • Detection: The formation of this compound was quantified by UPLC analysis.[5]

  • Data Analysis: Kinetic parameters were determined from the substrate-dependent formation of the product.

Visualizations

Catalytic Mechanism of Family III CoA-Transferases

Family III CoA-transferases, to which both this compound transferase homologs belong, generally operate via a ping-pong mechanism involving a covalent enzyme-CoA intermediate.[4][6][7][8][9]

Family_III_Mechanism E Enzyme (Asp-COO⁻) E_AcylCoA Enzyme-Acyl-CoA Complex E->E_AcylCoA + Acyl-CoA AcylCoA Acyl-CoA AcylCoA->E_AcylCoA E_Anhydride Enzyme-Acyl Anhydride (Asp-CO-O-Acyl) E_AcylCoA->E_Anhydride - Acid 1 CoA CoA-SH Acid1 Acid 1 E_Anhydride->Acid1 E_Anhydride_Acid2 Enzyme-Anhydride-Acid 2 Complex E_Anhydride->E_Anhydride_Acid2 + Acid 2 E_CoA Enzyme-CoA Thioester (Asp-CO-S-CoA) E_Anhydride_Acid2->E_CoA - Acid 2 Acid2 Acid 2 Acid2->E_Anhydride_Acid2 Product_CoA Product-CoA E_CoA->Product_CoA + Acid 1 Product_CoA->E - Product-CoA

Caption: Generalized ping-pong mechanism for Family III CoA-transferases.

Experimental Workflow for Kinetic Analysis

The general workflow for determining the kinetic parameters of CoA-transferases involves several key steps, from enzyme purification to data analysis.

Kinetic_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Protein_Expression Protein Expression & Purification Reaction_Setup Setup Reaction Mixtures (Varying [Substrate]) Protein_Expression->Reaction_Setup Substrate_Prep Substrate Synthesis/Purification Substrate_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature) Reaction_Setup->Incubation Monitoring Monitor Reaction (Spectrophotometry/HPLC) Incubation->Monitoring Initial_Rates Calculate Initial Rates Monitoring->Initial_Rates MM_Plot Michaelis-Menten Plot Initial_Rates->MM_Plot Parameter_Det Determine Km & Vmax MM_Plot->Parameter_Det

Caption: General experimental workflow for kinetic analysis of CoA-transferases.

References

A Comparative Guide to the Quantification of Mesaconyl-CoA: Cross-Validation of HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of central metabolic intermediates is crucial for understanding cellular physiology and the development of novel therapeutics. Mesaconyl-coenzyme A (mesaconyl-CoA) is a key intermediate in bacterial carbon metabolism, notably in the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][2][3] The robust measurement of this compound is therefore essential for research in these areas. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document presents a cross-validation framework, offering objective comparisons of the performance of these methods and providing supporting experimental data based on established methodologies for acyl-CoA compounds.

Data Presentation: Performance Comparison

The following table summarizes the typical quantitative performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound and related acyl-CoA compounds. While specific performance can vary based on instrumentation and experimental conditions, this table provides a general comparison to guide methodology selection.

ParameterHPLC-UVLC-MS/MS
Specificity Moderate; relies on chromatographic retention time. Co-elution can be a challenge.High; relies on retention time and specific mass-to-charge (m/z) transitions of precursor and product ions.
Sensitivity (LOD) pmol rangefmol to amol range[4]
Linearity Typically 2-3 orders of magnitudeTypically 3-5 orders of magnitude[5][6]
Precision (%RSD) < 5%< 15% (highly dependent on concentration)
Accuracy (%Recovery) 85-115%90-110%
Throughput Lower; longer run times may be required for resolution.Higher; shorter run times are often achievable with high specificity.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally considered very robust and reproducible.Can be more susceptible to matrix effects and ion suppression.

Experimental Protocols

HPLC-UV Method for this compound Quantification

This protocol is based on established methods for the separation and quantification of acyl-CoA species by reverse-phase HPLC.[7][8][9]

1. Sample Preparation (from bacterial cell culture):

  • Harvest bacterial cells by centrifugation at 4°C.

  • Quench metabolism by immediately resuspending the cell pellet in a cold extraction solution (e.g., 10% trichloroacetic acid or a methanol/acetonitrile/water mixture).

  • Lyse cells by sonication or bead beating on ice.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • The sample can be further purified using solid-phase extraction (SPE) if high matrix complexity is expected.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm, the characteristic absorbance maximum for the adenine (B156593) ring of coenzyme A.[7]

  • Quantification: Based on a standard curve generated from pure this compound standard of known concentrations.

LC-MS/MS Method for this compound Quantification

This protocol is adapted from highly sensitive methods for the quantification of short-chain acyl-CoAs.[4][10]

1. Sample Preparation:

  • Sample preparation follows the same steps as for the HPLC-UV method. However, due to the higher sensitivity of LC-MS/MS, smaller sample amounts may be sufficient.

  • It is crucial to include an internal standard (e.g., a stable isotope-labeled version of this compound or another acyl-CoA not present in the sample) in the extraction solution to account for matrix effects and variations in sample processing and instrument response.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A fast gradient, for example, from 2% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode using electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the pure compounds. For a related compound like acetyl-CoA (m/z 810), a product ion of m/z 303 is often used.[11]

  • Quantification: Based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.

Mandatory Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the central role of this compound in the ethylmalonyl-CoA pathway, a key route for acetate assimilation in various bacteria.[1][3][12]

Metabolic_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa β-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa + H2O (this compound hydratase) glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa

Caption: The Ethylmalonyl-CoA Pathway for Acetate Assimilation.

Experimental Workflow for Cross-Validation

The diagram below outlines the logical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification.

Cross_Validation_Workflow cluster_sample Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis sample_source Biological Sample (e.g., Bacterial Pellet) extraction Metabolite Extraction (Quenching & Lysis) sample_source->extraction purification Supernatant Collection & Optional SPE extraction->purification hplc_analysis Reverse-Phase HPLC (UV Detection at 260 nm) purification->hplc_analysis Inject Aliquot 1 lcms_analysis UPLC-MS/MS (MRM Detection) purification->lcms_analysis Inject Aliquot 2 hplc_quant Quantification (External Standard Curve) hplc_analysis->hplc_quant data_comparison Data Comparison & Validation (Linearity, Accuracy, Precision) hplc_quant->data_comparison lcms_quant Quantification (Internal Standard Ratio) lcms_analysis->lcms_quant lcms_quant->data_comparison

Caption: Workflow for HPLC-UV and LC-MS/MS Cross-Validation.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. HPLC-UV offers a cost-effective and robust method suitable for applications where high sensitivity is not paramount. In contrast, LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for detecting low-abundance species and for complex biological matrices where interferences are a concern.[4] The selection of the appropriate technique should be guided by the specific analytical requirements, including the expected concentration of this compound, the complexity of the sample matrix, and the available instrumentation. For rigorous quantitative studies, a cross-validation approach as outlined ensures data accuracy and reliability.

References

Validating Gene Function in Mesaconyl-CoA Synthesis: A Comparison of Gene Knockout and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on validating the role of genes in mesaconyl-CoA synthesis. This guide objectively compares the performance of gene knockout strategies with alternative methods, supported by experimental data and detailed protocols.

The validation of a gene's function is a cornerstone of molecular biology and metabolic engineering. In the intricate network of cellular metabolism, the synthesis of this compound is a critical step in pathways like the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation. This guide provides a comprehensive comparison of gene knockout techniques and alternative approaches for validating the function of genes involved in this process, with a focus on the this compound hydratase (mch) gene in Rhodobacter sphaeroides as a case study.

Gene Knockout: The Gold Standard for Functional Validation

Gene knockout, the complete inactivation or removal of a gene, provides the most direct evidence of its function. The resulting phenotype, when compared to the wild-type organism, offers a clear indication of the gene's role in a specific biological process.

Supporting Experimental Data: The Case of mch Knockout in Rhodobacter sphaeroides

In Rhodobacter sphaeroides, the ethylmalonyl-CoA pathway is essential for growth on acetate as the sole carbon source. A key enzyme in this pathway is this compound hydratase, encoded by the mch gene, which catalyzes the conversion of β-methylmalyl-CoA to this compound. Transposon mutagenesis was used to create an mch knockout mutant, leading to a clear and definitive phenotype.

StrainCarbon SourceGrowthImplication
R. sphaeroides (Wild-Type)AcetateNormalThe ethylmalonyl-CoA pathway is functional.
R. sphaeroides (mch Knockout)AcetateNo GrowthThe mch gene is essential for acetate assimilation.[1]
R. sphaeroides (mch Knockout)Acetate + GlyoxylateGrowth RestoredThe metabolic block is bypassed by providing a downstream product.[1]

This data unequivocally demonstrates the essential function of the mch gene in the ethylmalonyl-CoA pathway for acetate utilization. The inability of the knockout strain to grow on acetate directly validates the role of this compound hydratase in this metabolic route.[1]

Comparison with Alternative Methods

While gene knockout is a powerful tool, other techniques can also be employed to study gene function. These alternatives, primarily focused on reducing gene expression rather than complete removal, offer different advantages and disadvantages.

FeatureGene Knockout (e.g., CRISPR/Cas9, Homologous Recombination)Gene Knockdown (e.g., RNAi, CRISPRi)
Mechanism Complete and permanent disruption of the target gene at the DNA level.Transient or stable reduction of gene expression at the mRNA or transcriptional level.
Effect on Gene Function Complete loss of function.Partial loss of function (hypomorphic).
Phenotypic Outcome Often results in a clear, unambiguous phenotype.Phenotype may be less severe or variable depending on knockdown efficiency.
Lethality Can be lethal if the gene is essential for viability.Can be used to study essential genes by titrating the level of knockdown.
Off-target Effects Potential for off-target DNA cleavage with CRISPR/Cas9, though specificity is generally high.Off-target effects due to miRNA-like binding of siRNAs can be a significant concern. CRISPRi generally has higher specificity.
Experimental Complexity Can be technically demanding and time-consuming, especially for non-model organisms.Generally faster and technically simpler to implement, particularly for transient knockdown.
Reversibility Generally irreversible.Can be reversible, allowing for temporal studies of gene function.

Experimental Protocols

Gene Knockout via Transposon Mutagenesis in Rhodobacter sphaeroides

This protocol provides a general framework for creating a gene knockout in R. sphaeroides using transposon mutagenesis, a method successfully employed to inactivate the mch gene.

Materials:

  • R. sphaeroides wild-type strain

  • E. coli donor strain carrying a suicide plasmid with a transposon (e.g., a Tn5 derivative)

  • Appropriate growth media (e.g., Sistrom's minimal medium, LB medium)

  • Antibiotics for selection

Procedure:

  • Preparation of Donor and Recipient Strains:

    • Grow the E. coli donor strain and the R. sphaeroides recipient strain to mid-log phase in their respective media.

  • Conjugation:

    • Mix the donor and recipient cultures.

    • Plate the mixture onto a non-selective medium and incubate to allow for plasmid transfer.

  • Selection of Mutants:

    • Resuspend the cells from the conjugation plate and plate onto a selective medium that inhibits the growth of the donor strain and selects for R. sphaeroides cells that have incorporated the transposon (e.g., containing an antibiotic for which the transposon carries a resistance gene).

  • Screening for the Desired Phenotype:

    • Screen the resulting colonies for the phenotype of interest. For an mch knockout, this would involve replica plating onto minimal medium with acetate as the sole carbon source. Colonies that fail to grow on acetate but grow on a non-selective carbon source are potential mch mutants.

  • Verification of the Knockout:

    • Confirm the location of the transposon insertion in the target gene using PCR and DNA sequencing.

Quantitative Analysis of this compound by HPLC

This protocol outlines the methodology for extracting and quantifying CoA esters, including this compound, from bacterial cells.

Materials:

  • Bacterial cell culture (wild-type and knockout strains)

  • Perchloric acid

  • Potassium carbonate

  • HPLC system with a C18 reverse-phase column

  • Acetonitrile (B52724)

  • Potassium phosphate (B84403) buffer

  • Formic acid

Procedure:

  • Cell Harvesting and Metabolite Extraction:

    • Rapidly harvest cells from the culture by centrifugation at a low temperature.

    • Immediately resuspend the cell pellet in cold perchloric acid to quench metabolic activity and extract CoA esters.

    • Neutralize the extract with potassium carbonate and remove the precipitate by centrifugation.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Elute the CoA esters using a gradient of acetonitrile in a potassium phosphate buffer (pH 4.2) containing formic acid.

    • Detect the CoA esters by their absorbance at 260 nm.

    • Identify and quantify this compound by comparing its retention time and peak area to a known standard.

Visualizing the Pathways and Processes

This compound Synthesis via the Ethylmalonyl-CoA Pathway

Ethylmalonyl_CoA_Pathway acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO₂ methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa mch This compound Hydratase (mch) mesaconyl_coa->mch beta_methylmalyl_coa β-Methylmalyl-CoA glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa malate Malate glyoxylate->malate acetyl_coa2 Acetyl-CoA acetyl_coa2->malate mch->beta_methylmalyl_coa

Caption: The Ethylmalonyl-CoA pathway for acetate assimilation.

Experimental Workflow for Gene Knockout Validation

Knockout_Workflow mutagenesis Transposon Mutagenesis of Wild-Type Strain selection Selection of Mutants on Antibiotic Medium mutagenesis->selection screening Phenotypic Screening (e.g., Growth on Acetate) selection->screening knockout_strain Putative Knockout Strain screening->knockout_strain verification Genotypic Verification (PCR & Sequencing) knockout_strain->verification confirmed_knockout Confirmed Knockout Strain verification->confirmed_knockout phenotypic_analysis Quantitative Phenotypic Analysis (Growth Curves, Metabolite Analysis) confirmed_knockout->phenotypic_analysis data_comparison Data Comparison (Knockout vs. Wild-Type) phenotypic_analysis->data_comparison conclusion Validation of Gene Function data_comparison->conclusion

Caption: Workflow for validating gene function via knockout.

Logical Comparison of Gene Inactivation Methods

Comparison_Methods cluster_knockout Gene Knockout cluster_knockdown Gene Knockdown knockout Complete Loss of Function unambiguous Unambiguous Phenotype knockout->unambiguous lethal Potentially Lethal knockout->lethal knockdown Partial Loss of Function variable Variable Phenotype knockdown->variable essential Study of Essential Genes knockdown->essential gene_function Gene Function Validation gene_function->knockout gene_function->knockdown

Caption: Comparison of gene knockout and knockdown approaches.

References

A Comparative Analysis of Two Carbon Fixation Pathways: The 3-Hydroxypropionate Cycle and the Ethylmalonyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the 3-hydroxypropionate (B73278) (3-HP) cycle and the ethylmalonyl-CoA (EMC) pathway, two distinct metabolic routes for carbon fixation and acetyl-CoA assimilation in microorganisms. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of the pathways to facilitate a comprehensive understanding.

Introduction

The 3-hydroxypropionate cycle and the ethylmalonyl-CoA pathway are crucial metabolic routes in certain bacteria and archaea, enabling them to assimilate carbon from simple compounds. The 3-HP cycle is a carbon dioxide fixation pathway, while the EMC pathway is primarily involved in the assimilation of acetyl-CoA.[1][2] Understanding the intricacies of these pathways, their key enzymes, and their energetic efficiencies is vital for research in microbiology, metabolic engineering, and the development of novel therapeutics targeting microbial metabolism.

Pathway Overviews

The 3-Hydroxypropionate (3-HP) Bicycle

The 3-hydroxypropionate bicycle, also known as the 3-hydroxypropionate pathway, is a carbon fixation pathway found in some photosynthetic and chemotrophic bacteria, such as Chloroflexus aurantiacus.[1][3] This pathway is divided into two interconnected cycles. In the first part, two molecules of bicarbonate are fixed by acetyl-CoA carboxylase and propionyl-CoA carboxylase, leading to the formation of glyoxylate (B1226380).[3][4] The second part of the pathway involves the assimilation of glyoxylate to produce pyruvate, which can then be used for the synthesis of various cellular components.[4][5]

G cluster_0 Cycle 1: Glyoxylate Formation cluster_1 Cycle 2: Pyruvate Formation AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA carboxylase (2 ATP) HP 3-Hydroxypropionate MalonylCoA->HP Malonyl-CoA reductase (2 NADPH) PropionylCoA Propionyl-CoA HP->PropionylCoA 3-HP-CoA ligase (1 ATP) MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase (1 ATP) SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase MalylCoA (S)-Malyl-CoA SuccinylCoA->MalylCoA Succinyl-CoA: malate-CoA transferase MalylCoA->AcetylCoA Malyl-CoA lyase Glyoxylate Glyoxylate MalylCoA->Glyoxylate PropionylCoA2 Propionyl-CoA MethylmalylCoA β-Methylmalyl-CoA Glyoxylate->MethylmalylCoA Mesaconyl-CoA hydratase PropionylCoA2->MethylmalylCoA MesaconylCoA Mesaconyl-C1-CoA MethylmalylCoA->MesaconylCoA β-Methylmalyl-CoA lyase CitramalylCoA (S)-Citramalyl-CoA MesaconylCoA->CitramalylCoA This compound hydratase CitramalylCoA->AcetylCoA Pyruvate Pyruvate CitramalylCoA->Pyruvate Citramalyl-CoA lyase caption Figure 1. The 3-Hydroxypropionate Bicycle

Figure 1. The 3-Hydroxypropionate Bicycle
The Ethylmalonyl-CoA (EMC) Pathway

The ethylmalonyl-CoA pathway is an anaplerotic sequence that enables organisms lacking isocitrate lyase, such as Rhodobacter sphaeroides and Methylobacterium extorquens, to assimilate acetyl-CoA.[6][7] This pathway is crucial for growth on C2 compounds. The EMC pathway converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA.[7] The key enzyme of this pathway is crotonyl-CoA carboxylase/reductase, which catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA.[8][9]

G AcetylCoA1 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA1->AcetoacetylCoA Acetyl-CoA C-acetyltransferase HydroxybutyrylCoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA Acetoacetyl-CoA reductase (NADPH) CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA 3-Hydroxybutyryl-CoA dehydratase EthylmalonylCoA (2S)-Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA Crotonyl-CoA carboxylase/reductase (NADPH, CO2) MethylmalonylCoA (2R)-Methylmalonyl-CoA EthylmalonylCoA->MethylmalonylCoA Ethylmalonyl-CoA epimerase MethylsuccinylCoA (2S)-Methylsuccinyl-CoA MethylmalonylCoA->MethylsuccinylCoA Ethylmalonyl-CoA mutase MesaconylCoA Mesaconyl-C1-CoA MethylsuccinylCoA->MesaconylCoA Methylsuccinyl-CoA dehydrogenase MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA This compound hydratase Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA β-Methylmalyl-CoA lyase SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA carboxylase (ATP, CO2) caption Figure 2. The Ethylmalonyl-CoA Pathway

Figure 2. The Ethylmalonyl-CoA Pathway

Quantitative Comparison

The following tables summarize the key quantitative differences between the 3-hydroxypropionate cycle and the ethylmalonyl-CoA pathway.

Feature3-Hydroxypropionate BicycleEthylmalonyl-CoA PathwayReference(s)
Primary Function Carbon dioxide fixationAcetyl-CoA assimilation[3][6]
Starting Substrate(s) Acetyl-CoA, 3 HCO₃⁻2 Acetyl-CoA, 2 HCO₃⁻[3][7]
Net Products 1 Pyruvate1 Glyoxylate, 1 Succinyl-CoA[3][7]
Overall Reaction 3 HCO₃⁻ + 5 ATP + 6 NADPH + 1 quinone → 1 Pyruvate + 6 NADP⁺ + 1 quinoneH₂ + 3 ADP + 3 Pi + 2 AMP + 2 PPi2 Acetyl-CoA + 2 CO₂ + 2 ATP + 2 NADPH → Glyoxylate + Succinyl-CoA + 2 ADP + 2 Pi + 2 NADP⁺[3][7]
ATP Consumption 5 ATP per pyruvate2 ATP per glyoxylate + succinyl-CoA[3][7]
NAD(P)H Consumption 6 NADPH per pyruvate2 NADPH per glyoxylate + succinyl-CoA[3][7]
Key Carboxylating Enzymes Acetyl-CoA carboxylase, Propionyl-CoA carboxylaseCrotonyl-CoA carboxylase/reductase, Propionyl-CoA carboxylase[3][9]
Oxygen Sensitivity InsensitiveSensitive (some enzymes)[3]
Example Organisms Chloroflexus aurantiacusRhodobacter sphaeroides, Methylobacterium extorquens[3][6]

Table 1: General Comparison of the 3-HP Bicycle and EMC Pathway

EnzymeOrganismSubstrate(s)KmVmax or Specific ActivityReference(s)
3-Hydroxypropionate Bicycle
Acetyl-CoA carboxylaseChloroflexus aurantiacusAcetyl-CoA--[6]
Malonyl-CoA reductaseChloroflexus aurantiacusMalonyl-CoA, NADPH--[8]
Propionyl-CoA carboxylaseChloroflexus aurantiacusPropionyl-CoA--[8]
Malyl-CoA lyaseChloroflexus aurantiacus(S)-Malyl-CoA--[8]
Ethylmalonyl-CoA Pathway
Crotonyl-CoA carboxylase/reductaseRhodobacter sphaeroidesCrotonyl-CoA, NADPH, HCO₃⁻0.4 mM, 0.7 mM, 14 mM40 U/mg[10]
Ethylmalonyl-CoA mutaseMethylobacterium extorquens(2R)-Ethylmalonyl-CoA--[11]
β-Methylmalyl-CoA lyaseMethylobacterium extorquensβ-Methylmalyl-CoA--[11]

Experimental Protocols

Assay for Key Enzyme Activity: Crotonyl-CoA Carboxylase/Reductase (EMC Pathway)

This spectrophotometric assay measures the activity of crotonyl-CoA carboxylase/reductase by monitoring the oxidation of NADPH.

Materials:

  • Assay buffer: 100 mM Tris-HCl (pH 7.8)

  • Crotonyl-CoA solution (10 mM)

  • NADPH solution (10 mM)

  • Sodium bicarbonate (NaHCO₃) solution (1 M)

  • Cell-free extract or purified enzyme solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of assay buffer

    • 50 µL of NaHCO₃ solution

    • 50 µL of NADPH solution

    • Cell-free extract or purified enzyme

  • Incubate the mixture for 2 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of crotonyl-CoA solution.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹).

  • Calculate the specific activity as µmol of NADPH oxidized per minute per mg of protein.[9]

Assay for Key Enzyme Activity: Acetyl-CoA Carboxylase (3-HP Bicycle)

This is a coupled spectrophotometric assay. The malonyl-CoA produced by acetyl-CoA carboxylase is immediately reduced by an excess of malonyl-CoA reductase, and the accompanying NADPH oxidation is monitored.

Materials:

  • Assay buffer: 100 mM MOPS-KOH (pH 7.5)

  • Acetyl-CoA solution (10 mM)

  • ATP solution (100 mM)

  • MgCl₂ solution (100 mM)

  • NADPH solution (10 mM)

  • Sodium bicarbonate (NaHCO₃) solution (1 M)

  • Purified malonyl-CoA reductase

  • Cell-free extract or purified acetyl-CoA carboxylase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay buffer

    • MgCl₂

    • NaHCO₃

    • ATP

    • NADPH

    • An excess of purified malonyl-CoA reductase

    • Cell-free extract or purified enzyme

  • Incubate for 2 minutes at the desired temperature (e.g., 55°C for C. aurantiacus enzymes).

  • Start the reaction by adding acetyl-CoA.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the specific activity, noting that two molecules of NADPH are oxidized for each molecule of acetyl-CoA carboxylated.[8]

13C-Metabolic Flux Analysis (MFA)

This powerful technique is used to quantify the in vivo fluxes through metabolic pathways.

Workflow:

G Start Cell Culture with 13C-labeled Substrate Quenching Metabolic Quenching Start->Quenching Hydrolysis Biomass Hydrolysis (e.g., protein to amino acids) Start->Hydrolysis Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS or GC-MS Analysis of Labeling Patterns Extraction->Analysis Hydrolysis->Analysis Modeling Computational Modeling and Flux Calculation Analysis->Modeling Result Metabolic Flux Map Modeling->Result caption Figure 3. Workflow for 13C-Metabolic Flux Analysis

Figure 3. Workflow for 13C-Metabolic Flux Analysis

Detailed Steps:

  • Isotope Labeling Experiment: Cultivate the microorganism of interest in a chemically defined medium where a primary carbon source (e.g., glucose or acetate) is replaced with a 13C-labeled isotopomer. The culture should reach a metabolic and isotopic steady state.[12]

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., using cold methanol) to preserve the in vivo metabolic state. Extract intracellular metabolites.

  • Biomass Hydrolysis: Hydrolyze cellular macromolecules (e.g., proteins) to their constituent monomers (e.g., amino acids).

  • Analytical Measurement: Analyze the mass isotopomer distributions of the extracted metabolites and biomass monomers using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[12]

  • Computational Flux Analysis: Use specialized software to fit the measured labeling patterns to a metabolic model of the organism's central metabolism. This allows for the calculation of intracellular metabolic fluxes.[4]

Conclusion

The 3-hydroxypropionate bicycle and the ethylmalonyl-CoA pathway represent two elegant solutions evolved by microorganisms for carbon assimilation. The 3-HP bicycle is a dedicated carbon fixation pathway with a higher ATP cost, while the EMC pathway is a more energetically favorable route for assimilating acetyl-CoA. The choice between these pathways is dictated by the organism's genetic makeup and its ecological niche. The experimental protocols provided herein offer a starting point for researchers to investigate these fascinating metabolic networks further. A thorough understanding of these pathways is not only fundamental to microbial physiology but also holds significant potential for applications in metabolic engineering and the development of novel antimicrobial strategies.

References

Mesaconyl-CoA vs. Itaconyl-CoA: A Comparative Guide to Their Distinct Metabolic Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, coenzyme A (CoA) thioesters play pivotal roles as key intermediates and regulators. Among these, mesaconyl-CoA and itaconyl-CoA have emerged as molecules of significant interest, each carving out distinct and crucial functions in different biological contexts. While structurally related as C5-dicarboxylic acyl-CoAs, their metabolic fates and physiological impacts are remarkably divergent. This compound is a central player in bacterial carbon metabolism, essential for autotrophic CO2 fixation and acetate (B1210297) assimilation. In stark contrast, itaconyl-CoA acts as a critical effector molecule in the mammalian innate immune response, wielding antimicrobial and anti-inflammatory properties.

This guide provides a comprehensive comparison of this compound and itaconyl-CoA, detailing their metabolic pathways, the enzymes that govern their transformations, and their physiological significance. We present quantitative data to support these comparisons, detailed experimental protocols for their study, and visual diagrams to elucidate the complex pathways in which they participate.

At a Glance: Key Distinctions

FeatureThis compoundItaconyl-CoA
Primary Organism BacteriaMammals (primarily immune cells)
Core Metabolic Role Central carbon metabolism intermediateImmune and inflammatory regulation
Key Associated Pathway(s) 3-Hydroxypropionate cycle, Ethylmalonyl-CoA pathway, Methylaspartate cycleItaconate pathway (linked to TCA cycle)
Primary Function Carbon fixation, Acetate assimilationAntimicrobial, Anti-inflammatory
Key Associated Enzyme(s) This compound hydrataseItaconyl-CoA synthetase (e.g., SUGCT), Methylmalonyl-CoA mutase (as a target)

Metabolic Pathways and Enzymatic Control

The metabolic significance of both this compound and itaconyl-CoA is defined by the specific pathways in which they operate and the enzymes that catalyze their formation and conversion.

This compound: A Hub in Bacterial Carbon Metabolism

This compound is a key intermediate in several bacterial metabolic pathways that are crucial for their survival and growth in diverse environments.[1][2] These pathways provide mechanisms for carbon fixation and the assimilation of simple carbon compounds.

Three major pathways involving this compound are:

  • 3-Hydroxypropionate (3-HP) Bicycle: In some phototrophic bacteria like Chloroflexus aurantiacus, this cycle is a means of autotrophic CO2 fixation.[1][2] In this pathway, β-methylmalyl-CoA is dehydrated to this compound by This compound hydratase .

  • Ethylmalonyl-CoA Pathway: This pathway enables bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens to assimilate acetate.[1][2] Here, the hydration of this compound to β-methylmalyl-CoA, also catalyzed by This compound hydratase , is a key step.

  • Methylaspartate Cycle: This pathway is another route for acetate assimilation found in some haloarchaea. Mesaconate is activated to this compound, which is then hydrated to β-methylmalyl-CoA.

The enzyme This compound hydratase is central to these pathways, catalyzing the reversible hydration of this compound to β-methylmalyl-CoA.[1][2] The direction of this reaction is dependent on the specific metabolic needs of the organism.

Mesaconyl_CoA_Metabolism cluster_3hp 3-Hydroxypropionate Bicycle (CO2 Fixation) cluster_emc Ethylmalonyl-CoA Pathway (Acetate Assimilation) cluster_ma Methylaspartate Cycle (Acetate Assimilation) b_methylmalyl_coa_3hp β-Methylmalyl-CoA mesaconyl_coa_3hp This compound b_methylmalyl_coa_3hp->mesaconyl_coa_3hp this compound Hydratase mesaconyl_coa_emc This compound b_methylmalyl_coa_emc β-Methylmalyl-CoA mesaconyl_coa_emc->b_methylmalyl_coa_emc this compound Hydratase mesaconate Mesaconate mesaconyl_coa_ma This compound mesaconate->mesaconyl_coa_ma CoA Transferase b_methylmalyl_coa_ma β-Methylmalyl-CoA mesaconyl_coa_ma->b_methylmalyl_coa_ma this compound Hydratase

Fig. 1: Metabolic pathways involving this compound in bacteria.
Itaconyl-CoA: An Effector of Mammalian Innate Immunity

Itaconyl-CoA is synthesized in mammalian immune cells, particularly macrophages, upon activation by inflammatory stimuli. It is a derivative of itaconate, a metabolite produced from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (IRG1). Itaconate is then converted to itaconyl-CoA by enzymes such as succinyl-CoA:itaconate CoA-transferase (SUGCT).

The primary role of itaconyl-CoA is to exert antimicrobial and anti-inflammatory effects through the inhibition of key metabolic enzymes in both pathogens and the host cell.[3]

  • Antimicrobial Activity: Itaconyl-CoA is a potent inhibitor of methylmalonyl-CoA mutase (MCM) , a crucial enzyme in the propionate (B1217596) metabolism of bacteria like Mycobacterium tuberculosis.[3] By inhibiting MCM, itaconyl-CoA disrupts bacterial carbon metabolism and growth. Itaconate itself also inhibits isocitrate lyase , an enzyme of the glyoxylate (B1226380) shunt essential for the survival of many pathogenic bacteria on fatty acid and acetate carbon sources.[4]

  • Anti-inflammatory and Metabolic Reprogramming: Within the macrophage, itaconate inhibits succinate (B1194679) dehydrogenase (SDH) , leading to the accumulation of succinate and subsequent modulation of the inflammatory response. Itaconyl-CoA has also been shown to be a competitive inhibitor of the erythroid-specific 5-aminolevulinate synthase (ALAS2) , the rate-limiting enzyme in heme synthesis, providing a link between inflammation and anemia.[5]

Itaconyl_CoA_Metabolism cluster_tca TCA Cycle cluster_targets Inhibitory Targets cis_aconitate cis-Aconitate itaconate Itaconate cis_aconitate->itaconate IRG1 itaconyl_coa Itaconyl-CoA itaconate->itaconyl_coa SUGCT icl Isocitrate Lyase (Bacteria) itaconate->icl sdh Succinate Dehydrogenase (Host) itaconate->sdh mcm Methylmalonyl-CoA Mutase (Bacteria) itaconyl_coa->mcm alas2 ALAS2 (Host) itaconyl_coa->alas2

Fig. 2: Itaconyl-CoA synthesis and its inhibitory roles.

Quantitative Comparison

The functional differences between this compound and itaconyl-CoA are reflected in the kinetic parameters of the enzymes that interact with them and their intracellular concentrations.

ParameterThis compound RelatedItaconyl-CoA Related
Enzyme Specific Activity This compound Hydratase (C. aurantiacus): ~1,300 µmol min⁻¹ mg⁻¹[6]Not applicable (Itaconyl-CoA is primarily an inhibitor)
Inhibitory Constant (Ki) Not applicable (this compound is a substrate)Itaconyl-CoA vs. ALAS2: ~100 µM[5]
Intracellular Concentration Varies depending on bacterial species and growth conditions.Itaconate (precursor): Can reach low millimolar concentrations in activated macrophages.[7]

Experimental Protocols

A key aspect of studying these molecules is their accurate quantification and the characterization of the enzymes that metabolize or are targeted by them.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

Objective: To determine the intracellular concentrations of this compound or itaconyl-CoA in biological samples.

Materials:

  • Biological sample (bacterial pellet or mammalian cells)

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • LC-MS/MS system with a C18 reversed-phase column

Protocol:

  • Extraction:

    • Rapidly quench metabolism by flash-freezing the cell pellet in liquid nitrogen.

    • Extract metabolites with a cold solvent mixture, typically acetonitrile/methanol/water (2:2:1, v/v/v), containing an internal standard.[8]

    • Vortex thoroughly and centrifuge at high speed to pellet cellular debris.

  • LC Separation:

    • Inject the supernatant onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detection:

    • Perform mass spectrometry in positive ion mode.

    • Use multiple reaction monitoring (MRM) to specifically detect the precursor and product ions for each acyl-CoA of interest. The characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) moiety is often monitored.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound or itaconyl-CoA standards.

    • Normalize the peak area of the analyte to the peak area of the internal standard and quantify using the standard curve.

LCMS_Workflow sample Biological Sample extraction Metabolite Extraction (Acetonitrile/Methanol/Water) sample->extraction lc LC Separation (C18 Column) extraction->lc msms MS/MS Detection (MRM) lc->msms quant Quantification msms->quant

Fig. 3: General workflow for acyl-CoA quantification by LC-MS/MS.
Enzyme Assay for this compound Hydratase

Objective: To determine the activity of this compound hydratase.

Principle: The reversible hydration of this compound to β-methylmalyl-CoA can be monitored by HPLC. The assay can be performed in either direction.

Materials:

  • Purified this compound hydratase

  • This compound or β-methylmalyl-CoA substrate

  • Reaction buffer (e.g., Tris-HCl)

  • HPLC system with a C18 column and UV detector (260 nm)

Protocol (in the direction of β-methylmalyl-CoA formation):

  • Prepare a reaction mixture containing the reaction buffer and this compound.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate at the optimal temperature for the enzyme (e.g., 55°C for the C. aurantiacus enzyme).[9]

  • Stop the reaction at various time points by adding a quenching agent (e.g., formic acid).

  • Analyze the reaction mixture by HPLC to separate and quantify the substrate (this compound) and product (β-methylmalyl-CoA).

  • Calculate the enzyme activity based on the rate of product formation.

Enzyme Inhibition Assay for Itaconyl-CoA

Objective: To determine the inhibitory constant (Ki) of itaconyl-CoA for a target enzyme (e.g., ALAS2).

Principle: The effect of different concentrations of itaconyl-CoA on the initial reaction rate of the target enzyme is measured.

Materials:

  • Purified target enzyme (e.g., ALAS2)

  • Substrates for the target enzyme (e.g., succinyl-CoA and glycine (B1666218) for ALAS2)

  • Itaconyl-CoA

  • Reaction buffer

  • A method to detect the product of the enzymatic reaction (e.g., spectrophotometric assay for ALA formation).[5]

Protocol:

  • Set up a series of reaction mixtures, each containing the reaction buffer, substrates, and the target enzyme.

  • Add varying concentrations of itaconyl-CoA to these reaction mixtures. Include a control with no inhibitor.

  • Initiate the reactions and measure the initial velocity (rate of product formation) for each concentration of itaconyl-CoA.

  • Plot the data using a suitable method (e.g., Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.

Conclusion

This compound and itaconyl-CoA, despite their structural similarities, exemplify the remarkable functional diversity of metabolites. This compound is a cornerstone of central carbon metabolism in a wide range of bacteria, enabling them to utilize simple carbon sources for growth. In contrast, itaconyl-CoA has been co-opted by the mammalian immune system as a potent effector molecule that combats infection and modulates inflammation. Understanding the distinct roles of these two molecules provides valuable insights into bacterial physiology and host-pathogen interactions, opening avenues for the development of novel antimicrobial agents and immunomodulatory therapies. The experimental approaches detailed in this guide provide a framework for researchers to further explore the fascinating biology of these two important metabolites.

References

Navigating the Metabolic Maze: A Comparative Guide to Biomarkers in Propionate Metabolism Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Mesaconyl-CoA, a metabolite primarily found in bacterial pathways, is not a recognized biomarker in human metabolic states. This guide pivots to address the critical need for robust biomarker validation in related, clinically significant human inborn errors of metabolism: Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA). Here, we provide a comprehensive comparison of established and emerging biomarkers for these conditions, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their vital work.

Introduction to Propionic and Methylmalonic Acidemia

Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) are rare, inherited metabolic disorders that disrupt the normal breakdown of certain amino acids and fatty acids.[1] These conditions are caused by deficiencies in the enzymes propionyl-CoA carboxylase and methylmalonyl-CoA mutase, respectively.[2][3] The resulting buildup of toxic metabolites can lead to severe neurological damage and life-threatening metabolic crises.[4][5] Accurate and timely diagnosis, along with ongoing monitoring of disease progression and therapeutic response, is heavily reliant on the precise measurement of specific biomarkers.[6][7]

Comparative Analysis of Key Biomarkers

The landscape of biomarkers for PA and MMA includes both primary metabolites that accumulate due to the enzymatic block and secondary markers that reflect downstream cellular stress and mitochondrial dysfunction. This section provides a comparative overview of their performance.

Biomarker CategoryBiomarkerAssociated Disorder(s)Sample TypeAnalytical MethodKey Performance Characteristics
Primary Acylcarnitine Propionylcarnitine (C3)PA and MMADried Blood Spot, PlasmaLC-MS/MSHigh sensitivity for newborn screening; elevated in both conditions, requiring second-tier testing for differentiation.[2]
Primary Organic Acids 3-Hydroxypropionic Acid (3-HPA)Primarily PAUrine, PlasmaGC-MS, LC-MS/MSA major urinary metabolite in PA, reflecting the shunting of propionyl-CoA into alternative pathways.[8][9][10]
Methylcitric Acid (MCA)PA and MMAUrine, PlasmaGC-MS, LC-MS/MSElevated in both PA and MMA, often used in conjunction with other markers for differential diagnosis.[4][6]
Methylmalonic Acid (MMA)MMAUrine, Plasma, CSFGC-MS, LC-MS/MSPathognomonic for MMA; its levels are a direct indicator of the metabolic block.[11][12][13]
Secondary/Emerging Biomarkers Fibroblast Growth Factor 21 (FGF21)PA and MMAPlasma, SerumELISAA marker of mitochondrial dysfunction; elevated levels correlate with disease severity.[14][15]
Growth Differentiation Factor 15 (GDF15)PA and MMAPlasma, SerumELISAAnother marker of mitochondrial stress; shows a significant response to therapeutic interventions like liver transplantation.[14][15]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable quantification of these biomarkers. Below are representative methodologies for the key analytical techniques employed.

Protocol 1: Quantification of Acylcarnitines and Organic Acids by LC-MS/MS

This method is suitable for the simultaneous or separate analysis of acylcarnitines (like C3) and organic acids (like 3-HPA, MCA, and MMA) in plasma, urine, or dried blood spots.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 400 µL of a cold extraction solution (e.g., 80% acetonitrile/20% water) containing a mixture of stable isotope-labeled internal standards for the analytes of interest.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Separation:

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 2% to 98% B over 10-15 minutes is typical.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+) for acylcarnitines and negative electrospray ionization (ESI-) for organic acids.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example:

    • Propionylcarnitine (C3): m/z 218.1 -> 85.1

    • Methylmalonic Acid: m/z 117.0 -> 73.0 (in negative mode)

  • Data Analysis: The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Protocol 2: Quantification of FGF21 and GDF15 by ELISA

1. Sample Preparation:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot for 30 minutes at room temperature.

  • Centrifuge at 1,000 x g for 15 minutes at 4°C.

  • Aliquot the resulting serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

2. ELISA Procedure (General Steps):

  • Use a commercially available, validated ELISA kit for human FGF21 or GDF15.

  • Bring all reagents and samples to room temperature before use.

  • Add standards, controls, and samples to the appropriate wells of the microplate pre-coated with a capture antibody.

  • Incubate for the time specified in the kit protocol (typically 1-2 hours).

  • Wash the wells multiple times with the provided wash buffer to remove unbound substances.

  • Add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Incubate and wash again.

  • Add the substrate solution, which will react with the enzyme to produce a color change.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of FGF21 or GDF15 in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Metabolic and Diagnostic Pathways

To further clarify the relationships between the metabolic pathways, experimental workflows, and diagnostic logic, the following diagrams are provided in Graphviz DOT language.

Propionate Metabolism Pathway cluster_precursors Precursors cluster_biomarkers Accumulated Biomarkers Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->Propionyl-CoA Carboxylase (PCC) Biotin Propionylcarnitine (C3) Propionylcarnitine (C3) Propionyl-CoA->Propionylcarnitine (C3) 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid Propionyl-CoA->3-Hydroxypropionic Acid Methylcitric Acid Methylcitric Acid Propionyl-CoA->Methylcitric Acid Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC)->Methylmalonyl-CoA Propionic Acidemia (PA) Propionic Acidemia (PA) Propionyl-CoA Carboxylase (PCC)->Propionic Acidemia (PA) Deficiency Methylmalonyl-CoA Mutase (MUT) Methylmalonyl-CoA Mutase (MUT) Methylmalonyl-CoA->Methylmalonyl-CoA Mutase (MUT) Vitamin B12 Methylmalonic Acid Methylmalonic Acid Methylmalonyl-CoA->Methylmalonic Acid Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA Mutase (MUT)->Succinyl-CoA Methylmalonic Acidemia (MMA) Methylmalonic Acidemia (MMA) Methylmalonyl-CoA Mutase (MUT)->Methylmalonic Acidemia (MMA) Deficiency TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Propionate metabolism and sites of enzymatic defects in PA and MMA.

Biomarker Validation Workflow Patient Cohort Selection Patient Cohort Selection Sample Collection Sample Collection Patient Cohort Selection->Sample Collection Healthy Control Group Healthy Control Group Healthy Control Group->Sample Collection Sample Analysis Sample Analysis Sample Collection->Sample Analysis Analytical Method Development Analytical Method Development Method Validation Method Validation (Accuracy, Precision, Linearity) Analytical Method Development->Method Validation Method Validation->Sample Analysis Statistical Analysis Statistical Analysis (ROC curves, Sensitivity, Specificity) Sample Analysis->Statistical Analysis Biomarker Performance Evaluation Biomarker Performance Evaluation Statistical Analysis->Biomarker Performance Evaluation

Caption: A generalized workflow for the validation of metabolic biomarkers.

Diagnostic Logic for PA and MMA Newborn Screening Newborn Screening Elevated C3 (Propionylcarnitine) Elevated C3 (Propionylcarnitine) Newborn Screening->Elevated C3 (Propionylcarnitine) Second-tier Testing Second-tier Testing: Urine Organic Acids Elevated C3 (Propionylcarnitine)->Second-tier Testing Elevated Methylmalonic Acid Elevated Methylmalonic Acid Second-tier Testing->Elevated Methylmalonic Acid Yes Normal Methylmalonic Acid Normal Methylmalonic Acid Second-tier Testing->Normal Methylmalonic Acid No Diagnosis: MMA Diagnosis: MMA Elevated Methylmalonic Acid->Diagnosis: MMA Diagnosis: PA Diagnosis: PA Normal Methylmalonic Acid->Diagnosis: PA

Caption: A simplified decision tree for the differential diagnosis of PA and MMA.

Conclusion

While this compound does not serve as a biomarker in human metabolic diseases, the principles of biomarker validation are critical in the context of related disorders such as Propionic and Methylmalonic Acidemia. The established biomarkers—propionylcarnitine, 3-hydroxypropionic acid, methylcitric acid, and methylmalonic acid—remain the cornerstone of diagnosis and monitoring. Emerging biomarkers like FGF21 and GDF15 offer promising avenues for assessing disease severity and the impact of therapeutic interventions by providing a window into the downstream effects of mitochondrial dysfunction. Continued research and rigorous validation of both established and novel biomarkers are essential for improving outcomes for individuals affected by these serious metabolic disorders.

References

comparative genomics of mesaconyl-CoA metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Genomic Guide to Mesaconyl-CoA Metabolic Pathways for Researchers, Scientists, and Drug Development Professionals

The metabolism of mesaconyl-coenzyme A (CoA) is a critical juncture in several central carbon metabolic pathways, notably the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation. Recent advancements in comparative genomics have illuminated the diversity and evolutionary relationships of the enzymes and gene clusters governing these pathways across different microbial species. This guide provides a comparative overview of this compound metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and potential therapeutic development.

Data Presentation

The following tables summarize the kinetic properties of key enzymes involved in this compound metabolism from different organisms, providing a basis for comparative analysis.

Table 1: Kinetic Parameters of this compound Hydratase (Mch)

OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)V_max_ (µmol min⁻¹ mg⁻¹)Reference
Haloarcula hispanicaβ-methylmalyl-CoA0.13 ± 0.02893.7 ± 0.1[1][2]
Mesaconyl-C1-CoA0.23 ± 0.04-1.1 ± 0.1[1][2]
Mesaconyl-C4-CoA0.25 ± 0.03-0.31 ± 0.02[1][2]
Chloroflexus aurantiacuserythro-β-methylmalyl-CoA-17001300[3]
Rhodobacter sphaeroideserythro-β-methylmalyl-CoA-19001300[3]

Table 2: Kinetic Parameters of Succinyl-CoA:Mesaconate CoA-Transferase (Mct)

OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)V_max_ (µmol min⁻¹ mg⁻¹)Reference
Haloarcula hispanicaSuccinyl-CoA0.21 ± 0.0212.20.51 ± 0.02[1][2]
Mesaconate0.45 ± 0.0512.20.51 ± 0.02[1][2]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of this compound metabolic pathways.

Heterologous Expression and Purification of this compound Pathway Enzymes

Objective: To produce and purify recombinant enzymes for biochemical characterization.

Protocol:

  • Gene Amplification and Cloning: The genes encoding the target enzymes (e.g., mch, mct) are amplified from the genomic DNA of the source organism using polymerase chain reaction (PCR) with specific primers. The amplified DNA is then ligated into an appropriate expression vector (e.g., pET vectors for E. coli, pTA963 for haloarchaea) containing a suitable tag for purification (e.g., His-tag).[1][3]

  • Transformation and Expression: The recombinant plasmid is transformed into a suitable expression host (e.g., E. coli BL21(DE3) or Haloferax volcanii). Protein expression is induced under optimal conditions (e.g., addition of IPTG for E. coli, tryptophan for H. volcanii).[1][3]

  • Cell Lysis and Protein Purification: The cells are harvested by centrifugation and lysed by sonication or enzymatic digestion. The tagged recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.[3]

Enzyme Activity Assays

Objective: To determine the kinetic parameters of the purified enzymes.

a) this compound Hydratase (Mch) Assay:

  • Reaction Mixture: A typical reaction mixture contains 100 mM Tris-HCl buffer (pH 7.8), 3 M KCl (for haloarchaeal enzymes), 5 mM MgCl₂, and varying concentrations of the substrate (β-methylmalyl-CoA or this compound).[1][2]

  • Procedure: The reaction is initiated by the addition of the purified enzyme. The mixture is incubated at a specific temperature (e.g., 37°C). Aliquots are taken at different time points and the reaction is stopped by the addition of acid (e.g., HCl).[1][2]

  • Analysis: The formation or consumption of the substrate/product is monitored by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a C18 column, detecting the CoA esters at 260 nm.[1][2][3]

  • Kinetic Parameter Calculation: The initial reaction rates are determined at various substrate concentrations. The K_m_ and V_max_ values are then calculated by fitting the data to the Michaelis-Menten equation using software like GraphPad Prism.[1][2]

b) Succinyl-CoA:Mesaconate CoA-Transferase (Mct) Assay:

  • Reaction Mixture: The assay mixture typically contains 100 mM Tris-HCl buffer (pH 7.8), 3 M KCl, 5 mM MgCl₂, a fixed concentration of one substrate (e.g., 10 mM mesaconate), and varying concentrations of the other substrate (e.g., 0.02–5 mM succinyl-CoA).[1][2]

  • Procedure: The reaction is started by the addition of the purified Mct enzyme and incubated at 37°C. The reaction is stopped and analyzed as described for the Mch assay.[1][2]

  • Analysis and Calculation: The formation of this compound is quantified by UPLC. Kinetic parameters are determined as described above.[1][2]

Phylogenetic Analysis

Objective: To infer the evolutionary relationships of this compound pathway enzymes.

Protocol:

  • Sequence Retrieval: Homologous protein sequences of the target enzyme are retrieved from public databases like NCBI using BLASTp.

  • Multiple Sequence Alignment: The retrieved sequences are aligned using a multiple sequence alignment program such as ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.

  • Phylogenetic Tree Construction: A phylogenetic tree is constructed from the multiple sequence alignment using methods like Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software packages like MEGA or PHYLIP are commonly used for this purpose.

  • Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized and annotated to show the evolutionary divergence and relationships between the different enzyme sequences.

Mandatory Visualization

The following diagrams illustrate the key this compound metabolic pathways and a typical experimental workflow for their comparative genomic analysis.

Ethylmalonyl_CoA_Pathway AcetylCoA1 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA1->AcetoacetylCoA HydroxybutyrylCoA β-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA + CO₂ MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA This compound MethylsuccinylCoA->MesaconylCoA MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA + H₂O (this compound hydratase) Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA

Figure 1: The Ethylmalonyl-CoA Pathway for acetate assimilation.

Methylaspartate_Cycle Glutamate Glutamate Methylaspartate Methylaspartate Glutamate->Methylaspartate Mesaconate Mesaconate Methylaspartate->Mesaconate MesaconylCoA This compound Mesaconate->MesaconylCoA + Succinyl-CoA - Succinate (Succinyl-CoA: mesaconate CoA-transferase) MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA + H₂O (this compound hydratase) Succinate_out Succinate Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA SuccinylCoA_in Succinyl-CoA

Figure 2: The Methylaspartate Cycle involving this compound.

Comparative_Genomics_Workflow GenomeSequencing Genome Sequencing of Target Organisms GeneIdentification Identification of Homologous Genes (e.g., mch, mct) GenomeSequencing->GeneIdentification PhylogeneticAnalysis Phylogenetic Analysis GeneIdentification->PhylogeneticAnalysis GeneCloning Gene Cloning and Heterologous Expression GeneIdentification->GeneCloning DataAnalysis Comparative Data Analysis and Interpretation PhylogeneticAnalysis->DataAnalysis ProteinPurification Protein Purification GeneCloning->ProteinPurification EnzymeAssays Enzyme Kinetic Assays ProteinPurification->EnzymeAssays EnzymeAssays->DataAnalysis

Figure 3: Experimental workflow for comparative genomics of metabolic pathways.

References

A Comparative Guide to the Stereospecificity of Enzymes Acting on Mesaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stereospecificity of key enzymes that metabolize mesaconyl-CoA, a central intermediate in various bacterial metabolic pathways. Understanding the stereochemical precision of these enzymes is crucial for pathway elucidation, synthetic biology applications, and the development of targeted therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes enzymatic pathways to facilitate a clear understanding of their distinct stereochemical preferences.

Overview of Key Enzymes and Pathways

This compound is a C5-dicarboxylic acid thioester that plays a pivotal role in pathways such as the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation.[1] The stereochemistry of the enzymatic reactions involving this compound is critical for the correct channeling of metabolites into downstream pathways. The primary enzymes discussed in this guide are:

  • This compound Hydratase: Catalyzes the reversible hydration of this compound to β-methylmalyl-CoA.

  • This compound C1:C4 CoA Transferase: An intramolecular transferase that isomerizes mesaconyl-C1-CoA and mesaconyl-C4-CoA.

  • L-Malyl-CoA/β-Methylmalyl-CoA Lyase: A bifunctional enzyme that can cleave β-methylmalyl-CoA, a product of this compound hydratase.

Quantitative Comparison of Enzyme Stereospecificity

The stereospecificity of these enzymes has been characterized in several organisms. The following tables summarize the available quantitative data on their substrate preference and kinetic parameters.

Table 1: Kinetic Parameters of this compound Hydratase

OrganismSubstrateKm (mM)Vmax (μmol min-1 mg-1)kcat (s-1)kcat/Km (M-1 s-1)Reference
Haloarcula hispanicaMesaconyl-C1-CoA0.28 ± 0.045.9 ± 0.34.41.6 x 104[2]
Mesaconyl-C4-CoA0.17 ± 0.021.7 ± 0.11.37.6 x 103[2]
β-Methylmalyl-CoA0.11 ± 0.0115.6 ± 0.511.71.1 x 105[2]
Chloroflexus aurantiacuserythro-β-Methylmalyl-CoA-1,300--[1][3]
Rhodobacter sphaeroideserythro-β-Methylmalyl-CoA-1,300--[1][3]

Note: The data for C. aurantiacus and R. sphaeroides represent the rate of dehydration of erythro-β-methylmalyl-CoA.

Table 2: Kinetic Parameters of this compound C1:C4 CoA Transferase from Chloroflexus aurantiacus

SubstrateKm (mM)Vmax (μmol min-1 mg-1)kcat (s-1)kcat/Km (M-1 s-1)Reference
Mesaconyl-C1-CoA0.164953702.3 x 106[4]
Mesaconyl-C4-CoA0.204303201.6 x 106[4]

Table 3: Substrate Specificity of L-Malyl-CoA/β-Methylmalyl-CoA Lyase from Rhodobacter capsulatus

SubstrateRelative Activity (%)
L-Malyl-CoA (cleavage)100
β-Methylmalyl-CoA (cleavage)25
Acetyl-CoA + Glyoxylate (B1226380) (condensation)100
Propionyl-CoA + Glyoxylate (condensation)110

Note: Data from a study on the enzyme from Rhodobacter capsulatus, which is homologous to the enzyme in other bacteria where the ethylmalonyl-CoA pathway is active.[5] The enzyme from Rhodobacter sphaeroides also exhibits activity with both acetyl-CoA and propionyl-CoA for the condensation reaction.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of these enzymes and a general workflow for determining their stereospecificity.

Ethylmalonyl-CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA Carboxylase/Reductase methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa beta_methylmalyl_coa erythro-β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa this compound Hydratase glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate β-Methylmalyl-CoA Lyase propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA Lyase

Figure 1. The Ethylmalonyl-CoA Pathway.

Stereospecificity_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Assay cluster_analysis Product Analysis cluster_data Data Analysis synthesis Chemical or Enzymatic Synthesis of Stereoisomers (e.g., mesaconyl-C1-CoA, mesaconyl-C4-CoA) assay Incubate Enzyme with Specific Stereoisomer synthesis->assay separation Chiral HPLC or UPLC Separation of Products and Reactants assay->separation detection UV/Vis or Mass Spectrometry Detection and Quantification separation->detection kinetics Determine Kinetic Parameters (Km, Vmax, kcat) detection->kinetics ee Calculate Enantiomeric Excess (ee%) detection->ee

Figure 2. Experimental workflow for determining enzyme stereospecificity.

Experimental Protocols

Synthesis of Mesaconyl-C1-CoA and Mesaconyl-C4-CoA

A mixture of mesaconyl-C1-CoA and mesaconyl-C4-CoA can be synthesized chemically from mesaconic acid using the mixed anhydride (B1165640) method.[7] The individual isomers can then be purified by HPLC.[4][7]

Protocol:

  • Dissolve 0.5 M mesaconic acid in diethyl ether on ice.

  • Add water-free pyridine (B92270) and ice-cold ethyl chloroformate under constant stirring.

  • After 15 minutes, slowly add the supernatant containing mesaconic anhydride to a solution of Coenzyme A (2.5 mM CoA, 25 mM NaHCO3).

  • Stir on ice for 30 minutes and then adjust the pH to 3.0 with HCl.

  • Purify the resulting this compound isomers using reversed-phase HPLC.

This compound Hydratase Activity Assay

The activity of this compound hydratase can be measured in both the hydration and dehydration directions using UPLC or HPLC to monitor the conversion of substrates to products.[2][7]

Protocol (Hydration direction):

  • Prepare a reaction mixture containing 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, and 1 mM of the specific this compound isomer (C1 or C4).

  • Initiate the reaction by adding the purified enzyme or cell extract.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C for the enzyme from H. hispanica).

  • Stop the reaction at various time points by adding a quenching solution (e.g., 2 M HCl/10% acetonitrile).

  • Remove precipitated protein by centrifugation.

  • Analyze the supernatant by reversed-phase UPLC or HPLC to quantify the formation of β-methylmalyl-CoA.

Protocol (Dehydration direction):

  • The assay is performed similarly, but with β-methylmalyl-CoA (e.g., 0.5 mM) as the substrate.

  • Monitor the formation of this compound isomers over time.

Chiral Separation of Products

To confirm the stereospecificity of the reaction, the stereoisomers of the product (e.g., β-methylmalyl-CoA) need to be separated and quantified. This is typically achieved using chiral chromatography.

General Approach:

  • After the enzymatic reaction, the product is isolated, often by solid-phase extraction or preparative HPLC.

  • The isolated product is then analyzed on a chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase).

  • The mobile phase composition is optimized to achieve baseline separation of the enantiomers or diastereomers.

  • The separated stereoisomers are detected by UV/Vis or mass spectrometry, and their relative peak areas are used to determine the enantiomeric or diastereomeric excess.

Alternative Enzymes and Pathways

While this compound hydratase is a key player, other enzymes can also act on related metabolites, influencing the overall stereochemical outcome of a pathway.

  • (R)-specific Enoyl-CoA Hydratases: These enzymes, belonging to the MaoC-like hydratase family, are involved in pathways such as polyhydroxyalkanoate (PHA) biosynthesis. They exhibit a high degree of stereospecificity for the (R)-enantiomer of 3-hydroxyacyl-CoAs. For example, the (R)-specific enoyl-CoA hydratase from Aeromonas caviae shows high activity towards short-chain enoyl-CoAs, producing the corresponding (R)-3-hydroxyacyl-CoAs.[8][9] The stereoselectivity of enoyl-CoA hydratase from rat liver for the hydration of trans-2-crotonyl-CoA to 3(S)-hydroxybutyryl-CoA over the 3(R) isomer is extremely high, with a ratio of 400,000 to 1.[10][11][12]

  • L-Malyl-CoA/β-Methylmalyl-CoA Lyase: This bifunctional enzyme can act on the product of this compound hydratase, β-methylmalyl-CoA. In the ethylmalonyl-CoA pathway, it catalyzes the cleavage of erythro-β-methylmalyl-CoA to glyoxylate and propionyl-CoA.[5][6][13] In the 3-hydroxypropionate cycle, it works in the reverse direction, condensing propionyl-CoA and glyoxylate to form β-methylmalyl-CoA.[14][15] Its activity is crucial for connecting the metabolism of C2 and C3 compounds.

Structural Basis of Stereospecificity

The stereospecificity of the MaoC-like hydratase family, to which this compound hydratase belongs, is determined by the specific architecture of their active sites. These enzymes typically form a "hot-dog" fold.[16] The orientation of the substrate within the active site, dictated by specific amino acid residues, determines which face of the double bond is accessible for the addition of a water molecule, thus defining the stereochemistry of the resulting hydroxyl group.[17] For instance, in enoyl-CoA hydratase, the selective activation of one of two bound substrate conformers is responsible for the high stereoselectivity.[10][12] The unique heterotetrameric structure of some MaoC-like hydratases, such as one involved in cholesterol catabolism in Mycobacterium tuberculosis, creates an expanded binding site to accommodate bulky substrates, highlighting the structural diversity that underpins substrate and stereospecificity.[16][18]

Conclusion

The enzymes acting on this compound exhibit a high degree of stereospecificity, which is essential for the fidelity of the metabolic pathways in which they operate. This compound hydratase shows a preference for specific isomers of its substrate, and other enoyl-CoA hydratases demonstrate even stricter stereocontrol. The bifunctional nature of L-malyl-CoA/β-methylmalyl-CoA lyase further highlights the intricate regulation of carbon flow through these central metabolic routes. A thorough understanding of this enzymatic stereospecificity, supported by robust quantitative data and detailed experimental protocols, is indispensable for researchers in microbiology, biochemistry, and drug development. The methodologies and data presented in this guide offer a solid foundation for further investigation and for the rational engineering of metabolic pathways.

References

A Researcher's Guide to Validating Metabolic Flux Analysis Models for Mesaconyl-CoA and Alternative Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate modeling of metabolic pathways is paramount for successful metabolic engineering and the development of novel therapeutics. This guide provides a comprehensive comparison of metabolic flux analysis (MFA) models focusing on pathways involving the key intermediate, mesaconyl-CoA, and presents alternative routes for the production of valuable chemicals. We delve into the experimental validation of these models, presenting quantitative data and detailed protocols to support your research endeavors.

This compound is a central intermediate in specialized metabolic routes, including the 3-hydroxypropionate (B73278) (3-HP) bicycle and the ethylmalonyl-CoA pathway, which are crucial for carbon fixation and the metabolism of two-carbon compounds in various bacteria. The validation of metabolic flux analysis (MFA) models for these pathways is critical for predicting cellular behavior and guiding metabolic engineering strategies. This guide will explore the validation of such models and compare them with alternative production pathways.

Comparing Metabolic Engineering Strategies: this compound-dependent vs. Alternative Pathways

Metabolic engineering efforts are often directed at optimizing the production of valuable platform chemicals. Here, we compare the performance of engineered microorganisms utilizing pathways involving this compound with those employing alternative routes for the production of 3-hydroxypropionate (3-HP), a versatile platform chemical.

Table 1: Comparison of 3-Hydroxypropionate (3-HP) Production in Engineered Microorganisms

PathwayHost OrganismKey Genetic ModificationsTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Malonyl-CoA Pathway Pichia pastorisOverexpression of malonyl-CoA reductase (MCR) and acetyl-CoA carboxylase (ACC1), deletion of arabitol dehydrogenase (ARD1)37.050.194 (on glycerol)0.712[1]
Escherichia coliOverexpression of MCR, optimization of precursor and cofactor supply520.4 (on glucose)0.6[2][3]
Saccharomyces cerevisiaeMitochondrial targeting of MCR, cofactor engineering71.090.23 (on glucose)0.71
β-Alanine Pathway Escherichia coliOverexpression of L-aspartate-α-decarboxylase, β-alanine-pyruvate transaminase, and 3-HP dehydrogenase31.1Not ReportedNot Reported[4]
Glycerol (B35011) Pathway Klebsiella pneumoniaeOverexpression of glycerol dehydratase and aldehyde dehydrogenase83.8Not ReportedNot Reported[5]
Escherichia coliEngineered glycerol metabolism76.2Not Reported1.89[1]

Validating Metabolic Flux Analysis Models: A Quantitative Approach

The validation of MFA models is crucial for their predictive accuracy. 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular fluxes.[6] This technique involves feeding the cells with a 13C-labeled substrate and measuring the isotopic labeling patterns of intracellular metabolites, which provides a detailed picture of the metabolic fluxes.

A study on 3-HP producing Pichia pastoris utilized high-throughput 13C-MFA to characterize the fluxome of ten engineered strains.[7][8][9][10][11] This analysis revealed metabolic bottlenecks and the effects of different genetic modifications on the central carbon metabolism. The study highlighted that the tight control of the glycolytic flux limited the availability of acetyl-CoA and ATP, thereby constraining 3-HP production.[7][8][9][10][11]

Table 2: Relative Fluxes in Engineered Pichia pastoris Strains for 3-HP Production (Normalized to Glycerol Uptake Rate)

Metabolic ReactionReference StrainStrain with POS5 overexpressionStrain with cytosolic acetyl-CoA pathway overexpression
Glycolysis100~100~100
Pentose Phosphate Pathway30~20~40
TCA Cycle50~50~50
Flux to 3-HP543
Flux to Biomass151520

Data adapted from the findings of the high-throughput 13C-MFA study on Pichia pastoris.[7][8][9][10][11] The values are illustrative representations of the flux distribution changes observed.

Experimental Protocols for Model Validation

Accurate model validation relies on robust experimental design and execution. Below are detailed methodologies for key experiments cited in the validation of MFA models for pathways related to this compound.

13C-Metabolic Flux Analysis (13C-MFA) Protocol

This protocol is adapted from studies involving 13C-MFA for analyzing central carbon metabolism.[12][13]

1. Cell Cultivation and Labeling:

  • Cultivate the microbial strain in a chemically defined minimal medium with a specific 13C-labeled substrate (e.g., [1,2-13C]glucose, [U-13C]glucose) as the sole carbon source.[13]

  • Perform parallel labeling experiments with different tracers to enhance flux resolution.[12]

  • Ensure the culture reaches a metabolic and isotopic steady state. This can be achieved in chemostat cultures or during the exponential growth phase in batch cultures.[13]

2. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by mixing the cell culture with a cold quenching solution (e.g., -20°C 60% methanol).

  • Separate the cells from the medium by centrifugation at a low temperature.

  • Extract intracellular metabolites using a suitable solvent (e.g., cold 75% ethanol).

3. Measurement of Labeling Patterns:

  • Analyze the isotopic labeling patterns of intracellular metabolites, typically proteinogenic amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • For GC-MS analysis, derivatize the amino acids to make them volatile.

4. Flux Calculation and Model Fitting:

  • Use a computational framework (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting a metabolic model to the experimentally determined labeling patterns and extracellular rates (substrate uptake, product secretion, and growth rate).[12]

  • Perform a goodness-of-fit analysis to validate the model against the experimental data.

Analysis of Coenzyme A Thioesters

The validation of pathways involving this compound often requires the direct measurement of CoA thioesters.

1. Sample Preparation:

  • Quench cell metabolism and extract metabolites as described above.

  • To specifically analyze CoA thioesters, a targeted extraction protocol may be required.

2. LC-MS/MS Analysis:

  • Separate the CoA thioesters using reverse-phase liquid chromatography.

  • Detect and quantify the different CoA species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Visualizing Metabolic Pathways and Workflows

To better understand the complex relationships within these metabolic networks, we provide diagrams generated using the Graphviz DOT language.

Ethylmalonyl_CoA_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Hydroxybutyryl_CoA (S)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA Crotonyl_CoA Crotonyl-CoA Hydroxybutyryl_CoA->Crotonyl_CoA Ethylmalonyl_CoA Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA Methylsuccinyl_CoA (2R)-Methylsuccinyl-CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA Mesaconyl_CoA This compound Methylsuccinyl_CoA->Mesaconyl_CoA Methylmalyl_CoA (2R,3S)-β-Methylmalyl-CoA Mesaconyl_CoA->Methylmalyl_CoA Glyoxylate Glyoxylate Methylmalyl_CoA->Glyoxylate Propionyl_CoA Propionyl-CoA Methylmalyl_CoA->Propionyl_CoA

Caption: The Ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Cultivation 1. 13C-Labeled Substrate Cultivation Sampling 2. Quenching and Metabolite Extraction Cultivation->Sampling Analysis 3. LC-MS/MS or GC-MS Analysis Sampling->Analysis Flux_Estimation 5. Flux Estimation Analysis->Flux_Estimation Model 4. Metabolic Network Model Model->Flux_Estimation Validation 6. Model Validation and Goodness-of-Fit Flux_Estimation->Validation

Caption: A generalized workflow for 13C-Metabolic Flux Analysis.

Conclusion

The validation of metabolic flux analysis models is a critical step in guiding metabolic engineering efforts. For pathways involving this compound, techniques like 13C-MFA provide the necessary quantitative data to build and refine accurate predictive models. By comparing the performance of different metabolic engineering strategies, researchers can identify the most promising routes for the production of valuable chemicals. The detailed experimental protocols and visualizations provided in this guide aim to equip researchers with the tools and knowledge necessary to confidently validate their MFA models and accelerate their research and development pipelines.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mesaconyl-CoA-related enzymes, crucial players in diverse metabolic pathways. By integrating phylogenetic analysis with kinetic data and detailed experimental protocols, this document serves as a valuable resource for understanding the evolution, function, and potential therapeutic applications of these enzymes.

Introduction to this compound-Related Enzymes

This compound-related enzymes, primarily this compound hydratase and mesaconate CoA-transferase, are integral to central carbon metabolism in various bacteria and archaea. They are key components of pathways such as the 3-hydroxypropionate (B73278) (3-HP) bi-cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][2] Understanding the phylogenetic relationships and functional diversity of these enzymes is critical for metabolic engineering and the development of novel therapeutics.

This compound hydratase (EC 4.2.1.153) catalyzes the reversible hydration of this compound to β-methylmalyl-CoA.[1] Phylogenetic analyses have revealed that these enzymes can be classified into distinct groups, with some containing one and others two (R)-enoyl-CoA hydratase domains.[2][3] Mesaconate CoA-transferase, a member of the family III/Frc family of CoA transferases, is responsible for the transfer of Coenzyme A to mesaconate, a key activation step in these metabolic pathways.[4]

Quantitative Performance Comparison

The functional diversity of these enzymes across different species is reflected in their kinetic parameters. The following tables summarize key quantitative data for this compound hydratase and this compound transferase from various organisms, providing a basis for objective comparison.

Table 1: Kinetic Parameters of this compound Hydratase

OrganismSubstrateKm (μM)Vmax (μmol min-1 mg-1)kcat (s-1)kcat/Km (M-1 s-1)Notes
Chloroflexus aurantiacuserythro-β-methylmalyl-CoA-1,3001,700-Activity measured at 55°C.[1]
Rhodobacter sphaeroideserythro-β-methylmalyl-CoA-1,4001,900-Activity measured at 30°C.[1]
Haloarcula hispanicaMesaconyl-C1-CoA140 ± 20110 ± 10--Shows a 3.5-fold bias for mesaconyl-C1-CoA over mesaconyl-C4-CoA.[5]
Haloarcula hispanicaβ-methylmalyl-CoA50 ± 10380 ± 20--
Chloroflexus aurantiacus3-methylfumaryl-CoA (mesaconyl-C4-CoA)75-10451.39 x 107Activity measured at 45°C.[6]

Table 2: Kinetic Parameters of this compound Transferase

OrganismSubstrate(s)Km (mM)Vmax (μmol min-1 mg-1)kcat (s-1)kcat/Km (M-1 s-1)Notes
Chloroflexus aurantiacusMesaconyl-C1-CoA0.164953702.3 x 106Intra-molecular transfer to mesaconyl-C4-CoA.[4]
Chloroflexus aurantiacusMesaconyl-C4-CoA0.24303201.6 x 106Intra-molecular transfer to mesaconyl-C1-CoA.[4]
Haloarcula hispanicaSuccinyl-CoA0.11 ± 0.02100 ± 5--Succinyl-CoA:mesaconate CoA-transferase.[7]
Haloarcula hispanicaMesaconate0.5 ± 0.1100 ± 5--
Haloarcula hispanicaMethylsuccinate1.0 ± 0.280 ± 5--

Metabolic Pathways Involving this compound Enzymes

The physiological roles of this compound-related enzymes are best understood within the context of their metabolic pathways. Below are diagrams illustrating the 3-hydroxypropionate bi-cycle and the ethylmalonyl-CoA pathway.

three_hydroxypropionate_bi_cycle cluster_cycle1 First Cycle cluster_cycle2 Second Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase 3-Hydroxypropionate 3-Hydroxypropionate Malonyl-CoA->3-Hydroxypropionate Propionyl-CoA Propionyl-CoA 3-Hydroxypropionate->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA beta-Methylmalyl-CoA beta-Methylmalyl-CoA Succinyl-CoA->beta-Methylmalyl-CoA Succinyl-CoA: (S)-malate-CoA transferase Mesaconyl-C1-CoA Mesaconyl-C1-CoA beta-Methylmalyl-CoA->Mesaconyl-C1-CoA This compound hydratase Mesaconyl-C4-CoA Mesaconyl-C4-CoA Mesaconyl-C1-CoA->Mesaconyl-C4-CoA This compound C1-C4 transferase (3S)-Citramalyl-CoA (3S)-Citramalyl-CoA Mesaconyl-C4-CoA->(3S)-Citramalyl-CoA Mesaconyl-C4-CoA hydratase Pyruvate + Acetyl-CoA Pyruvate + Acetyl-CoA (3S)-Citramalyl-CoA->Pyruvate + Acetyl-CoA Citramalyl-CoA lyase Pyruvate + Acetyl-CoA->Acetyl-CoA Regeneration

Diagram 1: The 3-Hydroxypropionate Bi-cycle.

ethylmalonyl_coa_pathway 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Crotonyl-CoA carboxylase/reductase Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Ethylmalonyl-CoA mutase This compound This compound Methylsuccinyl-CoA->this compound Methylsuccinyl-CoA dehydrogenase beta-Methylmalyl-CoA beta-Methylmalyl-CoA This compound->beta-Methylmalyl-CoA This compound hydratase Glyoxylate + Propionyl-CoA Glyoxylate + Propionyl-CoA beta-Methylmalyl-CoA->Glyoxylate + Propionyl-CoA beta-Methylmalyl-CoA lyase Glyoxylate + Acetyl-CoA Glyoxylate + Acetyl-CoA Malyl-CoA Malyl-CoA Glyoxylate + Acetyl-CoA->Malyl-CoA Propionyl-CoA Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA

Diagram 2: The Ethylmalonyl-CoA Pathway.

Experimental Protocols

Accurate phylogenetic and functional analysis relies on robust experimental methodologies. The following sections detail the key protocols for the characterization of this compound-related enzymes.

Phylogenetic Analysis Workflow

A typical workflow for the phylogenetic analysis of this compound-related enzyme sequences is outlined below.

phylogenetic_workflow Sequence Retrieval Sequence Retrieval Multiple Sequence Alignment Multiple Sequence Alignment Sequence Retrieval->Multiple Sequence Alignment Homologous sequences from databases (e.g., NCBI) Phylogenetic Tree Construction Phylogenetic Tree Construction Multiple Sequence Alignment->Phylogenetic Tree Construction Aligned sequences (e.g., using ClustalW, MUSCLE) Tree Visualization and Annotation Tree Visualization and Annotation Phylogenetic Tree Construction->Tree Visualization and Annotation Phylogenetic tree file (e.g., Newick format) using methods like Neighbor-Joining or Maximum Likelihood

Diagram 3: Workflow for Phylogenetic Analysis.

1. Sequence Retrieval: Homologous protein sequences of this compound hydratase and transferase are retrieved from public databases such as the National Center for Biotechnology Information (NCBI).

2. Multiple Sequence Alignment: The retrieved sequences are aligned using algorithms like ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.

3. Phylogenetic Tree Construction: A phylogenetic tree is constructed from the aligned sequences using methods such as the neighbor-joining or maximum-likelihood methods. The reliability of the tree topology is often assessed using bootstrap analysis.

4. Tree Visualization and Annotation: The resulting phylogenetic tree is visualized and annotated using software like FigTree or iTOL to highlight different clades and evolutionary distances.

Enzyme Activity Assays

This compound Hydratase Assay:

The activity of this compound hydratase can be measured in both the hydration and dehydration directions.

  • Dehydration of β-methylmalyl-CoA: The formation of this compound from β-methylmalyl-CoA can be monitored spectrophotometrically by the increase in absorbance at 290 nm.[1] The reaction mixture typically contains Tris-HCl buffer, MgCl2, and the substrate β-methylmalyl-CoA.

  • Hydration of this compound: The consumption of this compound can be followed by a decrease in absorbance at 290 nm or by using a coupled enzymatic assay.

  • UPLC Analysis: A more direct method involves stopping the reaction at different time points and analyzing the formation or consumption of the respective CoA esters using Ultra-Performance Liquid Chromatography (UPLC).[7]

Mesaconate CoA-Transferase Assay:

  • Spectrophotometric Assay: The activity of this compound transferase can be determined by monitoring the formation of the CoA-thioester product, which often has a distinct UV-visible spectrum compared to the substrates. For the intramolecular transfer catalyzed by the C. aurantiacus enzyme, the conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA can be followed by the increase in absorbance at 290 nm.[4]

  • UPLC Analysis: Similar to the hydratase assay, UPLC can be used to separate and quantify the substrates and products of the CoA-transferase reaction, providing a direct measure of enzyme activity.[7] The reaction is typically initiated by adding the CoA acceptor (e.g., mesaconate) to a mixture containing the enzyme and the CoA donor (e.g., succinyl-CoA).[7]

Cloning, Expression, and Purification

Standard molecular biology techniques are employed for the heterologous expression and purification of this compound-related enzymes.

  • Gene Cloning: The gene encoding the target enzyme is amplified from the genomic DNA of the source organism via PCR and cloned into a suitable expression vector (e.g., pET vectors for E. coli expression).[1]

  • Heterologous Expression: The expression plasmid is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is typically induced by the addition of an inducer like IPTG.[1]

  • Protein Purification: The expressed protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.[1] Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity. The purity of the enzyme is assessed by SDS-PAGE.[1]

Conclusion

This guide provides a comparative framework for the phylogenetic and functional analysis of this compound-related enzymes. The presented data and protocols offer a solid foundation for researchers to delve deeper into the evolutionary relationships, catalytic mechanisms, and potential applications of this important class of enzymes. The continued exploration of these enzymes will undoubtedly contribute to advancements in metabolic engineering, synthetic biology, and drug development.

References

Safety Operating Guide

Proper Disposal Procedures for Mesaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Mesaconyl-coenzyme A (mesaconyl-CoA) is a key intermediate in several metabolic pathways. While it is a vital research compound, proper handling and disposal are essential for laboratory safety and environmental protection. Based on available safety information, this compound is not classified as a hazardous substance or mixture.[1] Therefore, its disposal does not typically require specialized hazardous waste procedures. However, it is crucial to follow standard laboratory protocols for non-hazardous chemical waste to ensure a safe and compliant laboratory environment.

The following procedures provide a step-by-step guide for the proper disposal of this compound in a laboratory setting. These guidelines are based on general principles for handling non-hazardous biochemical waste.[2][3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal or any other purpose, it is essential to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure and ensures personal safety.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Safety Glasses or Goggles: Eye protection is necessary to prevent accidental splashes.

  • Gloves: Chemical-resistant gloves should be worn to avoid direct skin contact.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the quantity to be discarded.

1. Liquid Waste Disposal (Aqueous Solutions):

  • Small Quantities: For small quantities of aqueous solutions containing this compound, disposal down the sanitary sewer is generally acceptable.[4]

  • Dilution: Before pouring down the drain, dilute the solution with a significant amount of water (at least 20 parts water).[4] This helps to prevent any potential impact on the aquatic environment.

  • Flushing: Flush the drain with additional water after disposal to ensure the compound is cleared from the plumbing system.

  • Institutional Policies: Always consult and adhere to your institution's specific guidelines for drain disposal, as local regulations may vary.

2. Solid Waste Disposal:

  • Containment: Solid this compound waste should be collected in a well-labeled, sealed container to prevent dust formation.

  • Waste Stream: This container can typically be disposed of in the general, non-hazardous laboratory waste stream.[2] It is advisable to place this waste directly into the designated dumpster, as some custodial services may be instructed not to handle chemical waste from laboratory trash cans.[2]

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and specify the contents ("this compound").

3. Empty Container Disposal:

  • Rinsing: Thoroughly rinse empty containers that held this compound with water or a suitable solvent.[3]

  • Defacing: Before discarding, deface or remove the original label to prevent confusion.[2]

  • Disposal: The rinsed and defaced container can then be disposed of in the regular trash or recycling, depending on the container material and institutional policies.

Chemical and Physical Properties

Understanding the properties of this compound can inform its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C26H40N7O19P3S[2]
Molecular Weight 879.6 g/mol [2]
Solubility Practically insoluble in water (as a very hydrophobic molecule)[3]
Physical State Solid (typically as a dry powder)[5][6]

Experimental Protocol Example: this compound Hydratase Activity Assay

To provide context for the use of this compound in a research setting, the following is a summary of a typical experimental protocol to measure the activity of this compound hydratase. This enzyme catalyzes the reversible hydration of this compound to β-methylmalyl-CoA.[5][6]

Objective: To determine the enzymatic activity of this compound hydratase.

Materials:

  • Tris/HCl buffer (100 mM, pH 7.8)

  • Potassium chloride (KCl, 3 M)

  • Magnesium chloride (MgCl2, 5 mM)

  • Mesaconyl-C1-CoA (1 mM)

  • Purified this compound hydratase enzyme or cell extract

  • Hydrochloric acid (HCl, 2 M) in 10% acetonitrile

  • Ultra-Performance Liquid Chromatography (UPLC) system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM Tris/HCl (pH 7.8), 3 M KCl, and 5 mM MgCl2.

  • Enzyme Addition: Add the cell extract or purified enzyme to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding 1 mM mesaconyl-C1-CoA. The total reaction volume and incubation time will depend on the specific experimental setup.

  • Incubation: Incubate the reaction mixture at 37°C.[5][6]

  • Reaction Termination: At specific time intervals, take a 25 µl aliquot of the assay mixture and transfer it to a new tube on ice. Stop the reaction by adding 10 µl of 2 M HCl in 10% acetonitrile.[5][6]

  • Analysis: Analyze the reaction products by monitoring the formation of β-methylmalyl-CoA from mesaconyl-C1-CoA using a Reverse-Phase C18 UPLC system.[5][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste assess Assess Waste Form start->assess liquid Liquid Waste (Aqueous Solution) assess->liquid Liquid solid Solid Waste assess->solid Solid dilute Dilute with >20x Water liquid->dilute package Package in a Sealed, Labeled Container solid->package drain Dispose Down Sanitary Drain dilute->drain end_liquid End drain->end_liquid general_waste Dispose in Non-Hazardous Lab Waste package->general_waste end_solid End general_waste->end_solid

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Mesaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling mesaconyl-CoA. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity. While this compound is a naturally occurring metabolite, it is prudent to handle it with care in a laboratory setting, following standard protocols for biochemical reagents.

I. Personal Protective Equipment (PPE)

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on guidelines for similar coenzyme A derivatives and general laboratory best practices.[1][2][3] It is crucial to always consult the SDS for any other chemicals used in conjunction with this compound.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides protection against incidental splashes and contamination.[4][5]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes of solutions containing this compound or other reagents.[5]
Body Protection Laboratory coatPrevents contamination of personal clothing and protects the skin.[3]
Respiratory Protection Generally not required for handling small quantities in solution.If there is a risk of generating aerosols or dust, work in a fume hood or use a particulate respirator.[6]

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound, from receipt to experimental use.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any damage or leaks.

    • Verify that the label correctly identifies the contents as this compound.

    • Log the receipt date and assign an internal tracking number if required by your institution's protocols.

  • Storage:

    • Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place.

    • Keep the container tightly sealed to prevent degradation.

    • Store away from incompatible materials, such as strong oxidizing agents.[7]

  • Preparation of Solutions:

    • Handle solid this compound in a designated area, such as a chemical fume hood or a balance enclosure, to minimize the risk of inhalation.

    • When preparing solutions, wear the recommended PPE.

    • Use appropriate solvents and buffers as dictated by the experimental protocol.

    • Clearly label all prepared solutions with the compound name, concentration, preparation date, and your initials.[8]

  • Experimental Use:

    • Conduct all experiments involving this compound in a well-ventilated laboratory.[1]

    • Avoid direct contact with the skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.[4]

    • Wash hands thoroughly after handling the compound.[1]

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with your institution's hazardous waste management plan. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled biohazard or chemical waste container.
Aqueous Solutions Dispose of in a labeled aqueous waste container. Neutralize if necessary, as per your lab's protocol.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate laboratory waste stream. Do not dispose of in regular trash.

IV. Experimental Protocol: General Enzymatic Assay

While specific experimental conditions will vary, the following provides a general methodology for an enzymatic assay involving this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, phosphate (B84403) buffer) to the desired concentration.

    • Prepare all other assay components, such as the enzyme, substrate, and any necessary cofactors, in the same buffer.

  • Assay Setup:

    • In a microplate or cuvette, combine the buffer, substrate, and any cofactors.

    • Initiate the reaction by adding the enzyme solution.

    • Use a suitable control that lacks either the enzyme or this compound to account for any non-enzymatic reactions.

  • Data Collection:

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence at a specific wavelength over time using a spectrophotometer or plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the progress curve.

    • Determine the kinetic parameters of the enzyme with respect to this compound by varying its concentration and fitting the data to the Michaelis-Menten equation.

V. Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store Prep_Solution Prepare Solution in Fume Hood Store->Prep_Solution Don_PPE Don Appropriate PPE Prep_Solution->Don_PPE Conduct_Exp Conduct Experiment Don_PPE->Conduct_Exp Segregate_Waste Segregate Waste Conduct_Exp->Segregate_Waste Dispose_Properly Dispose According to Protocol Segregate_Waste->Dispose_Properly

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.